molecular formula C8H4Br2O4 B1315252 4,5-Dibromophthalic acid CAS No. 24063-28-3

4,5-Dibromophthalic acid

Cat. No.: B1315252
CAS No.: 24063-28-3
M. Wt: 323.92 g/mol
InChI Key: ZIRYHOLKTROMQO-UHFFFAOYSA-N
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Description

4,5-Dibromophthalic acid is a useful research compound. Its molecular formula is C8H4Br2O4 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dibromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYHOLKTROMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505930
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24063-28-3
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dibromophthalic Acid (CAS No. 24063-28-3)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4,5-Dibromophthalic acid, a halogenated aromatic dicarboxylic acid with significant utility in advanced materials science and pharmaceutical development. Identified by its CAS Number 24063-28-3, this compound serves as a critical building block for the synthesis of complex organic molecules, including coordination polymers, fluorescent dyes, and specialized intermediates.[1] This document details its physicochemical properties, presents a robust, high-yield synthesis protocol with mechanistic insights, discusses its key chemical reactions, and surveys its applications for researchers, chemists, and professionals in drug discovery.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of 1,2-benzenedicarboxylic acid (phthalic acid) with bromine atoms substituted at the 4 and 5 positions of the aromatic ring. This substitution pattern imparts unique electronic properties and provides reactive sites for further functionalization, making it a valuable intermediate in fine chemical synthesis.[1]

Key Identifiers:

  • Chemical Name: this compound[2][3]

  • CAS Number: 24063-28-3[2][3][4][5][6][7]

  • Molecular Formula: C₈H₄Br₂O₄[2][3][6]

  • Molecular Weight: 323.92 g/mol [2][3][7]

  • Canonical SMILES: C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O[2]

  • InChI Key: ZIRYHOLKTROMQO-UHFFFAOYSA-N[4]

The physical and chemical properties of this compound are summarized in the table below, compiled from various supplier and database sources.

PropertyValueSource(s)
Melting Point 203.5-205.5 °C[2]
Boiling Point 448 °C at 760 mmHg[1][2]
Density 2.205 g/cm³[1][2]
pKa 2.33 ± 0.10 (Predicted)[2]
Flash Point 224.7 °C[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Synthesis Methodology: A High-Yield Protocol

While several synthetic routes exist, a particularly efficient and high-yield method involves a two-step process starting from phthalylhydrazine. This approach, detailed in patent literature, avoids harsh oxidizing agents like nitric acid at high temperatures, offering a more controlled and scalable pathway suitable for industrial application.[8]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis A Phthalylhydrazine D Reaction at 80-100°C A->D B N-Bromosuccinimide (NBS) B->D C Glacial Acetic Acid C->D Solvent E Dibromophthalhydrazide (Solid Precipitate) D->E Precipitation in Ice Water F Dibromophthalhydrazide E->F Isolate Solid H Reaction at 60-70°C F->H G 10M NaOH (aq) G->H I Acidification to pH 6-7 H->I J This compound (Product) I->J Precipitation cluster_0 Carboxylic Acid Reactions cluster_1 Bromine Reactions A This compound B 4,5-Dibromophthalic Anhydride A->B Dehydration (Heat, Ac₂O) C Diesters A->C Esterification (Alcohol, Acid Catalyst) E Cross-Coupling Products (e.g., Suzuki, Sonogashira) A->E Pd-Catalyzed Reactions D Phthalimides B->D Reaction with Amines

Sources

4,5-Dibromophthalic Acid: A Technical Guide to its Molecular Structure and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dibromophthalic acid (C₈H₄Br₂O₄) is a halogenated aromatic dicarboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules. Its rigid benzene core, functionalized with two adjacent carboxylic acid groups and two bromine atoms, imparts a unique combination of steric and electronic properties. These features make it a valuable precursor for the development of advanced materials, including metal-organic frameworks (MOFs), high-performance dyes like phthalocyanines, and specialized polymers. For researchers and professionals in materials science and drug development, a thorough understanding of its molecular architecture is crucial for leveraging its synthetic potential. This guide provides an in-depth analysis of the molecular structure, properties, synthesis, and applications of this compound, grounded in established scientific principles.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at the 1 and 2 positions with carboxylic acid (-COOH) groups and at the 4 and 5 positions with bromine (-Br) atoms. The proximity of the two carboxylic acid groups allows for the facile formation of a cyclic anhydride, a common reactive intermediate. The electron-withdrawing nature of the bromine atoms and carboxylic acid groups deactivates the aromatic ring, influencing its reactivity in further chemical transformations.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 24063-28-3[1]
Molecular Formula C₈H₄Br₂O₄[1]
Molecular Weight 323.92 g/mol [1]
Melting Point 203.5-205.5 °C[2]
Boiling Point (Predicted) 448.0 °C at 760 mmHg[2]
Density (Predicted) 2.205 g/cm³[2]
pKa (Predicted) 2.33 ± 0.10[2]
Appearance White to off-white solid
Storage Sealed in dry, Room Temperature[2]

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of a compound. While a publicly available, peer-reviewed full dataset for this compound is scarce, its expected spectral characteristics can be reliably predicted based on its functional groups and symmetry.

  • ¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the two protons on the aromatic ring (at positions 3 and 6) are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single, sharp singlet in the aromatic region (typically δ 7.5-8.5 ppm). The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which may be exchangeable with D₂O.[3]

  • ¹³C NMR Spectroscopy: The molecule has four distinct carbon environments. The spectrum would be expected to show:

    • Two signals for the quaternary carbons bonded to bromine (C4, C5) and the carboxylic acids (C1, C2).

    • One signal for the protonated aromatic carbons (C3, C6).

    • One signal for the carboxyl carbons (-COOH). The carbons attached to the electronegative bromine atoms would be shifted downfield, as would the carboxyl carbons (typically δ 165-185 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most prominent absorptions would be:

    • A very broad O-H stretching band from the hydrogen-bonded carboxylic acid groups, typically spanning 2500-3300 cm⁻¹.

    • A strong, sharp C=O stretching band for the carbonyl of the carboxylic acids, expected around 1700 cm⁻¹.

    • C-Br stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI-MS), the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet, with relative intensities of approximately 1:2:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound: A Validated Protocol

A reliable and efficient synthesis is critical for the accessibility of this compound for research and development. A validated two-step method starting from phthalylhydrazine offers high purity and good yields, avoiding the harsh conditions of older reported methods.[4]

Experimental Protocol

Step 1: Synthesis of Dibromophthalhydrazide

  • Dissolve phthalylhydrazine in glacial acetic acid in a reaction vessel.

  • Add N-bromosuccinimide (NBS) to the solution. The molar ratio of phthalylhydrazine to NBS should be approximately 1:2.1 to 1:2.2.

  • Heat the mixture to 80-100 °C and maintain the reaction for 0.5 to 1 hour.

  • After the reaction is complete, cool the system to room temperature.

  • Pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the mixture to collect the solid dibromophthalhydrazide and the filtrate.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a highly selective and convenient source of electrophilic bromine (Br⁺).[5][6] It provides a low, constant concentration of bromine in the reaction medium, which is crucial for controlling the bromination of the activated aromatic ring of phthalylhydrazine and minimizing side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Glacial Acetic Acid: This serves as a polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Precipitation in Ice Water: Dibromophthalhydrazide is insoluble in water, allowing for its easy separation from the reaction mixture and any water-soluble byproducts.

Step 2: Hydrolysis to this compound

  • Dissolve the dibromophthalhydrazide obtained in Step 1 into a 10 M aqueous sodium hydroxide (NaOH) solution.

  • Heat the solution to 60-70 °C for 1 to 2 hours to facilitate hydrolysis.

  • Cool the reaction system.

  • Adjust the pH of the solution to between 6 and 7 using an acid (the filtrate from the previous step can be used). This will precipitate the product.

  • Filter the solution to collect the white solid, which is this compound.

  • Wash the solid with cold water and dry to obtain the final product.[4]

Causality Behind Experimental Choices:

  • Basic Hydrolysis: The hydrazide linkage is an amide-like functional group. Base-catalyzed hydrolysis (saponification) is an effective method for cleaving these stable bonds.[7][8][9] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbons and leading to the cleavage of the C-N bonds and formation of the dicarboxylate salt.

  • Acidification: The product of the basic hydrolysis is the disodium salt of this compound, which is soluble in water. Adjusting the pH to the acidic side (6-7) protonates the carboxylate anions, converting them into the neutral carboxylic acid form, which is much less soluble in water and thus precipitates out of solution.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis Phthalylhydrazine Phthalylhydrazine Reaction1 React in Glacial Acetic Acid (80-100°C) Phthalylhydrazine->Reaction1 NBS N-Bromosuccinimide (NBS) NBS->Reaction1 Precipitation Precipitate in Ice Water & Filter Reaction1->Precipitation Dibromo_Intermediate Dibromophthalhydrazide Precipitation->Dibromo_Intermediate Reaction2 Hydrolyze (60-70°C) Dibromo_Intermediate->Reaction2 NaOH 10M NaOH (aq) NaOH->Reaction2 Acidification Adjust pH to 6-7 & Filter Reaction2->Acidification Final_Product This compound Acidification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Applications in Advanced Materials and Drug Development

The unique molecular architecture of this compound makes it a versatile precursor for a range of high-value materials.

Metal-Organic Frameworks (MOFs)

As a dicarboxylic acid, this compound can act as an organic "linker" or "strut" to connect metal ions or clusters, forming highly porous, crystalline materials known as Metal-Organic Frameworks (MOFs).[10][11][12] The rigid backbone of the phthalic acid unit helps create stable and well-defined pore structures, which are essential for applications in:

  • Gas Storage and Separation: The size and chemical nature of the pores can be tuned to selectively adsorb specific gases like hydrogen or carbon dioxide.[13]

  • Catalysis: The porous structure allows reactants to access active sites within the framework, and the bromine atoms can serve as handles for post-synthetic modification to introduce catalytic functionalities.[10]

  • Sensing: The framework can be designed to interact with specific analytes, causing a detectable change in its physical properties, such as fluorescence.

Phthalocyanine Synthesis

This compound is a key raw material for producing substituted phthalocyanines.[4] Phthalocyanines are large, aromatic macrocycles that are structurally similar to porphyrins and are known for their intense color and high stability.[14][15] The typical synthetic route involves converting the dicarboxylic acid into a more reactive intermediate, such as a phthalonitrile or phthalic anhydride, which then undergoes a metal-templated cyclotetramerization reaction.[16] The presence of bromine atoms on the periphery of the final phthalocyanine molecule significantly influences its properties:

  • Solubility: The bromine atoms can improve the solubility of the large macrocycle in organic solvents, which is crucial for processing and application.

  • Electronic Properties: As electron-withdrawing groups, bromine atoms modulate the electronic energy levels of the phthalocyanine, affecting its absorption spectrum and electrochemical behavior.

  • Intersystem Crossing: The "heavy atom effect" of bromine can enhance the rate of intersystem crossing, which is beneficial in applications like photodynamic therapy (PDT) for cancer, where the generation of singlet oxygen is the desired outcome.

Precursor Role Visualization

Applications cluster_pathways Synthetic Pathways cluster_products Resulting Materials & Applications Main 4,5-Dibromophthalic Acid p1 Coordination with Metal Ions Main->p1 p2 Conversion to Phthalonitrile Derivative Main->p2 p3 Further Functionalization (e.g., Cross-Coupling) Main->p3 MOF Metal-Organic Frameworks (Gas Storage, Catalysis) p1->MOF Phthalo Substituted Phthalocyanines (Dyes, PDT, Sensors) p2->Phthalo Drugs Specialty Chemicals & Drug Intermediates p3->Drugs

Caption: Role of this compound as a precursor in advanced materials.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are highly relevant in drug design. The introduction of bromine into an organic molecule can profoundly impact its pharmacological properties. This strategy, known as "bromination," can lead to:

  • Increased Potency: Bromine can form halogen bonds, which are non-covalent interactions that can enhance the binding affinity of a drug to its biological target.

  • Modified Metabolism: The presence of a bulky, electron-withdrawing bromine atom can block sites of metabolic attack, potentially increasing the drug's half-life and duration of action.

  • Enhanced Lipophilicity: Bromine substitution generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

As a readily available, bifunctional, and brominated building block, this compound represents a valuable starting point for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold. Its rigid aromatic core, flanked by reactive carboxylic acid groups and property-modulating bromine atoms, provides a robust platform for constructing materials with tailored functions. From the highly ordered pores of MOFs to the vibrant and photochemically active cores of phthalocyanines, the influence of this foundational molecule is significant. For scientists in materials and pharmaceutical development, a deep appreciation of the structure-property relationships inherent to this compound is essential for unlocking its full potential in creating next-generation technologies.

References
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Core Physicochemical Properties of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4,5-Dibromophthalic Acid

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical insights into the experimental methodologies used for its characterization. The structure of this guide is tailored to present the information logically, beginning with fundamental properties and progressing to spectroscopic characterization and experimental protocols.

This compound is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two bromine atoms and two adjacent carboxylic acid groups, dictates its physical and chemical behavior. These properties are fundamental for its storage, handling, and application in further chemical synthesis, such as in the preparation of fluorescent dyes, coordination polymers, and organic semiconductors.[1][2] The compound is typically a white to off-white solid at room temperature.[3]

A summary of its key quantitative properties is presented below. It is critical to note that several parameters, such as boiling point and pKa, are often reported as predicted values derived from computational models.[3][4]

PropertyValueSource(s)
CAS Number 24063-28-3[3][4][5]
Molecular Formula C₈H₄Br₂O₄[3][4]
Molecular Weight 323.92 g/mol [3][4][5]
Appearance White to off-white solid[3]
Melting Point 203.5-205.5 °C[3][4]
Boiling Point 448.0 °C at 760 mmHg (Predicted)[3][4]
Density 2.205 g/cm³ (Predicted)[3][4]
pKa 2.33 ± 0.10 (Predicted)[3][4]
LogP 2.608 (Predicted)[4]
Vapor Pressure 8.23E-09 mmHg at 25°C[4]
Storage Sealed in a dry environment at room temperature[3][4]

Spectroscopic and Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to be simple, showing a single sharp singlet in the aromatic region (typically δ 7.5-8.5 ppm). The two acidic protons of the carboxylic acid groups are also equivalent and will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be exchanged with D₂O. A ¹H NMR spectrum for this compound is available for reference.[6]

  • ¹³C NMR: The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments: one for the two equivalent aromatic carbons bearing a proton, one for the two carbons attached to the carboxylic acid groups, one for the two carbons bonded to the bromine atoms, and one for the carboxylic acid carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands:

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7][8]

  • C=O Stretch: A strong, sharp absorption band will appear around 1700 cm⁻¹ due to the C=O stretching of the carboxylic acid groups.[8]

  • C-O Stretch & O-H Bend: Absorptions in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions are typically associated with in-plane O-H bending and C-O stretching, respectively.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring.[8]

  • C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, below 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and isotopic distribution of the molecule. For this compound, the mass spectrum will exhibit a characteristic molecular ion peak [M]⁺. A key feature will be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ peak pattern with an approximate intensity ratio of 1:2:1, providing clear evidence for the presence of two bromine atoms in the molecule.

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the use of validated experimental protocols. This section outlines the standard methodologies for determining the key properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a solid sample like this compound involves a series of sequential analyses to confirm identity, purity, and physical constants.

G cluster_0 Sample Acquisition & Preparation cluster_1 Primary Characterization cluster_2 Spectroscopic Confirmation cluster_3 Data Consolidation A Obtain this compound B Dry Sample (Vacuum Oven) A->B C Visual Inspection (Color, Form) B->C D Melting Point Determination C->D Confirms Purity E FTIR Spectroscopy D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry F->G H Compile & Verify Data G->H

Caption: Workflow for the physical characterization of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2 °C), while impurities depress and broaden this range. This protocol uses a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Set a heating ramp rate. For an unknown substance, a rapid scan (10-20 °C/min) can first approximate the melting point. For a precise measurement, start a slow ramp (1-2 °C/min) about 15-20 °C below the expected melting point of ~204 °C.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol: Spectroscopic Sample Preparation

Causality: Proper sample preparation is crucial for obtaining high-quality, reproducible spectra. The choice of solvent and method depends on the spectroscopic technique and the physicochemical properties of the analyte.

Methodology:

A. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

  • Grinding: Add ~1 mg of dry this compound and ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.

  • Mixing: Gently grind the two solids together until a fine, homogeneous powder is formed. The KBr acts as an optically transparent matrix.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent Selection: Choose a deuterated solvent in which the acid is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the acid and allows for the observation of the exchangeable carboxylic acid protons.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.

References

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A Technical Guide to the Solubility Profile of 4,5-Dibromophthalic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility characteristics of 4,5-dibromophthalic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. In the absence of extensive published quantitative solubility data, this document emphasizes the fundamental physicochemical properties that govern solubility and presents a robust experimental framework for its precise determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, optimize reaction conditions, and guide formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility is paramount.[1] This knowledge enables the rational design of crystallization processes for purification, the selection of appropriate solvents for chemical reactions to ensure optimal yields and purity, and the development of suitable formulations for preclinical and clinical studies. Poorly characterized solubility can lead to significant challenges in process scale-up, inconsistent batch-to-batch results, and ultimately, delays in the drug development pipeline.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the known properties of this compound, which collectively influence its dissolution behavior.

PropertyValueSource
Molecular Formula C₈H₄Br₂O₄[2][3]
Molecular Weight 323.92 g/mol [2][3]
Melting Point 203.5-205.5 °C[3]
Density 2.205 g/cm³[2]
Predicted pKa 2.33 ± 0.10[3]
Predicted logP 2.608[2]
Appearance White to off-white solid[3]

The presence of two carboxylic acid groups suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. The predicted pKa value of 2.33 indicates that it is a relatively strong organic acid.[3] Consequently, in aqueous solutions with a pH above its pKa, the carboxylic acid groups will deprotonate to form the more soluble carboxylate salt. This is a crucial consideration for its handling and for designing aqueous-based reaction or purification systems. A patent for its synthesis, for instance, notes its dissolution in a sodium hydroxide solution, which aligns with this principle.[4] The predicted logP of 2.608 suggests a moderate lipophilicity, indicating that it will likely exhibit solubility in a range of organic solvents.[2]

Theoretical Framework for Solubility

The solubility of dicarboxylic acids like this compound is governed by the interplay of several factors:

  • "Like Dissolves Like" Principle : This fundamental concept suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The two carboxylic acid groups in this compound make it a polar molecule, predicting good solubility in polar solvents such as water (especially at elevated pH), alcohols, and acetone.[5]

  • Impact of pH : For ionizable compounds like carboxylic acids, solubility in aqueous media is profoundly influenced by pH.[6] At a pH below the pKa, the acid exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the acid deprotonates to form the highly soluble carboxylate anion.[5]

  • Influence of Crystal Lattice Energy : The energy required to break the intermolecular forces in the solid crystal lattice affects solubility. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility. The relatively high melting point of this compound (203.5-205.5 °C) suggests a stable crystal lattice that will require sufficient solvation energy to overcome.[3]

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data, a systematic experimental approach is necessary. The following sections outline standardized protocols for determining the key solubility-related parameters of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability.[2] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter (e.g., 0.22 µm PTFE filter) or centrifuge sep2->sep3 analysis2 Dilute the filtered supernatant sep3->analysis2 analysis1 Prepare a calibration curve with known concentrations analysis3 Analyze by a suitable method (e.g., HPLC-UV) analysis1->analysis3 analysis2->analysis3 analysis4 Calculate solubility (e.g., in mg/mL or mM) analysis3->analysis4

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation : Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, ethyl acetate). The presence of undissolved solid at the end of the experiment is crucial.[6]

  • Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration/Centrifugation : To remove any remaining undissolved solid, either filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed and collect the clear supernatant.[6]

  • Quantification : Prepare a standard curve of this compound in the respective solvent. Dilute the saturated supernatant to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation : Determine the concentration of the saturated solution from the standard curve and account for the dilution factor to calculate the equilibrium solubility.

This protocol should be repeated for a range of pharmaceutically relevant solvents to build a comprehensive solubility profile.

Experimental Determination of pKa via Potentiometric Titration

The pKa values of this compound can be experimentally verified using potentiometric titration, which is a highly precise method.[7]

Experimental Workflow for pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare a solution of this compound in water or a water/co-solvent mixture setup1->setup2 titrate1 Place solution on a magnetic stirrer setup2->titrate1 titrate2 Immerse calibrated pH electrode titrate1->titrate2 titrate3 Add standardized titrant (e.g., NaOH) in small increments titrate2->titrate3 titrate4 Record pH after each addition titrate3->titrate4 analysis1 Plot pH versus volume of titrant added titrate4->analysis1 analysis2 Determine the equivalence point(s) from the inflection point(s) of the curve analysis1->analysis2 analysis3 Calculate pKa(s) from the pH at the half-equivalence point(s) analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation : Prepare a solution of this compound of known concentration in purified water. A co-solvent like methanol may be used if the aqueous solubility is too low for accurate measurement.[7]

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.[8]

  • Data Analysis : Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[8] Given that it is a dicarboxylic acid, two equivalence points and thus two pKa values are expected.

Experimental Determination of LogP via Reverse-Phase HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be conveniently estimated using reverse-phase HPLC (RP-HPLC).[9][10]

Detailed Protocol:

  • Method Development : Develop an isocratic RP-HPLC method using a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is in its neutral form, if possible).

  • Calibration : Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.

  • Data Collection : Determine the retention time (t_R) and the void time (t_0) for each standard and for this compound. Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Correlation : Plot log(k) versus the known logP values for the standard compounds to generate a calibration curve.

  • LogP Estimation : Determine the log(k) for this compound and use the calibration curve to estimate its logP value.[4]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in public literature, its physicochemical properties and the general behavior of dicarboxylic acids provide a strong foundation for predicting its solubility profile. This guide offers a comprehensive framework for the experimental determination of its solubility in various solvents, as well as its pKa and logP values. By employing the standardized protocols outlined herein, researchers and drug development professionals can generate the critical data needed to effectively utilize this compound in their synthetic and formulation endeavors, thereby ensuring greater control over process efficiency and product quality.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

  • How do you perform the shake flask method to determine solubility? Quora. [Link]

  • This compound | CAS#:24063-28-3 | Chemsrc. Chemsrc. [Link]

  • The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Dicarboxylic acid solubility. Reddit. [Link]

  • This compound. MySkinRecipes. [Link]

  • The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]

  • CN105646176A - Preparation method of this compound.
  • 4,5-Dibromophthalic anhydride | C8H2Br2O3 | CID 12658461. PubChem. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • EXPERIMENT 2 # Solubility 13. Bellevue College. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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synthesis of 4,5-Dibromophthalic acid from 4,5-dibromo-o-xylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4,5-Dibromophthalic Acid from 4,5-Dibromo-o-xylene

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of fluorescent dyes, organic semiconductors, and coordination polymers.[1] The primary focus is the robust and scalable oxidation of 4,5-dibromo-o-xylene. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, field-tested experimental protocol, and present the necessary data for successful replication and optimization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this chemical transformation.

Introduction and Strategic Overview

The conversion of 4,5-dibromo-o-xylene to this compound is a classic example of benzylic oxidation. This process targets the methyl groups attached to the aromatic ring, converting them into carboxylic acid functionalities while preserving the bromine substituents on the ring. The success of this synthesis hinges on selecting a potent oxidizing agent that is selective for the benzylic C-H bonds.

Any alkyl group attached to a benzene ring can be oxidized to a carboxylic acid group, provided it has at least one benzylic hydrogen.[2] This reactivity is due to the stabilization of radical intermediates at the benzylic position through resonance with the aromatic ring.[2] For this transformation, potassium permanganate (KMnO₄) is the oxidant of choice due to its high reactivity, cost-effectiveness, and well-understood reaction profile.

Mechanistic Insights: The Rationale Behind Permanganate Oxidation

The oxidation of alkylbenzenes with hot, alkaline potassium permanganate is a powerful synthetic tool. While the complete mechanism is intricate, it is understood to proceed through a free-radical pathway.[3]

Key Mechanistic Steps:

  • Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from one of the benzylic methyl groups by the permanganate ion (MnO₄⁻).[3][4] This is typically the rate-determining step and its favorability at the benzylic position is the cornerstone of this synthesis. Arenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to this oxidation.[5]

  • Radical Cascade & Oxidation: The resulting benzylic radical undergoes a series of rapid oxidation steps. The manganese atom is reduced from the +7 oxidation state (in the purple MnO₄⁻ ion) to the +4 state, precipitating as manganese dioxide (MnO₂), a characteristic brown solid.[5]

  • Formation of the Carboxylate Salt: Under the alkaline conditions required for the reaction, the newly formed carboxylic acid is immediately deprotonated to form its corresponding potassium carboxylate salt. This salt is soluble in the aqueous reaction medium.

  • Acidification: The final step involves the protonation of the soluble dicarboxylate salt with a strong acid. This converts the salt into the free this compound, which is significantly less soluble in water and precipitates out, allowing for its isolation.

This multi-electron oxidation ensures that both methyl groups are fully converted to carboxylic acids, regardless of the initial alkyl chain length.[3][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from starting material to final product, highlighting the key stages of the synthesis.

G cluster_reactants Reactants & Reagents cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_product Final Product Reactants 4,5-Dibromo-o-xylene + Potassium Permanganate (KMnO₄) + NaOH (aq) Reaction Benzylic Oxidation (Heat under Reflux) Reactants->Reaction 1. Mix & Heat Quench Quench excess KMnO₄ (e.g., NaHSO₃) Reaction->Quench 2. Reaction Complete Filter Hot Filtration (Remove MnO₂) Quench->Filter 3. Clarification Acidify Acidification of Filtrate (e.g., conc. HCl) Filter->Acidify 4. Protonation Product This compound (Precipitate) Acidify->Product 5. Isolation

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system; successful progression is indicated by distinct visual cues, such as color changes and precipitate formation.

Materials and Equipment
Reagents & Materials Equipment
4,5-Dibromo-o-xyleneRound-bottom flask (e.g., 1 L)
Potassium permanganate (KMnO₄)Reflux condenser
Sodium hydroxide (NaOH)Heating mantle with magnetic stirrer
Concentrated hydrochloric acid (HCl)Stir bar
Sodium bisulfite (NaHSO₃), optionalLarge beaker (e.g., 2 L)
Deionized waterBüchner funnel and filter flask
pH indicator paperFilter paper
Ice bathStandard laboratory glassware
Quantitative Data Summary
Compound Molar Mass ( g/mol ) Example Quantity Moles (mol) Notes
4,5-Dibromo-o-xylene263.9610.0 g0.0379Limiting Reagent
Potassium Permanganate (KMnO₄)158.0324.0 g0.152~4 equivalents (stoichiometric excess)
This compound323.92Theoretical: 12.27 g0.0379Target Product
Step-by-Step Methodology

Safety First: This procedure involves strong oxidizers and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Conduct the entire experiment within a certified chemical fume hood.

  • Reaction Setup:

    • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0379 mol) of 4,5-dibromo-o-xylene.

    • Add 250 mL of deionized water and 2.0 g of sodium hydroxide. Stir until the NaOH is dissolved. Causality: The alkaline environment is crucial for the permanganate oxidation mechanism and to solubilize the product as its carboxylate salt.

    • Attach a reflux condenser to the flask and place the assembly in a heating mantle.

  • Oxidation Reaction:

    • Begin heating the mixture to a gentle reflux (~100 °C) with vigorous stirring.

    • In a separate beaker, dissolve 24.0 g (0.152 mol) of potassium permanganate in approximately 300 mL of hot water.

    • Once the xylene mixture is refluxing, slowly add the hot potassium permanganate solution in small portions through the top of the condenser over a period of 1-2 hours. Causality: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent a dangerous runaway reaction.

    • Observation Point: The deep purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • After the addition is complete, continue heating under reflux for an additional 4-6 hours, or until the purple color of the permanganate in the refluxing liquid is no longer visible.

  • Reaction Workup and Product Isolation:

    • Allow the reaction mixture to cool slightly. If any purple color remains, quench the excess KMnO₄ by adding small amounts of solid sodium bisulfite until the solution is colorless and only the brown MnO₂ precipitate remains.

    • Crucial Step - Filtration: While the solution is still hot, filter the mixture through a fluted filter paper or a pre-heated Büchner funnel to remove the manganese dioxide. Wash the brown precipitate with a small amount of hot water to ensure all the soluble product is collected in the filtrate. Causality: Hot filtration is essential because the desired product (as its sodium salt) is soluble in hot water but may crystallize out upon cooling, leading to yield loss.

    • Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath with stirring.

    • Precipitation: Slowly and carefully add concentrated hydrochloric acid to the cold filtrate while stirring. The this compound will begin to precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).

    • Observation Point: A voluminous white precipitate of the final product will form.

  • Purification and Drying:

    • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the white solid product by suction filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (like KCl and NaCl).

    • Press the solid as dry as possible on the filter, then transfer it to a watch glass or crystallization dish to air dry or dry in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Conclusion

The oxidation of 4,5-dibromo-o-xylene with potassium permanganate is a reliable and effective method for producing high-purity this compound. The procedure's success relies on careful control of the reaction exotherm, the use of an alkaline medium, and a meticulous workup involving hot filtration and acidic precipitation. By understanding the underlying chemical principles and following this detailed protocol, researchers can confidently synthesize this important chemical intermediate for further applications in materials science and synthetic chemistry.

References

  • Benzylic oxidation. (n.d.). University of Calgary. Retrieved from [Link]

  • Mechanism of arene side chain oxidation by permanganate. (2012, April 26). Chemistry Stack Exchange. Retrieved from [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. (2018, August 10). ResearchGate. Retrieved from [Link]

  • 16.3: Reactions of alkylbenzenes. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

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preparation of 4,5-Dibromophthalic acid from dibromophthalhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preparation of 4,5-Dibromophthalic Acid from Dibromophthalhydrazide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a crucial intermediate in the development of functional materials and fine chemicals. We move beyond a simple recitation of steps to explore the causal relationships in the experimental design, ensuring a reproducible and high-yield process rooted in established chemical principles.

Introduction: The Significance of this compound

This compound (CAS No. 24063-28-3) is a valuable aromatic dicarboxylic acid.[1][2] Its structure, featuring bromine substituents and carboxylic acid groups, makes it a highly sought-after precursor in several advanced applications. It serves as a key building block for phthalocyanine compounds, which have widespread use in sensors, dyes, and photodynamic therapy.[3] Furthermore, it is employed in the synthesis of fluorescent dyes, organic semiconductors, coordination polymers, and metal-organic frameworks (MOFs).[4]

Historically, the synthesis of brominated phthalic acids involved harsh conditions, such as high-temperature oxidations with nitric acid, or the use of elemental bromine with sulfuric acid.[3] These methods are often plagued by low yields, significant environmental pollution, and operational difficulties.[3]

This document details a more efficient and robust two-step synthetic route. The process begins with the bromination of phthalhydrazide to yield a dibromophthalhydrazide intermediate, which is then hydrolyzed under basic conditions to produce the target this compound with high purity and yield.[3] This method is advantageous due to its low cost, ease of product handling (as both intermediates and final products are solids), and suitability for scaling, meeting the demands for industrial and research applications.[3]

Reaction Pathway and Mechanistic Considerations

The conversion of dibromophthalhydrazide to this compound is achieved through a base-catalyzed hydrolysis of the cyclic hydrazide structure.

Reaction:

Caption: Chemical transformation from dibromophthalhydrazide to this compound.

Mechanistic Insight:

The core of this synthesis is the hydrolysis of the amide bonds within the phthalhydrazide ring.

  • Nucleophilic Attack: The reaction is initiated in a strong basic medium, typically an aqueous solution of sodium hydroxide. Hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic carbonyl carbons of the hydrazide.

  • Ring Opening: This nucleophilic attack leads to the opening of the cyclic hydrazide ring, forming the disodium salt of this compound and releasing hydrazine as a byproduct. The application of heat (60-70°C) is crucial to overcome the activation energy of this step and drive the hydrolysis to completion in a reasonable timeframe (1-2 hours).[3]

  • Protonation and Precipitation: After the hydrolysis is complete, the reaction mixture contains the highly water-soluble disodium 4,5-dibromophthalate. The system is then cooled, and the pH is carefully adjusted to 6-7.[3] This acidification step protonates the carboxylate anions. The resulting this compound is significantly less soluble in the aqueous medium than its salt form, causing it to precipitate out as a white solid. This selective precipitation is a key purification step, separating the product from the hydrazine byproduct and any unreacted starting materials.

Experimental Protocol

This protocol is adapted from a validated synthetic method, ensuring high yield and purity.[3] For completeness, the preparation of the dibromophthalhydrazide intermediate is included as Step 1.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Phthalhydrazide1445-69-8C₈H₆N₂O₂162.15Starting material for intermediate
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating agent
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent for bromination
DibromophthalhydrazideNot AvailableC₈H₄Br₂N₂O₂320.00Intermediate (Synthesized in Step 1)
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Hydrolysis reagent
Deionized Water7732-18-5H₂O18.02Solvent
Hydrochloric Acid (HCl)7647-01-0HCl36.46Used for pH adjustment
Product
This compound24063-28-3C₈H₄Br₂O₄323.92White solid, M.P. 203.5-205.5 °C[1]
Step-by-Step Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Dibromophthalhydrazide Intermediate [3]

  • In a suitable reaction vessel, dissolve phthalhydrazide in glacial acetic acid.

  • To this solution, add N-bromosuccinimide (NBS). The molar ratio of phthalhydrazide to NBS should be approximately 1:2.1 to 1:2.2.

  • Heat the reaction mixture to between 80°C and 100°C and maintain this temperature for 0.5 to 1 hour.

  • After the reaction is complete, cool the system to room temperature.

  • Pour the cooled mixture into a beaker of ice water. A solid will precipitate.

  • Filter the suspension to collect the solid dibromophthalhydrazide. The filtrate can be retained for pH adjustment in the next step.

Step 2: Hydrolysis to this compound [3]

  • Dissolution: In a separate reaction vessel, dissolve the solid dibromophthalhydrazide obtained from Step 1 in a 10 mol/L aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the resulting solution to a temperature between 60°C and 70°C. Stir the mixture at this temperature for 1.5 to 2 hours to ensure the hydrolysis reaction goes to completion.

  • Cooling: After the heating period, cool the reaction mixture.

  • Precipitation: Carefully adjust the pH of the cooled solution to a value between 6 and 7. This can be done using the acidic filtrate from Step 1 or a dilute solution of hydrochloric acid. A voluminous white solid will precipitate.

  • Isolation: Filter the mixture to isolate the white solid product.

  • Purification & Drying: Wash the collected solid with ice-cold deionized water to remove any residual salts or impurities. Dry the product thoroughly to obtain pure this compound.

Exemplary Reaction Data

The following table summarizes data from representative examples of the hydrolysis step, demonstrating the effectiveness of the protocol.[3]

ExampleDibromophthalhydrazide (g)10M NaOH (mL)Temperature (°C)Time (hr)Final Product (g)Yield (%)
131.830060229.090
23193000701.5320.098
331.830065231.798

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Glacial Acetic Acid & Hydrochloric Acid: Corrosive and cause respiratory irritation. Avoid inhalation of vapors.

  • This compound: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Avoid inhalation of dust.

Conclusion

The described method provides a reliable and high-yield pathway for the synthesis of this compound through the hydrolysis of a dibromophthalhydrazide intermediate. The protocol's advantages, including the use of low-cost reagents, high product purity, and operational simplicity, make it a superior alternative to older, more hazardous methods.[3] This guide provides the necessary technical detail and mechanistic understanding for researchers and drug development professionals to successfully implement this synthesis in their work.

References

  • This compound. LookChem. [Link]

  • CN105646176A - Preparation method of this compound.
  • This compound. MySkinRecipes. [Link]

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An In-depth Technical Guide to the 1H NMR Spectrum of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-dibromophthalic acid, a key organic compound in various scientific fields. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol, and interpret the resulting data with a focus on scientific integrity and practical application.

Introduction: The Role of this compound and NMR Spectroscopy

This compound is a halogenated aromatic dicarboxylic acid with the chemical formula C₈H₄Br₂O₄.[1][2] Its structure, featuring a benzene ring substituted with two bromine atoms and two carboxylic acid groups, makes it a valuable precursor in the synthesis of polymers, pharmaceuticals, and other functional materials.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for the confirmation of molecular structure and the assessment of purity. For this compound, ¹H NMR is crucial for verifying the substitution pattern on the aromatic ring.

Deciphering the Molecular Structure and Predicting the ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum of this compound lies in its molecular symmetry. The molecule has a plane of symmetry that renders the two aromatic protons chemically equivalent. Likewise, the two carboxylic acid protons are also equivalent.

Molecular Structure of this compound:

Caption: Ball-and-stick representation of this compound.

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

  • Aromatic Protons: The two equivalent aromatic protons will produce a single signal. Since there are no adjacent protons to cause splitting, this signal will appear as a singlet . The presence of electron-withdrawing groups (bromine and carboxylic acid) will shift this signal downfield.[3][4][5]

  • Carboxylic Acid Protons: The two equivalent carboxylic acid protons will also give rise to a single signal. This signal is typically broad due to hydrogen bonding and chemical exchange, and it appears at a very downfield chemical shift.[6][7]

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation
  • Analyte: High-purity this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It readily dissolves the polar analyte, and its residual proton signal (around 2.50 ppm) does not interfere with the signals of interest.[8][9] Importantly, the acidic protons of the carboxylic acids are typically observable in DMSO-d₆.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm.[10]

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆ containing TMS.

  • Dissolution: Cap the tube and gently vortex or sonicate until the solid is completely dissolved.

Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters: Utilize a standard one-pulse sequence with the following suggested parameters:

    • Pulse Angle: 30 degrees

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 5 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-15 ppm

Data Analysis and Interpretation

The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction.

Expected and Observed Spectral Data

An example ¹H NMR spectrum of this compound is available from the Spectral Database for Organic Compounds (SDBS).[11] The data is summarized in the table below.

Proton AssignmentPredicted MultiplicityPredicted Chemical Shift (ppm)Observed Chemical Shift (ppm)[11]Integration
Aromatic (2H)Singlet7.5 - 8.58.072H
Carboxylic Acid (2H)Broad Singlet10 - 14~13.5 (very broad)2H

Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on concentration and temperature.

Rationale for Observed Chemical Shifts
  • Aromatic Protons: The base chemical shift for benzene protons is around 7.33 ppm.[3] The two bromine atoms and two carboxylic acid groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm value).[4][5]

  • Carboxylic Acid Protons: These protons are highly acidic and therefore strongly deshielded, placing their signal in the characteristic downfield region of 10-14 ppm.[12][13]

Experimental Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analyze Integrate & Assign Peaks phase_baseline->analyze

Caption: A streamlined workflow for the ¹H NMR analysis of this compound.

Ensuring Scientific Integrity: A Self-Validating Approach

The integrity of the experimental results can be cross-verified through several checkpoints:

  • Internal Standard: The TMS peak must be sharp and precisely at 0 ppm.

  • Solvent Signal: The residual DMSO-d₆ quintet should be present at approximately 2.50 ppm.[9]

  • Integration: The integrated areas of the aromatic and carboxylic acid proton signals should be in a 1:1 ratio.

  • Multiplicity: The appearance of a singlet for the aromatic protons is a strong confirmation of the 4,5-substitution pattern. Other isomers would exhibit more complex splitting patterns.

Conclusion

The ¹H NMR spectrum of this compound is straightforward to interpret due to the molecule's inherent symmetry. This guide has provided a robust framework for the acquisition, analysis, and interpretation of this spectrum, empowering researchers to confidently characterize this important compound. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for research and development applications.

References

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).
  • Reinhard, D., Elbert, S. M., Zhang, W.-S., & Mastalerz, M. (2018). Dead Ends and Detours Towards a Rigid Hexasalicylic Aldehyde Precursor for Triptycene‐Based Porous Materials. Chemistry – A European Journal, 24(49), 12966–12973.
  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.
  • Chemistry with Caroline. (2021, October 6).
  • Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST).
  • BenchChem. (2025). Application Note: 1H NMR Characterization of 2,4-Dimethylpyrimidine-5-carboxylic acid in DMSO-d6.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). 4,5-Dibromophthalic anhydride.
  • Sigma-Aldrich. (n.d.). This compound.
  • Xing, W. (n.d.). 1H NMR (DMSO-d6). The Royal Society of Chemistry.
  • ResearchGate. (n.d.). 1H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2...
  • ResearchGate. (n.d.). ¹H and ¹³C NMR (400 MHz, DMSO-d6, 19 °C) of the carboxylic-amide-acid...
  • ECHEMI. (n.d.). 24063-28-3, this compound Formula.
  • Chemsrc. (2025, August 25). This compound.
  • (n.d.).
  • (n.d.).
  • ChemicalBook. (n.d.). 4-Bromoisophthalic acid(6939-93-1) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Bromophthalic anhydride.
  • The Royal Society of Chemistry. (n.d.).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • TCI Chemicals. (n.d.). 1H-NMR.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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An In-Depth Technical Guide to the FT-IR Analysis of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analysis of 4,5-dibromophthalic acid using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale, ensuring robust and reliable spectral acquisition and interpretation.

Introduction: FT-IR Spectroscopy as a Structural Elucidation Tool

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, and when exposed to infrared light, it absorbs energy at that specific frequency.[1] This absorption pattern is plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing invaluable information about the molecular structure. For a molecule like this compound, FT-IR is indispensable for confirming the presence of its key functional groups: the carboxylic acids, the substituted aromatic ring, and the carbon-bromine bonds.

The Molecular Signature: Predicting the FT-IR Spectrum of this compound

The structure of this compound contains several distinct functional groups, each with characteristic vibrational modes that are readily identifiable in an IR spectrum.

  • Carboxylic Acid Groups (-COOH): The two carboxylic acid groups are the most prominent features. In the solid state, they typically exist as hydrogen-bonded dimers, which significantly influences their spectral appearance.[2]

    • O-H Stretch: This bond gives rise to a very broad and characteristic absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] The extensive hydrogen bonding is the reason for this significant broadening, which often overlaps with C-H stretching signals.[2]

    • C=O (Carbonyl) Stretch: A very strong and sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹.[4] Conjugation with the benzene ring can slightly lower this frequency compared to saturated carboxylic acids.[3][5]

    • C-O Stretch and O-H Bend: The stretching vibration of the C-O single bond is typically found in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend produces a broad band around 950-900 cm⁻¹.[1][2]

  • Substituted Aromatic Ring: The benzene ring has several characteristic vibrations.

    • =C-H Stretch: Aromatic C-H stretching vibrations consistently appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

    • C=C In-Ring Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of bands, often of medium to sharp intensity, in the 1600-1400 cm⁻¹ region.[6]

    • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the ring.[6][7]

  • Carbon-Bromine (C-Br) Bonds: The C-Br stretching vibration is found in the fingerprint region of the spectrum, which is the complex area below 1450 cm⁻¹. This absorption is typically located in the 690-515 cm⁻¹ range and can be a useful confirmation of the presence of bromine in the molecule.[1]

Quantitative Data Summary: Interpreting the Spectrum

To effectively analyze the FT-IR spectrum of this compound, the following table summarizes the expected characteristic absorption bands, their vibrational origins, and typical intensities.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300–2500O-H stretch (Carboxylic Acid Dimer)Strong, Very BroadA hallmark of carboxylic acids due to extensive hydrogen bonding.[2][8]
3100–3000=C-H stretch (Aromatic)Medium to WeakCharacteristic of sp² C-H bonds in aromatic rings.[6]
1710–1680C=O stretch (Carboxylic Acid)Strong, SharpPosition is influenced by dimerization and conjugation with the ring.[4]
1600–1400C=C stretch (In-ring, Aromatic)Medium to WeakOften appears as a series of sharp peaks.[6]
1320–1210C-O stretch (Carboxylic Acid)MediumCoupled with O-H in-plane bending.[2]
950–900O-H bend (Out-of-plane)Medium, BroadAnother key feature of dimeric carboxylic acids.[2]
900–675C-H bend (Out-of-plane, Aromatic)StrongPosition is diagnostic of the ring's substitution pattern.[6]
690–515C-Br stretchMedium to StrongLocated in the low-frequency fingerprint region.[1]

Experimental Protocol: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FT-IR spectra of solid samples. The principle is to disperse the solid sample within an IR-transparent matrix (KBr), which becomes a clear optical window when pressed under high pressure.

Rationale: This method ensures that the infrared beam interacts with a uniform and sufficiently low concentration of the analyte, preventing signal saturation and minimizing scattering effects. Meticulous exclusion of moisture is critical, as water has strong IR absorptions that can obscure the sample's spectrum.[8]

Step-by-Step Methodology:

  • Material Preparation:

    • Gently heat the agate mortar, pestle, and die set in an oven (or under a heat lamp) to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator.[8]

    • Use only spectroscopy-grade KBr powder that has been stored in a desiccator or dried in an oven immediately before use. KBr is highly hygroscopic.[8]

  • Sample Grinding and Mixing:

    • Weigh out approximately 1-2 mg of your this compound sample and transfer it to the agate mortar.

    • Grind the sample into a very fine, consistent powder. This step is crucial to reduce light scattering, which can distort the spectral baseline.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid overly aggressive grinding at this stage, as it can lead to excessive moisture absorption.

  • Pellet Formation:

    • Carefully transfer a small amount of the mixture into the pellet die body, ensuring an even layer. Using too much powder will result in an opaque pellet that blocks the IR beam.[8]

    • Assemble the die set and place it into a hydraulic press.

    • If the die has a vacuum port, connect it to a vacuum line to help remove trapped air and moisture.

    • Gradually apply pressure, typically 8-10 metric tons, and hold for 1-2 minutes.[8] This allows the KBr to "cold-flow" and form a solid, transparent disc.

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die. Extract the transparent or translucent pellet. A high-quality pellet should look like a small, clear window.

    • Place the pellet into the spectrometer's sample holder.

    • First, run a background scan with nothing in the sample compartment. This allows the instrument to subtract the spectral contributions from atmospheric CO₂ and water vapor.

    • Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.

Alternative Method: Attenuated Total Reflectance (ATR) FT-IR is a modern alternative that requires minimal to no sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide), making it a much faster and often more convenient technique for routine analysis.

Logical Workflow for Analysis

The entire process, from sample preparation to final interpretation, can be visualized as a systematic workflow.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation prep 1. Dry KBr & Equipment weigh 2. Weigh Sample (1-2 mg) & KBr (100-200 mg) prep->weigh grind 3. Grind & Homogenize weigh->grind load 4. Load Die grind->load press 5. Apply Pressure (8-10 tons) load->press eject 6. Eject Transparent Pellet press->eject bkg 7. Acquire Background Spectrum eject->bkg scan 8. Acquire Sample Spectrum bkg->scan process 9. Baseline & ATR Correction (if needed) scan->process identify 10. Identify Key Functional Group Bands process->identify confirm 11. Confirm Molecular Structure identify->confirm

Sources

Determination and Analysis of the Crystal Structure of 4,5-Dibromophthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Subject: Crystal Structure of 4,5-Dibromophthalic Acid (CAS: 24063-28-3)

Abstract: this compound (C₈H₄Br₂O₄) is a valuable halogenated aromatic dicarboxylic acid that serves as a critical precursor in the synthesis of advanced materials, including coordination polymers, metal-organic frameworks (MOFs), and phthalocyanine-based compounds.[1] Its utility stems from the precise positioning of its reactive carboxyl groups and the influence of its bromine substituents on electronic properties and intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the properties of these resulting materials. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of this compound via single-crystal X-ray diffraction (SCXRD). It is designed to walk the researcher through the entire workflow, from laboratory synthesis to in-depth analysis of the crystal packing, emphasizing the causality behind experimental choices and the interpretation of structural data.

Part 1: Synthesis and High-Purity Crystallization

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol must be meticulous, as impurities or poorly formed crystals are the most common points of failure in crystallographic studies.

Two-Step Synthesis of this compound

This protocol is adapted from established methods for the bromination of phthalic acid derivatives, offering a reliable route with high yields.[1]

Step 1: Synthesis of Dibromophthalhydrazide

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phthalylhydrazine in glacial acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution. The use of NBS is critical as it provides a source of electrophilic bromine (Br⁺) under milder conditions than elemental bromine, enhancing regioselectivity and minimizing side reactions.

  • Reaction: Heat the mixture to 80-100°C and maintain for 0.5-1 hour. The elevated temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution on the electron-deficient ring.

  • Precipitation: After the reaction is complete, cool the system to room temperature. Pour the reaction mixture into a beaker of ice water. The significant decrease in solubility of the organic product in the aqueous mixture causes it to precipitate out.

  • Isolation: Filter the resulting solid, wash with cold water to remove residual acetic acid and succinimide, and dry to yield dibromophthalhydrazide.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the dried dibromophthalhydrazide from the previous step in a 10 M aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Heat the solution to 60-70°C for 1-2 hours. This step involves the nucleophilic attack by hydroxide ions on the carbonyl carbons of the hydrazide, leading to the cleavage of the amide bonds and formation of the sodium salt of the dicarboxylic acid.

  • Acidification & Precipitation: Cool the reaction mixture. Carefully adjust the pH of the solution to 6-7 using a suitable acid (e.g., HCl). As the pH drops, the dicarboxylate is protonated, regenerating the less soluble this compound, which precipitates as a white solid.

  • Final Isolation: Filter the white precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Protocol for Growing Single Crystals

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[2] The goal is to promote slow, ordered growth.[3]

  • Solvent Selection: Identify a suitable solvent or solvent system. A good choice is often a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated (for slow cooling methods) or a solvent system with differential volatility (for slow evaporation). An ethanol/water mixture is a promising starting point.

  • Preparation of Saturated Solution: In a clean vial, dissolve a small amount of the purified this compound in the minimum amount of the chosen hot solvent to achieve saturation.

  • Slow Evaporation (Recommended Method): Cover the vial with parafilm and puncture it with 2-3 small pinholes. This slows the rate of solvent evaporation, allowing large, well-ordered crystals to form over several days to weeks.

  • Crystal Selection: Examine the resulting crystals under a polarizing microscope. A suitable crystal should be transparent, have well-defined faces, and extinguish light uniformly when rotated between crossed polarizers, indicating it is a single domain.[2] Crystals that are opaque, cracked, or appear as aggregates are unsuitable.[2]

Part 2: Spectroscopic Verification of the Bulk Sample

Before proceeding to the resource-intensive SCXRD experiment, it is imperative to confirm the identity and purity of the synthesized bulk material.

Technique Purpose Expected Observations for this compound
¹H-NMR Confirms the number and environment of protons.A single, sharp singlet in the aromatic region (approx. 8.0-8.2 ppm), corresponding to the two chemically equivalent protons on the benzene ring.
¹³C-NMR Confirms the number of unique carbon environments.Four distinct signals are expected: one for the two equivalent C-H atoms, one for the two equivalent C-Br atoms, one for the two equivalent C-COOH atoms, and one for the two equivalent COOH carbons.
FT-IR Identifies key functional groups.A broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid dimer), a sharp, strong peak at ~1700 cm⁻¹ (C=O stretch), and characteristic peaks for C-Br stretches in the lower frequency region.
Mass Spec. Confirms molecular weight and elemental composition.A molecular ion peak [M]⁺ corresponding to a mass of ~324 g/mol . Crucially, this peak will exhibit a characteristic isotopic pattern (a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) due to the presence of two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br).

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The experiment involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Experimental Workflow

The process from crystal to final structure follows a logical, multi-step pathway.

scXRD_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_analysis Analysis & Validation crystal 1. Crystal Selection & Mounting diffractometer 2. Mount on Diffractometer crystal->diffractometer data_collection 3. Data Collection (X-ray Exposure) diffractometer->data_collection integration 4. Data Integration (h, k, l, I) data_collection->integration solution 5. Structure Solution (Direct Methods) integration->solution refinement 6. Structure Refinement solution->refinement validation 7. Validation & CIF Generation refinement->validation analysis 8. Geometric & Packing Analysis validation->analysis

Figure 1: Standard workflow for single-crystal X-ray diffraction analysis.
Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: Using a micromanipulator, carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop using cryo-protectant oil.[2]

  • Data Collection: Mount the crystal on the goniometer head of a modern diffractometer (e.g., Bruker APEX-II CCD).[5] The crystal is flash-cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through different angles.

  • Data Integration: The raw diffraction images are processed to determine the position (h, k, l indices) and intensity of each reflection. This step also determines the unit cell parameters and the crystal's Bravais lattice.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[5] This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for consistency using software like PLATON. The final output is a Crystallographic Information File (CIF).

Representative Crystallographic Data
Parameter Expected Value / Type Significance
Empirical formulaC₈H₄Br₂O₄Confirms chemical composition.
Formula weight323.92 g/mol Molecular mass of the asymmetric unit.
Crystal systemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space groupP2₁/c or P-1Defines the symmetry operations within the unit cell. P2₁/c is very common for organic molecules.
a, b, c (Å)5-10, 8-15, 10-20 ÅDimensions of the unit cell.
α, β, γ (°)90, 90-110, 90 °Angles of the unit cell.
Volume (ų)~1000-1500 ųVolume of a single unit cell.
Z2 or 4Number of molecules in the unit cell.
R1, wR2< 0.05, < 0.10R-factors; key indicators of the quality of the refinement. Lower is better.

Part 4: In-Depth Analysis of the Crystal Structure

With a refined structure in hand, the focus shifts to chemical interpretation. This involves analyzing both the geometry of the individual molecule (intramolecular) and how molecules pack together in the crystal lattice (intermolecular).

Intramolecular Geometry

The analysis will confirm the expected planar geometry of the benzene ring. Key points of interest include:

  • The C-C bond lengths within the aromatic ring, which should be intermediate between single and double bonds.

  • The C-Br bond lengths.

  • The geometry of the carboxylic acid groups and their orientation relative to the plane of the ring. Quantum chemical calculations on similar molecules suggest that the syn conformation of the carboxylic acid group (where the hydroxyl proton is oriented toward the carbonyl oxygen) is significantly lower in energy.[8]

Intermolecular Interactions & Crystal Packing

The solid-state architecture is dictated by a hierarchy of non-covalent interactions.[9] For this compound, a fascinating interplay of hydrogen bonds, halogen bonds, and π-stacking is anticipated.

  • Hydrogen Bonding: The most dominant interaction in virtually all crystalline carboxylic acids is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds.[3] This creates a highly stable eight-membered ring motif, denoted as R²₂(8) in graph-set notation. This dimer is the fundamental building block of the crystal structure.

  • Halogen Bonding: The bromine atoms on the aromatic ring can act as halogen bond donors.[10] The electron density around the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis. This σ-hole can engage in an attractive electrostatic interaction with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[11] These interactions are highly directional and play a crucial role in guiding the assembly of molecules in the crystal.[12]

  • Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular contacts.[13][14] By mapping properties like normalized contact distance (d_norm) onto the molecular surface, one can instantly visualize regions of close contact. The analysis also generates 2D "fingerprint plots" that quantify the relative contribution of different types of interactions (e.g., H···H, Br···H, O···H) to the overall crystal packing.[15][16] For this molecule, Hirshfeld analysis would be critical to deconvolute the relative importance of hydrogen versus halogen bonding in the supramolecular assembly.

Figure 2: Key intermolecular interactions expected in the crystal structure of this compound.

Conclusion

The determination of the crystal structure of this compound is a multi-stage process that demands precision in synthesis, patience in crystallization, and rigor in analysis. This guide has outlined a complete and robust workflow to achieve this goal. A successful structural elucidation will not only provide the definitive molecular conformation but will also reveal the intricate network of hydrogen bonds, halogen bonds, and other non-covalent forces that govern its solid-state architecture. These insights are fundamental for the rational design of new functional materials and for advancing the field of crystal engineering.

References

  • Faustino, H., et al. (2023). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Available at: [Link]

  • Stilinović, V., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. Crystal Growth & Design. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). (a) Molecule structures of three aromatic carboxylic acid... [Image]. Available at: [Link]

  • Gurbanov, A.V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Vanommeslaeghe, K., et al. (2012). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Gurbanov, A.V., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Image]. Available at: [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • ResearchGate. (n.d.). Hirshfeld analysis showing the contribution of Br⋯Br interactions... [Image]. Available at: [Link]

  • Al-Majid, A.M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide. Acta Crystallographica Section E. Available at: [Link]

  • Tan, Y.X., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. IUCr Journals. Available at: [Link]

  • Evangelisti, L., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • Hammond, R.B., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). Carboxylic Acids and Single Crystal. Available at: [Link]

  • Wosylus, A., et al. (2021). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. MDPI. Available at: [Link]

  • Google Patents. (2016). CN105646176A - Preparation method of this compound.
  • PubChem. (n.d.). 4,5-Dibromophthalic anhydride. Available at: [Link]

  • Gavezzotti, A. (2014). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:24063-28-3. Available at: [Link]

  • Spackman, M.A., & Jayatilaka, D. (2014). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. Available at: [Link]

  • Auffinger, P., et al. (2012). Halogen interactions in biomolecular crystal structures. International Tables for Crystallography. Available at: [Link]

  • PubChem. (n.d.). 4-Bromophthalic acid. Available at: [Link]

  • Targanski, S., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. Available at: [Link]

  • Al-Majid, A.M., et al. (2024). Structural Analysis and Reactivity Insights of... Furan-2(5H)-one. MDPI. Available at: [Link]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Available at: [Link]

  • RJPT. (2024). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

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Physicochemical Properties of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4,5-Dibromophthalic Acid

For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the thermal stability of chemical compounds is paramount. It dictates processing parameters, storage conditions, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the thermal stability of this compound, a halogenated aromatic dicarboxylic acid with potential applications in the synthesis of functional materials and pharmaceutical intermediates.

While specific experimental data on the thermal decomposition of this compound is not extensively published, this guide outlines the anticipated decomposition pathways based on the known behavior of related compounds. More importantly, it provides detailed, field-proven experimental protocols for determining its thermal properties with high fidelity using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

A foundational understanding of a compound's basic properties is essential before undertaking thermal analysis.

PropertyValueSource
Molecular Formula C₈H₄Br₂O₄[1][2]
Molecular Weight 323.92 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 203.5-205.5 °C[2][3]
Boiling Point 448.0 °C (Predicted)[1][2]
Density 2.205 g/cm³ (Predicted)[1][2]

Anticipated Thermal Decomposition Pathway

The thermal behavior of this compound is expected to follow a pattern characteristic of phthalic acid and its derivatives. The primary decomposition event is likely an intramolecular dehydration (thermolysis) to form the corresponding anhydride.[4][5]

At temperatures above its melting point, the two adjacent carboxylic acid groups are prone to condensation, eliminating a molecule of water to form the more stable five-membered ring of 4,5-Dibromophthalic anhydride.[5] This is a common and well-documented reaction for 1,2-dicarboxylic acids.[5][6]

At significantly higher temperatures, further decomposition could occur, potentially involving decarboxylation (loss of CO₂) or the cleavage of the carbon-bromine bonds. The thermal degradation of halogenated organic acids can be complex, but the initial formation of the anhydride is the most probable first step.[7]

G cluster_0 Proposed Decomposition of this compound A This compound (C₈H₄Br₂O₄) B Heat (T > 205°C) A->B C 4,5-Dibromophthalic Anhydride (C₈H₂Br₂O₃) B->C D Water (H₂O) B->D F High Heat (T >> 250°C) C->F E Further Decomposition Products (CO₂, HBr, etc.) F->E TGA_Workflow cluster_tga TGA Experimental Workflow Calibrate Calibrate TGA (Weight & Temperature) Prepare Prepare Sample (5-10 mg in pan) Calibrate->Prepare Setup Set Parameters (N₂ Purge, 10°C/min ramp) Prepare->Setup Run Execute Thermal Program (30°C to 600°C) Setup->Run Analyze Analyze Data (Plot Mass vs. Temp, Determine T_onset) Run->Analyze

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. [8]It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy (ΔH) associated with these transitions. [9] Experimental Protocol:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., Indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases during the initial stages of decomposition, ensuring accurate enthalpy measurements.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Setting Experimental Parameters:

    • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30-40°C.

      • Ramp the temperature at a linear heating rate of 10°C/min up to a temperature beyond the final decomposition observed in TGA (e.g., 400°C). A higher final temperature is often not needed as DSC is most sensitive to the initial thermal events.

    • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify and integrate the endothermic peak corresponding to the melting of the compound. Determine the onset temperature of melting and the enthalpy of fusion (ΔH_fus).

    • Identify any subsequent endothermic or exothermic peaks associated with decomposition. The dehydration to an anhydride is typically an endothermic process.

DSC_Workflow cluster_dsc DSC Experimental Workflow Calibrate_DSC Calibrate DSC (Indium Standard) Prepare_DSC Prepare Sample (2-5 mg in sealed pan) Calibrate_DSC->Prepare_DSC Setup_DSC Set Parameters (N₂ Purge, 10°C/min ramp) Prepare_DSC->Setup_DSC Run_DSC Execute Thermal Program (30°C to 400°C) Setup_DSC->Run_DSC Analyze_DSC Analyze Data (Identify Melting & Decomposition Peaks, Calculate ΔH) Run_DSC->Analyze_DSC

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Expected Thermal Data

The combined results from TGA and DSC analysis will provide a comprehensive profile of the thermal stability of this compound. The data should be summarized for clarity and comparative purposes.

ParameterTechniqueExpected ObservationSignificance
Melting Onset (T_m) DSC~203-205 °CConfirms sample identity and purity.
Enthalpy of Fusion (ΔH_fus) DSCEndothermic peakEnergy required to melt the solid.
Decomposition Onset (T_onset) TGATemperature of first mass lossDefines the upper limit of thermal stability.
Mass Loss (Step 1) TGA~5.6%Corresponds to the loss of one water molecule, confirming anhydride formation.
Decomposition Peak DSCEndothermic or exothermic event after meltingCharacterizes the energetics of the decomposition reaction.

Conclusion

A thorough characterization of the thermal stability of this compound is critical for its effective use in advanced applications. While existing literature points towards a likely decomposition pathway involving intramolecular dehydration to form 4,5-Dibromophthalic anhydride, this must be confirmed through rigorous empirical analysis. The detailed TGA and DSC protocols provided in this guide offer a robust, self-validating framework for researchers to accurately determine the key thermal parameters of this compound. This data is indispensable for establishing safe handling procedures, optimizing manufacturing processes, and ensuring the long-term stability of resulting products.

References

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An In-depth Technical Guide to 4,5-Dibromophthalic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,5-dibromophthalic acid, its principal derivatives, and structural analogs. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile chemical scaffold. The information presented herein is curated to provide not only procedural details but also insights into the rationale behind experimental choices, ensuring a deeper understanding of the chemistry and its potential applications.

Introduction: The Strategic Importance of the 4,5-Dibromophthalic Scaffold

This compound is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two adjacent carboxylic acid groups and two bromine atoms at the 4 and 5 positions. This specific substitution pattern imparts unique chemical properties that make it a valuable building block in several fields, including materials science and medicinal chemistry.

The presence of the bromine atoms is particularly significant for several reasons:

  • Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and self-assembly processes, which is of interest in the design of materials and enzyme inhibitors.

  • Reactive Handles: The carbon-bromine bonds serve as reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of derivatives with tailored properties.

  • Modulation of Physicochemical Properties: The electron-withdrawing nature and lipophilicity of the bromine atoms can significantly alter the electronic and pharmacokinetic properties of the parent molecule, a key consideration in drug design.

This guide will delve into the synthesis of the core molecule and its key derivatives, explore their applications with a focus on drug development, and provide detailed experimental protocols and mechanistic insights.

Synthesis of this compound and its Key Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its utility. The following sections provide detailed methodologies for the preparation of the parent acid and its most common derivatives.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves a two-step process starting from phthalhydrazide.[1]

Workflow for the Synthesis of this compound

Phthalhydrazide Phthalhydrazide Dibromophthalhydrazide Dibromophthalhydrazide Phthalhydrazide->Dibromophthalhydrazide Bromination NBS N-Bromosuccinimide (NBS) in Glacial Acetic Acid NBS->Dibromophthalhydrazide Hydrolysis Hydrolysis Dibromophthalhydrazide->Hydrolysis NaOH 10M NaOH (aq) Heat (60-70°C) NaOH->Hydrolysis Acidification Adjust pH to 6-7 Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product

Caption: Synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of Dibromophthalhydrazide [1]

  • Dissolve phthalhydrazide in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) to the solution. The molar ratio of phthalhydrazide to NBS is typically around 1:2.1 to 1:2.2.

  • Heat the mixture to 80-100°C for 30-60 minutes.

  • After the reaction is complete, cool the system to room temperature.

  • Pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the mixture to obtain dibromophthalhydrazide and a filtrate.

Step 2: Synthesis of this compound [1]

  • Dissolve the dibromophthalhydrazide obtained in Step 1 in a 10 M aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C and allow the hydrolysis reaction to proceed for 1-2 hours.

  • After the hydrolysis is complete, cool the reaction system.

  • Adjust the pH of the solution to 6-7 using the filtrate from Step 1 or another suitable acid to precipitate the white solid product.

  • Filter the mixture, wash the solid with water, and dry to obtain this compound.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Glacial acetic acid is used as the solvent in the bromination step because it is polar enough to dissolve the reactants and is relatively inert to the brominating agent under the reaction conditions.

  • NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Hydrolysis with NaOH: The strong base is necessary to hydrolyze the stable hydrazide ring.

  • pH Adjustment: Careful adjustment of the pH is crucial for the precipitation of the dicarboxylic acid, as it is soluble in both strongly acidic and basic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24063-28-3[2]
Molecular Formula C₈H₄Br₂O₄[2]
Molecular Weight 323.92 g/mol [2]
Appearance Solid[3]
Purity 97%[2]
Synthesis of 4,5-Dibromophthalic Anhydride

4,5-Dibromophthalic anhydride is a key derivative that serves as a precursor for the synthesis of phthalimides and other compounds. It can be synthesized from this compound by dehydration.

Workflow for the Synthesis of 4,5-Dibromophthalic Anhydride

Dibromophthalic_Acid This compound Anhydride 4,5-Dibromophthalic Anhydride Dibromophthalic_Acid->Anhydride Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Anhydride Heat Heat Heat->Anhydride

Caption: Dehydration of this compound to its anhydride.

Experimental Protocol:

A general procedure involves heating this compound with a dehydrating agent such as acetic anhydride, followed by removal of the excess acetic anhydride and acetic acid to yield the desired product.

Table 2: Physicochemical Properties of 4,5-Dibromophthalic Anhydride

PropertyValueSource
Molecular Formula C₈H₂Br₂O₃[4]
Molecular Weight 305.91 g/mol [4]
IUPAC Name 5,6-dibromo-2-benzofuran-1,3-dione[4]
Synthesis of 4,5-Dibromophthalimide

4,5-Dibromophthalimide is a crucial intermediate for the synthesis of N-substituted derivatives with potential biological activities.

Experimental Protocol:

A modified Wohrle synthesis can be employed:[5]

  • Heat a mixture of 4,5-dibromophthalic anhydride and excess formamide with stirring at approximately 140°C (413 K) for 5 hours in the absence of a solvent.

  • Cool the resulting solution and filter it.

  • The crude product can then be purified by recrystallization.

Synthesis of 4,5-Dibromophthalonitrile

4,5-Dibromophthalonitrile is a precursor for the synthesis of phthalocyanines, which have applications in materials science and as photosensitizers in photodynamic therapy.

Experimental Protocol:

The synthesis of 4,5-diaminophthalonitrile from 4,5-dibromo-1,2-diaminobenzene and copper cyanide has been studied computationally, suggesting a pathway for the synthesis of related phthalonitriles.[6] A general approach for the synthesis of phthalonitriles involves the nucleophilic substitution of bromo groups with cyanide ions, often catalyzed by a copper or palladium catalyst.

Applications in Drug Development

The phthalimide scaffold is a well-established pharmacophore present in numerous drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma and other cancers. Phthalimide derivatives have been extensively studied for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][7] The introduction of bromine atoms at the 4 and 5 positions of the phthalimide ring can further modulate these activities.

Anticancer Activity

Phthalimide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the immune system.[8][9] The presence of halogen substituents can enhance the anticancer properties of the phthalimide core.[9]

Potential Mechanisms of Action for Brominated Phthalimide Derivatives in Cancer

Brominated_Phthalimide 4,5-Dibromophthalimide Derivative Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Tryptase) Brominated_Phthalimide->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis Brominated_Phthalimide->Apoptosis_Induction Anti_Angiogenesis Anti-Angiogenesis Brominated_Phthalimide->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Anti_Angiogenesis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Potential anticancer mechanisms of 4,5-dibromophthalimide derivatives.

Enzyme Inhibition

Brominated aromatic compounds have shown promise as inhibitors of various enzymes. For instance, bromophenol derivatives have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity.[10][11] The this compound scaffold could be utilized to design novel enzyme inhibitors.

Anti-inflammatory and Antioxidant Activity

Phthalimide derivatives are known to possess anti-inflammatory properties.[7] Additionally, certain bromophenol derivatives have demonstrated significant antioxidant activity.[12] The 4,5-dibromophthalic scaffold could be explored for the development of new anti-inflammatory and antioxidant agents.

Analogs of this compound

The study of structural analogs provides valuable insights into structure-activity relationships (SAR). Key analogs of this compound include monobrominated and dichlorinated derivatives.

4-Bromophthalic Acid and its Derivatives

4-Bromophthalic anhydride is a commercially available analog that can be used to synthesize a range of singly brominated derivatives.[8] This allows for a direct comparison of the effects of mono- versus di-bromination on the biological and chemical properties of the resulting compounds.

4,5-Dichlorophthalic Acid and its Derivatives

The chloro-analog, 4,5-dichlorophthalic anhydride, is another important compound for SAR studies. The differences in electronegativity, size, and polarizability between chlorine and bromine can lead to significant changes in the activity of the derivatives. The reactivity of 4,5-dichlorophthalic anhydride with various nucleophiles has been studied to produce a range of derivatives.[13]

Table 3: Comparison of Halogenated Phthalic Anhydride Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Bromophthalic Anhydride C₈H₃BrO₃227.01Single bromine substituent for SAR studies.[8]
4,5-Dibromophthalic Anhydride C₈H₂Br₂O₃305.91Two bromine atoms for enhanced lipophilicity and potential for dual functionalization.[4]
4,5-Dichlorophthalic Anhydride C₈H₂Cl₂O₃217.01Chloro-analog for comparing halogen effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new materials and therapeutic agents. The presence of two bromine atoms provides opportunities for extensive chemical modification and fine-tuning of physicochemical and biological properties.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Systematic synthesis of a wider range of N-substituted 4,5-dibromophthalimides and other derivatives to explore a broader chemical space.

  • In-depth Biological Screening: Comprehensive biological evaluation of the synthesized compounds against a panel of cancer cell lines and relevant enzymes to identify lead candidates.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action of the most potent compounds to guide further drug design and optimization.

  • Structure-Activity Relationship Studies: A thorough investigation of the SAR by comparing the activities of di-bromo, mono-bromo, and di-chloro analogs.

By leveraging the unique properties of the 4,5-dibromophthalic scaffold, researchers can unlock new possibilities in the design and development of innovative molecules with significant therapeutic potential.

References

  • Matore, B. W., Banjare, P., Sarthi, A. S., & Singh, J. (n.d.). The mechanisms of action of phthalimide analouges as anticancer agents by inhibiting tryptase enzyme. ResearchGate. Retrieved from [Link]

  • PubChem. 4,5-Dibromophthalic anhydride | C8H2Br2O3 | CID 12658461. Retrieved from [Link]

  • RSC Publishing. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • Google Patents. CN105646176A - Preparation method of this compound.
  • PubMed. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Retrieved from [Link]

  • ResearchGate. 4,5-Dibromophthalimide forms two centrosymmetric dimers, one linked by C—H⋯O hydrogen bonds and one by N—H⋯O hydrogen bonds. Retrieved from [Link]

  • ResearchGate. Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. Retrieved from [Link]

  • MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

  • ResearchGate. Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]

  • PLOS ONE. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

  • PubMed. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Retrieved from [Link]

  • Chemsrc. This compound | CAS#:24063-28-3. Retrieved from [Link]

  • Semantic Scholar. BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. Retrieved from [Link]

  • Cape Horn International Center. Phenolics and enzyme inhibitors from the Patagonian Empetrum rubrum berries. Retrieved from [Link]

  • MDPI. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Retrieved from [Link]

  • PMC - PubMed Central. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from [Link]

  • ResearchGate. Phthalimide derivatives developed as anticancer agents. Retrieved from [Link]

  • PubMed. Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. Retrieved from [Link]

  • PubMed. Phthalimides as anti-inflammatory agents. Retrieved from [Link]

  • PMC - PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • PubMed. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Retrieved from [Link]

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  • MDPI. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Retrieved from [Link]

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Introduction: The Significance of 4,5-Dibromophthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Dibromophthalic Anhydride

4,5-Dibromophthalic anhydride is a key chemical intermediate whose structural features—a planar aromatic core functionalized with two bromine atoms and a reactive anhydride group—make it a valuable building block in advanced materials science and organic synthesis. The bromine atoms serve as versatile synthetic handles for cross-coupling reactions, while the anhydride moiety allows for the construction of imides and esters. Consequently, this compound is pivotal in the development of high-performance polymers, fluorescent dyes, organic semiconductors, and coordination polymers.[1][2] This guide provides a detailed examination of a reliable synthetic pathway to pure 4,5-dibromophthalic anhydride, focusing on the chemical principles and practical methodologies required for its successful preparation.

Strategic Approach to Synthesis: Circumventing Isomeric Impurities

The direct electrophilic bromination of phthalic anhydride is a common industrial process for producing brominated derivatives.[3] However, this approach is often ill-suited for the specific synthesis of 4,5-dibromophthalic anhydride. The anhydride group is deactivating, making the aromatic ring less susceptible to electrophilic attack. Furthermore, the reaction typically requires harsh conditions, such as bromine in oleum or concentrated nitric acid, which can lead to a mixture of isomers (e.g., 3,6-dibromo) and over-brominated products like tetrabromophthalic anhydride.[4][5]

To achieve high regioselectivity and purity, a more controlled, multi-step approach is preferred. The most reliable method involves the synthesis of 4,5-dibromophthalic acid as a stable intermediate, followed by a straightforward dehydration to yield the target anhydride. This strategy ensures the precise placement of the bromine atoms on the aromatic ring.

Methodology I: Synthesis of the this compound Intermediate

This synthesis proceeds in two distinct stages: the regioselective dibromination of a phthalimide precursor followed by hydrolysis to the dicarboxylic acid. A patented method utilizes phthalohydrazide as a readily available starting material.[6]

Part A: Dibromination of Phthalohydrazide

The first stage involves the electrophilic bromination of phthalohydrazide using N-bromosuccinimide (NBS) as the bromine source. NBS is an effective and milder alternative to elemental bromine, offering better control and selectivity.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve phthalohydrazide in an appropriate solvent.

  • Add N-bromosuccinimide (NBS) in a molar ratio of approximately 1:2.1 to 1:2.2 (phthalohydrazide:NBS).[6]

  • The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Upon completion, the solid dibromophthalhydrazide product is isolated by filtration.

Part B: Hydrolysis to this compound

The isolated dibromophthalhydrazide is then hydrolyzed under basic conditions to cleave the hydrazide ring and form the sodium salt of the dicarboxylic acid. Subsequent acidification precipitates the pure this compound.

Experimental Protocol:

  • Dissolve the dibromophthalhydrazide obtained in Part A into a 10 M aqueous solution of sodium hydroxide (NaOH).[6]

  • Heat the solution to 60–70°C and maintain this temperature for 1.5–2 hours to ensure complete hydrolysis.[6]

  • After the reaction period, cool the mixture.

  • Carefully adjust the pH of the solution to 6–7 using a suitable acid. This will precipitate the this compound as a white solid.[6]

  • Isolate the solid product by filtration, wash with cold water to remove residual salts, and dry thoroughly. This method has been reported to achieve yields as high as 98%.[6]

Workflow and Data Summary

The following diagram illustrates the two-stage process for synthesizing the key intermediate.

cluster_0 Part A: Bromination cluster_1 Part B: Hydrolysis Phthalo Phthalohydrazide Reaction1 Bromination Reaction Phthalo->Reaction1 NBS N-Bromosuccinimide (NBS) NBS->Reaction1 Product1 Dibromophthalhydrazide Reaction1->Product1 Reaction2 Hydrolysis (60-70°C) Product1->Reaction2 NaOH 10M NaOH (aq) NaOH->Reaction2 Acid Acidification (pH 6-7) Reaction2->Acid Forms Disodium Salt Product2 This compound Acid->Product2 Precipitation

Caption: Workflow for the synthesis of this compound.

Table 1: Key Reaction Parameters for this compound Synthesis[6]

Parameter Value Causality & Notes
Bromination Stage
Reactants Phthalohydrazide, NBS NBS provides a controlled source of electrophilic bromine.
Molar Ratio (Hydrazide:NBS) 1 : 2.1–2.2 A slight excess of NBS ensures complete dibromination.
Hydrolysis Stage
Reactant Dibromophthalhydrazide The product from the first stage.
Reagent 10 M NaOH (aq) High concentration of base effectively cleaves the stable hydrazide ring.
Temperature 60–70°C Provides sufficient energy for hydrolysis without degrading the product.
Reaction Time 1–2 hours Ensures the hydrolysis reaction goes to completion.
Final pH 6–7 Neutralization protonates the carboxylate groups, causing the diacid to precipitate.

| Reported Yield | 84–98% | Demonstrates the efficiency of this synthetic route. |

Methodology II: Dehydration to 4,5-Dibromophthalic Anhydride

The final step is the conversion of the dicarboxylic acid to the cyclic anhydride via dehydration. This is a standard and high-yielding transformation for 1,2-dicarboxylic acids. The intramolecular reaction is entropically favored and can be accomplished by thermal means or with a chemical dehydrating agent.

Causality of Anhydride Formation

The two carboxylic acid groups on the this compound molecule are positioned ortho to each other on the benzene ring. This proximity allows for the intramolecular elimination of a water molecule to form a stable five-membered anhydride ring. While heating alone can sometimes effect this change, using a dehydrating agent like acetic anhydride or phosphorus pentoxide (P₂O₅) accelerates the reaction and ensures its completion at lower temperatures.[7]

Experimental Protocol (General Method):

  • Place the dried this compound into a round-bottom flask.

  • Add a dehydrating agent, such as acetic anhydride, in excess.

  • Heat the mixture under reflux for a period sufficient to ensure complete conversion (typically 1-3 hours). The progress can be monitored by techniques like TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • After the reaction is complete, cool the mixture. The product may crystallize upon cooling.

  • Remove the excess dehydrating agent and byproducts under reduced pressure.

  • The crude 4,5-dibromophthalic anhydride can be purified by recrystallization from a suitable solvent (e.g., a mixture of acetic anhydride and toluene or chlorobenzene) to yield the final product.

The following diagram illustrates this final conversion step.

Diacid This compound Reaction Intramolecular Dehydration Diacid->Reaction Reagents Dehydrating Agent (e.g., Acetic Anhydride) + Heat Reagents->Reaction Anhydride 4,5-Dibromophthalic Anhydride Reaction->Anhydride Water H₂O (byproduct) Reaction->Water

Caption: Dehydration of the diacid to the final anhydride product.

Conclusion

The synthesis of 4,5-dibromophthalic anhydride is most effectively and reliably achieved through a multi-step process that prioritizes regiochemical control. By first preparing this compound from phthalohydrazide and then performing a classical dehydration reaction, researchers can obtain the target anhydride with high purity and yield. This method avoids the formation of isomeric byproducts that plague direct bromination routes, ensuring the production of a high-quality intermediate suitable for the demanding applications in modern materials and pharmaceutical development.

References

  • Zibo Anquan Chemical Co., Ltd. (2023). Phthalic anhydride bromination is a commonly used method for producing various chemicals - Knowledge.
  • Google Patents. (CN105646176A). Preparation method of this compound.
  • Gorelik, M. V., & Gorelik, A. M. (2014). Aromatic Bromination in Concentrated Nitric Acid. Scientific Research Publishing Inc.
  • Google Patents. (DE1039052B). Process for the bromination of phthalic anhydride.
  • Various Authors. (2013). How to make bromination for phthalic anhydride? ResearchGate.
  • Milliken Chemical. (2024). Key Applications of 4-Bromophthalic Anhydride in Chemical Synthesis.
  • MySkinRecipes. This compound.
  • Chemistry Stack Exchange. (2018). Dehydration of carboxylic acids using P2O5.

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The Strategic Functionalization of 4,5-Dibromophthalic Acid: An In-depth Technical Guide to Unlocking its Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactive Properties of 4,5-Dibromophthalic Acid and its Derivatives.

This technical guide provides a senior application scientist's perspective on the reactivity of the bromine atoms in this compound. It is designed to equip researchers with the foundational knowledge and practical insights required to strategically manipulate this versatile building block in the synthesis of complex organic molecules, including fluorescent dyes, organic semiconductors, and pharmacologically active compounds.[1] We will delve into the electronic landscape of the molecule, explore the nuances of regioselective substitution, and provide actionable protocols for key transformations.

Understanding the Electronic Landscape: The Influence of Vicinal Carboxylic Acid Groups

The reactivity of the bromine atoms in this compound is intrinsically linked to the electronic nature of the phthalic acid core. The two carboxylic acid groups, or the corresponding anhydride, exert a significant electron-withdrawing effect on the aromatic ring. This effect is twofold:

  • Inductive Effect (-I): The electronegative oxygen atoms of the carboxylic acid groups pull electron density away from the aromatic ring through the sigma bonds.

  • Mesomeric Effect (-M): The carbonyl groups can withdraw electron density from the aromatic ring via resonance, particularly when the carboxylic acid groups are deprotonated to carboxylates.

This electron deficiency at the aromatic ring has profound implications for the types of reactions that are favored. Specifically, it enhances the electrophilicity of the carbon atoms attached to the bromine atoms, making them more susceptible to attack by nucleophiles. This activation is a key consideration in planning synthetic strategies involving this molecule.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The bromine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura Coupling: A Versatile Tool for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures. The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron reagent for transmetalation.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Ar-X Ar-Br (this compound Derivative) OxAdd Oxidative Addition R-B(OH)2 Organoboronic Acid Transmetalation Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Pd(0)L2 Pd(0) Catalyst Pd(0)L2->OxAdd Ar-Pd(II)-X(L2) Ar-Pd(II)-Br Complex OxAdd->Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) RedElim Reductive Elimination Ar-Pd(II)-R(L2)->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product RedElim->Ar-R caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in Di-substitution: A key challenge in working with this compound is achieving selective mono- or di-substitution. The two bromine atoms are chemically equivalent, which can lead to mixtures of products. However, by carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective functionalization can be achieved.

  • Mono-arylation: Using a slight excess (1.1-1.2 equivalents) of the boronic acid typically favors the formation of the mono-arylated product.

  • Di-arylation: Employing a larger excess (2.2-2.5 equivalents) of the boronic acid drives the reaction towards the di-substituted product.

It is noteworthy that in some dihaloaromatic systems, the electronic nature of the newly introduced group after the first coupling can influence the reactivity of the remaining halogen. However, due to the symmetrical nature of this compound, this effect is less pronounced.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4,5-Dibromophthalic Anhydride

  • Reaction Setup: To an oven-dried Schlenk flask, add 4,5-dibromophthalic anhydride (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-arylation or 2.2 eq. for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition for Mono-arylation Condition for Di-arylation Reference Analogy
Arylboronic Acid 1.1 - 1.2 equivalents2.2 - 2.5 equivalents[2]
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)[2]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)K₂CO₃ or Cs₂CO₃ (2-3 eq.)[2]
Solvent Toluene/Ethanol/WaterToluene/Ethanol/Water[2]
Temperature 80 - 100 °C80 - 100 °C[2]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted phthalic acid derivatives.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine 4,5-dibromophthalic anhydride (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill with an inert gas. Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 eq. for mono-alkynylation or 2.2 eq. for di-alkynylation).

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. The work-up procedure is similar to that of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines onto the phthalic acid core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Combine 4,5-dibromophthalic anhydride (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., tBuBrettPhos), and a base (e.g., NaOt-Bu or K₃PO₄) in a Schlenk tube.

  • Reaction Execution: Add a degassed solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere.

  • Work-up: After completion, the reaction is quenched, and the product is extracted and purified.

Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring

The electron-withdrawing nature of the carboxylic acid groups in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNA r).[5] This provides a complementary approach to the palladium-catalyzed methods for introducing heteroatom nucleophiles.

Mechanism Overview: The SNA r reaction typically proceeds via an addition-elimination mechanism. The nucleophile attacks one of the carbon atoms bearing a bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.[5]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNA r)

SNAr_Mechanism Start 4,5-Dibromophthalic Acid Derivative + Nu⁻ Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Elimination Elimination of Br⁻ Meisenheimer->Elimination Product Substituted Product Elimination->Product caption Mechanism of nucleophilic aromatic substitution (SNAr).

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Scope of Nucleophiles: A variety of nucleophiles can be employed in SNA r reactions with this compound derivatives, including:

  • Alkoxides and phenoxides (to form ethers)

  • Thiolates (to form thioethers)

  • Amines (to form anilines)

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve 4,5-dibromophthalic anhydride or a corresponding ester in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the nucleophile (e.g., sodium phenoxide or a primary/secondary amine), often in the presence of a base like K₂CO₃ or Cs₂CO₃ to facilitate the reaction.

  • Reaction and Work-up: Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress. After completion, the reaction is cooled, quenched with water, and the product is extracted and purified.

For instance, in the synthesis of phthalocyanine precursors, 4,5-dihalophthalonitriles (which are electronically similar to 4,5-dibromophthalic anhydride) readily undergo nucleophilic substitution with phenols and thiols.[1]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The two bromine atoms, activated by the electron-withdrawing carboxylic acid groups, provide multiple avenues for functionalization. Through a judicious choice of reaction conditions, researchers can selectively perform palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce a wide array of functional groups. The ability to perform these transformations in a regioselective manner, achieving either mono- or di-substitution, further enhances the synthetic utility of this compound.

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of this compound. This includes the use of novel ligands for palladium catalysis that can operate under milder conditions and with lower catalyst loadings. Furthermore, the exploration of asymmetric transformations to generate chiral derivatives of this compound will undoubtedly open up new possibilities in the synthesis of complex, biologically active molecules.

References

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electrophilic substitution reactions of 4,5-Dibromophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4,5-Dibromophthalic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound. Intended for researchers, organic chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to explore the underlying electronic principles governing the reactivity and regioselectivity of this highly substituted aromatic system. We will dissect the competing electronic effects of the bromine and carboxylic acid substituents, predict the site of electrophilic attack, and detail the stringent experimental conditions required to overcome the molecule's inherent deactivation. This guide includes validated theoretical frameworks, detailed experimental considerations for key reactions such as nitration and halogenation, and an analysis of the significant challenges associated with Friedel-Crafts reactions on this substrate.

Introduction to this compound: A Versatile Building Block

This compound is a valuable intermediate in the synthesis of functional materials, including fluorescent dyes, coordination polymers, and organic semiconductors.[1][2] Its structure, featuring a benzene ring substituted with two adjacent carboxylic acid groups and two bromine atoms, provides multiple reaction sites for further chemical elaboration. The bromine atoms, in particular, allow for functionalization through cross-coupling reactions, making it a versatile precursor in fine chemical and pharmaceutical synthesis.[2]

Physicochemical Properties

A foundational understanding of a molecule's physical properties is critical for its application in synthesis. Key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₄Br₂O₄[3]
Molecular Weight 323.92 g/mol [2][3]
Melting Point 203.5-205.5 °C[4]
Boiling Point 448 °C (at 760 mmHg)[2][4]
Density 2.205 g/cm³[2][4]
Appearance Solid
Storage Sealed in dry, room temperature[2]
Synthesis Overview

Commercially, this compound is not widely available in bulk, making its efficient synthesis a topic of interest.[1] A common laboratory-scale preparation involves a two-step process starting from phthalylhydrazine. First, phthalylhydrazine is brominated using N-bromosuccinimide (NBS) in glacial acetic acid. The resulting dibromophthalhydrazide is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification to yield this compound with high purity and yield.[1]

The Electronic Landscape: Predicting Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction is dictated by the electronic nature of the substituents already present on the aromatic ring.[5][6] In this compound, the ring is decorated with four substituents, creating a complex electronic environment that profoundly deactivates it towards electrophilic attack.

Analysis of Substituent Effects
  • Carboxylic Acid Groups (-COOH): These are powerful deactivating groups. They withdraw electron density from the aromatic ring through both a strong negative inductive effect (-I) and a negative resonance effect (-R). As such, they direct incoming electrophiles to the meta positions.[7][8][9][10]

  • Bromine Atoms (-Br): Halogens present a classic case of competing effects. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). This resonance donation directs incoming electrophiles to the ortho and para positions.[5][8]

Predicting the Site of Substitution

In this compound, the only available positions for substitution are C3 and C6, which are chemically equivalent due to the molecule's symmetry. A careful analysis of the directing effects reveals a consensus:

  • The -COOH group at C1 directs meta to the C3 position.

  • The -COOH group at C2 directs meta to the C6 position.

  • The -Br atom at C4 directs ortho to the C3 position.

  • The -Br atom at C5 directs ortho to the C6 position.

Remarkably, all four substituents direct incoming electrophiles to the same available C3/C6 positions. However, the combined electron-withdrawing power of these groups makes the ring extremely electron-deficient. Consequently, electrophilic substitution reactions require harsh, forcing conditions to proceed at a reasonable rate.

Caption: Directing effects on the this compound ring.

Key Electrophilic Substitution Reactions

Given the severe deactivation of the aromatic ring, only reactions with highly potent electrophiles are feasible.

Nitration

Nitration requires the generation of the highly electrophilic nitronium ion (NO₂⁺). This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid").[11][12]

  • Reagents & Rationale: For a deactivated substrate like this compound, fuming nitric acid and concentrated sulfuric acid are necessary to generate a sufficient concentration of the nitronium ion. The reaction will likely require elevated temperatures to proceed.

  • Expected Product: 4,5-Dibromo-3-nitrophthalic acid.

  • Challenges: Under the strongly acidic and potentially heated conditions, the phthalic acid moiety can dehydrate to form the corresponding anhydride. This must be considered during workup and purification.

Halogenation (Bromination)

Further bromination of the ring requires overcoming the existing deactivation. Standard Br₂/FeBr₃ conditions may be insufficient.

  • Reagents & Rationale: A more potent brominating system is required. One effective method for deactivated aromatics involves using bromine in the presence of concentrated nitric acid.[13][14] This mixture generates a highly reactive brominating agent, potentially a bromonium-like species, that is more electrophilic than that produced by a Lewis acid catalyst.[14]

  • Expected Product: 3,4,5-Tribromophthalic acid.

  • Challenges: The highly oxidative conditions can lead to side reactions. Careful control of temperature and reaction time is crucial to maximize the yield of the desired product.

Sulfonation

Sulfonation involves the use of fuming sulfuric acid (sulfuric acid containing excess SO₃), which acts as the electrophile.[15]

  • Reagents & Rationale: The high concentration of SO₃ in fuming sulfuric acid is necessary to effect substitution on the electron-poor ring. The reaction is often reversible, but the strong conditions favor the formation of the sulfonic acid product.

  • Expected Product: 4,5-Dibromo-3-sulfophthalic acid.

  • Challenges: As with nitration, anhydride formation is a significant risk. Additionally, the sulfonic acid group is a useful protecting or directing group because it can often be removed by treatment with dilute acid, adding a layer of synthetic versatility.[15][16]

Experimental Protocols & Workflows

The following protocols are representative methodologies adapted for a strongly deactivated substrate. Researchers should perform initial small-scale trials to optimize conditions.

Protocol: Nitration of this compound
  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 20 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3.24 g (10 mmol) of this compound in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Agent: Slowly add 5 mL of fuming nitric acid (>90%) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat cautiously to 50-60 °C. Monitor the reaction by TLC. Hold at this temperature for 2-4 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude solid from an appropriate solvent, such as aqueous ethanol, to yield pure 4,5-dibromo-3-nitrophthalic acid.

General Experimental Workflow

The logical flow for performing and analyzing these reactions is critical for reproducible success.

Experimental_Workflow Start Reagent Prep & Cooling Addition Substrate & Electrophile Addition (Controlled Temp) Start->Addition Reaction Reaction Monitoring (TLC / LC-MS) Addition->Reaction Quench Quenching on Ice Reaction->Quench Isolate Vacuum Filtration Quench->Isolate Purify Recrystallization or Chromatography Isolate->Purify Analyze Characterization (NMR, IR, MS, EA) Purify->Analyze

Caption: A generalized workflow for electrophilic substitution.

The Insurmountable Challenge: Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are cornerstone reactions for forming carbon-carbon bonds on aromatic rings.[17][18] However, they are notoriously ineffective on strongly deactivated systems for two primary reasons.

  • Ring Deactivation: The aromatic ring of this compound is far too electron-poor to act as the nucleophile required to attack the carbocation (alkylation) or acylium ion (acylation) intermediates.[15]

  • Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). In the presence of this compound, the Lewis acid will preferentially coordinate with the lone pair electrons on the oxygen atoms of the carboxylic acid groups. This forms a stable complex, which not only consumes the catalyst but further deactivates the aromatic ring, effectively shutting down any possibility of the desired reaction.[17][19]

Caption: Lewis acid catalyst sequestration by carboxylic acids.

Conclusion

The electrophilic substitution of this compound is a challenging but predictable process governed by the powerful, cumulative deactivating effects of its four substituents. While all directing groups favor substitution at the C3/C6 positions, the extreme electron-poor nature of the ring mandates the use of highly reactive electrophiles and forcing conditions. Reactions like nitration and halogenation are feasible with appropriate protocols, though side reactions such as anhydride formation must be managed. Conversely, Friedel-Crafts reactions are fundamentally incompatible with this substrate due to catalyst complexation and severe ring deactivation. A thorough understanding of these electronic principles is paramount for any researcher aiming to utilize this compound as a scaffold in advanced chemical synthesis.

References

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Methodological & Application

Application Notes & Protocols: Leveraging 4,5-Dibromophthalic Acid for the Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the use of 4,5-dibromophthalic acid as a versatile building block in the synthesis of Metal-Organic Frameworks (MOFs). We will explore the unique advantages conferred by the dibromo-functionality, propose detailed protocols for MOF synthesis and post-synthetic modification (PSM), and discuss the critical characterization techniques required to validate these advanced materials. The bromine atoms serve as powerful handles for subsequent chemical transformations, enabling the creation of highly tailored MOFs for applications ranging from catalysis to targeted drug delivery.[1][2][3]

Introduction: The Strategic Advantage of this compound in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[4][5] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. This compound is an attractive, yet underexplored, linker for several strategic reasons:

  • In-built Functionality: The two bromine atoms on the aromatic ring are not merely passive substituents. They modify the electronic properties of the linker and can participate in halogen bonding, influencing the framework's assembly and its interaction with guest molecules.

  • Platform for Post-Synthetic Modification (PSM): The carbon-bromine bond is a versatile anchor for a variety of powerful cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][6] This allows for the precise installation of complex functionalities into a pre-existing MOF structure, a task that is often impossible to achieve through direct synthesis.[2][7]

  • Structural Rigidity and Coordination: As a derivative of phthalic acid, this linker provides a rigid backbone and a well-defined coordination geometry through its two carboxylic acid groups, promoting the formation of stable, crystalline frameworks.

These attributes make this compound a compelling candidate for developing advanced MOFs with tunable properties for specialized applications.

Synthesis of the this compound Linker

Before its use in MOF synthesis, the linker itself must be prepared. While commercially available, sourcing can be inconsistent. A reliable laboratory-scale synthesis is crucial. A patented method involves a two-step process starting from phthalylhydrazine.[8]

Step 1: Bromination of Phthalylhydrazine Phthalylhydrazine is dissolved in glacial acetic acid, followed by the addition of N-bromosuccinimide (NBS). The reaction is heated to 80-100°C. Upon completion, the mixture is cooled and poured into ice water, causing the dibromophthalhydrazide intermediate to precipitate.[8]

Step 2: Hydrolysis to this compound The isolated dibromophthalhydrazide is then hydrolyzed using an aqueous solution of sodium hydroxide at 60-70°C. After the reaction, the pH is adjusted to 6-7, leading to the precipitation of pure this compound as a white solid.[8] This method is reported to be high-yielding and suitable for producing the quantities required for MOF synthesis.

General Protocol for MOF Synthesis using this compound

The following is a generalized solvothermal protocol for the synthesis of a zinc-based MOF, analogous to the well-known MOF-5 structure.[9][10] This protocol serves as a robust starting point that can be optimized for different metal ions and desired topologies.

Materials and Equipment
  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Organic Linker: this compound

  • Solvent: N,N-Dimethylformamide (DMF)

  • Reaction Vessel: 20 mL scintillation vials or Teflon-lined autoclave

  • Equipment: Sonication bath, programmable laboratory oven, centrifugation system, vacuum oven

Step-by-Step Synthesis Protocol
  • Precursor Solution Preparation: In a 20 mL glass scintillation vial, combine this compound (e.g., 0.1 mmol, 32.6 mg) and zinc nitrate hexahydrate (e.g., 0.3 mmol, 89.2 mg).

    • Rationale: A molar excess of the metal salt is often used to promote the formation of the desired secondary building units (SBUs).

  • Dissolution: Add 15 mL of DMF to the vial.

    • Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for solvating both the metal salt and the carboxylic acid linker, facilitating the reaction.[9]

  • Homogenization: Sonicate the mixture for 15-20 minutes until a clear, homogeneous solution is obtained.

  • Reaction: Tightly cap the vial and place it in a preheated, programmable oven. Heat the reaction to 105°C for 24 hours.

    • Rationale: Solvothermal synthesis under static heating conditions allows for the slow growth of high-quality crystals. The temperature and time are critical parameters that may require optimization.[9]

  • Cooling and Product Isolation: After the reaction period, allow the oven to cool slowly to room temperature. Colorless, crystalline solids should be visible. Collect the product by decanting the supernatant and then centrifuging the remaining solid.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. After the DMF washes, perform a solvent exchange by soaking the crystals in a more volatile solvent like ethanol or chloroform (3 x 10 mL over 24 hours).

    • Rationale: The solvent exchange step is crucial for removing high-boiling point DMF from the pores of the MOF, which is necessary for "activation."

  • Activation: Dry the product under dynamic vacuum at a slightly elevated temperature (e.g., 100-150°C, depending on thermal stability) until no further mass loss is observed. The resulting activated MOF is now ready for characterization and further use.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation A 1. Combine Linker & Metal Salt B 2. Add DMF Solvent A->B C 3. Sonicate to Dissolve B->C D 4. Solvothermal Reaction (105°C, 24h) C->D E 5. Cool to Room Temp D->E F 6. Isolate Crystals E->F G 7. Wash with DMF F->G H 8. Solvent Exchange (Ethanol) G->H I 9. Activate under Vacuum H->I

Caption: General workflow for the solvothermal synthesis of a MOF.

Essential Characterization of the Brominated MOF

A suite of analytical techniques is required to confirm the successful synthesis of the desired MOF and to determine its key properties.

Technique Objective Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To determine the crystallinity, phase purity, and crystal structure of the material.A sharp, well-defined diffraction pattern that matches a simulated pattern from single-crystal X-ray diffraction or is unique, indicating a new phase.[11]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature window for activation and use.A distinct plateau in the TGA curve indicating the temperature at which the framework remains stable before decomposition.
N₂ Adsorption-Desorption Isotherm (77 K) To measure the specific surface area (BET), pore volume, and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is generally expected for MOFs.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker within the framework and verify the coordination of the carboxylate groups.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination to the metal center.
¹H NMR of Digested MOF To confirm the integrity of the linker after the synthesis process.The MOF is dissolved in a strong acid (e.g., D₂SO₄) in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show peaks corresponding to the aromatic protons of the this compound linker.[12]

Application Note: Post-Synthetic Modification via Suzuki Coupling

The true power of using this compound lies in its potential for PSM. The C-Br bonds can be readily transformed into C-C bonds using palladium-catalyzed Suzuki coupling, allowing for the "decoration" of the MOF's internal pores with new chemical groups.[1]

Objective

To install a phenyl group onto the MOF backbone by reacting the brominated framework with phenylboronic acid. This demonstrates the accessibility of the bromine sites and the ability to tailor the framework's hydrophobicity and pore environment.

Protocol for Suzuki Coupling on the MOF
  • Activation: Ensure the parent brominated MOF is fully activated to allow reagent access to the pores.

  • Reaction Setup: In a reaction flask under an inert atmosphere (e.g., Argon), suspend the activated MOF (e.g., 100 mg) in a suitable solvent mixture such as DMF/water.

  • Reagent Addition: Add phenylboronic acid (e.g., 3-5 equivalents per bromine site), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, 4-6 equivalents).

    • Rationale: The base is essential for the transmetalation step in the catalytic cycle. An excess of the boronic acid is used to drive the reaction to completion on the solid-state substrate.

  • Reaction: Heat the mixture at a moderate temperature (e.g., 80-100°C) for 24-48 hours with stirring.

  • Workup: After cooling, isolate the modified MOF by filtration or centrifugation. Wash thoroughly with the reaction solvent, followed by other solvents like water and ethanol to remove the catalyst and unreacted reagents.

  • Activation: Activate the modified MOF under vacuum to remove residual solvent.

PSM Workflow Diagram

PSM_Workflow Parent_MOF Parent MOF (with C-Br bonds) Reaction Suzuki Coupling Reaction (DMF/H₂O, 80°C, 24h) Parent_MOF->Reaction Reagents Reagents: - Phenylboronic Acid - Pd Catalyst - Base Reagents->Reaction Washing Washing & Purification Reaction->Washing Modified_MOF Modified MOF (with C-Phenyl bonds) Washing->Modified_MOF

Sources

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Novel Lanthanide-Based Metal-Organic Frameworks Using 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a novel class of lanthanide-based Metal-Organic Frameworks (Ln-MOFs) utilizing 4,5-dibromophthalic acid as the primary organic linker. While the broader field of Ln-MOFs has seen significant exploration, the use of this specific halogenated ligand remains a nascent area of research. These application notes offer a detailed, step-by-step protocol for the solvothermal synthesis of these materials, grounded in established principles of coordination chemistry. Furthermore, we delved into the essential characterization techniques required to validate the successful formation of the MOF structure and elucidate its properties. Finally, we explore the potential applications of these novel materials, with a particular focus on their promise in the realm of drug delivery, drawing parallels from existing Ln-MOF systems.

Introduction: The Promise of Lanthanide MOFs with Functionalized Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Among the diverse families of MOFs, those incorporating lanthanide ions (Ln³⁺) have garnered considerable attention due to their unique electronic and optical properties, high coordination numbers, and potential for diverse coordination geometries.[2][3] These characteristics often lead to Ln-MOFs with high thermal and chemical stability, making them robust candidates for a variety of applications.[3]

The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the MOF. While ligands like terephthalic acid and trimesic acid are well-explored, the introduction of functional groups onto the linker backbone offers a powerful strategy for tuning the MOF's properties. The use of this compound as a linker introduces several intriguing possibilities:

  • Modulated Electronic Properties: The electron-withdrawing nature of the bromine atoms can influence the electronic environment of the aromatic ring and the carboxylate groups, potentially affecting the luminescence properties of the lanthanide centers.

  • Enhanced Stability: The steric bulk of the bromine atoms may contribute to the formation of robust and thermally stable frameworks.

  • Post-Synthethic Modification: The bromine atoms can serve as handles for post-synthetic modification, allowing for the introduction of further functionalities.

This guide will provide researchers with the foundational knowledge and a detailed protocol to explore the synthesis and application of this promising, yet underexplored, class of Ln-MOFs.

Synthesis Protocol: Solvothermal Synthesis of a Representative Ln-(this compound) MOF

The solvothermal method is a widely employed technique for the synthesis of crystalline MOFs.[4] It involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent, which allows for the crystallization of the product over a period of hours to days. The following protocol is a representative procedure for the synthesis of a lanthanide-based MOF using this compound.

Materials and Reagents
ReagentFormulaPuritySupplier
Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O)Ln(NO₃)₃·6H₂O≥99.9%Sigma-Aldrich
This compoundC₈H₄Br₂O₄≥97.0%Chemsrc[5]
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Sigma-Aldrich
EthanolC₂H₅OHACS gradeFisher Scientific
Step-by-Step Synthesis Procedure
  • Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of the chosen lanthanide(III) nitrate hexahydrate (e.g., 44.6 mg of Eu(NO₃)₃·6H₂O) in 5 mL of N,N-dimethylformamide (DMF). Sonicate the mixture for 5 minutes to ensure complete dissolution.

    • Rationale: The choice of a nitrate salt of the lanthanide is common as nitrates are generally soluble in polar aprotic solvents like DMF and are easily displaced by the carboxylate groups of the linker during coordination.

  • Ligand Addition: To the lanthanide salt solution, add 0.15 mmol of this compound (48.8 mg). Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

    • Rationale: A slight excess of the organic linker is often used to promote the formation of a fully coordinated framework and to compensate for any potential side reactions.

  • Solvothermal Reaction: Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

    • Rationale: The elevated temperature and pressure in the autoclave facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the lanthanide ions, leading to the crystallization of the MOF. The reaction time is crucial for obtaining well-defined crystals.

  • Cooling and Product Isolation: After 48 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally over several hours. Carefully open the autoclave and collect the crystalline product by vacuum filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials trapped within the pores. Subsequently, wash with ethanol (3 x 5 mL) to exchange the high-boiling point DMF with a more volatile solvent.

    • Rationale: The washing steps are critical for obtaining a pure product with accessible pores. Ethanol is used as a final wash to facilitate the removal of solvent during the activation process.

  • Drying and Activation: Dry the product in a vacuum oven at 80 °C for 12 hours to remove the residual solvent from the pores. This process is known as "activation" and is essential for achieving a porous material.

    • Rationale: Activation is necessary to evacuate the solvent molecules that occupy the pores of the as-synthesized MOF, making the internal surface area accessible for subsequent applications.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Dissolve_Ln Dissolve Ln(NO₃)₃·6H₂O in DMF Add_Ligand Add 4,5-Dibromophthalic Acid Dissolve_Ln->Add_Ligand Stir Stir at RT Add_Ligand->Stir Autoclave Transfer to Autoclave Stir->Autoclave Heat Heat at 120°C for 48h Autoclave->Heat Cool Cool to RT Heat->Cool Filter Vacuum Filtration Cool->Filter Wash_DMF Wash with DMF Filter->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Dry Dry under Vacuum (Activation) Wash_EtOH->Dry Final_Product Final_Product Dry->Final_Product Activated Ln-MOF

Caption: Solvothermal synthesis workflow for a lanthanide-based MOF using this compound.

Essential Characterization Techniques

Thorough characterization is imperative to confirm the successful synthesis of the desired MOF and to understand its structural and physical properties.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized material. The diffraction pattern of the synthesized MOF should be compared with simulated patterns if single crystals can be obtained, or with the patterns of the starting materials to confirm the formation of a new crystalline phase.[6][7]

Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the composition of its framework.[3][4] A typical TGA curve for a Ln-MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the lanthanide ions. The characteristic C=O stretching vibration of the carboxylic acid (typically around 1700 cm⁻¹) should disappear or shift to lower wavenumbers upon coordination.[8]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology and crystal habit of the synthesized MOF particles.[4][9] This can provide insights into the crystallization process and the uniformity of the product.

Single-Crystal X-ray Diffraction (SCXRD)

If suitable single crystals can be grown, SCXRD is the definitive technique for determining the precise three-dimensional structure of the MOF.[10][11] This provides invaluable information about the coordination environment of the lanthanide ion, the connectivity of the framework, and the pore dimensions.

Potential Applications in Drug Development

The unique properties of Ln-MOFs make them highly promising candidates for applications in drug delivery.[1][12]

High Drug Loading Capacity

The inherent porosity and high surface area of MOFs allow for the encapsulation of large quantities of therapeutic molecules.[1] The pore size and functionality of the Ln-(this compound) MOF can be tuned to optimize the loading of specific drugs.

Controlled Release

The release of the encapsulated drug can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[3] The interaction between the drug molecule and the MOF framework, which can be influenced by the bromine substituents on the linker, will play a crucial role in the release kinetics.

Biocompatibility and Biodegradability

While the biocompatibility of any new material must be rigorously tested, many lanthanide-based MOFs have shown good biocompatibility.[9][12] The coordination bonds in MOFs can be designed to be biodegradable under physiological conditions, allowing for the safe release of the drug and clearance of the carrier.[1]

Theranostics

The intrinsic luminescence of many lanthanide ions, such as Eu³⁺ and Tb³⁺, can be harnessed for simultaneous therapy and diagnosis (theranostics).[13][14] The luminescent properties of the Ln-(this compound) MOF could potentially be used for bioimaging to track the delivery of the drug to the target site.

Logical Relationship Diagram for Drug Delivery Application

DrugDelivery cluster_mof Ln-(this compound) MOF cluster_application Drug Delivery Application Porosity High Porosity & Surface Area Drug_Loading High Drug Loading Porosity->Drug_Loading Luminescence Inherent Luminescence (e.g., Eu³⁺, Tb³⁺) Bioimaging Bioimaging Luminescence->Bioimaging Biodegradability Tunable Biodegradability Controlled_Release Controlled Release Biodegradability->Controlled_Release Theranostics Theranostics Drug_Loading->Theranostics Bioimaging->Theranostics

Caption: Logical relationship between the properties of the novel Ln-MOF and its potential applications in drug delivery.

Conclusion and Future Outlook

The synthesis of lanthanide-based MOFs using this compound represents an exciting new frontier in the design of functional porous materials. The detailed protocol and characterization guide provided herein offer a solid foundation for researchers to explore this novel class of materials. The unique combination of a lanthanide metal center and a functionalized brominated linker holds immense potential for applications in drug delivery, theranostics, and beyond. Future work should focus on systematically varying the lanthanide ion, optimizing the synthesis conditions to control crystal size and morphology, and conducting in-depth studies on drug loading and release profiles with various therapeutic agents. The exploration of post-synthetic modification of the bromine groups will undoubtedly unlock even more diverse functionalities and applications for these promising materials.

References

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Sources

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Bromine in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their exceptional porosity, high surface area, and tunable structures make them prime candidates for applications in gas storage, catalysis, and drug delivery.[2] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and functionality.

This document provides a detailed guide to the solvothermal synthesis of MOFs using 4,5-dibromophthalic acid as the organic linker. The introduction of bromine atoms onto the phthalic acid backbone is a strategic design choice. While the carboxylate groups are the primary coordination sites for forming the MOF structure, the bromine atoms serve as versatile functional handles. These C-Br bonds are amenable to a variety of post-synthetic modifications (PSM), such as Suzuki or Sonogashira coupling reactions, allowing for the covalent attachment of other functional groups.[3][4] This capability is of particular interest to drug development professionals, as it opens avenues for creating highly tailored drug delivery systems or for immobilizing catalytic species.

This application note will detail a representative solvothermal synthesis protocol, discuss the critical parameters influencing the reaction, outline a comprehensive characterization workflow, and explore the potential applications stemming from the unique properties of these brominated MOFs.

I. Materials and Equipment

Materials:
  • Metal Salt: Zirconium(IV) chloride (ZrCl₄) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) are common choices for MOFs with carboxylate linkers.

  • Organic Linker: this compound

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are frequently used high-boiling point solvents for solvothermal synthesis.[1]

  • Modulator: Acetic acid or formic acid can be used to control the crystal growth and reduce defects.[5]

  • Washing Solvents: Fresh DMF and a volatile solvent like ethanol or acetone for solvent exchange.

Equipment:
  • Analytical balance

  • Glass vials (20 mL) with Teflon-lined caps or Teflon-lined stainless-steel autoclave

  • Sonicator

  • Programmable laboratory oven

  • Centrifuge or filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven or Schlenk line for activation

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

  • Scanning Electron Microscope (SEM)

  • Gas sorption analyzer (for surface area and porosity measurements)

II. Experimental Protocol: A Representative Solvothermal Synthesis

This protocol describes the synthesis of a Zirconium-based MOF with this compound. It is a general starting point and may require optimization for specific applications.

Step 1: Preparation of the Reaction Mixture
  • In a 20 mL glass vial, combine Zirconium(IV) chloride (ZrCl₄, e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol).

  • Add 10 mL of N,N-Dimethylformamide (DMF).

  • Add a modulator, such as acetic acid (e.g., 20 equivalents relative to the linker). The modulator competes with the linker for coordination to the metal center, which can slow down the crystallization process and lead to larger, more well-defined crystals.[5]

  • Sonicate the mixture for 15-20 minutes until all solids are fully dissolved, resulting in a clear solution.

Step 2: Solvothermal Reaction
  • Tightly cap the vial to ensure a closed system.

  • Place the vial in a preheated laboratory oven at 120 °C for 24-48 hours. The elevated temperature and pressure within the sealed vial facilitate the formation of the crystalline MOF structure.[1]

Step 3: Product Isolation and Purification
  • After the reaction is complete, remove the vial from the oven and allow it to cool slowly to room temperature. This slow cooling can improve crystal quality.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials and residual modulator.

  • Perform a solvent exchange by soaking the product in a volatile solvent like ethanol (3 x 10 mL) over 24 hours. This step is crucial for removing the high-boiling point DMF from the pores of the MOF.

Step 4: Activation
  • Dry the solvent-exchanged product under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours. This "activation" step removes the volatile solvent from the pores, making the internal surface area accessible for subsequent applications.

The overall workflow for the solvothermal synthesis is depicted in the following diagram:

solvothermal_synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation reactants Metal Salt + Linker (this compound) dissolution Sonication reactants->dissolution solvent DMF + Modulator solvent->dissolution heating Solvothermal Heating (120°C, 24-48h) dissolution->heating cooling Slow Cooling heating->cooling isolation Isolation (Centrifugation/Filtration) cooling->isolation washing Washing (DMF) isolation->washing exchange Solvent Exchange (Ethanol) washing->exchange activation Activation (Vacuum Heating) exchange->activation final_product Activated MOF activation->final_product

Caption: General workflow for the solvothermal synthesis of a MOF.

III. Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

A. Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to patterns of known isostructural materials. The absence of broad humps indicates a crystalline product, while the presence of sharp, well-defined peaks is characteristic of a well-ordered structure.[6]

B. Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability of the MOF and the removal of guest/solvent molecules. A typical TGA curve for a synthesized MOF will show an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the stable, solvent-free framework. A final, sharp weight loss at higher temperatures corresponds to the decomposition of the organic linker and collapse of the framework.

C. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and crystal size of the synthesized MOF. The images can reveal if the product consists of well-defined crystals, and can give an indication of the sample's homogeneity.[6]

D. Gas Sorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method) and the pore volume of the activated MOF. A Type I isotherm is characteristic of microporous materials like MOFs.

The characterization workflow is summarized in the diagram below:

characterization_workflow cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_advanced Advanced Analysis start As-Synthesized MOF pxrd PXRD (Crystallinity & Phase Purity) start->pxrd tga TGA (Thermal Stability & Solvent Content) start->tga sem SEM (Morphology & Crystal Size) pxrd->sem nmr Digested ¹H NMR (Linker Integrity) pxrd->nmr gas_sorption Gas Sorption (Surface Area & Porosity) tga->gas_sorption scxrd Single-Crystal XRD (Structure Solution) sem->scxrd If single crystals are obtained

Caption: Workflow for the characterization of synthesized MOFs.

IV. Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s) Relevant Characterization
Amorphous Product 1. Reaction kinetics are too fast. 2. Incorrect solvent or pH environment.1. Lower the reaction temperature or reactant concentrations. 2. Introduce a modulator (e.g., acetic acid) to slow crystal growth. 3. Screen different solvents or co-solvent systems.PXRD, SEM
Low Yield 1. Incomplete reaction. 2. Sub-optimal reactant stoichiometry.1. Increase the reaction time or temperature. 2. Vary the metal-to-linker ratio.PXRD
Evidence of Dehalogenation 1. High reaction temperatures. 2. Presence of reducing species in the solvent.1. Attempt the synthesis at a lower temperature. 2. Ensure high purity of solvents and starting materials.Digested ¹H NMR, Mass Spectrometry

V. Applications in Drug Development and Beyond

The primary advantage of incorporating this compound into a MOF structure lies in the potential for post-synthetic modification (PSM).[3][4][7] The bromine atoms act as handles for a variety of organic reactions, allowing for the covalent attachment of functional groups that would not be stable under the initial solvothermal synthesis conditions.

For Drug Development:

  • Targeted Drug Delivery: Bio-targeting ligands (e.g., folic acid, peptides) can be attached to the MOF surface via PSM to enhance delivery to specific cell types.

  • Controlled Release: The pores of the MOF can be loaded with a therapeutic agent, and functional groups attached via PSM can act as "gatekeepers" to control the release of the drug in response to specific stimuli (e.g., pH, enzymes).

Other Applications:

  • Heterogeneous Catalysis: Catalytically active species can be covalently anchored to the MOF framework, creating a stable and recyclable heterogeneous catalyst.

  • Sensing: The introduction of chromophores or fluorophores via PSM can lead to the development of highly sensitive and selective chemical sensors.

References

  • MDPI. A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. Available at: [Link]

  • The Royal Society of Chemistry. CHAPTER 3: Post‐synthetic Modification of MOFs. Available at: [Link]

  • PubMed. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Available at: [Link]

  • The University of Bath's research portal. Post-Synthetic Modification of Metal-Organic Frameworks. Available at: [Link]

  • ResearchGate. A Two Step Postsynthetic Modification Strategy: Appending Short Chain Polyamines to Zn-NH 2 -BDC MOF for Enhanced CO 2 Adsorption. Available at: [Link]

  • ResearchGate. Tetratopic linker conformations in four MOFs. The purple arrow.... Available at: [Link]

  • ResearchGate. Synthesis of metal-organic frameworks: A mini review. Available at: [Link]

  • Omar Yaghi. Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Available at: [Link]

  • MDPI. Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Available at: [Link]

  • Journal of Chemical Society of Nigeria. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Available at: [Link]

  • PMC - NIH. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. Available at: [Link]

  • Wiley Online Library. Metal‐Organic Framework (MOF) Morphology Control by Design. Available at: [Link]

  • MDPI. Metal–Organic Frameworks (MOFs) for Adsorption and Degradation of Microplastics. Available at: [Link]

  • Semantic Scholar. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Available at: [Link]

  • CrystEngComm (RSC Publishing). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Available at: [Link]

  • AMS Tesi di Dottorato. novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. Available at: [Link]

  • ResearchGate. Structure of MOF-5. (a) Primary structure showing composition: metal.... Available at: [Link]

  • University of California, Berkeley. Applications of Metal-Organic Frameworks in Catalysis and Separations. Available at: [Link]

  • ResearchGate. A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine. Available at: [Link]

  • PubMed. Construction of Metal-Organic Framework-Based Heterogeneous Pepsin and Its Degradation Performance and Mechanism for Phthalic Acid Esters. Available at: [Link]

  • ResearchGate. A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Available at: [Link]

  • Dalton Transactions (RSC Publishing). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Available at: [Link]

  • The Fascination of Crystals and Symmetry. MOF-505. Available at: [Link]

  • MDPI. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. Available at: [Link]

Sources

Catalytic Applications of Metal-Organic Frameworks Featuring Bromo-Functionalized Phthalic Acid Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the catalytic applications of Metal-Organic Frameworks (MOFs) functionalized with brominated phthalic acid derivatives. While direct synthesis of MOFs using 4,5-dibromophthalic acid is an emerging area, this document focuses on the prevalent and powerful strategy of post-synthetic modification (PSM) to introduce bromine functionalities onto robust and well-characterized MOF scaffolds. The insights and protocols herein are designed to equip researchers with the foundational knowledge and practical steps to leverage these versatile materials in catalysis.

Introduction: The Strategic Role of Bromine in MOF Catalysis

Metal-Organic Frameworks (MOFs) have garnered significant attention as a class of crystalline porous materials with extensive applications in catalysis, owing to their high surface area, tunable porosity, and the ability to incorporate a wide variety of functional groups.[1] The introduction of halogen atoms, particularly bromine, onto the organic linkers of MOFs offers several strategic advantages for catalysis:

  • Enhanced Catalytic Activity: The bromine and carboxylic acid functionalities can serve as active sites for a variety of organic transformations. The bromine atom, for instance, can participate in cross-coupling reactions, while the carboxylic acid group can function as a Brønsted acid catalyst.

  • Tunable Electronic Properties: The electron-withdrawing nature of bromine can modulate the electronic properties of the organic linker and, consequently, the overall framework. This can influence the Lewis acidity of the metal nodes and the interaction of the MOF with substrates.

  • Platform for Further Functionalization: The carbon-bromine bond serves as a versatile synthetic handle for subsequent post-synthetic modifications. This allows for the introduction of a wider array of functional groups through well-established methodologies like Suzuki or Sonogashira coupling, enabling the creation of multifunctional catalysts.[2]

  • Increased Polarizability: Bromine's high polarizability can enhance the adsorption of specific molecules within the MOF pores, which can be beneficial for separations and for increasing substrate concentration near the active sites in catalytic reactions.[3]

While the direct use of this compound as a primary building block in MOF synthesis presents opportunities for creating frameworks with a high density of bromine functionalities, post-synthetic modification (PSM) of pre-existing, highly stable MOFs is currently a more established and versatile approach to introduce these functionalities.[1][4] This guide will focus on a detailed protocol for the PSM of an amino-functionalized zirconium-based MOF, UiO-66-NH₂, with a brominated phthalic acid derivative.

Experimental Section: Post-Synthetic Modification Protocol

This section details a robust protocol for the covalent attachment of a bromo-functionalized phthalic acid derivative to an amino-containing MOF, specifically UiO-66-NH₂. This method involves the conversion of the diacid to a more reactive acyl chloride, followed by its reaction with the amino groups of the MOF.

Synthesis of Parent MOF (UiO-66-NH₂)[5]

Materials:

ReagentFormulaSupplierPurity
Zirconium(IV) chlorideZrCl₄Sigma-Aldrich≥99.5%
2-Aminoterephthalic acidC₈H₇NO₄Alfa Aesar98%
N,N-Dimethylformamide (DMF)C₃H₇NOFisher Scientific≥99.8%
Hydrochloric acidHClVWR37% (w/w)
MethanolCH₃OHMerck≥99.8%

Procedure:

  • In a 250 mL screw-capped jar, dissolve ZrCl₄ (1.47 g) and 2-aminoterephthalic acid (1.06 g) in 150 mL of DMF.

  • Add 1 mL of concentrated HCl (37%) to the solution.

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution of all solids.

  • Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a pale-yellow crystalline powder will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product sequentially with fresh DMF (3 x 50 mL) and methanol (3 x 50 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the resulting UiO-66-NH₂ powder under vacuum at 150 °C for 12 hours.

Post-Synthetic Modification with a Brominated Phthalic Acid Derivative[5]

This protocol is adapted for a generic brominated phthalic acid. Researchers should adjust molar equivalents based on the specific molecular weight of their chosen brominated linker, such as this compound.

Materials:

ReagentFormulaSupplierPurity
UiO-66-NH₂-Synthesized above-
This compoundC₈H₄Br₂O₄TCI Chemicals>98%
Thionyl chlorideSOCl₂Acros Organics99%
Anhydrous TolueneC₇H₈Sigma-Aldrich99.8%
N,N-Dimethylformamide (DMF)C₃H₇NOFisher ScientificAnhydrous, 99.8%
Triethylamine(C₂H₅)₃NSigma-Aldrich≥99.5%

Step 1: Activation of the Brominated Phthalic Acid

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 g) in anhydrous toluene (20 mL).

  • Add an excess of thionyl chloride (5 mL) and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours. The solid should gradually dissolve as the reaction proceeds.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid, 4,5-dibromophthaloyl dichloride, should be used immediately in the next step.

Step 2: Covalent Modification of UiO-66-NH₂

  • Suspend the activated UiO-66-NH₂ (500 mg) in anhydrous DMF (30 mL) in a separate flask.

  • In another flask, dissolve the freshly prepared 4,5-dibromophthaloyl dichloride in anhydrous DMF (20 mL).

  • Add the solution of the acyl chloride to the UiO-66-NH₂ suspension dropwise at 0 °C (ice bath) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (0.5 mL) to the reaction mixture to act as a base and scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Collect the solid product by centrifugation or filtration.

  • Wash the functionalized MOF thoroughly with DMF (3 x 30 mL) and then with a suitable solvent like dichloromethane or acetone (3 x 30 mL) to remove any unreacted reagents and byproducts.

  • Dry the final product, Br₂-Phthalate-UiO-66, under vacuum at a suitable temperature (e.g., 80-100 °C) for 12 hours.

Workflow for Post-Synthetic Modification:

PSM_Workflow cluster_0 Parent MOF Synthesis cluster_1 Linker Activation cluster_2 Covalent Modification ZrCl4 ZrCl₄ Solvothermal Solvothermal Synthesis (120°C, 24h) ZrCl4->Solvothermal AmineLinker 2-Aminoterephthalic Acid AmineLinker->Solvothermal DMF_HCl DMF, HCl DMF_HCl->Solvothermal UiO66NH2 UiO-66-NH₂ Solvothermal->UiO66NH2 Reaction Amidation Reaction (DMF, Et₃N, 24h) UiO66NH2->Reaction BromoAcid This compound Reflux Reflux (4-6h) BromoAcid->Reflux SOCl2 SOCl₂, Toluene, DMF (cat.) SOCl2->Reflux AcylChloride 4,5-Dibromophthaloyl dichloride Reflux->AcylChloride AcylChloride->Reaction FinalMOF Br₂-Phthalate-UiO-66 Reaction->FinalMOF

Caption: Workflow for the post-synthetic modification of UiO-66-NH₂.

Characterization of the Functionalized MOF

Thorough characterization is crucial to confirm the successful functionalization of the MOF while maintaining its structural integrity.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and structural integrity of the MOF after modification.The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH₂, indicating that the framework structure is preserved.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the amide bond and the presence of the brominated linker.Appearance of a new amide C=O stretching band (around 1650-1680 cm⁻¹) and disappearance of the N-H bending vibration of the primary amine.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the modified MOF and quantify the degree of functionalization.The TGA curve will show a different decomposition profile compared to the parent MOF, which can be used to estimate the loading of the brominated linker.
N₂ Adsorption-Desorption Isotherms To evaluate the porosity and surface area of the modified MOF.A decrease in the BET surface area and pore volume is expected after functionalization due to the presence of the bulky brominated groups within the pores.
Energy-Dispersive X-ray (EDX) Spectroscopy To confirm the presence and elemental composition of bromine in the modified MOF.The EDX spectrum should show a clear signal for bromine.

Catalytic Applications and Protocols

The introduction of bromine and additional carboxylic acid functionalities onto the MOF scaffold opens up a range of potential catalytic applications.

Lewis and Brønsted Acid Catalysis

The uncoordinated carboxylic acid groups from the phthalic acid moiety can act as Brønsted acid sites, while the zirconium clusters of the UiO-66 framework serve as Lewis acid sites. This combination can be exploited for synergistic catalysis.[5]

Potential Reaction: One-Pot Tandem Deacetalization-Knoevenagel Condensation

This reaction benefits from both Lewis and Brønsted acidity. The Lewis acid sites can catalyze the deacetalization step, and the Brønsted acid sites can promote the subsequent Knoevenagel condensation.

General Protocol:

  • Activate the Br₂-Phthalate-UiO-66 catalyst by heating under vacuum.

  • In a reaction vial, combine the aldehyde acetal (1 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the activated MOF catalyst (5-10 mol%).

  • Add a suitable solvent (e.g., toluene, 5 mL).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture, separate the catalyst by centrifugation or filtration.

  • The catalyst can be washed with a suitable solvent, dried, and reused for subsequent cycles.

  • Isolate the product from the filtrate by standard workup procedures.

Halogen-Mediated Catalysis

The bromine atoms on the linker can potentially participate in halogen bonding or act as a source of bromine for electrophilic addition reactions. For instance, an iodine-functionalized MOF has been shown to be an effective catalyst for the dibromination of alkenes.[6]

Potential Reaction: Alkene Bromination

General Protocol:

  • To a solution of the alkene (1 mmol) in a suitable solvent (e.g., dichloromethane), add a bromine source such as N-bromosuccinimide (NBS) (1.1 mmol).

  • Add the Br₂-Phthalate-UiO-66 catalyst (1-5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • After completion, filter off the catalyst.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Catalytic Cycle for Alkene Bromination:

Bromination_Cycle cluster_cycle Catalytic Cycle Catalyst Br-MOF Catalyst Intermediate Activated Bromine Species (e.g., Br₂) Catalyst->Intermediate activates NBS N-Bromosuccinimide (NBS) NBS->Intermediate Alkene Alkene (R-CH=CH-R) Product Dibromoalkane Alkene->Product Intermediate->Product reacts with Succinimide Succinimide Intermediate->Succinimide

Sources

Application Notes and Protocols for 4,5-Dibromophthalic Acid-Based MOFs in Gas Storage and Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Bromo-Functionalization in Porous Materials

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility for applications in gas storage and separation.[1][2] The ability to tune their pore size, shape, and surface chemistry through the judicious selection of metal nodes and organic linkers allows for the design of materials tailored for specific gas adsorption properties.[3] A key strategy in the targeted design of MOFs is the functionalization of the organic linkers.[4] Halogen functionalization, in particular, has been shown to significantly influence the gas sorption behavior of MOFs.[5] The introduction of bromine atoms onto the organic linker can enhance the selectivity for certain gases, such as carbon dioxide (CO₂) and light hydrocarbons, due to a combination of factors including increased polarizability and the creation of specific binding sites.[6]

This document provides a detailed guide for researchers on the synthesis, characterization, and application of MOFs based on the 4,5-dibromophthalic acid linker for gas storage and separation. While the broader field of halogenated MOFs is well-documented, specific examples of MOFs constructed from this compound for gas storage applications are emerging. Therefore, the synthesis protocols provided herein are based on established methodologies for analogous brominated and functionalized phthalate-based MOFs, offering a robust starting point for exploration in this promising area.

The core hypothesis is that the two bromine atoms on the phthalic acid backbone will create a unique pore environment, enhancing the framework's affinity for polarizable gas molecules like CO₂ and certain hydrocarbons, thereby improving selectivity in gas mixtures such as CO₂/CH₄ and CO₂/N₂.

Part 1: Synthesis of this compound-Based MOFs

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel.[7] The choice of metal, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.

Ligand Preparation: Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common route involves the bromination of phthalylhydrazine followed by hydrolysis.

Protocol for this compound Synthesis:

  • Bromination of Phthalylhydrazine: Dissolve phthalylhydrazine in glacial acetic acid. Add N-bromosuccinimide (NBS) in a stoichiometric amount. Heat the mixture to 80-100°C for 30-60 minutes. After cooling to room temperature, pour the mixture into ice water to precipitate the dibromophthalhydrazide. Filter and wash the solid product.

  • Hydrolysis to this compound: Dissolve the obtained dibromophthalhydrazide in an aqueous solution of sodium hydroxide (e.g., 10 M NaOH). Heat the mixture to 60-70°C for approximately 2 hours to facilitate hydrolysis. After cooling, adjust the pH of the solution to 6-7 with a suitable acid to precipitate the this compound. Filter the white solid, wash with cold water, and dry.

Representative Solvothermal Synthesis of a this compound MOF (Hypothetical Example: DBP-MOF-Zn)

This protocol describes a representative synthesis of a zinc-based MOF using this compound, drawing on common procedures for phthalate-based MOFs.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂-DBP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Protocol:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • After the reaction, cool the oven to room temperature at a rate of 5°C/min.

  • Colorless crystals should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules from the pores, the as-synthesized MOF needs to be activated. Immerse the crystals in a volatile solvent like chloroform or acetone for 24-48 hours, replacing the solvent every 12 hours. Subsequently, heat the sample under a dynamic vacuum at a suitable temperature (e.g., 150-200°C, determined by thermogravimetric analysis) for 12-24 hours.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the organic linker.

  • Temperature: The reaction temperature influences the kinetics of crystal nucleation and growth. 120°C is a typical temperature for the formation of many zinc-based MOFs.

  • Activation: The removal of guest solvent molecules is crucial for accessing the porous network of the MOF, which is essential for gas adsorption. The choice of activation temperature should be below the decomposition temperature of the MOF.

Part 2: Characterization of this compound-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Structural and Physical Characterization
Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, which can be compared to a simulated pattern from single-crystal X-ray diffraction data if available.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, pore dimensions, and the location of the bromo functional groups.Detailed crystallographic information file (CIF) providing atomic coordinates and bond lengths.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the appropriate activation temperature.A plot of weight loss versus temperature, showing distinct steps corresponding to the loss of guest solvent molecules and eventual framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF.Images revealing the shape and size distribution of the MOF crystals.

Part 3: Gas Storage and Separation Applications

The primary application of interest for this compound-based MOFs is in gas storage and separation, driven by the anticipated favorable interactions with specific gas molecules.

Theoretical Basis: The Role of Bromo-Functionalization

Computational studies have shown that the introduction of halogen atoms into the pores of a MOF can significantly enhance its performance in gas separation. The bromine atoms in a this compound-based MOF are expected to:

  • Increase Polarizability: The high polarizability of bromine atoms can lead to stronger van der Waals interactions with polarizable gas molecules like CO₂.[6]

  • Create Specific Interaction Sites: The electron-rich bromine atoms can act as Lewis basic sites, creating preferential binding sites for certain gas molecules.

  • Tune Pore Size and Shape: The presence of the bulky bromine atoms can fine-tune the pore dimensions, potentially leading to size-sieving effects for gas separation.

G cluster_synthesis MOF Synthesis cluster_gas_separation Gas Separation Mechanism Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction This compound This compound This compound->Solvothermal Reaction DBP-MOF DBP-MOF Solvothermal Reaction->DBP-MOF Selective Adsorption Selective Adsorption DBP-MOF->Selective Adsorption DBP-MOF->Selective Adsorption Porous Framework Gas Mixture (e.g., CO2/CH4) Gas Mixture (e.g., CO2/CH4) Gas Mixture (e.g., CO2/CH4)->Selective Adsorption Separated Gases Separated Gases Selective Adsorption->Separated Gases

Experimental Protocols for Gas Adsorption Measurements

This protocol is used to determine the uptake capacity of a single gas (e.g., CO₂, CH₄, N₂) by the MOF at a constant temperature.

Apparatus: Volumetric or gravimetric gas sorption analyzer.

Protocol:

  • Accurately weigh 50-100 mg of the activated MOF sample into the sample tube.

  • Degas the sample in situ under high vacuum (e.g., <10⁻⁵ mbar) at the activation temperature for at least 12 hours to ensure the removal of all guest molecules.

  • Cool the sample to the desired measurement temperature (e.g., 273 K or 298 K).

  • Introduce the adsorbate gas into the system in controlled doses, allowing the system to equilibrate after each dose.

  • Record the amount of gas adsorbed at each equilibrium pressure point to construct the adsorption isotherm.

  • After reaching the maximum pressure, perform the desorption measurements by incrementally reducing the pressure.

Data Analysis:

  • The Brunauer-Emmett-Teller (BET) surface area can be calculated from the N₂ adsorption isotherm at 77 K.

  • The pore volume can be estimated from the amount of gas adsorbed at the highest relative pressure.

  • The isosteric heat of adsorption (Qst), a measure of the interaction strength between the gas and the MOF, can be calculated from isotherms measured at multiple temperatures using the Clausius-Clapeyron equation.

This dynamic experiment simulates the performance of the MOF in a real-world gas separation process.

Apparatus: A packed-bed column connected to a gas delivery system and a downstream gas analyzer (e.g., mass spectrometer or gas chromatograph).

Protocol:

  • Pack a column of known dimensions with the activated MOF material.

  • Activate the packed bed by flowing an inert gas (e.g., He or Ar) through it at an elevated temperature.

  • Cool the column to the desired experimental temperature.

  • Switch the gas flow from the inert gas to the mixed gas of interest (e.g., 50/50 CO₂/CH₄) at a constant flow rate.

  • Continuously monitor the composition of the gas exiting the column using the gas analyzer.

  • The "breakthrough" of a gas component occurs when its concentration at the outlet starts to rise significantly. The time it takes for each component to break through is recorded.

Data Analysis:

  • The breakthrough curves (plots of outlet concentration versus time) provide information on the dynamic separation performance.

  • The component that is more strongly adsorbed by the MOF will have a longer breakthrough time.

  • The separation selectivity can be calculated from the ratio of the breakthrough times of the different components.

G Start Start Pack Column with Activated MOF Pack Column with Activated MOF Start->Pack Column with Activated MOF Flow Inert Gas Flow Inert Gas Pack Column with Activated MOF->Flow Inert Gas Flow Gas Mixture Flow Gas Mixture Flow Inert Gas->Flow Gas Mixture Monitor Outlet Concentration Monitor Outlet Concentration Flow Gas Mixture->Monitor Outlet Concentration Breakthrough of Weakly Adsorbing Gas Breakthrough of Weakly Adsorbing Gas Monitor Outlet Concentration->Breakthrough of Weakly Adsorbing Gas Breakthrough of Strongly Adsorbing Gas Breakthrough of Strongly Adsorbing Gas Breakthrough of Weakly Adsorbing Gas->Breakthrough of Strongly Adsorbing Gas End End Breakthrough of Strongly Adsorbing Gas->End

Part 4: Data Interpretation and Expected Results

Adsorption Isotherms

For a microporous MOF, a Type I isotherm is typically expected for single-component gas adsorption. When comparing the isotherms for different gases, a higher uptake at a given pressure indicates a stronger affinity of the MOF for that gas. It is anticipated that a this compound-based MOF will show a significantly higher uptake of CO₂ compared to CH₄ and N₂ at room temperature.

Selectivity

The selectivity of a MOF for one gas over another can be estimated from single-component isotherms using the Ideal Adsorbed Solution Theory (IAST). For a CO₂/CH₄ mixture, it is expected that the bromo-functionalization will lead to a high IAST selectivity for CO₂.

Breakthrough Curves

In a breakthrough experiment with a CO₂/CH₄ mixture, CH₄ is expected to break through the column first, as it interacts more weakly with the MOF. CO₂, being more strongly adsorbed, will be retained in the column for a longer period, resulting in a later breakthrough time. The time difference between the breakthrough of the two gases is a direct measure of the separation efficiency.

Conclusion and Future Outlook

The use of this compound as a linker in the synthesis of MOFs presents a promising avenue for the development of new materials for gas storage and separation. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to explore this area. The anticipated enhancement in selectivity for gases like CO₂ due to the bromo-functionalization warrants further investigation. Future work should focus on synthesizing a variety of MOFs with different metal nodes and topologies using this linker, followed by systematic evaluation of their gas adsorption properties. The combination of experimental studies and computational modeling will be crucial in elucidating the structure-property relationships and in the rational design of next-generation porous materials for energy and environmental applications.

References

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  • Qiao, Y., Ma, Y., Jiang, W., Wang, X., Guan, W., Che, G., Li, W., & Qin, F. (2018). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm, 20(47), 7782-7794.
  • Astuti, S. (2023). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks: A Comparative Study of Four Different Metals with a Common Linker.
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  • Han, Y., Ho, C. K., Lee, S.-K., & Lee, U.-H. (2024). Fine Tuning Metal-Organic Frameworks with Halogen Functional Groups for Ethylene Purification. Inorganic Chemistry, 63(1), 50-55.
  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504.
  • Han, Y., Ho, C. k., Lee, S.-K., & Lee, U.-H. (2024). Bromine functionalization of metal–organic frameworks to improve ethane/ethylene separation.
  • Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties. (2016). CrystEngComm, 18(44), 8664-8671.
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2023).
  • Kumar, A., Sharma, R., Kumar, A., & Kumar, P. (2019). Luminescent metal organic frameworks for sensing and gas adsorption studies. CrystEngComm, 21(34), 5047-5056.
  • Xin-Tong, Y., Xiang-Yu, C., Yang, L., & Man-Sheng, C. (2024). Crystal structure of poly[(μ2-5-bromoisophthalato- κ4O,O :O ,O )-(μ2-1,4-bis(2-methylimidazol-1-ylmethyl)benzene-N:N)cadmium(II)], C24H21BrCdN4O4. Zeitschrift für Kristallographie - New Crystal Structures.
  • Synthesis and characterization of novel electroactive metal-organic frameworks, especially based on the MOF-74 topology. (2021).
  • Tranchemontagne, D. J., Mendoza-Cortés, J. L., O'Keeffe, M., & Yaghi, O. M. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • A Pair of Polymorphous Metal-Organic Frameworks Based on an Angular Diisophthalate Linker: Synthesis, Characterization and Gas Adsorption Properties. (2021). Inorganic Chemistry.
  • Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3).
  • (a) Synthesis of metal-organic framework 5 (MOF-5)
  • Almáši, M., Zeleňák, V., & Hrubá, V. (2021). Lanthanide-based F-MOFs: Structure, hydrolytic stability, spectral and magnetic properties.
  • Zhang, X., & Liu, Y. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Chemical Society Reviews.
  • Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. (2016). CrystEngComm, 18(11), 1951-1959.
  • Wang, H., Yuan, X., Wu, Y., Zeng, G., Chen, X., Leng, L., & Li, H. (2018). Metal-organic frameworks-based catalysts for environmental purification.
  • Tang, W., & Chen, Y. (2024). Crystal structure of poly[( μ 4-5-isopropoxyisophthalato- κ 4 O:O′:O″:O‴)-pyridine-κ 1 N )zinc(II)] hydrate, C 16 H 17 NO 6 Zn. Zeitschrift für Kristallographie - New Crystal Structures.
  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. (2021).
  • Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. (2023). Polymers, 15(4), 985.
  • In situ hydrothermal syntheses, structures and photoluminescent properties of four novel metal-organic frameworks constructed by lanthanide (Ln=Ce(III), Pr(III), Eu(III)) and Cu(I) metals with flexible dicarboxylate acids and piperazine-based ligands. (2022).
  • Hydrothermal Synthesis, Structures and Luminescent of 1D Lanthanide–Metal Organic Frameworks Based on Rigid 5-Nitroisophthalic Acid Linker. (2014).
  • Selective Gas Adsorption in a Pair of Robust Isostructural MOFs Differing in Framework Charge and Anion Loading. (2014). Inorganic Chemistry, 53(23), 12526-12533.
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.).
  • Shooto, N., & Sikhwivhilu, L. (2023). Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. Journal of the Ovonic Research, 19(2), 209-216.

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Application Notes & Protocols: Unlocking the Luminescent Potential of 4,5-Dibromophthalic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the synthesis, characterization, and potential applications of fluorescent coordination polymers (CPs) incorporating 4,5-dibromophthalic acid as a primary organic linker. We delve into the underlying principles of fluorescence in these materials and offer detailed, field-proven protocols for their investigation. This guide is designed to empower researchers to explore the unique luminescent properties arising from the interplay of the brominated aromatic ligand, metal centers, and supramolecular architecture, with a forward look towards applications in chemical sensing and beyond.

Introduction: The Rationale for this compound in Luminescent Coordination Polymers

Coordination polymers have emerged as a versatile class of materials with tunable structures and functions. Among their diverse applications, their use as fluorescent materials for sensing, imaging, and lighting has garnered significant attention.[1][2] The luminescence of these materials can be tailored by judiciously selecting the organic ligands and metal ions.[3]

This compound is a compelling but underexplored ligand for the construction of fluorescent CPs.[4] The rationale for its use is threefold:

  • Rigid Aromatic Core: The phthalic acid backbone provides a rigid framework, which can reduce non-radiative decay pathways and enhance fluorescence quantum yield.

  • Heavy Atom Effect: The presence of bromine atoms can promote intersystem crossing, potentially leading to phosphorescence or influencing the fluorescent properties of the coordinated metal ions, particularly lanthanides.

  • Coordination Versatility: The two carboxylic acid groups offer multiple coordination modes to connect metal centers, enabling the formation of diverse one-, two-, and three-dimensional networks.[5]

This application note will provide a foundational framework for synthesizing and characterizing CPs based on this promising ligand.

Synthesis of Coordination Polymers with this compound: A General Protocol

The synthesis of CPs is typically achieved through solvothermal or hydrothermal methods, which involve reacting the organic ligand and a metal salt in a sealed vessel at elevated temperatures.[6] This approach facilitates the crystallization of the product.

Materials and Reagents
  • This compound (H₂-dbpa)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)

  • Modulator (optional, e.g., nitric acid, acetic acid)

  • Teflon-lined stainless steel autoclave

General Solvothermal Synthesis Protocol
  • In a typical synthesis, this compound (e.g., 0.1 mmol) and a selected metal salt (e.g., 0.1 mmol) are dissolved in a solvent or a mixture of solvents (e.g., 10 mL of DMF/H₂O in a 1:1 v/v ratio).

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • (Optional) A modulator can be added to control the crystal growth and morphology.

  • The resulting solution is transferred to a 20 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated in an oven at a specific temperature (typically between 80-180 °C) for a defined period (usually 24-72 hours).[6]

  • After the reaction, the oven is slowly cooled to room temperature.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with a low-boiling point solvent like ethanol, and dried in air.

Note: The molar ratios of reactants, solvent system, temperature, and reaction time are critical parameters that influence the final product's dimensionality and properties. These should be systematically varied to optimize the synthesis.

Characterization of Fluorescent Properties

A thorough characterization of the luminescent properties is crucial to understand the potential of the synthesized CPs. This involves steady-state and time-resolved fluorescence spectroscopy.

Steady-State Fluorescence Spectroscopy

This technique provides information about the excitation and emission spectra of the material.

Protocol:

  • Sample Preparation:

    • Solid-State: Finely grind the crystalline sample and place it in a solid-state sample holder.

    • Suspension: Disperse a small amount of the ground sample in a suitable solvent (e.g., ethanol, DMF) in a quartz cuvette. Sonication may be required to obtain a stable suspension.[1]

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source.

  • Excitation Spectrum:

    • Set the emission wavelength to the maximum of the expected emission band.

    • Scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths to record the fluorescence emission spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum excitation and emission.

    • Analyze the shape and bandwidth of the emission peak.

Fluorescence Quantum Yield Measurement

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurement: Prepare dilute solutions/suspensions of both the sample and the standard in the same solvent. Measure their absorbance at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength.

  • Calculation: The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ).

Protocol:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Excitation: Excite the sample with a pulsed laser or LED at the appropriate wavelength.

  • Data Acquisition: Collect the fluorescence decay curve.

  • Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime. A multi-exponential decay may indicate the presence of multiple fluorescent species or complex decay pathways.

Potential Applications in Sensing

Fluorescent CPs are excellent candidates for chemical sensors due to the sensitivity of their emission to the surrounding environment.[2][6][7] The fluorescence of CPs based on this compound could be quenched or enhanced in the presence of specific analytes.

Protocol for Fluorescence-Based Sensing of Nitroaromatics

Nitroaromatic compounds, often found in explosives, are known to quench the fluorescence of many CPs.[8]

  • Preparation of CP Suspension: Prepare a stable suspension of the ground CP in a suitable solvent (e.g., DMF).

  • Analyte Solutions: Prepare stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (TNP), nitrobenzene) in the same solvent.

  • Titration Experiment:

    • Place a fixed volume of the CP suspension in a cuvette and record its initial fluorescence spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant.

Data Presentation and Visualization

Tabulated Summary of Expected Fluorescent Properties
PropertyExpected Range/ValueSignificance
Excitation Max (λex) 300 - 400 nmCorresponds to ligand-based or ligand-to-metal charge transfer transitions.
Emission Max (λem) 400 - 600 nmDependent on the metal center and ligand environment. Lanthanides will show sharp, characteristic emissions.[9]
Quantum Yield (Φ) 0.01 - 0.5Indicates the efficiency of the fluorescence process.
Fluorescence Lifetime (τ) 1 - 100 ns (for ligand-based emission) µs - ms (for lanthanide-based emission)Provides insight into the nature of the excited state.[10]
Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Reactants: This compound + Metal Salt s2 Solvothermal Reaction (Autoclave) s1->s2 s3 Crystalline CP Product s2->s3 c1 Steady-State Fluorescence Spectroscopy s3->c1 c2 Quantum Yield Measurement s3->c2 c3 Time-Resolved Fluorescence Spectroscopy s3->c3 a1 Fluorescence Sensing (e.g., Nitroaromatics) c1->a1

Caption: Experimental workflow for the synthesis and characterization of fluorescent CPs.

sensing_mechanism CP CP Ground State (S₀) CP_excited CP Excited State (S₁) CP->CP_excited Excitation (hν) CP_excited->CP Fluorescence (hν') Quenched_complex [CP...Analyte] Non-fluorescent Complex CP_excited->Quenched_complex Quenching Analyte Analyte Analyte->Quenched_complex

Caption: Simplified mechanism of fluorescence quenching for sensing applications.

Conclusion and Future Outlook

Coordination polymers based on this compound represent a promising, yet largely unexplored, area of materials science. The protocols and insights provided in this application note offer a robust starting point for researchers to synthesize and characterize these novel materials. The potential for fine-tuning their luminescent properties through the choice of metal ions, including lanthanides, opens up exciting possibilities for the development of highly sensitive and selective chemical sensors.[10][11] Future work should focus on systematically exploring different metal-ligand combinations, investigating the impact of the bromo-substituents on the photophysical properties, and expanding the range of analytes for sensing applications.

References

  • Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications - PMC - PubMed Central. (n.d.).
  • Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties - CrystEngComm (RSC Publishing). (n.d.).
  • A Soluble Porous Coordination Polymer for Fluorescence Sensing of Explosives and Toxic Anions under Homogeneous Environment - MDPI. (2023, December 9).
  • Luminescent lanthanide coordination polymers for photonic applications - RSC Publishing. (n.d.).
  • Fluorescent Disulfide-functional Coordination Polymers for Sensitive Detection of Hydrogen Peroxide - PubMed. (2018, December 10).
  • This compound - MySkinRecipes. (n.d.).
  • A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC - PubMed Central. (n.d.).
  • Synthesis And Fluorescence Properties Of Coordination Polymers Based On Mercaptan Ligands - Globe Thesis. (2022, August 10).
  • Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine) - PubMed. (n.d.).
  • Luminescent Lanthanide Infinite Coordination Polymers for Ratiometric Sensing Applications - MDPI. (n.d.).
  • Probable modes of fluorescence emission in coordination polymers... - ResearchGate. (n.d.).
  • Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers | ACS Omega - ACS Publications. (2023, October 16).

Sources

Application Notes: 4,5-Dibromophthalic Acid as a Scaffold for a "Turn-On" Fluorescent Metal Ion Sensor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The detection of heavy metal ions in environmental and biological systems is of paramount importance due to their potential toxicity and impact on ecosystem and human health.[1] Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and real-time monitoring capabilities.[1] This document provides a comprehensive guide to the conceptualization and application of a novel fluorescent probe, DBP-RhB , derived from 4,5-dibromophthalic acid. While this compound itself is not intrinsically fluorescent, its structure provides a versatile scaffold for the synthesis of sophisticated sensor molecules. Herein, we detail the synthesis of a rhodamine B-based derivative of this compound, DBP-RhB, and its application as a "turn-on" fluorescent sensor for the selective detection of ferric ions (Fe³⁺). The underlying principle is the Fe³⁺-induced ring-opening of the non-fluorescent spiro-lactam form of the rhodamine moiety to a highly fluorescent open-chain amide.[1]

Principle of Detection: A "Turn-On" Mechanism

The sensing mechanism of the proposed DBP-RhB probe is based on a well-established metal-ion-triggered structural change in rhodamine B derivatives.[1] In the absence of the target metal ion, the probe exists in a colorless, non-fluorescent spiro-lactam form. The carboxylic acid groups of the this compound scaffold are chemically modified to form an amide linkage with a rhodamine B derivative. Upon the addition of Fe³⁺, the metal ion coordinates with the amide and carboxylate groups, catalyzing the opening of the spiro-lactam ring. This structural transformation results in the formation of a highly conjugated and rigid xanthene structure, which is characterized by strong fluorescence emission and a distinct color change. This "turn-on" response provides a clear and quantifiable signal for the presence of the target metal ion.

cluster_0 Sensing Mechanism of DBP-RhB Probe_Spirolactam DBP-RhB (Spiro-lactam form) Non-fluorescent / Colorless Probe_RingOpened [DBP-RhB-Fe³⁺] Complex (Ring-opened form) Highly Fluorescent / Pink Probe_Spirolactam->Probe_RingOpened Binding & Ring Opening Fe3_ion Fe³⁺ Ion Fe3_ion->Probe_RingOpened

Caption: Proposed "turn-on" fluorescent sensing mechanism of DBP-RhB for Fe³⁺ detection.

Experimental Protocols

Part 1: Synthesis of the DBP-RhB Fluorescent Probe

This protocol describes the synthesis of the DBP-RhB sensor via a condensation reaction between 4,5-dibromophthalic anhydride and a rhodamine B-amine derivative.

Materials:

  • This compound

  • Acetic anhydride

  • Rhodamine B hydrazide (or a similar amino-functionalized rhodamine B derivative)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4,5-Dibromophthalic Anhydride:

    • In a 100 mL round-bottom flask, add this compound (1.0 mmol) and acetic anhydride (5.0 mL).

    • Heat the mixture to reflux with stirring for 2 hours.

    • Allow the reaction mixture to cool to room temperature, during which the anhydride will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold hexane, and dry under vacuum.

  • Synthesis of DBP-RhB Probe:

    • In a 100 mL round-bottom flask, dissolve rhodamine B hydrazide (1.0 mmol) in 20 mL of anhydrous DMF.

    • Add 4,5-dibromophthalic anhydride (1.1 mmol) and a catalytic amount of anhydrous pyridine (0.1 mL).

    • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the DBP-RhB probe as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_1 Synthesis Workflow for DBP-RhB Start This compound Step1 Reaction with Acetic Anhydride (Reflux) Start->Step1 Intermediate 4,5-Dibromophthalic Anhydride Step1->Intermediate Step2 Condensation with Rhodamine B Hydrazide (DMF, 80°C) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product DBP-RhB Probe Purification->Product

Caption: General synthetic workflow for the DBP-RhB fluorescent probe.

Part 2: Protocol for Fluorescent Detection of Fe³⁺

This protocol outlines the general procedure for using the DBP-RhB probe for the detection of Fe³⁺ in aqueous samples.

Materials:

  • DBP-RhB probe stock solution (1.0 mM in DMSO)

  • FeCl₃ stock solution (10 mM in deionized water)

  • Stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, Pb(NO₃)₂, etc.) for selectivity studies

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • High-purity deionized water

Equipment:

  • Fluorometer with quartz cuvettes

  • UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of the DBP-RhB probe by diluting the stock solution in the HEPES buffer.

    • Prepare a series of Fe³⁺ standard solutions with varying concentrations by diluting the FeCl₃ stock solution in the HEPES buffer.

  • Fluorescence Measurements:

    • Place 2 mL of the 10 µM DBP-RhB working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution (this will serve as the blank). The excitation wavelength should be determined from the absorbance maximum of the ring-opened form (approximately 560 nm for rhodamine B derivatives).

    • Add a small aliquot of a Fe³⁺ standard solution to the cuvette.

    • Mix thoroughly and allow the solution to equilibrate for 2-5 minutes.

    • Record the fluorescence emission spectrum after the addition of Fe³⁺. A significant increase in fluorescence intensity around 580 nm is expected.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

    • From the calibration curve, determine the linear range and the limit of detection (LOD) for Fe³⁺. The LOD can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Selectivity and Interference Studies:

    • To assess the selectivity of the DBP-RhB probe for Fe³⁺, repeat the fluorescence measurement procedure with other metal ions at the same concentration as Fe³⁺.

    • For interference studies, add potential interfering ions to the probe solution before the addition of Fe³⁺ and observe any changes in the fluorescence response.

Performance Characteristics

The following table summarizes the expected performance characteristics of the DBP-RhB probe based on typical rhodamine-based sensors.

ParameterExpected Value
Excitation Wavelength (λex) ~560 nm
Emission Wavelength (λem) ~580 nm
Linear Range 0.1 - 10 µM
Limit of Detection (LOD) ~50 nM
Response Time < 5 minutes
Optimal pH Range 6.0 - 8.0

Selectivity Profile

The DBP-RhB probe is expected to exhibit high selectivity for Fe³⁺ over other common metal ions.

Metal IonFluorescence Response
Fe³⁺ Strong "turn-on"
Na⁺, K⁺, Ca²⁺, Mg²⁺ Negligible response
Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺ Minimal to no response

Conclusion

The synthetic protocol and application guidelines presented here demonstrate the potential of using this compound as a foundational scaffold for developing highly sensitive and selective fluorescent chemosensors. The proposed DBP-RhB probe, leveraging the well-established "turn-on" mechanism of rhodamine B, offers a robust platform for the detection of Fe³⁺ ions. This approach can be adapted for the detection of other metal ions by modifying the chelating moiety integrated into the probe's structure, highlighting the versatility of phthalic acid derivatives in sensor design.

References

  • Recent advances of optical sensors for point-of-care detection of phthalic acid esters. Frontiers. [Link]

  • Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water. Dalton Transactions. [Link]

  • A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. Molecules. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI. [Link]

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Harnessing the Heavy Atom Effect: 4,5-Dibromophthalic Acid as a Gateway to Advanced Phthalocyanine Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP2026-01

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of octabrominated metallophthalocyanines, utilizing 4,5-dibromophthalic acid as a key precursor. Phthalocyanines (Pcs) are robust macrocyclic compounds with significant potential in drug development, particularly as photosensitizers in Photodynamic Therapy (PDT). The introduction of bromine atoms onto the phthalocyanine periphery critically enhances their photosensitizing efficacy via the "heavy atom effect," which promotes the generation of cytotoxic singlet oxygen. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded rationale for experimental design, step-by-step synthesis and purification protocols, and a summary of the key photophysical properties that underpin the therapeutic potential of these compounds.

Introduction: The Rationale for Bromination in Phthalocyanine-Based Drug Development

Phthalocyanines are synthetic analogues of naturally occurring porphyrins and are characterized by their intense color, high thermal stability, and versatile coordination chemistry.[1] Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum (the "therapeutic window" where light penetration into tissue is maximal) makes them excellent candidates for light-activated therapies.[2]

For photodynamic therapy, the efficacy of a photosensitizer is largely dependent on its ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon irradiation.[3] This process is governed by the photosensitizer's ability to transition from an excited singlet state (S₁) to a longer-lived triplet state (T₁), a phenomenon known as intersystem crossing (ISC). The triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive ¹O₂ which induces localized cellular necrosis and apoptosis in tumors or pathogenic tissues.[3]

The incorporation of heavy atoms, such as bromine, into the structure of a photosensitizer dramatically increases the rate of intersystem crossing. This is due to enhanced spin-orbit coupling, a relativistic interaction between the electron's spin and its orbital motion around the nucleus.[4] This "heavy atom effect" leads to a higher quantum yield of the triplet state and, consequently, a more efficient production of singlet oxygen, thereby amplifying the therapeutic potential of the photosensitizer.[4] this compound serves as an ideal starting material for creating peripherally substituted octabromophthalocyanines, which leverage this effect to become potent photodynamic agents.[5]

Synthetic Strategy: From Dibromophthalic Acid to Octabromophthalocyanine

The direct cyclotetramerization of this compound is not a standard or efficient method for phthalocyanine synthesis. A more common and reliable approach involves a two-step process:

  • Conversion to a Reactive Precursor: The carboxylic acid groups of this compound are first converted into a more reactive intermediate, typically the corresponding anhydride or dinitrile.

  • Cyclotetramerization: Four molecules of the reactive precursor are then condensed in the presence of a metal salt and a nitrogen source (if starting from the anhydride) to form the final octabrominated metallophthalocyanine.

This application note will focus on the synthesis of Zinc (II) Octabromophthalocyanine (ZnPcBr₈), a compound that has demonstrated significant photodynamic efficacy.[4][6] Zinc is a common central metal in PDT photosensitizers as it is diamagnetic, which prevents quenching of the excited triplet state, leading to a longer triplet lifetime and higher singlet oxygen quantum yield.

Diagram of the Synthetic Workflow

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Phthalocyanine Formation cluster_2 PART 3: Purification This compound This compound Dibromophthalhydrazide Dibromophthalhydrazide This compound->Dibromophthalhydrazide  Glacial Acetic Acid, NBS 4,5-Dibromophthalic Anhydride 4,5-Dibromophthalic Anhydride 4,5-Dibromophthalonitrile 4,5-Dibromophthalonitrile 4,5-Dibromophthalic Anhydride->4,5-Dibromophthalonitrile  Urea, Catalyst Zinc (II) Octabromophthalocyanine (Crude) Zinc (II) Octabromophthalocyanine (Crude) 4,5-Dibromophthalic Anhydride->Zinc (II) Octabromophthalocyanine (Crude)  Zn(OAc)₂, Urea, Catalyst, High Temp. 4,5-Dibromophthalonitrile->Zinc (II) Octabromophthalocyanine (Crude)  ZnCl₂, High Boiling Solvent Purified Zinc (II) Octabromophthalocyanine Purified Zinc (II) Octabromophthalocyanine Zinc (II) Octabromophthalocyanine (Crude)->Purified Zinc (II) Octabromophthalocyanine  Acid-Pasting / Chromatography G cluster_0 Photosensitizer Activation cluster_1 Energy Transfer cluster_2 Biological Effect PS_S0 ZnPcBr₈ (S₀) PS_S1 ZnPcBr₈ (S₁) PS_S1->PS_S0 Fluorescence (Low Yield) PS_T1 ZnPcBr₈ (T₁) PS_S1->PS_T1 Intersystem Crossing (High Yield - Heavy Atom Effect) O2_ground ³O₂ (Ground State) PS_T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) CellDeath Cellular Damage (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidation of Biomolecules Light Light (hv) ~680-700 nm Light->PS_S0 Absorption

Caption: Mechanism of action for ZnPcBr₈ in Photodynamic Therapy.

Studies have shown that ZnPcBr₈ exhibits significant cytotoxicity against cancer cell lines, such as HEp-2, upon irradiation with light of the appropriate wavelength (e.g., 660 nm). [4][6]Concentrations as low as 1 µM have been shown to reduce cell viability by over 99%, demonstrating its high photodynamic efficacy. [4]The enhanced generation of singlet oxygen makes these compounds particularly effective for inducing localized cell death, minimizing systemic toxicity associated with conventional chemotherapy.

Further research and development in this area may involve:

  • Formulation Strategies: Incorporating ZnPcBr₈ into nanocarriers like liposomes or polymeric nanoparticles to improve solubility in physiological media and enable targeted delivery to tumor tissues.

  • Conjugation: Attaching targeting moieties (e.g., antibodies, peptides) to the phthalocyanine periphery to enhance accumulation in cancer cells.

  • Combination Therapies: Using ZnPcBr₈-mediated PDT in conjunction with other cancer treatments to achieve synergistic effects.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of octabrominated metallophthalocyanines. The strategic incorporation of bromine atoms onto the phthalocyanine macrocycle via the "heavy atom effect" provides a powerful method for enhancing intersystem crossing and boosting singlet oxygen generation. The resulting compounds, such as Zinc (II) Octabromophthalocyanine, are highly effective photosensitizers with demonstrated potential for applications in photodynamic therapy. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of these potent photoactive molecules.

References

  • G. R. de Oliveira, A. C. B. Rodrigues, L. S. Garcia, et al. (2012). Cytotoxicity of octal-bromide zinc phthalocyanine after photodynamic therapy with different light sources. Photomedicine and Laser Surgery, 30(11), 649-655. [Link]

  • de Oliveira, G. R., Rodrigues, A. C. B., & Garcia, L. S. (2012). Cytotoxicity of Octal-Bromide Zinc Phthalocyanine After Photodynamic Therapy with Different Light Sources. ResearchGate. [Link]

  • Morgan, A. R., & Skalkos, D. (1991). Octa-alkyl zinc phthalocyanines: potential photosensitizers for use in the photodynamic therapy of cancer. Journal of Medicinal Chemistry, 34(7), 2126-2132. [Link]

  • Kantar, C., Gündoğdu, M., & Hamuryudan, E. (2021). Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. Molecules, 26(10), 2898. [Link]

  • Özçeşmeci, İ., & Gürol, İ. (2014). Synthesis of a novel asymmetrical octasubstituted zinc naphthalocyanine. ResearchGate. [Link]

  • Lange, G., Wohllebe, S., & Ryppa, C. (2009). Zinc octa-n-alkyl phthalocyanines in photodynamic therapy: Photophysical properties, accumulation and apoptosis in cell cultures, studies in erythrocytes and topical application to Balb/c mice skin. ResearchGate. [Link]

  • de Melo, B. S., et al. (2022). In Vivo Efficacy of Zinc Phthalocyanine Nanocarriers in Photodynamic Therapy of Cancer. ResearchGate. [Link]

  • Starukhin, A., et al. (2015). Photophysical study of phthalocyanines metallocomplexes with out-of-plane ligands. ResearchGate. [Link]

  • Starukhin, A., et al. (2017). Photophysical Features of Phthalocyanines Metallocomplexes with Out-of-Plane Ligands. Universal Journal of Physics and Application, 11(4), 109-114. [Link]

  • Atilgan, T., et al. (2010). Synthesis and characterization of a new zinc phthalocyanine containing macrobicyclic moieties. ResearchGate. [Link]

  • Scholz, M., et al. (2022). Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • CN105646176A - Preparation method of this compound.
  • Li, D., et al. (2018). Green synthesis and characterization of crystalline zinc phthalocyanine and cobalt phthalocyanine prisms by a simple solvothermal route. CrystEngComm, 20(31), 4443-4451. [Link]

  • ÄKTAdesign Purification – User Manual. Cytiva. [Link]

  • Slepian, M. J., et al. (2022). Protocol for purifying biologically active microtubule-severing protein UNC-45A from E.coli using GST-affinity and spin columns. STAR Protocols, 3(1), 101185. [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]

  • Lee, S. Y., et al. (2024). Moderately Heavy Atom-Substituted BODIPY Photosensitizer with Mitochondrial Targeting Ability for Imaging-Guided Photodynamic Therapy. ACS Applied Bio Materials. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Substituted Phthalocyanines from 4,5-Dibromophthalic Acid Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Phthalocyanines

Phthalocyanines (Pcs) are robust, aromatic macrocyclic compounds, structurally analogous to porphyrins, that have garnered significant attention across various scientific disciplines.[1][2] Their unique electronic properties, intense coloration, and exceptional stability make them ideal candidates for applications ranging from industrial dyes and catalysts to advanced materials for electronics and photovoltaics.[1][2]

In the realm of medicine, and particularly in drug development, phthalocyanines have emerged as highly promising second-generation photosensitizers for Photodynamic Therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[3][4][5][6] PDT utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells.[4][7] The efficacy of a Pc-based photosensitizer is critically dependent on its photophysical and chemical properties, such as its absorption wavelength, singlet oxygen quantum yield, solubility, and cellular uptake.[3]

Strategic substitution on the periphery of the phthalocyanine macrocycle is the primary tool for tuning these properties. By introducing specific functional groups, researchers can enhance water solubility for biological applications, red-shift the primary absorption band (the Q-band) into the near-infrared (NIR) "therapeutic window" (650-850 nm) for deeper tissue penetration, and append targeting moieties for improved tumor selectivity.[3][7]

This guide focuses on the synthesis of peripherally substituted phthalocyanines using 4,5-dibromophthalic acid derivatives as a versatile starting platform. The two bromine atoms at the 4 and 5 positions serve as exceptionally useful synthetic handles, allowing for the introduction of a wide array of substituents through well-established cross-coupling and substitution reactions. This approach provides a reliable and modular pathway to novel phthalocyanine structures tailored for specific applications in research and drug development.

Part 1: Synthesis of the Key Precursor: 4,5-Dibromophthalonitrile

The most common and efficient pathway to phthalocyanines is the cyclotetramerization of a corresponding phthalonitrile (1,2-dicyanobenzene) derivative.[1][8] Therefore, the first critical stage is the conversion of this compound into 4,5-dibromophthalonitrile. This is typically a multi-step process.

Rationale: Phthalic acids themselves are not suitable for direct cyclotetramerization. They are first converted to more reactive intermediates like the corresponding anhydride or imide, which can then be dehydrated or converted to the dinitrile. The nitrile groups are essential for the subsequent macrocycle formation.

Workflow for Precursor Synthesis

G A This compound B 4,5-Dibromophthalic Anhydride A->B C 4,5-Dibromophthalamide B->C D 4,5-Dibromophthalonitrile (Key Precursor) C->D

Caption: Conversion of this compound to the key phthalonitrile precursor.

Protocol 1: Synthesis of 4,5-Dibromophthalonitrile

Objective: To prepare the key building block, 4,5-dibromophthalonitrile, from this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Urea

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Synthesis of 4,5-Dibromophthalic Anhydride:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (5-10 vol).

    • Heat the mixture to reflux and maintain for 2-3 hours until a clear solution is formed.

    • Allow the mixture to cool to room temperature, then cool further in an ice bath to precipitate the anhydride.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Synthesis of 4,5-Dibromophthalamide:

    • Thoroughly grind the 4,5-dibromophthalic anhydride (1.0 eq) with urea (2.5-3.0 eq) in a mortar and pestle.

    • Transfer the mixture to a flask and heat gently (e.g., in a sand bath) to 150-160 °C. The mixture will melt, and ammonia gas will evolve.

    • Maintain the temperature for 30-45 minutes.

    • Cool the reaction mixture, and triturate the resulting solid with water to remove excess urea. Collect the solid phthalamide by filtration and dry thoroughly.

  • Dehydration to 4,5-Dibromophthalonitrile:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl/SO₂ gas.

    • In a flask under an inert atmosphere, suspend the dried 4,5-dibromophthalamide (1.0 eq) in an excess of thionyl chloride (5-10 vol) or phosphorus oxychloride.

    • Add a catalytic amount of DMF (a few drops).

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

    • After completion, carefully remove the excess thionyl chloride/phosphorus oxychloride by distillation under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or toluene) to yield pure 4,5-dibromophthalonitrile.

Part 2: Functionalization of the Dibromo-Precursor

The 4,5-dibromophthalonitrile is a versatile platform for introducing a wide range of functional groups. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring, making the bromine atoms susceptible to substitution. The primary methods for this functionalization are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis provides powerful tools for forming new carbon-carbon bonds, allowing for the introduction of aryl, alkyl, and alkynyl moieties.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for coupling the aryl bromide with an organoboron species (typically a boronic acid or ester).[9][10] This is ideal for synthesizing biaryl systems or introducing alkyl chains.

Causality: The choice of palladium catalyst, ligand, and base is critical. A Pd(0) species, often generated in situ, undergoes oxidative addition into the C-Br bond. Transmetalation with the activated boronic acid and subsequent reductive elimination forms the new C-C bond and regenerates the catalyst.[10][11]

2. Sonogashira Coupling (C≡C Bond Formation)

The Sonogashira coupling reaction is used to link a terminal alkyne to the aryl bromide, creating an alkynyl-substituted phthalonitrile.[12][13] This is particularly useful for extending the π-conjugation of the final phthalocyanine, which can significantly red-shift the Q-band absorption.[14]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst activates the aryl bromide, while a copper(I) co-catalyst activates the terminal alkyne, facilitating the coupling.[12] Copper-free variations have also been developed to avoid potential issues with homocoupling of the alkyne.[15]

B. Nucleophilic Aromatic Substitution (SNAr)

For introducing heteroatom linkages (C-O, C-S, C-N), nucleophilic aromatic substitution (SNAr) is the method of choice. The bromine atoms can be displaced by various nucleophiles like phenols (aryloxy), thiols (arylthio/alkylthio), and amines.

Causality: The SNAr mechanism is facilitated by the strong electron-withdrawing nitrile groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[16][17] The reaction is typically carried out in a polar aprotic solvent (e.g., DMF, DMSO) in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.[14]

Comparative Overview of Functionalization Reactions
Reaction TypeReagentsCatalyst/ConditionsBond FormedTypical Substituents Introduced
Suzuki-Miyaura Aryl/Alkyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)C-CPhenyl, Pyridyl, Alkyl chains
Sonogashira Terminal AlkynePd Catalyst, Cu(I) co-catalyst (e.g., CuI), Amine BaseC≡CPhenylethynyl, Trimethylsilylethynyl
SNAr Phenol, Thiol, AmineBase (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (DMF, DMSO)C-O, C-S, C-NPhenoxy, Alkoxy, Phenylthio, Amino
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 4,5-diarylphthalonitrile derivative.

Materials:

  • 4,5-Dibromophthalonitrile (1.0 eq)

  • Arylboronic acid (2.2-2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0-4.0 eq)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert atmosphere setup

Step-by-Step Methodology:

  • To a Schlenk flask, add 4,5-dibromophthalonitrile, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via cannula.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[18] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diarylphthalonitrile.

Part 3: Phthalocyanine Macrocycle Formation (Cyclotetramerization)

The final step is the formation of the phthalocyanine macrocycle. This is achieved through the cyclotetramerization of four molecules of the substituted phthalonitrile precursor. The reaction can be controlled to produce either a metal-free phthalocyanine (H₂Pc) or a metallophthalocyanine (MPc).[8]

Causality: The reaction, often called the Linstead macrocyclization, proceeds in high-boiling point solvents. For metal-free Pcs, a strong non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used.[1][8] For metallophthalocyanines, a metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) acts as a template, coordinating to the nitrogen atoms of the precursors and facilitating the ring closure.[1][19]

Workflow for Phthalocyanine Formation

G cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Products A 4 x Substituted Phthalonitrile B Metal-Free Synthesis A->B DBU or Li High-boiling Solvent (e.g., Pentanol) C Metallo-Synthesis A->C Metal Salt (e.g., Zn(OAc)2) High-boiling Solvent (e.g., Quinoline, DMAE) D Substituted Metal-Free Pc (H2Pc) B->D E Substituted Metallo-Pc (MPc) C->E

Sources

Application Notes & Protocols: Postsynthetic Modification of MOFs Containing 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands, known as linkers.[1] Their high surface area, tunable porosity, and chemical versatility make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] Postsynthetic modification (PSM) is a powerful strategy for introducing or altering functional groups within a pre-synthesized MOF.[2][3][4][5] This technique allows for the creation of materials with tailored properties that might not be achievable through direct synthesis.[2]

This document provides a detailed guide on the postsynthetic modification of MOFs constructed with 4,5-dibromophthalic acid as the organic linker. The bromine atoms on the linker serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of a wide array of functional groups. This guide will focus on two of the most powerful and widely used C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura coupling and the Sonogashira coupling.[6][7] These reactions allow for the introduction of aryl and alkynyl functionalities, respectively, thereby dramatically expanding the chemical space and potential applications of the parent MOF.

The protocols and insights provided herein are designed to equip researchers with the foundational knowledge and practical steps to successfully functionalize these brominated MOFs, paving the way for the development of novel materials for catalysis, sensing, and targeted drug delivery.

Principle of Postsynthetic Modification on Brominated MOFs

The core principle of PSM on MOFs containing this compound lies in the reactivity of the carbon-bromine (C-Br) bond. This bond can be readily activated by a palladium catalyst to undergo oxidative addition, initiating the catalytic cycle of cross-coupling reactions. The porous and crystalline nature of the MOF allows for the diffusion of reagents to the active sites within the framework, while the robust coordination bonds of the MOF structure maintain its integrity throughout the modification process.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[8][9] In the context of a brominated MOF, the aryl bromide moieties on the this compound linker react with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] This reaction results in the formation of a new carbon-carbon bond, effectively replacing the bromine atom with the organic group from the organoboron reagent.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper species.[7] For brominated MOFs, the aryl bromide functionalities react with a terminal alkyne to form a new C-C bond, introducing an alkynyl group onto the phthalic acid linker.[7] This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[7]

Experimental Protocols

Part 1: Synthesis of a MOF with this compound Linker (Parent MOF)

This protocol provides a general method for the synthesis of a zirconium-based MOF, analogous to the well-known UiO-66 architecture, using this compound. The UiO-66 framework is known for its exceptional thermal and chemical stability, making it an ideal candidate for postsynthetic modification.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 37%)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • In a 100 mL screw-capped jar, dissolve ZrCl₄ and this compound in DMF.

  • Add a modulating agent, such as concentrated HCl, to the solution.

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

  • Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a crystalline powder will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 50 mL) and then with methanol (3 x 50 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the resulting brominated MOF powder under vacuum at 150 °C for 12 hours. This is the "activated" parent MOF.

Part 2: Postsynthetic Modification via Suzuki-Miyaura Coupling

This protocol details the functionalization of the parent brominated MOF with an arylboronic acid.

Materials:

  • Activated parent MOF (containing this compound)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated parent MOF in the chosen solvent.

  • Add the arylboronic acid, palladium catalyst, and base to the suspension.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.

  • After cooling to room temperature, collect the solid product by centrifugation or filtration.

  • Wash the functionalized MOF extensively with the reaction solvent, followed by other solvents like methanol and dichloromethane, to remove any unreacted reagents and catalyst residues.

  • Dry the final product under vacuum at an appropriate temperature to remove residual solvent.

Part 3: Postsynthetic Modification via Sonogashira Coupling

This protocol describes the introduction of an alkynyl group onto the parent brominated MOF.

Materials:

  • Activated parent MOF (containing this compound)

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., DMF, THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend the activated parent MOF in the chosen solvent.

  • Add the palladium catalyst, copper(I) co-catalyst, and the terminal alkyne to the suspension.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (typically 40-60 °C) for 24-48 hours.

  • After the reaction is complete, collect the solid product by centrifugation or filtration.

  • Wash the modified MOF thoroughly with the reaction solvent and other appropriate solvents to remove all traces of reagents and catalysts.

  • Dry the functionalized MOF under vacuum.

Characterization of Modified MOFs

To confirm the successful postsynthetic modification and to ensure the integrity of the MOF structure, a combination of characterization techniques is essential.

Technique Purpose Expected Observations
Powder X-ray Diffraction (PXRD) To verify the retention of the crystalline structure of the MOF after modification.The PXRD pattern of the modified MOF should match that of the parent MOF, indicating that the framework has not collapsed.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of new functional groups.Appearance of new vibrational bands corresponding to the functional groups introduced (e.g., new C-H stretching for aryl groups, C≡C stretching for alkynyl groups).
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information about the organic linkers.¹H and ¹³C NMR of the digested MOF will show new signals corresponding to the protons and carbons of the newly introduced functional groups.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) To quantify the amount of palladium and other metals in the final product.To ensure the efficient removal of the catalyst after the reaction.
Gas Adsorption Analysis (e.g., N₂ Isotherm) To determine the surface area and porosity of the modified MOF.Changes in the surface area and pore volume can provide information about the degree of functionalization within the pores.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and postsynthetic modification of MOFs containing this compound.

PSM_Workflow cluster_synthesis Parent MOF Synthesis cluster_psm Postsynthetic Modification ZrCl4 ZrCl₄ Synthesis Solvothermal Synthesis (120°C, 24h) ZrCl4->Synthesis Linker This compound Linker->Synthesis Solvent_Synth DMF + Modulator Solvent_Synth->Synthesis Parent_MOF Activated Parent MOF (UiO-66-Br₂) Synthesis->Parent_MOF Suzuki Suzuki Coupling Parent_MOF->Suzuki Sonogashira Sonogashira Coupling Parent_MOF->Sonogashira Suzuki_Product Aryl-Functionalized MOF Suzuki->Suzuki_Product Sonogashira_Product Alkynyl-Functionalized MOF Sonogashira->Sonogashira_Product Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Suzuki_Reagents->Suzuki Sonogashira_Reagents Terminal Alkyne Pd Catalyst, CuI, Base Sonogashira_Reagents->Sonogashira Suzuki_Mechanism MOF_Br MOF-Ar-Br Parent MOF Ox_Ad MOF-Ar-Pd(II)L₂-Br Oxidative Addition MOF_Br->Ox_Ad + Pd(0)L₂ Pd0 Pd(0)L₂ Transmetalation MOF-Ar-Pd(II)L₂-R Transmetalation Ox_Ad->Transmetalation + R-B(OH)₂ + Base Boronic R-B(OH)₂ Base Base Red_El MOF-Ar-R Reductive Elimination Transmetalation->Red_El Red_El->Pd0 Final_MOF Functionalized MOF Red_El->Final_MOF

Caption: Catalytic Cycle for Suzuki-Miyaura Coupling on a MOF.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle MOF_Br MOF-Ar-Br Parent MOF Ox_Ad MOF-Ar-Pd(II)L₂-Br Oxidative Addition MOF_Br->Ox_Ad + Pd(0)L₂ Pd0 Pd(0)L₂ Transmetalation_Pd MOF-Ar-Pd(II)L₂-C≡CR Transmetalation Ox_Ad->Transmetalation_Pd + Cu-C≡CR Red_El MOF-Ar-C≡CR Reductive Elimination Transmetalation_Pd->Red_El Red_El->Pd0 Final_MOF Functionalized MOF Red_El->Final_MOF Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base_Cu Base

Sources

Application Notes & Protocols: The Strategic Role of 4,5-Dibromophthalic Acid in the Synthesis of Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of organic linkers is a cornerstone in the development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials have garnered significant interest for applications in gas storage, separations, and catalysis due to their high surface areas and tunable pore environments.[1] This document provides a detailed technical guide on the strategic use of 4,5-Dibromophthalic Acid (4,5-dibromo-1,2-benzenedicarboxylic acid) as a bifunctional building block. We will explore its dual role: first, as a primary linker for the de novo synthesis of brominated frameworks, and second, as a versatile platform for Post-Synthetic Modification (PSM), enabling the creation of highly functionalized porous materials. The bromine atoms serve as key reactive sites, allowing for subsequent chemical transformations that are often not feasible under the initial framework synthesis conditions.[2]

Introduction: The Significance of Halogenated Linkers

The properties of a MOF are intrinsically linked to the chemical nature of its organic components.[3] The incorporation of halogen atoms, particularly bromine, into the linker backbone introduces a range of desirable characteristics. These include modified electronic properties, increased framework density, and, most importantly, the introduction of reactive handles for further functionalization.[1] The C-Br bond is a well-established reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making brominated linkers like this compound exceptionally valuable for advanced materials design.

This compound is a compelling building block due to its rigid aromatic core, which promotes structural stability, and two key functionalities:

  • Ortho-positioned Carboxylic Acids: These groups readily coordinate with metal ions or clusters to form the primary structure of the porous framework.

  • Vicinal Bromine Atoms: These robust functional groups are poised for a wide array of post-synthetic chemical reactions, allowing for the precise engineering of the pore environment.

This guide will provide researchers with the foundational knowledge and practical protocols to leverage this compound in their porous material synthesis workflows.

Part I: De Novo Synthesis of Brominated Porous Frameworks

The direct synthesis of MOFs using this compound as the primary organic linker allows for the creation of a stable, porous scaffold with pre-installed functional handles. The presence of bromine atoms within the pores can inherently enhance selectivity in gas adsorption applications or serve as a foundation for subsequent modifications.[1]

Causality in Experimental Design

The synthesis of a MOF is a crystallization process governed by thermodynamics and kinetics. The choice of metal source, solvent system, temperature, and modulators dictates the final topology and quality of the material.

  • Metal Ion Choice: Divalent cations like Zn(II), Cu(II), or Mn(II) are commonly used due to their versatile coordination geometries, which can lead to robust and porous frameworks.

  • Solvent System: High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are typically used to solubilize the reactants and facilitate the high temperatures required for solvothermal synthesis.

  • Temperature: Solvothermal reactions are generally conducted between 80 °C and 150 °C. This provides the necessary energy to overcome the activation barrier for crystal nucleation and growth, leading to well-ordered, crystalline materials.

Illustrative Protocol: Solvothermal Synthesis of a Zn-DBPA Framework

This protocol describes a general method for synthesizing a hypothetical zinc-based MOF, herein designated Zn-DBPA-MOF , using this compound.

Materials:

  • This compound (C₈H₄Br₂O₄)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol (anhydrous)

  • Chloroform (anhydrous)

  • 20 mL Scintillation Vials or Teflon-lined autoclave

Procedure:

  • Reactant Preparation: In a 20 mL glass scintillation vial, combine this compound (32.8 mg, 0.1 mmol) and Zinc Nitrate Hexahydrate (59.5 mg, 0.2 mmol).

  • Solubilization: Add 10 mL of anhydrous DMF to the vial.

  • Homogenization: Cap the vial tightly and sonicate the mixture for 15 minutes to ensure complete dissolution and create a homogeneous solution.

  • Solvothermal Reaction: Place the sealed vial into a programmable oven. Heat the reaction mixture to 120 °C and maintain this temperature for 48 hours.

  • Cooling & Crystal Formation: Turn off the oven and allow the vial to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for the formation of high-quality single crystals.

  • Product Isolation: Carefully decant the mother liquor. Wash the resulting crystalline solid by immersing it in fresh, anhydrous DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To prepare the framework for activation, the high-boiling DMF must be exchanged with a more volatile solvent. Decant the DMF and immerse the crystals in anhydrous chloroform (3 x 10 mL) for 24 hours.

  • Activation: Decant the chloroform and heat the solid under a dynamic vacuum at 150 °C for 12 hours. This process removes the guest solvent molecules from the pores, yielding the activated, porous Zn-DBPA-MOF.

Characterization: The resulting material should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and N₂ sorption analysis at 77 K to determine the BET surface area and pore volume.

de_novo_synthesis reagents This compound + Zn(NO₃)₂·6H₂O + DMF solvothermal Solvothermal Reaction (120°C, 48h) reagents->solvothermal Heating wash Washing (Fresh DMF) solvothermal->wash Isolation exchange Solvent Exchange (Chloroform) wash->exchange activate Activation (Vacuum, 150°C) exchange->activate product Activated Porous Zn-DBPA-MOF activate->product

Figure 1. General workflow for the de novo synthesis and activation of a porous framework.

Part II: Post-Synthetic Modification (PSM) of Brominated Frameworks

The true power of using this compound lies in the potential for PSM. The C-Br bonds within the Zn-DBPA-MOF are reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the covalent grafting of new functional groups onto the framework's backbone, altering its chemical and physical properties without disrupting the underlying crystalline structure.[2]

Causality in Experimental Design: Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a robust method for forming C-C bonds between an aryl halide (the C-Br on the MOF linker) and an organoboron compound (e.g., a phenylboronic acid).

  • Catalyst Choice: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential. The catalyst must be small enough to diffuse into the MOF pores to reach the reactive sites.

  • Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid in the catalytic cycle. The choice of base can influence reaction efficiency and must be compatible with the MOF's stability.

  • Solvent: The solvent must be able to solubilize the reagents and swell the MOF structure to allow reagent access, without dissolving or degrading the framework itself. DMF or Dioxane are common choices.

Protocol: Suzuki Coupling on Zn-DBPA-MOF

This protocol details a method for functionalizing the activated Zn-DBPA-MOF with phenyl groups using phenylboronic acid.

Materials:

  • Activated Zn-DBPA-MOF (from Part I)

  • Phenylboronic Acid (C₆H₅B(OH)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the activated Zn-DBPA-MOF (50 mg).

  • Reagent Addition: To the flask, add phenylboronic acid (5 equivalents per bromine atom), K₂CO₃ (10 equivalents per bromine atom), and Pd(PPh₃)₄ (0.1 equivalents per bromine atom).

  • Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80 °C with stirring and maintain for 72 hours under an inert atmosphere.

  • Isolation & Washing: Cool the reaction to room temperature. Isolate the solid product by filtration. To remove residual catalyst and unreacted reagents, wash the solid sequentially with fresh 1,4-dioxane (3 x 15 mL), toluene (3 x 15 mL), and methanol (3 x 15 mL).

  • Drying: Dry the resulting phenyl-functionalized MOF under vacuum at 100 °C for 12 hours.

Validation: Successful modification can be confirmed by ¹H NMR spectroscopy of a digested sample of the MOF (using D₂SO₄/DMSO-d₆), which should show new peaks corresponding to the introduced phenyl groups. Energy-dispersive X-ray spectroscopy (EDX) can be used to confirm the reduction or absence of bromine and the presence of palladium. The retention of crystallinity should be verified by PXRD.

psm_suzuki start_mof Zn-DBPA-MOF Linker with C-Br bonds product_mof Phenyl-MOF Linker with C-Ph bonds start_mof->product_mof Suzuki Coupling (Dioxane, 80°C, 72h) reagents Reagents Phenylboronic Acid K₂CO₃ (Base) Pd(PPh₃)₄ (Catalyst) reagents->product_mof

Figure 2. Post-Synthetic Modification (PSM) of a brominated MOF via Suzuki coupling.

Data Presentation & Expected Outcomes

The functionalization of the MOF via PSM is expected to significantly alter its properties. The introduction of new chemical groups can change the porosity, surface chemistry, and potential applications of the material.

Table 1: Comparison of Properties Before and After Post-Synthetic Modification

PropertyZn-DBPA-MOF (Parent)Phenyl-MOF (Post-PSM)Rationale for Change
Functional Group Aryl Bromide (-Br)Biphenyl (-Ph)Covalent C-C bond formation via Suzuki coupling.
BET Surface Area ~1200 m²/g (Hypothetical)~950 m²/g (Hypothetical)The introduction of bulky phenyl groups reduces the accessible pore volume.
Pore Volume ~0.55 cm³/g (Hypothetical)~0.40 cm³/g (Hypothetical)Phenyl groups occupy space within the pores, decreasing the overall volume.
Pore Chemistry Moderately PolarNon-polar, AromaticPore environment is now dominated by hydrophobic phenyl rings.
Potential Application Platform for PSM, Gas AdsorptionSelective adsorption of aromatic molecules, Heterogeneous catalysis.The modified pore chemistry allows for specific host-guest interactions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile linker for the synthesis of advanced porous materials. Its structure allows for a two-stage functionalization strategy: initial framework construction followed by precise chemical modification of the pore environment. This approach opens the door to creating tailor-made materials with functionalities fine-tuned for specific, high-value applications in catalysis, chemical sensing, and selective separations.[1][4] Future research will likely focus on employing the dibromo-functionality in more complex tandem reactions and exploring its use in the synthesis of other porous materials, such as Covalent Organic Frameworks (COFs).

References

  • ChemistryViews. (2024, April 13). Metal–Organic Frameworks as Catalysts for Halogen Exchange. ChemistryViews. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Catalytic Applications of metal-organic frameworks. UKRI. Retrieved from [Link]

  • Marshall, R. J., et al. (2015). Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. Dalton Transactions. Retrieved from [Link]

  • University of North Texas. (n.d.). Functional Porphyrinic Metal–Organic Framework as a New Class of Heterogeneous Halogen‐Bond‐Donor Catalyst. University of North Texas Scholar Works. Retrieved from [Link]

  • Park, H. J., Cheon, Y. E., & Suh, M. P. (2010). Post-synthetic reversible incorporation of organic linkers into porous metal-organic frameworks through single-crystal-to-single-crystal transformations and modification of gas-sorption properties. Chemistry. Retrieved from [Link]

  • Shestakov, A. F., et al. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. Retrieved from [Link]

  • Mondal, S., & Bhaumik, A. (2021). Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Postsynthetic Modification of a MetalOrganic Framework by Thermal Elimination and Subsequent Bromination: Effects on Absorption Properties and Photoluminescence. ResearchGate. Retrieved from [Link]

  • Bernt, S., et al. (2011). Direct covalent post-synthetic chemical modification of Cr-MIL-101 using nitrating acid. Chemical Communications. Retrieved from [Link]

  • Roy, P. I., et al. (2021). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2016). Diacenopentalene dicarboximides as new n-type organic semiconductors for field-effect transistors. Journal of Materials Chemistry C. Retrieved from [Link]

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Elucidating the Electrochemical Landscape of Metal Complexes with 4,5-Dibromophthalic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Taiyuan, China – January 11, 2026 – This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals investigating the electrochemical properties of metal complexes featuring 4,5-dibromophthalic acid. This document provides a foundational understanding, practical experimental procedures, and data interpretation insights essential for harnessing the potential of these compounds in diverse fields such as catalysis, sensor technology, and medicinal chemistry.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a versatile ligand in coordination chemistry. The presence of two carboxylic acid groups allows for the formation of stable complexes with a wide range of metal ions, while the electron-withdrawing bromine substituents on the aromatic ring are expected to significantly influence the electronic and, consequently, the electrochemical properties of the resulting metal complexes.[1] Phthalic acid and its derivatives are known to be excellent metal ligands and are crucial precursors in the synthesis of phthalocyanine compounds, which have applications in sensors, cancer therapy, and solar energy.[1][2][3]

The study of the electrochemical behavior of these complexes is paramount for understanding their redox activity, reaction mechanisms, and potential for applications that rely on electron transfer processes.[4] This guide will provide the necessary theoretical background and detailed experimental protocols to thoroughly characterize the electrochemical properties of these promising materials.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various methods, with solvothermal and hydrothermal techniques being common for producing crystalline materials.[5][6] A general synthetic procedure is outlined below.

Protocol 1: General Synthesis of a Metal Complex with this compound

  • Ligand and Metal Salt Preparation: Dissolve equimolar amounts of this compound and a selected metal salt (e.g., nitrate, chloride, or acetate salt of transition metals like Cu(II), Co(II), Ni(II), Zn(II), or lanthanides) in a suitable solvent system. Common solvents include dimethylformamide (DMF), ethanol, water, or a mixture thereof.

  • Reaction Mixture: Combine the solutions in a Teflon-lined stainless-steel autoclave. The pH of the solution can be adjusted using a suitable base (e.g., NaOH or an organic base) to facilitate the deprotonation of the carboxylic acid groups and coordination to the metal center.

  • Solvothermal/Hydrothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a predetermined time (usually 24-72 hours). The slow cooling of the autoclave to room temperature is crucial for the formation of well-defined crystals.

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with the mother liquor and then with a low-boiling point solvent like ethanol or acetone to remove any unreacted starting materials. The final product is then dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent System: The choice of solvent influences the solubility of the reactants and the final structure of the complex. High-boiling point solvents like DMF are often used for solvothermal synthesis to achieve higher reaction temperatures.

  • pH Adjustment: The coordination of the carboxylate groups to the metal ion is pH-dependent. A basic medium ensures deprotonation of the carboxylic acid, making the oxygen atoms available for coordination.

  • Temperature and Time: These parameters control the kinetics of the crystal growth. Slow cooling allows for the formation of larger and more ordered crystals suitable for single-crystal X-ray diffraction analysis.

Electrochemical Characterization: Protocols and Theoretical Insights

The electrochemical properties of the synthesized metal complexes are primarily investigated using voltammetric techniques. These methods provide information about the redox potentials, electron transfer kinetics, and stability of the different oxidation states of the metal center.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique for probing the redox behavior of a species in solution.[4][7][8] It involves scanning the potential of a working electrode linearly with time between two set limits and measuring the resulting current.

Protocol 2: Cyclic Voltammetry of a Metal Complex

  • Solution Preparation: Prepare a solution of the metal complex (typically 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in an organic solvent like acetonitrile or DMF). The supporting electrolyte is essential to minimize the solution resistance and ensure that the analyte migrates to the electrode surface primarily through diffusion.[8]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[7]

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to a range where the redox events of interest are expected to occur. Start the potential scan at a specific scan rate (e.g., 100 mV/s) and record the resulting current-potential plot (voltammogram).

  • Data Analysis: From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc). The formal reduction potential (E°') can be calculated as the average of Epa and Epc. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[4]

Diagram 1: Workflow for Cyclic Voltammetry Experiment

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solution setup_cell Assemble 3-Electrode Cell prep_solution->setup_cell Load Solution deaeration Deaerate Solution (Inert Gas) setup_cell->deaeration connect_potentiostat Connect to Potentiostat deaeration->connect_potentiostat set_params Set Potential Window and Scan Rate connect_potentiostat->set_params run_scan Run Cyclic Scan set_params->run_scan record_voltammogram Record Voltammogram (I vs. E plot) run_scan->record_voltammogram determine_params Determine Epa, Epc, ipa, ipc record_voltammogram->determine_params calculate_redox Calculate E°' and ΔEp determine_params->calculate_redox Randles_Circuit cluster_circuit Randles Circuit Rs Rs p2 Rs->p2 Cdl Cdl Cdl->p2 Rct Rct W W Rct->W W->Cdl p1 p1->Rs p3 p2->p3 p3->Cdl p4 p3->p4 p4->Rct

Sources

Harnessing 4,5-Dibromophthalic Acid for Precision Pore Engineering and Functionalization of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) with tailored pore environments is paramount for their application in advanced fields such as targeted drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final architecture and functionality of the MOF.[3][4] This application note details the strategic use of 4,5-dibromophthalic acid as a versatile building block for the synthesis of highly functional and tunable MOFs. The bromine moieties on the phthalic acid backbone serve as valuable synthetic handles for post-synthetic modification (PSM), enabling the fine-tuning of pore size and the introduction of specific chemical functionalities.[5][6][7]

This guide provides a comprehensive overview of the synthesis, characterization, and functionalization of MOFs incorporating this compound. We present detailed protocols for the synthesis of a bromo-functionalized UiO-66 analogue, herein denoted as UiO-66-Br₂, and its subsequent post-synthetic modification. Furthermore, we explore its potential application in drug delivery, showcasing how these modifications can influence drug loading and release profiles.

The Strategic Advantage of this compound in MOF Synthesis

The selection of this compound as a linker offers several distinct advantages:

  • Inherent Functionality: The two bromine atoms provide reactive sites for a variety of post-synthetic modifications, including Suzuki, Sonogashira, and Stille cross-coupling reactions, as well as nucleophilic substitution. This allows for the introduction of a wide array of functional groups to tailor the MOF's properties for specific applications.[8][9]

  • Structural Rigidity: The rigid aromatic core of phthalic acid promotes the formation of robust and porous frameworks with high thermal and chemical stability.

  • Pore Environment Tuning: The presence of the bulky bromine atoms within the pores can influence the framework's topology, pore size, and surface chemistry, which can be further modulated through PSM.

Synthesis of a Bromo-Functionalized MOF: UiO-66-Br₂

The following protocol describes the solvothermal synthesis of UiO-66-Br₂, a zirconium-based MOF analogous to the well-studied UiO-66, using this compound as the organic linker.

Experimental Protocol: Synthesis of UiO-66-Br₂

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 37%)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • In a 100 mL screw-capped jar, dissolve ZrCl₄ (1.47 g) and this compound (2.05 g) in 150 mL of DMF.

  • Add 1 mL of concentrated HCl (37%) to the solution.

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution.

  • Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have formed.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product thoroughly with DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating at 150 °C under vacuum overnight to yield the porous UiO-66-Br₂.

G cluster_0 Solubilization cluster_1 Solvothermal Synthesis cluster_2 Purification & Activation a ZrCl4 + this compound in DMF b Add HCl a->b c Sonicate b->c d Heat at 120°C for 24h c->d Crystallization e Collect solid d->e f Wash with DMF & Methanol e->f g Activate under vacuum f->g h UiO-66-Br2 g->h Final Product

Caption: Solvothermal synthesis workflow for UiO-66-Br₂.

Characterization of UiO-66-Br₂

Successful synthesis and the desired material properties should be confirmed using the following techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The diffraction pattern should be comparable to that of the parent UiO-66, with potential shifts in peak positions due to the larger bromo-functionalized linker.[10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of the carboxylate groups coordinated to the metal clusters and the C-Br bonds.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF. UiO-66 analogues are known for their high thermal stability.

  • N₂ Adsorption-Desorption Analysis (BET): To determine the specific surface area, pore volume, and pore size distribution. The introduction of the bulky bromine atoms is expected to alter the pore characteristics compared to the parent UiO-66.

Data Presentation: Pore Characteristics of UiO-66 vs. UiO-66-Br₂
MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
UiO-66Terephthalic acid~1200~0.50~6.0
UiO-66-Br₂This compound~950~0.42~5.2

Note: The values for UiO-66-Br₂ are hypothetical and serve to illustrate the expected trend of reduced surface area and pore size due to the presence of the bromine atoms.

Post-Synthetic Modification of UiO-66-Br₂

The bromine functionalities on the UiO-66-Br₂ framework can be readily modified post-synthetically. As an example, a Suzuki cross-coupling reaction can be employed to introduce phenyl groups, thereby altering the hydrophobicity and steric bulk within the pores.

Experimental Protocol: Suzuki Coupling on UiO-66-Br₂

Materials:

  • UiO-66-Br₂

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend activated UiO-66-Br₂ (100 mg) in 1,4-dioxane (10 mL).

  • Add phenylboronic acid (3 equivalents per bromine atom), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (4 equivalents per bromine atom).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 48 hours under an argon atmosphere.

  • After cooling to room temperature, collect the solid by filtration.

  • Wash the modified MOF thoroughly with 1,4-dioxane, water, and ethanol to remove any unreacted reagents and catalyst residues.

  • Dry the resulting UiO-66-Ph₂ under vacuum.

G cluster_0 Reaction Setup cluster_1 Suzuki Coupling Reaction cluster_2 Purification a UiO-66-Br2 in 1,4-Dioxane b Add Phenylboronic acid, Pd catalyst, ligand, and base a->b c Degas with Argon b->c d Heat at 80°C for 48h under Argon c->d Reaction e Collect solid d->e f Wash with solvents e->f g Dry under vacuum f->g h UiO-66-Ph2 g->h Final Product

Caption: Post-synthetic modification of UiO-66-Br₂ via Suzuki coupling.

Application in Drug Delivery

MOFs are promising candidates for drug delivery systems due to their high loading capacities and potential for controlled release.[11][12] The functionalization of MOFs with this compound and subsequent PSM allows for the tuning of drug-carrier interactions, which can significantly impact drug loading and release kinetics.

Drug Loading and Release

A common method for loading drugs into MOFs is by soaking the activated MOF in a concentrated solution of the drug.[1] The drug molecules diffuse into the pores and are adsorbed onto the internal surface. The release of the drug is typically diffusion-controlled and can be influenced by factors such as pH, temperature, and the presence of specific ions in the release medium.

Data Presentation: Drug Loading and Release Comparison

The following table presents hypothetical data for the loading and release of the anticancer drug 5-Fluorouracil (5-FU) from UiO-66-Br₂ and its phenyl-modified counterpart, UiO-66-Ph₂.

MOFDrug Loading Capacity (wt%)Release after 24h in PBS (pH 7.4) (%)
UiO-66-Br₂1560
UiO-66-Ph₂1245

Note: These are hypothetical values. The more hydrophobic nature of UiO-66-Ph₂ could lead to stronger interactions with certain drugs, resulting in a more sustained release profile.

Conclusion

The use of this compound as a linker in MOF synthesis provides a powerful platform for the development of advanced functional materials. The inherent bromine functionalities allow for a wide range of post-synthetic modifications, enabling the precise tuning of pore size, surface chemistry, and, consequently, the material's performance in applications such as drug delivery. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to explore the vast potential of these bromo-functionalized MOFs in the design of next-generation drug delivery systems and other advanced applications.

References

  • BenchChem. (n.d.). Application Notes: Post-Synthetic Modification of MOFs with 4-Bromoisophthalic Acid.
  • Cuzman, O. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
  • Thakur, A., et al. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. PMC.
  • Mittal, A., et al. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.
  • N/A. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry.
  • Rojas-Bite, D. A., et al. (2023). Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties. MDPI.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. PubMed.
  • N/A. (2014). Tuning the structure and function of metal–organic frameworks via linker design.
  • N/A. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry | Illinois.
  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
  • N/A. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate.
  • N/A. (n.d.). Tuning Metal-Organic Framework Linker Chemistry for Transition Metal Ion Separations.
  • N/A. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A (RSC Publishing).
  • N/A. (2022). Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka.
  • Rojas-Bite, D. A., et al. (2022). Controlling the Adsorption and Release of Ocular Drugs in Metal–Organic Frameworks: Effect of Polar Functional Groups. NIH.
  • N/A. (2014). Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews (RSC Publishing).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Dibromophthalic acid. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Synthesis Overview: Common Pathways

The synthesis of this compound is crucial for the development of downstream products like phthalocyanine compounds, functional materials, and valuable organic intermediates.[1] However, its preparation is often challenging due to issues with regioselectivity, harsh reaction conditions, and product purification. The two primary routes involve either the direct bromination of a phthalic precursor or a multi-step synthesis via an intermediate like phthalhydrazide.

Synthesis_Pathways cluster_0 Direct Bromination Route cluster_1 Phthalhydrazide Route PA Phthalic Anhydride / Phthalic Acid DBPA This compound PA->DBPA Br₂, H₂SO₄/Oleum or HNO₃ (Harsh Conditions) PH Phthalhydrazide DBPH Dibromophthalhydrazide PH->DBPH NBS, Acetic Acid (Milder Conditions) DBPA2 This compound DBPH->DBPA2 NaOH (aq), Heat (Hydrolysis) caption Figure 1. Primary synthetic routes to this compound.

Caption: Figure 1. Primary synthetic routes to this compound.

Troubleshooting Guide: Question & Answer

This section directly addresses specific problems you may encounter during your experiments.

Question 1: My yield is very low after attempting the direct bromination of phthalic anhydride using bromine and a strong acid. What's going wrong?

Answer: Low yields in the direct electrophilic bromination of phthalic anhydride are a common and frustrating issue. The problem typically stems from a combination of factors including incomplete reaction, formation of undesired isomers, and polybrominated byproducts. The phthalic anhydride ring is deactivated by the electron-withdrawing anhydride group, making electrophilic substitution difficult and requiring harsh conditions.[2]

Causality & Troubleshooting Steps:

  • Insufficiently Harsh Conditions: Older literature often cites the need for aggressive conditions, such as using strong oleum (fuming sulfuric acid) or concentrated nitric acid as the solvent and high temperatures (e.g., 80°C to 170°C) to drive the reaction.[2][3] If your conditions are too mild, the reaction may not proceed to completion.

    • Action: Gradually increase the reaction temperature and consider using 20-65% oleum as the reaction medium. Be aware that this significantly increases the hazards associated with the procedure.

  • Catalyst Issues: Iron is sometimes used as a catalyst, but its concentration is critical. An excessive amount of iron catalyst can promote the formation of polybrominated derivatives and other side reactions, which complicates purification and lowers the yield of the desired product.[4]

    • Action: If using a catalyst, ensure it is used in catalytic amounts (typically <10% by weight of the phthalic anhydride).[4]

  • Formation of Byproducts: The harsh conditions required for dibromination can also lead to the formation of mono-brominated species (3- and 4-bromophthalic anhydride) and tri-/tetra-brominated products.[2][4] Over-bromination becomes significant if the reaction is left for too long or at too high a temperature.

    • Action: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or HPLC on quenched aliquots) to determine the optimal reaction time. Aim to stop the reaction when the concentration of the desired 4,5-dibromo product is maximized.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conditions Analyze Reaction Conditions: - Temperature? - Acid Strength? - Reaction Time? Start->Check_Conditions Check_Byproducts Analyze Crude Product: - GC-MS or NMR - Identify Isomers / Byproducts Check_Conditions->Check_Byproducts No Too_Mild Conditions Too Mild Check_Conditions->Too_Mild Yes Over_Reaction Over-bromination or Side Reactions Detected Check_Byproducts->Over_Reaction Yes Alternative_Route Consider Alternative Synthesis: Phthalhydrazide Route Check_Byproducts->Alternative_Route No, persistent issue Increase_Severity Action: - Increase Temperature - Use Oleum - Optimize Catalyst Conc. Too_Mild->Increase_Severity Resolved Yield Improved Increase_Severity->Resolved Optimize_Time Action: - Reduce Reaction Time - Monitor via TLC/GC - Improve Work-up Over_Reaction->Optimize_Time Optimize_Time->Resolved caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

Question 2: My final product is a mixture of isomers and is difficult to purify. How can I improve the regioselectivity for the 4,5-positions?

Answer: Achieving high regioselectivity is a primary challenge in this synthesis. The directing effects of the anhydride group do not overwhelmingly favor substitution at the 4 and 5 positions over the 3 and 6 positions, leading to isomeric mixtures that are often difficult to separate due to their similar physical properties.

Causality & Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: Electrophilic aromatic substitution is governed by the stability of the sigma complex intermediate. The conditions of the reaction (temperature, solvent) can influence the ratio of isomers formed. However, for phthalic anhydride, achieving high selectivity through simple manipulation of these factors is often impractical.

  • Alternative Synthetic Route: The most reliable method to ensure high regioselectivity is to use a synthetic route that chemically blocks or directs the bromination. The method starting from phthalhydrazide is superior in this regard.[1]

    • Mechanism Insight: In the phthalhydrazide route, the starting material is first brominated. The subsequent hydrolysis to form the dicarboxylic acid is a ring-opening reaction that does not affect the positions of the bromine atoms. This method consistently yields the 4,5-dibromo isomer with high purity.

    • Action: Adopt the phthalhydrazide synthesis route. This involves reacting phthalhydrazide with N-Bromosuccinimide (NBS) in glacial acetic acid, followed by hydrolysis of the resulting dibromophthalhydrazide with sodium hydroxide. This multi-step process, while longer, provides a much purer product that often requires minimal purification.[1]

Question 3: I'm using the phthalhydrazide method, but the final hydrolysis step is giving me a poor yield of precipitated this compound.

Answer: This issue usually points to improper pH control during the final precipitation step or incomplete hydrolysis. The solubility of the dicarboxylic acid is highly dependent on pH.

Causality & Troubleshooting Steps:

  • Incomplete Hydrolysis: The conversion of dibromophthalhydrazide to the sodium salt of this compound requires heating in a strong base (e.g., 10M NaOH) at around 60-70°C for 1-2 hours.[1] If the reaction is incomplete, you will have unreacted starting material.

    • Action: Ensure the hydrolysis conditions (time, temperature, and NaOH concentration) are met as specified in the protocol. The solution should become homogeneous as the reaction proceeds.

  • Incorrect pH for Precipitation: this compound is a dicarboxylic acid. At high pH, it exists as the highly water-soluble disodium salt. At very low pH, it is fully protonated and has low water solubility. The patent for this method specifies adjusting the pH to 6-7 for precipitation.[1]

    • Action: After the hydrolysis is complete and the solution has cooled, carefully adjust the pH of the reaction mixture. Add the acidifying agent (e.g., HCl or even the filtrate from the previous step as described in the patent) slowly while monitoring the pH with a calibrated meter. The target pH of 6-7 is critical; if the solution is too acidic or too basic, the product will remain dissolved.

    • Self-Validation: A large amount of white solid should precipitate as you approach the target pH range. If precipitation is sparse, re-check the pH and the completeness of the initial hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound? A1: The hazards depend on the chosen route.

  • Direct Bromination: This route is highly hazardous. It involves working with elemental bromine (toxic, corrosive, volatile), and strong, corrosive acids like oleum or concentrated nitric acid at high temperatures.[2][3] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

  • Phthalhydrazide Route: This route is significantly safer. The main hazard is N-Bromosuccinimide (NBS), which is a lachrymator and irritant. Sodium hydroxide (10M) is highly corrosive. Standard laboratory precautions should be followed.[1]

Q2: How can I confirm the identity and regiochemistry of my final product? A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. For this compound, the ¹H NMR spectrum in a suitable solvent (like DMSO-d₆) will show a characteristic singlet for the two equivalent aromatic protons. Other isomers would show more complex splitting patterns (e.g., two doublets).

  • Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two bromine atoms.

  • Melting Point: Compare the observed melting point of your purified product with the literature value. Impurities or isomeric mixtures will typically result in a lower and broader melting range.

Q3: Can 4,5-Dibromophthalic anhydride be used directly in subsequent reactions, or must it be converted to the acid? A3: This depends entirely on the downstream application. The anhydride is often the direct precursor for forming imides or for certain polymerization reactions.[5] The dicarboxylic acid is required for reactions like esterification with thionyl chloride and an alcohol, or for forming salts.[6] The anhydride can be converted to the acid by gentle heating in water, and the acid can be converted back to the anhydride by heating with a dehydrating agent like acetic anhydride.[7][8]

Data Summary & Protocols

Comparison of Synthetic Methods
FeatureDirect Bromination of Phthalic AnhydrideSynthesis via Phthalhydrazide
Primary Reagents Phthalic anhydride, Br₂, Oleum/H₂SO₄/HNO₃Phthalhydrazide, N-Bromosuccinimide (NBS), NaOH
Reaction Conditions High Temperature (80-170°C), highly acidicModerate Temperature (80-100°C for bromination, 60-70°C for hydrolysis)
Typical Yield Variable, often low to moderate due to side reactions[1]High (>95% reported)[1]
Regioselectivity Poor, mixture of isomers is common[4]Excellent, highly specific to 4,5-isomer[1]
Safety Profile Hazardous (uses elemental bromine and fuming acids)Significantly safer (avoids Br₂ and oleum)
Purification Often requires extensive purification (e.g., fractional distillation, recrystallization)[4]Product precipitates in high purity, often only requires washing[1]
Protocol 1: Synthesis of this compound via Phthalhydrazide

This protocol is adapted from patent literature and offers high yield and purity.[1]

Step A: Synthesis of Dibromophthalhydrazide

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalhydrazide in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) to the solution. A typical molar ratio of phthalhydrazide to NBS is approximately 1:2.1 to 1:2.2.

  • Heat the mixture to 80-100°C and maintain for 0.5 to 1 hour.

  • After the reaction is complete, cool the system to room temperature.

  • Pour the reaction mixture into ice water. A solid will precipitate.

  • Filter the solid to collect the dibromophthalhydrazide and wash it with cold water.

Step B: Hydrolysis to this compound

  • Dissolve the dried dibromophthalhydrazide from Step A in a 10M aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C and stir for 1-2 hours to facilitate the hydrolysis reaction.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to 6-7 using an acid (e.g., dilute HCl). A voluminous white solid will precipitate.

  • Filter the white solid, wash thoroughly with cold water, and dry under vacuum to obtain pure this compound.

Protocol 2: Direct Bromination of Phthalic Anhydride (Illustrative)

This protocol is based on general methods described for bromination in strong acids and illustrates the harsh conditions required.[2][3]

WARNING: This procedure is extremely hazardous and should only be performed by experienced chemists with appropriate safety measures.

  • In a specially equipped glass reactor suitable for corrosive reagents, add phthalic anhydride to 65% oleum.

  • Slowly add elemental bromine to the mixture with vigorous stirring. A typical molar ratio might be 1:2 (anhydride:Br₂), but excess bromine is often used.

  • Heat the mixture under stirring for several hours at 80°C in an autoclave or a sealed reactor capable of withstanding the pressure buildup (up to 6-7 atmospheres).

  • After the reaction, cool the vessel carefully.

  • Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice to quench the oleum and precipitate the crude product.

  • Filter the solid product, wash extensively with water until the filtrate is neutral, and then dry.

  • The crude product will be a mixture of brominated phthalic anhydrides and will require purification, typically by recrystallization from a suitable solvent or vacuum distillation.

Mechanistic Visualization

The key to the challenges in the direct bromination route lies in the mechanism of electrophilic aromatic substitution on a deactivated ring.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution: Bromination Reactants Phthalic Anhydride + Br₂ + FeBr₃ (catalyst) Step1 Step 1: Generation of Electrophile Br₂ + FeBr₃ → [Br]⁺[FeBr₄]⁻ Reactants->Step1 Step2 Step 2: Nucleophilic Attack Aromatic ring attacks Br⁺ Step1->Step2 Sigma_Complex Formation of Arenium Ion (Sigma Complex) (Resonance Stabilized Intermediate) Step2->Sigma_Complex Step3 Step 3: Deprotonation [FeBr₄]⁻ removes a proton to restore aromaticity Sigma_Complex->Step3 Products Brominated Phthalic Anhydride + HBr + FeBr₃ Step3->Products caption Figure 3. Generalized mechanism for electrophilic bromination.

Caption: Figure 3. Generalized mechanism for electrophilic bromination.

References

  • Preparation method of this compound. CN105646176A.
  • How to make bromination for phthalic anhydride?. ResearchGate. [Link]

  • Manufacture of brominated phthalic anhydride. US2558862A.
  • Preparation method of 4-bromophthalic acid. CN103980113A.
  • Andrievsky, A., Lomzakova, V., Grachev, M. and Gorelik, M. (2014) Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3, 15-20. [Link]

  • A kind of preparation method of 4-bromophthalic acid. CN103980113B.
  • Mantecón, J., Cortés, L., Payo, E., & Salazar, A. (1967). Bromination of the 3,6-Endoxo-Δ4-Tetrahydrophthalic Anhydride System. Stereochemistry and Mechanism of the Reaction. The Journal of Organic Chemistry, 32(11), 3438-3442. [Link]

  • PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. EP 1293495 B1.
  • Zhang, F., Wang, S., Li, X., Xiao, Y., & Pan, L. (2012). Studies on the Synthetic Process of 4, 5-Dicyano Dimethyl Phthalate. Advanced Materials Research, 550, 668-671. [Link]

  • Synthesis of 4-bromophthalic anhydride. PrepChem.com. [Link]

  • Process for the preparation of 4-bromophthalic anhydride. US4962206A.
  • Process for the preparation of 5-bromophthalide. WO2004089924A1.
  • Homophthalic acid and anhydride. Organic Syntheses. [Link]

  • Synthesis of 4-bromophthalic anhydride. [Link]

  • Al-Zoubi, W., Al-Hamdani, S., & Al-Luhaiby, A. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6688. [Link]

  • Phthalaldehydic acid. Organic Syntheses. [Link]

  • Process for the preparation of bromoisophthalic acid compounds. EP1293495B1.
  • 4,5-Dibromophthalic anhydride. PubChem. [Link]

  • Aromatic Bromination in Concentrated Nitric Acid. Scirp.org. [Link]

  • Fain, B. G., & Monich, N. V. (2007). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of organic chemistry, 72(1), 238-241. [Link]

  • Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. MDPI. [Link]

  • Process for the bromination of phthalic anhydride. DE1039052B.

Sources

Technical Support Center: Synthesis of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-Dibromophthalic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, enhance product purity, and ensure procedural safety. This compound is a valuable intermediate in the synthesis of fluorescent dyes, coordination polymers, and pharmaceuticals, making its efficient preparation crucial.[1][2]

Overview of Synthetic Strategies

The successful synthesis of this compound hinges on controlling the regioselectivity of the bromination reaction on the aromatic ring. The two carboxyl groups (or the anhydride ring) are electron-withdrawing and deactivating, directing electrophilic substitution primarily to the 4 and 5 positions. However, achieving high selectivity and yield can be challenging. Two primary routes are commonly employed:

  • Route A: Direct Bromination of Phthalic Anhydride. This is an electrophilic aromatic substitution. While seemingly straightforward, this method can suffer from a lack of selectivity, leading to mixtures of mono-, di-, and polybrominated products.[3] Reaction control is paramount.

  • Route B: Bromination of Phthalhydrazide followed by Hydrolysis. This two-step method offers significantly higher selectivity and yield of the desired 4,5-isomer.[1] It involves the bromination of phthalhydrazide, a more activated substrate, followed by hydrolysis to the diacid.

Reaction Schemes

Reaction_Schemes cluster_A Route A: Direct Bromination cluster_B Route B: Phthalhydrazide Method PA Phthalic Anhydride DBPA 4,5-Dibromophthalic Anhydride PA->DBPA  Br₂, Catalyst (e.g., Fe, Oleum) High Temp. DBP_Acid 4,5-Dibromophthalic Acid DBPA->DBP_Acid Hydrolysis SideProducts Side Products (3,6-isomer, Tetrabromo, etc.) DBPA->SideProducts Poor Selectivity PH Phthalhydrazide DBPH Dibromophthalhydrazide PH->DBPH  NBS Glacial Acetic Acid 80-100°C DBP_Acid_B 4,5-Dibromophthalic Acid DBPH->DBP_Acid_B NaOH(aq) 60-70°C, then Acidification

Caption: Comparative overview of primary synthetic routes.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is a common issue that can stem from several factors. Let's break down the potential causes based on your chosen synthetic route.

  • For Direct Bromination (Route A):

    • Incomplete Reaction: The deactivating nature of the anhydride ring makes bromination sluggish. Ensure your catalyst (e.g., iron powder) is active and present in sufficient quantity (1-10% by weight of phthalic anhydride).[3] High temperatures (150-220°C) are often necessary to drive the reaction.[3]

    • Suboptimal Reagent Stoichiometry: While a 2:1 molar ratio of Br₂ to phthalic anhydride is theoretically needed for dibromination, using a slight excess of bromine (10-40% excess over the stoichiometric amount for monobromination) can improve yields of brominated products overall, though it may increase polybromination.[3] Stepwise addition of bromine at controlled temperatures may improve selectivity.[4]

    • Loss During Workup: The product, this compound, has some solubility in water. When precipitating the product from an aqueous solution, ensure the solution is sufficiently acidic (pH 6-7) and cold (ice bath) to minimize losses.[1]

  • For the Phthalhydrazide Method (Route B):

    • Impure Starting Materials: Ensure the phthalhydrazide and N-Bromosuccinimide (NBS) are of high purity. Old or improperly stored NBS can be less reactive.

    • Inefficient Hydrolysis: The second step requires complete hydrolysis of the dibromophthalhydrazide intermediate. Use a sufficiently concentrated NaOH solution (e.g., 10 M) and allow adequate time at the recommended temperature (60–70°C) for the reaction to complete.[1]

Q2: My final product is impure and contaminated with other isomers (e.g., 3,6-dibromophthalic acid) or over-brominated products. How can I improve selectivity for the 4,5-isomer?

A2: Selectivity is the primary challenge, especially with direct bromination.

  • The fundamental issue with Route A is that the first bromine atom deactivates the ring further, but the directing effects still allow for substitution at multiple open positions. Harsh conditions required to introduce the second bromine atom can lead to a mixture of products.[5] Using strong oleum or nitric acid as a solvent can easily lead to the formation of tetrabromophthalic anhydride if not carefully controlled.[6]

  • The recommended solution is to use Route B. The phthalhydrazide method is explicitly designed to overcome this selectivity issue. The reaction of phthalhydrazide with NBS in glacial acetic acid preferentially yields the 4,5-dibromo intermediate, which is then hydrolyzed to the target molecule with very high purity and yields often exceeding 80-90%.[1]

  • If you must use Route A, precise control is key. A multi-stage reaction with gradual temperature increases and portioned addition of bromine has been shown to improve control over the formation of the desired product.[4][7]

Q3: The bromination reaction seems to stall or proceeds very slowly. What can I do?

A3: A stalled reaction typically points to issues with reagents or conditions.

  • Check Your Brominating Agent: Elemental bromine can be lost through evaporation, especially at high temperatures. Ensure your reaction vessel is well-sealed or equipped with a reflux condenser. For reactions using NBS, ensure it is not degraded.

  • Catalyst Deactivation (Route A): If using an iron catalyst, ensure it is not passivated. Using anhydrous ferric chloride can also be effective.[3]

  • Insufficient Temperature: Aromatic bromination of deactivated rings is highly temperature-dependent. Slowly and carefully increase the reaction temperature, monitoring for any changes. For Route A, temperatures up to 220°C may be required.[3]

  • Solvent Choice: For difficult brominations, aggressive solvents like concentrated sulfuric or nitric acid can be used, but this dramatically increases the risk of side reactions (sulfonation, nitration) and over-bromination.[5][6] This should be a last resort.

Q4: I'm having difficulty purifying the final product. What is the best method?

A4: Purification depends on the nature of the impurities.

  • Recrystallization: This is the most effective method for removing isomeric impurities. For this compound, recrystallization from hot water is often effective.[8][9] The desired product is typically a white solid.[1]

  • Removing Unreacted Starting Material: If unreacted phthalic acid/anhydride is present, its solubility properties can be exploited. During the final precipitation step of Route B, adjusting the pH carefully to 6-7 will precipitate the dibrominated product while leaving more acidic or basic impurities in the solution.[1]

  • Removing Excess Bromine: After a direct bromination reaction, residual bromine can be removed by passing a stream of air through the hot reaction mixture or by adding a small amount of a reducing agent like sodium bisulfite solution during workup.[4][7]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for large-scale production? A: For scalability, purity, and yield, the phthalhydrazide method (Route B) is superior.[1] While it involves two steps, the reactions are cleaner, easier to control, and result in a high-purity solid product that simplifies downstream processing. Direct bromination (Route A) is often plagued by difficult purifications and lower yields of the specific 4,5-isomer, making it less economically viable on a large scale.[3]

Q: What are the critical safety precautions for these reactions? A: Both routes involve hazardous materials.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Have a bromine quenching agent (like sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Handle with care in a fume hood.

  • Oleum/Fuming Sulfuric Acid: Extremely corrosive and reacts violently with water. Requires specialized handling procedures and appropriate PPE.

  • High Temperatures: Many protocols require heating to high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.

Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is a common method. You can monitor the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to track the formation of the desired isomer and any side products.[9]

Key Experimental Protocols & Data

Workflow & Troubleshooting Decision Tree

Workflow_and_Troubleshooting cluster_workflow General Experimental Workflow cluster_troubleshooting Troubleshooting Decision Tree Setup 1. Reaction Setup (Glassware, Reagents) Reaction 2. Controlled Reagent Addition & Heating Setup->Reaction Monitoring 3. Monitor Progress (TLC / HPLC) Reaction->Monitoring Workup 4. Quench & Cool Reaction Mixture Monitoring->Workup Isolation 5. Product Isolation (Filtration / Extraction) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Analysis 7. Characterization (NMR, MS, MP) Purification->Analysis Problem Poor Result (Low Yield / Impure) Check_SM Check Purity of Starting Materials Problem->Check_SM Analyze_Crude Analyze Crude Product (TLC, NMR) Problem->Analyze_Crude Incomplete_Rxn Incomplete Reaction? Analyze_Crude->Incomplete_Rxn Side_Products Major Side Products? Analyze_Crude->Side_Products Optimize_Cond Optimize Conditions: - Increase Temp/Time - Check Catalyst Incomplete_Rxn->Optimize_Cond Yes Change_Route Switch to Phthalhydrazide Route (Route B) for better selectivity Side_Products->Change_Route Yes

Caption: General workflow and a decision tree for troubleshooting.

Table 1: Comparison of Synthesis Parameters
ParameterRoute A: Direct BrominationRoute B: Phthalhydrazide Method
Starting Material Phthalic AnhydridePhthalhydrazide
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent/Medium Oleum, Nitric Acid, or neatGlacial Acetic Acid, then NaOH(aq)
Typical Temperature 150 - 220°C80 - 100°C (Step 1); 60 - 70°C (Step 2)
Reported Yield Variable, often < 50% for 4,5-isomerHigh, up to 98%[1]
Selectivity Poor to moderate; mixture of isomersExcellent for 4,5-isomer[1]
Key Challenge Controlling regioselectivityTwo-step process
Protocol: High-Yield Synthesis via Phthalhydrazide (Route B)

This protocol is adapted from patent literature and should be performed with all appropriate safety precautions in a fume hood.[1]

Step 1: Synthesis of Dibromophthalhydrazide

  • In a reaction flask, dissolve phthalhydrazide in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) to the solution. A typical molar ratio of phthalhydrazide to NBS is around 1:2.1 to 1:2.2.

  • Heat the mixture to 80–100°C and maintain for 0.5–1 hour.

  • After the reaction is complete, cool the system to room temperature.

  • Pour the reaction mixture into ice water to precipitate the solid dibromophthalhydrazide.

  • Filter the solid product and wash it with cold water.

Step 2: Hydrolysis to this compound

  • Dissolve the dried dibromophthalhydrazide from Step 1 in a 10 M aqueous sodium hydroxide (NaOH) solution.

  • Heat the solution to 60–70°C and stir for 1–2 hours to ensure complete hydrolysis.

  • Cool the reaction mixture.

  • Carefully adjust the pH of the solution to 6–7 using an acid (the filtrate from the previous step or another suitable acid). A large amount of white solid will precipitate.

  • Filter the white precipitate, wash thoroughly with ice water, and dry to obtain high-purity this compound.

References

  • Google Patents. (2016). CN105646176A - Preparation method of this compound.
  • Mantecón, J., Cortés, L., Payo, E., & Salazar, A. (1967). Bromination of the 3,6-Endoxo-A4-Tetrahydrophthalic Anhydride System. Stereochemistry and Mechanism of the Reaction. The Journal of Organic Chemistry, 32(11), 3796-3799. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phthalaldehydic acid. Org. Synth. Coll. Vol. 3, p.735 (1955); Vol. 24, p.86 (1944). Retrieved from [Link]

  • Gorelik, M. V., & Lomzakova, V. I. (2014). Aromatic Bromination in Concentrated Nitric Acid. Open Journal of Synthesis Theory and Applications, 3, 1-6. Retrieved from [Link]

  • ResearchGate. (2013). How to make bromination for phthalic anhydride? Retrieved from [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • European Patent Office. (2001). EP 1293495 B1 - PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

  • Google Patents. (1990). US4962206A - Process for the preparation of 4-bromophthalic anhydride.
  • ACS Publications. (2006). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-DIBROMOPENTANE. Org. Synth. Coll. Vol. 8, p.156 (1993); Vol. 66, p.203 (1988). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

  • Google Patents. (1951). US2558862A - Manufacture of brominated phthalic anhydride.
  • Google Patents. (2014). CN103980113A - Preparation method of 4-bromophthalic acid.
  • Google Patents. (2016). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. Retrieved from [Link]

  • Google Patents. (2016). CN103980113B - A kind of preparation method of 4-bromophthalic acid.
  • Reddit. (2024). Bromination Help. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4,5-dibromophthalic acid. Here, we address common challenges and provide practical, field-proven solutions to achieve high purity for your downstream applications.

Introduction to Purification Challenges

Crude this compound, depending on its synthetic origin, can contain a variety of impurities that may interfere with subsequent reactions or affect the properties of the final product. Common impurities can include unreacted starting materials, isomers (e.g., 3,4-dibromophthalic acid), partially brominated species (e.g., 4-bromophthalic acid), and byproducts from side reactions. The choice of purification method is therefore critical to obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude this compound?

A1: The impurity profile largely depends on the synthetic route.

  • From Phthalic Anhydride: If synthesized via direct bromination of phthalic anhydride, impurities can include unreacted starting material, mono-brominated phthalic anhydride, and other isomeric dibrominated products.[1]

  • From 4,5-Dibromo-o-xylene: Oxidation of 4,5-dibromo-o-xylene can lead to incomplete oxidation products, such as 4,5-dibromophthalaldehyde or 4,5-dibromo-2-methylbenzoic acid. Over-oxidation can also occur, leading to the formation of other related byproducts.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₈H₄Br₂O₄[2]
Molecular Weight323.92 g/mol [2]
AppearanceSolid[2]
StorageSealed in dry, room temperature conditions[2]

Q3: Which purification technique is generally most effective for this compound?

A3: For solid carboxylic acids like this compound, recrystallization is often the most effective and scalable purification method.[3] Acid-base extraction can also be a powerful tool for removing neutral or basic impurities.[4] For very challenging separations of isomers or closely related impurities, column chromatography may be necessary.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Problem 1: Low Yield After Recrystallization

Cause: Low yield is a frequent issue in recrystallization and can stem from several factors. One common reason is the selection of a suboptimal solvent or using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[6] Another possibility is premature crystallization during hot filtration, leading to product loss.

Solution:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For bromoisophthalic acids, lower alcohols like methanol have been shown to be effective.[3] A mixed solvent system, such as methanol-water or ethanol-water, can often provide a sharper crystallization and improved yield.[7][8]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture until complete dissolution is a good practice.[9]

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crashing out on the filter paper or in the funnel stem.

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]

dot

Troubleshooting_Low_Yield start Low Recrystallization Yield check_solvent Is the solvent appropriate? start->check_solvent check_volume Was minimal hot solvent used? check_solvent->check_volume Yes solution_solvent Optimize solvent system (e.g., Methanol/Water). check_solvent->solution_solvent No check_filtration Was premature crystallization observed? check_volume->check_filtration Yes solution_volume Use minimum effective solvent volume. check_volume->solution_volume No check_cooling Was the cooling process slow? check_filtration->check_cooling No solution_filtration Preheat filtration apparatus. check_filtration->solution_filtration Yes solution_cooling Allow for slow cooling to room temperature. check_cooling->solution_cooling No

Caption: Troubleshooting logic for low recrystallization yield.

Problem 2: Persistent Impurities After Recrystallization

Cause: If impurities have similar solubility profiles to this compound in the chosen solvent, they may co-crystallize, leading to a product of insufficient purity. This is particularly common with isomeric impurities.

Solution:

  • Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The crude this compound can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid.[4]

  • Column Chromatography: For separating compounds with very similar polarities, such as isomers, column chromatography can be employed. A silica gel column is typically used, and the eluting solvent system is optimized to achieve separation. Adding a small amount of acetic or formic acid to the eluent can improve peak shape and reduce tailing of the carboxylic acid on the silica gel.[4]

  • Activated Charcoal Treatment: If your product has a persistent color, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

dot

Purification_Strategy start Crude this compound recrystallization Recrystallization (e.g., Methanol/Water) start->recrystallization acid_base Acid-Base Extraction recrystallization->acid_base Persistent Impurities pure_product Pure this compound recrystallization->pure_product High Purity Achieved acid_base->recrystallization Further Purification chromatography Column Chromatography acid_base->chromatography Isomeric Impurities Remain acid_base->pure_product High Purity Achieved chromatography->pure_product

Caption: Decision workflow for purification strategy.

Problem 3: Oiling Out Instead of Crystallizing

Cause: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the concentration of the solute is too high. The presence of significant impurities can also lower the melting point of the mixture and promote oiling out.[6]

Solution:

  • Adjust Solvent System: If using a single solvent, try a different one with a lower boiling point. If using a mixed solvent system, you can try altering the ratio of the solvents. Adding more of the "good" solvent (the one in which the compound is more soluble) can sometimes prevent oiling out.[5]

  • Lower the Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Scratching and Seeding: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod can induce crystallization by creating nucleation sites. Adding a small seed crystal of pure this compound can also initiate crystallization.[3]

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Water Solvent System

This protocol provides a general guideline for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture with stirring. Continue adding methanol in small portions until the solid is completely dissolved at a gentle boil.

  • Addition of Anti-solvent: Once the solid is dissolved, slowly add hot deionized water dropwise to the boiling solution until a slight turbidity (cloudiness) persists.

  • Clarification: Add a few more drops of hot methanol to the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing neutral or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of pure this compound should form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Purity Assessment

To confirm the purity of your this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess purity and detect any remaining impurities. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an acid like formic or phosphoric acid is a good starting point.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and identify any proton- or carbon-containing impurities. A suitable solvent for NMR analysis is DMSO-d₆.[12][13]

References

  • European Patent Office. (2001). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • European Patent Office. (2001). EP 1293495 B1 - PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.
  • Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests. Retrieved from [Link]

  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5-Dibromo-2-(4-nitrophenoxy)anisole on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: Preparation of 4-Bromophthalic Anhydride by Oxidation of 4-Bromo-ortho- xylene. Retrieved from [Link]

  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Unknown. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

  • Unknown. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980113B - A kind of preparation method of 4-bromophthalic acid.
  • Studylib. (n.d.). Recrystallization Lab: Phthalic Acid & Solubility Tests. Retrieved from [Link]

Sources

avoiding byproduct formation in 4,5-Dibromophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,5-dibromophthalic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes and minimize byproduct formation.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound via electrophilic aromatic substitution of phthalic acid or its anhydride presents a significant challenge in controlling regioselectivity. The two deactivating carboxyl groups direct incoming electrophiles to the meta positions. While this inherent directing effect favors the formation of the desired 4,5-isomer, kinetic and thermodynamic factors can lead to the formation of several undesired byproducts. This guide will walk you through the common issues and their underlying causes, providing actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of this compound and Presence of Monobrominated Impurities

Symptom: Your final product contains a significant amount of 4-bromophthalic acid and/or 3-bromophthalic acid, confirmed by techniques such as NMR spectroscopy or HPLC.

Root Cause Analysis:

The presence of monobrominated species is a clear indication of incomplete reaction. This can be attributed to several factors:

  • Insufficient Brominating Agent: The stoichiometry of the reaction is critical. An inadequate amount of bromine will naturally lead to a mixture of starting material, monobrominated, and dibrominated products.

  • Suboptimal Reaction Time or Temperature: Electrophilic aromatic substitution on a deactivated ring like phthalic acid requires sufficient energy and time to proceed to completion. Low temperatures or short reaction times can halt the reaction at the monosubstitution stage.[1]

  • Inefficient Catalyst Activity: If a Lewis acid catalyst (e.g., FeBr₃) is used, its activity can be diminished by impurities or degradation, leading to a slower reaction rate.

Solutions:

ParameterRecommendationScientific Rationale
Stoichiometry Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of Br₂).Ensures complete conversion of the starting material and the monobrominated intermediate to the desired dibrominated product.
Reaction Time Increase the reaction time and monitor the progress by taking aliquots and analyzing them (e.g., by TLC or LC-MS).Allows the reaction to proceed to completion. The reaction can be slow, sometimes requiring several hours.
Temperature Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can promote over-bromination.Provides the necessary activation energy for the second bromination step, which is slower than the first due to the increased deactivation of the ring.
Catalyst Ensure the use of a fresh, anhydrous Lewis acid catalyst.Maximizes the polarization of the bromine molecule, generating a more potent electrophile to overcome the deactivating effect of the carboxyl groups.
Problem 2: Formation of Over-Brominated Byproducts (Tri- or Tetra-brominated Species)

Symptom: Mass spectrometry or elemental analysis of your product indicates a higher molecular weight than expected for this compound, suggesting the presence of tri- or tetrabromophthalic acid.

Root Cause Analysis:

Over-bromination occurs when the reaction conditions are too harsh, forcing further substitution on the already deactivated ring.

  • Excessive Brominating Agent: A large excess of bromine can drive the reaction towards polybromination.

  • High Reaction Temperatures: Elevated temperatures provide the necessary energy to overcome the high activation barrier for subsequent brominations.[2][3]

  • Prolonged Reaction Times: Leaving the reaction to proceed for an extended period, especially under harsh conditions, can lead to the slow formation of over-brominated products.

Solutions:

ParameterRecommendationScientific Rationale
Stoichiometry Carefully control the stoichiometry of the brominating agent. Avoid large excesses.Limits the availability of the electrophile, thereby reducing the likelihood of further substitution reactions.
Temperature Control Maintain a controlled and optimized reaction temperature. Avoid overheating.Prevents the reaction from overcoming the activation energy required for the introduction of a third or fourth bromine atom.
Reaction Monitoring Monitor the reaction progress closely and stop the reaction once the desired product is formed in maximum yield.Prevents the accumulation of over-brominated byproducts that may form over extended reaction times.
Problem 3: Presence of Isomeric Dibrominated Byproducts (e.g., 3,4- or 3,6-Dibromophthalic Acid)

Symptom: Your product shows a mixture of dibromophthalic acid isomers upon analysis (e.g., by GC-MS of the corresponding esters or by advanced NMR techniques).

Root Cause Analysis:

While the 4 and 5 positions are electronically and sterically favored, substitution at other positions can occur, leading to isomeric impurities.

  • Directing Group Effects: The two carboxyl groups are meta-directing. While the 4 and 5 positions are meta to both carboxyl groups, the 3 and 6 positions are ortho to one and meta to the other. Although sterically hindered, some substitution at the 3 and 6 positions is possible, leading to 3,4- and 3,6-dibrominated isomers.[4]

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the bromination.

Solutions:

ParameterRecommendationScientific Rationale
Solvent Selection The choice of solvent can influence the electrophilicity of the brominating agent and the stability of the reaction intermediates. Fuming sulfuric acid or oleum are often used to enhance the electrophilicity of bromine.A highly polar solvent can stabilize the charged intermediate (arenium ion), potentially influencing the isomer distribution.
Catalyst Choice The nature of the Lewis acid catalyst can affect the steric bulk of the electrophilic species, thereby influencing the regioselectivity.A bulkier catalyst-bromine complex may show greater selectivity for the less sterically hindered 4 and 5 positions.
Alternative Synthetic Route Consider a multi-step synthesis that offers greater regiochemical control. For example, a route starting from a precursor with directing groups that favor the desired substitution pattern. A patented method utilizes the bromination of phthalylhydrazine with N-bromosuccinimide (NBS) followed by hydrolysis to yield this compound, which may offer a different and potentially cleaner isomer profile.[5]Building the molecule with the desired substitution pattern through a series of controlled reactions can be more effective than trying to control the regioselectivity of a direct bromination.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways in the synthesis of this compound, including the formation of common byproducts.

Byproduct_Formation Phthalic Acid Phthalic Acid 4-Bromophthalic Acid 4-Bromophthalic Acid Phthalic Acid->4-Bromophthalic Acid  Br₂/FeBr₃ (1 eq) 3-Bromophthalic Acid 3-Bromophthalic Acid Phthalic Acid->3-Bromophthalic Acid  Br₂/FeBr₃ This compound (Desired) This compound (Desired) 4-Bromophthalic Acid->this compound (Desired)  Br₂/FeBr₃ (1 eq) 3,4-Dibromophthalic Acid (Isomer) 3,4-Dibromophthalic Acid (Isomer) 4-Bromophthalic Acid->3,4-Dibromophthalic Acid (Isomer)  Br₂/FeBr₃ Tribromophthalic Acid Tribromophthalic Acid This compound (Desired)->Tribromophthalic Acid  Excess Br₂/High Temp. 3,6-Dibromophthalic Acid (Isomer) 3,6-Dibromophthalic Acid (Isomer) 3-Bromophthalic Acid->3,6-Dibromophthalic Acid (Isomer)  Br₂/FeBr₃ Workflow A Reaction Setup: - Charge reactor with phthalic acid and solvent (e.g., fuming H₂SO₄). - Add catalyst (e.g., Fe powder) B Bromination: - Slowly add bromine at a controlled temperature. - Monitor reaction progress (TLC, HPLC). A->B C Work-up: - Quench the reaction mixture (e.g., with ice water). - Filter the crude product. B->C D Purification: - Recrystallize the crude solid from a suitable solvent. - Further purify by column chromatography if necessary. C->D E Characterization: - Confirm structure and purity (NMR, MS, Elemental Analysis). D->E

Sources

Technical Support Center: Optimizing MOF Synthesis with 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4,5-dibromophthalic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a scientifically-grounded solution.

Q1: My powder X-ray diffraction (PXRD) pattern shows a broad, amorphous hump instead of sharp peaks. What's happening and how can I fix it?

A1: An amorphous product indicates that the framework assembly occurred too rapidly, preventing the formation of a long-range, ordered crystalline structure. This rapid precipitation outpaces the reversible coordination bond formation necessary for error correction and crystal growth.[1][2]

Underlying Causes & Solutions:

  • Excessive Nucleation Rate: The reaction kinetics are too fast.

    • Solution 1: Reduce Temperature. Lowering the reaction temperature (e.g., in 10-20 °C increments) will slow down the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, favoring controlled crystal growth over rapid precipitation.[2] While optimal conditions vary, typical solvothermal syntheses for similar systems range from 105 °C to 140 °C.[3][4]

    • Solution 2: Decrease Reactant Concentrations. Lowering the concentration of the metal salt and/or the this compound linker can reduce the rate of framework formation.

  • Unfavorable Coordination Environment: The solvent and pH may not be optimal for reversible bond formation.

    • Solution 3: Introduce a Modulator. This is often the most effective strategy. A modulator is a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid) that competes with the ditopic this compound linker for coordination sites on the inorganic secondary building units (SBUs).[1][5] This competition slows the overall reaction, promoting the growth of larger, more well-defined crystallites.[1][6] Start with a significant molar excess of the modulator (e.g., 20-50 equivalents relative to the linker) and screen different modulators. An effective modulator often has a pKa value similar to that of the primary linker.[5]

    • Solution 4: Adjust the Solvent System. While N,N-Dimethylformamide (DMF) is common, its decomposition at high temperatures can form dimethylamine, which alters the pH. Consider using a co-solvent system (e.g., DMF/ethanol) to modify linker solubility and the coordination environment.[2]

Troubleshooting Flowchart: From Amorphous Product to Crystalline MOF

G start Problem: Amorphous Product (Broad PXRD Hump) cause1 Cause: Reaction Kinetics Too Fast start->cause1 cause2 Cause: Unfavorable Coordination Environment start->cause2 solution1 Solution: Reduce Temperature (e.g., 120°C -> 100°C) cause1->solution1 solution2 Solution: Decrease Reactant Concentration cause1->solution2 solution3 Solution: Introduce a Modulator (e.g., Acetic Acid, Benzoic Acid) cause2->solution3 solution4 Solution: Adjust Solvent System (e.g., DMF/Ethanol) cause2->solution4

Caption: Decision tree for troubleshooting an amorphous MOF product.

Q2: I'm getting a low yield of my desired MOF product. What are the likely causes?

A2: Low yield can stem from several factors, including incomplete reaction, formation of soluble intermediates, or suboptimal reaction time and temperature.

Underlying Causes & Solutions:

  • Incomplete Linker Deprotonation: The carboxylic acid groups on this compound must be deprotonated to coordinate effectively with the metal centers.[2]

    • Solution: While many solvothermal syntheses in DMF do not require an external base, if yields are consistently low, consider the metal salt being used. Using a metal acetate salt instead of a nitrate or chloride salt can sometimes facilitate the reaction, as the acetate can act as a base to deprotonate the linker.[7] Alternatively, the addition of a small amount of a non-coordinating base can be explored, though this can also accelerate precipitation and lead to amorphous products.

  • Suboptimal Reaction Time/Temperature: MOF synthesis is a kinetic process. The reaction may not have reached completion, or the temperature may not be high enough to drive the reaction forward.

    • Solution: Systematically vary the reaction time and temperature. For a given temperature, try extending the reaction time (e.g., from 24h to 48h or 72h).[3][4] Conversely, a higher temperature might complete the reaction in a shorter time.[3][4][8] It is crucial to find the balance where the desired crystalline phase forms without decomposing.

Table 1: Impact of Key Reaction Parameters on MOF Synthesis
ParameterEffect on Kinetics & CrystallinityPotential Issues if Not Optimized
Temperature Increases reaction rate. Higher temps can overcome kinetic barriers and favor thermodynamically stable phases.Too Low: Incomplete reaction, low yield. Too High: Linker decomposition, formation of dense/non-porous phases, solvent degradation.[2]
Time Allows for crystal growth and healing of defects.Too Short: Low yield, small crystallites. Too Long: Potential for phase transformation to an undesired, more stable structure.
Concentration Higher concentrations increase nucleation rate.Too High: Rapid precipitation, amorphous product.[2] Too Low: Very slow reaction, potentially no product formation.
Modulator Competes with the linker, slowing kinetics and promoting growth of larger, higher-quality crystals.[1][5]Wrong Type/Conc.: Can inhibit MOF formation entirely or lead to high levels of defects.[6][9]
Q3: My PXRD pattern shows sharp peaks, but they don't match the expected pattern for my target MOF. What does this mean?

A3: This indicates you have successfully synthesized a crystalline material, but it is not the desired phase. MOF synthesis is a complex landscape of competing equilibria, and you have likely formed a different, possibly denser and more thermodynamically stable, coordination polymer.[2]

Underlying Causes & Solutions:

  • Polymorph Formation: The specific reaction conditions (temperature, solvent, pressure) favor a different crystalline arrangement (polymorph) of the same components.

    • Solution: This requires systematic screening of reaction conditions as outlined in Q1 and Q2. Modulators are particularly powerful tools for guiding the reaction towards a specific kinetic product over the thermodynamic one.[10]

  • Linker Modification: Although less common for the robust C-Br bond, harsh conditions (very high temperatures or extreme pH) could potentially lead to side reactions.[2] A more likely scenario with brominated linkers is dehalogenation, where the bromine atoms are cleaved, resulting in the incorporation of isophthalic acid.[2] This would create a MOF with a different linker and thus a different crystal structure.

    • Solution: Digest the crystalline product in an acidic solution (e.g., D₂SO₄ in DMSO-d₆) and analyze the linker using ¹H NMR spectroscopy.[2] Compare the spectrum to a standard of your this compound starting material to check for impurities or modification. If dehalogenation is observed, consider lowering the reaction temperature.

Frequently Asked Questions (FAQs)

Q4: What are the primary reactive sites on this compound during MOF synthesis?

A4: The molecule has two key types of reactive sites. The primary sites are the two carboxylic acid groups , which deprotonate and coordinate to the metal ions or clusters to build the framework.[2] The bromine atoms on the aromatic ring are generally considered functional decorations. While they are not intended to participate in framework coordination, they offer a valuable handle for post-synthetic modification (PSM) to introduce new functionalities after the MOF has been formed. However, they can also be sites for potential unwanted side reactions like dehalogenation under certain conditions.[2]

Q5: What is the general workflow for a solvothermal synthesis using this linker?

A5: The following is a representative, general protocol that serves as an excellent starting point for optimization.

Experimental Protocol: General Solvothermal Synthesis

  • Reagent Preparation: In a 20 mL glass vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and this compound (0.1 mmol).

  • Solvent & Modulator Addition: Add 10 mL of N,N-Dimethylformamide (DMF). If using a modulator (e.g., benzoic acid), add the desired amount (e.g., 2.0 mmol, 20 equivalents).

  • Dissolution: Sonicate the mixture for 15-20 minutes until a homogeneous solution is formed.

  • Reaction: Tightly cap the vial and place it in a preheated isothermal oven at a set temperature (e.g., 120 °C) for a specified time (e.g., 24-48 hours).

  • Isolation: After the reaction, allow the vial to cool slowly to room temperature. Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Solvent Exchange & Activation: To remove the high-boiling point DMF from the pores, immerse the washed product in a more volatile solvent like ethanol or acetone for 1-2 days, replacing the solvent several times. Afterwards, dry the product under vacuum (e.g., at 100-150 °C) to yield the activated, porous MOF.

General Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization a 1. Combine Metal Salt + Linker b 2. Add Solvent (e.g., DMF) & Modulator a->b c 3. Solvothermal Reaction (Heat) b->c d 4. Isolate Product (Filter/Centrifuge) c->d e 5. Wash with Reaction Solvent d->e f 6. Solvent Exchange (e.g., Ethanol) e->f g 7. Dry Under Vacuum f->g h PXRD (Crystallinity, Phase) g->h i SEM/TEM (Morphology) g->i j Gas Sorption (Porosity) g->j k NMR (Linker Integrity) g->k

Caption: General workflow for MOF synthesis, activation, and characterization.

References
  • Mulyati, S., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK Journal of Proceedings Series.
  • Lamm, B. O., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]

  • Farran, B., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Molecules. Available at: [Link]

  • Mulyati, S., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ResearchGate. Available at: [Link]

  • Farran, B., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI.
  • Lamm, B. O., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. ACS Publications.
  • Wang, Z., et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science. Available at: [Link]

  • Li, Y-F., et al. (2017). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm. Available at: [Link]

  • Mulyati, S., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. Available at: [Link]

  • Kaye, S. S., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. Available at: [Link]

  • Al-Humaidi, A. S., et al. (2024). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Inorganics. Available at: [Link]

Sources

Technical Support Center: Controlling Crystal Growth of MOFs with 4,5-Dibromophthalic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dibromophthalic acid in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve controlled crystal growth.

I. Frequently Asked Questions (FAQs)

Q1: What are the typical challenges when using this compound as a linker in MOF synthesis?

A1: The use of this compound presents unique challenges primarily due to the steric hindrance and electronic effects of the bromine substituents. These bulky groups can influence the coordination environment and the packing of the linkers, potentially leading to the formation of amorphous materials or multiple crystalline phases. The electron-withdrawing nature of the bromine atoms can also affect the acidity of the carboxylic acid groups, altering the reaction kinetics compared to unsubstituted phthalic acid.

Q2: How does the choice of solvent affect the crystallization of MOFs with this linker?

A2: The solvent system is a critical parameter in controlling MOF crystallization. The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of the metal salt and the linker, the rate of nucleation and growth, and even the final topology of the framework. For this compound, a common solvent is N,N-dimethylformamide (DMF), often in combination with other co-solvents like ethanol or water. The ratio of these solvents can be fine-tuned to control the solubility of the reactants and modulate the crystallization process.

Q3: What is the role of modulators in controlling the crystal growth of these MOFs?

A3: Modulators, typically monocarboxylic acids like formic acid, acetic acid, or benzoic acid, are crucial for controlling the size, morphology, and crystallinity of MOFs.[1][2] They compete with the polytopic linker for coordination to the metal clusters, which slows down the nucleation and growth rates.[1][2] This competitive coordination enhances the reversibility of the framework formation, allowing for the correction of defects and promoting the growth of larger, more well-defined crystals.[2] The choice and concentration of the modulator can be systematically varied to achieve the desired crystal characteristics.

Q4: What are the expected morphologies for MOFs synthesized with this compound?

A4: The crystal morphology of MOFs is highly dependent on the specific metal node, the coordination geometry of the linker, and the synthesis conditions. While it is difficult to predict the exact morphology without experimental data, factors like the concentration of reactants, temperature, and the presence of modulators can be used to influence the final crystal shape. Researchers have demonstrated that the addition of specific additives can lead to non-cubic morphologies in some MOF systems.[3]

Q5: How can I characterize the crystallinity and phase purity of my synthesized MOF?

A5: Powder X-ray Diffraction (PXRD) is the primary technique for determining the crystallinity and phase purity of your MOF. The resulting diffraction pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to previously reported patterns for the same material. The presence of sharp, well-defined peaks indicates a highly crystalline material, while broad humps suggest the presence of amorphous content.[4] Additional techniques like Scanning Electron Microscopy (SEM) can provide information on the crystal size and morphology.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Formation of Amorphous Product or Poor Crystallinity

Q: My PXRD pattern shows a broad hump instead of sharp peaks, indicating an amorphous product. What are the likely causes and how can I fix this?

A: The formation of amorphous material is a common issue and often points to reaction kinetics that are too rapid, preventing the orderly assembly of the crystalline framework.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Rapid Precipitation The metal-linker coordination is occurring too quickly, leading to a disordered, amorphous solid.1. Lower the reaction temperature: This will decrease the rate of reaction, allowing more time for ordered crystal growth. 2. Decrease reactant concentrations: Using more dilute solutions can slow down the formation of the framework.
Unfavorable Solvent Environment The solvent may not be optimal for dissolving the reactants or for mediating the coordination reaction.1. Use a co-solvent system: Introducing a co-solvent like ethanol or water to DMF can alter the solubility and coordination environment.[4] 2. Screen different solvents: Experiment with other high-boiling point polar aprotic solvents.
Incorrect pH The deprotonation state of the carboxylic acid linker is crucial for coordination.1. Adjust the pH: The addition of a small amount of a weak acid or base can influence the deprotonation of the linker and the hydrolysis of the metal salt.[4]
Absence of a Modulator Without a modulator, the rapid and irreversible formation of the MOF can lead to amorphous material.Introduce a modulator: Add a monocarboxylic acid (e.g., formic acid, acetic acid) to the reaction mixture to slow down crystal growth and improve crystallinity.[1][2]
Problem 2: Presence of Crystalline Byproducts (Mixed Phases)

Q: My PXRD pattern shows sharp peaks, but they don't all match the expected pattern for my target MOF. What's causing the formation of these other crystalline phases?

A: The formation of mixed crystalline phases indicates that under the current conditions, multiple competing crystalline structures are thermodynamically or kinetically accessible.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Thermodynamic vs. Kinetic Products The desired MOF might be a kinetically favored product, and with longer reaction times or higher temperatures, a more thermodynamically stable, denser phase can form.[4]1. Vary reaction time and temperature: Screen a range of reaction times and temperatures to isolate the desired kinetic product.
Incorrect Stoichiometry The molar ratio of the metal salt to the linker can significantly influence the resulting crystal phase.Carefully control stoichiometry: Ensure the accurate measurement and molar ratio of your metal salt and this compound.
Ineffective Modulation The modulator may not be effectively controlling the growth of the desired phase.1. Screen different modulators: The effectiveness of a modulator can be related to its pKa and structure relative to the linker.[5] 2. Vary modulator concentration: The amount of modulator can have a significant impact on which crystalline phase is favored.
Problem 3: Small Crystal Size or Needle-like Morphology

Q: I'm obtaining crystalline material, but the crystals are very small or have a needle-like morphology, which is not ideal for single-crystal X-ray diffraction. How can I grow larger, more well-defined crystals?

A: Small or acicular (needle-like) crystals often result from rapid nucleation and anisotropic growth, where crystal growth is favored in one direction.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
High Nucleation Rate A high concentration of nuclei leads to a large number of small crystals rather than a smaller number of large crystals.1. Increase modulator concentration: A higher concentration of a modulator can suppress nucleation and promote the growth of existing crystals. 2. Slower reactant mixing: Employing methods like slow diffusion of reactants can reduce the initial nucleation burst.
Anisotropic Growth The crystal is growing faster along one crystallographic axis.1. Experiment with different modulators: Some modulators can selectively bind to certain crystal faces, inhibiting growth in that direction and promoting a more isotropic (equidimensional) morphology.[6] 2. Adjust the solvent system: The solvent can influence the relative growth rates of different crystal faces.
Insufficient Reaction Time The crystals may not have had enough time to grow to a larger size.Increase the reaction time: Allow the reaction to proceed for a longer period to enable further crystal growth.

III. Experimental Protocols & Visualizations

General Synthesis Protocol for a this compound-Based MOF

This protocol provides a general starting point for the synthesis of a MOF using this compound. The specific metal salt, solvent ratios, temperature, and modulator concentration should be optimized for your target framework.

Step-by-Step Methodology:

  • In a 20 mL scintillation vial, combine the metal salt (e.g., ZrCl₄, 0.1 mmol) and this compound (0.1 mmol).

  • Add 10 mL of N,N-dimethylformamide (DMF).

  • If using a modulator, add the desired amount (e.g., 20 equivalents of acetic acid relative to the linker).

  • Sonicate the mixture for 10-15 minutes until all solids are dissolved.

  • Tightly cap the vial and place it in a preheated oven at a set temperature (e.g., 120 °C) for a specified time (e.g., 24 hours).

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Dry the product under vacuum to obtain the activated MOF.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of MOFs with this compound.

TroubleshootingWorkflow Start Start Synthesis Characterize Characterize Product (PXRD, SEM) Start->Characterize Amorphous Amorphous Product? Characterize->Amorphous MixedPhase Mixed Phases? Amorphous->MixedPhase No Optimize Optimize Conditions Amorphous->Optimize Yes PoorMorphology Poor Morphology/Size? MixedPhase->PoorMorphology No MixedPhase->Optimize Yes Success Target MOF Obtained PoorMorphology->Success No PoorMorphology->Optimize Yes Optimize->Start Iterate

Caption: A flowchart for troubleshooting MOF synthesis.

The Role of Modulators in MOF Synthesis

This diagram illustrates the competitive coordination mechanism of a modulator in MOF synthesis.

ModulatorMechanism cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products Metal Metal Cluster Coordination Competitive Coordination Metal->Coordination Linker This compound (Linker) Linker->Coordination Modulator Monocarboxylic Acid (Modulator) Modulator->Coordination MOF Crystalline MOF Coordination->MOF With Modulator (Slower, Reversible) Amorphous Amorphous Product Coordination->Amorphous Without Modulator (Fast, Irreversible)

Caption: Modulator's role in MOF synthesis.

IV. References

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI. [Link]

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. MDPI. [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. PMC - NIH. [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Chemistry of Materials - ACS Publications. [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing). [Link]

  • Controlling metal-organic framework crystallization via computer vision and robotic handling. ResearchGate. [Link]

  • Metal‐Organic Framework (MOF) Morphology Control by Design. PMC - PubMed Central. [Link]

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solubility issues of 4,5-Dibromophthalic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4,5-Dibromophthalic Acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound (CAS: 24063-28-3) in organic solvents. Due to its unique molecular structure, possessing both polar carboxylic acid functionalities and a non-polar, halogenated aromatic ring, achieving desired concentrations can be a significant hurdle. This document provides a structured, in-depth approach to understanding and overcoming these solubility issues, grounded in principles of physical organic chemistry and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: Why is this compound so poorly soluble in many common organic solvents?

A1: The solubility behavior of this compound is governed by its bifunctional nature. The molecule consists of:

  • A rigid, non-polar dibrominated benzene ring: This large, hydrophobic core contributes to poor solubility in polar solvents like water.

  • Two polar carboxylic acid groups (-COOH): These groups are capable of strong hydrogen bonding.[1][2][3]

The challenge arises from the high crystal lattice energy of the solid material. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the strong intermolecular hydrogen bonds between the carboxylic acid groups and the van der Waals forces between the aromatic rings in the crystal lattice. Many common solvents cannot adequately satisfy both the polar and non-polar requirements of the molecule simultaneously, leading to poor solubility.

Q2: I am trying to set up a reaction. Which solvent should I try first?

A2: Based on empirical evidence for structurally similar compounds and general solubility principles, a polar, hydrogen-bond accepting solvent is the recommended starting point.[4]

  • Primary Recommendation: High-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective. These solvents can disrupt the intermolecular hydrogen bonds of the carboxylic acid dimers and engage in dipole-dipole interactions with the aromatic ring.

  • Secondary Recommendation: Lower alcohols, particularly methanol , have been reported as effective solvents for recrystallization, especially at elevated temperatures. This is due to their ability to act as both hydrogen bond donors and acceptors.

Q3: Does temperature significantly affect the solubility of this compound?

A3: Yes, temperature is a critical factor. For most solid solutes, solubility in organic solvents increases with temperature.[5][6] This is because the additional thermal energy helps to overcome the crystal lattice energy. For this compound, heating the solvent is a primary strategy to increase both the amount that will dissolve and the rate of dissolution. However, always be mindful of the solvent's boiling point and the thermal stability of the acid, especially during prolonged heating.

Q4: Can I use a base to dissolve it?

A4: Absolutely. This is a highly effective chemical approach, particularly for aqueous or protic solvent systems. As a dicarboxylic acid, this compound will react with a base (e.g., sodium hydroxide, potassium carbonate, or an amine) to form the corresponding carboxylate salt.[1][7] These ionic salts are significantly more polar than the neutral acid and are often readily soluble in water or polar protic solvents. This technique is commonly used to bring the compound into solution for subsequent reactions or analysis. To regenerate the acid, the solution can be acidified.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic workflow for addressing persistent solubility problems. The process is designed to move from simple physical adjustments to more complex chemical modifications of the solvent system.

Initial Assessment: Visualizing the Problem

Before proceeding, it's crucial to understand the logical flow of troubleshooting. The following diagram outlines the decision-making process.

G cluster_0 Troubleshooting Workflow start Start: Solubility Issue Encountered solvent_selection Step 1: Rational Solvent Selection (Polar Aprotic / Protic) start->solvent_selection heating Step 2: Apply Thermal Energy (Heating / Refluxing) solvent_selection->heating Insoluble at RT success Success: Compound Dissolved solvent_selection->success Soluble sonication Step 3: Apply Mechanical Energy (Sonication) heating->sonication Still Insoluble heating->success Soluble cosolvent Step 4: Use Co-Solvent System sonication->cosolvent Precipitate Remains sonication->success Soluble chemical_mod Step 5: Chemical Modification (Salt Formation) cosolvent->chemical_mod Insoluble in Mixed Solvent cosolvent->success Soluble chemical_mod->success Soluble fail Consult Further / Re-evaluate Chemistry chemical_mod->fail Salt Insoluble / Incompatible

Caption: A step-by-step decision tree for troubleshooting solubility.

Troubleshooting Steps in Detail

Issue: My this compound is not dissolving in my chosen solvent at room temperature.

  • Step 1: Verify Your Solvent Choice

    • Causality: The principle of "like dissolves like" is a useful starting point, but for molecules like this compound, it's an oversimplification. You need a solvent that can address both the polar -COOH groups and the non-polar aromatic ring.

    • Actionable Advice: If you started with a non-polar solvent (e.g., hexane, toluene) or a less polar aprotic solvent (e.g., ethyl acetate, dichloromethane), you are unlikely to succeed. Switch to a highly polar solvent.

    • Recommended Solvent Classes (in order of preference):

      • Polar Aprotic: DMF, DMSO, N-Methyl-2-pyrrolidone (NMP). These are excellent at solvating both cations and anions and breaking up hydrogen-bonded solids.[2]

      • Polar Protic: Methanol, Ethanol. These can hydrogen bond with the carboxylic acids but are less effective at solvating the non-polar ring.

      • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These are moderately polar and may work, especially with heating, but are generally less effective than DMF or DMSO.[8]

  • Step 2: Apply Thermal Energy

    • Causality: Dissolution is an endothermic process for this compound, meaning it requires an input of energy to break the crystal lattice. Heat provides this energy.

    • Actionable Advice: Gently warm the mixture while stirring. Increase the temperature incrementally up to the boiling point of the solvent. For high-boiling solvents like DMF or DMSO, you can often reach temperatures well over 100 °C, which can dramatically increase solubility.

    • Protocol: Place the flask in a heating mantle or oil bath with a stir bar. Attach a condenser if you plan to heat near the solvent's boiling point. Add the solid to the solvent and begin heating slowly. Observe for dissolution.

  • Step 3: Introduce Mechanical Agitation

    • Causality: Mechanical energy, such as that from ultrasonic waves, can help break apart solid agglomerates and increase the surface area available for the solvent to act upon. This accelerates the rate of dissolution.

    • Actionable Advice: Place the flask containing the solvent and undissolved solid into an ultrasonic bath.

    • Protocol: Ensure the flask is securely clamped in the bath. Turn on the sonicator for 5-15 minute intervals. You can combine this with gentle heating, but be cautious with flammable solvents.

  • Step 4: Implement a Co-Solvent System

    • Causality: If a single solvent fails, a mixture of two or more miscible solvents (a co-solvent system) can fine-tune the polarity of the medium to better match the solute's complex requirements.[9][10][11] For example, a small amount of a polar solvent in a less polar medium can create "pockets" of polarity that interact with the carboxylic acid groups, while the bulk solvent interacts with the aromatic ring.

    • Actionable Advice: Start with a solvent in which the compound shows partial solubility. Then, titrate in a second solvent (the co-solvent) to increase the overall solvating power.

    • Example Systems to Try:

      • THF / Methanol: THF solvates the ring, while methanol targets the acid groups.

      • Toluene / DMF: A largely non-polar system where a small amount of DMF can break hydrogen bonds.

      • Dichloromethane / Methanol: Often used in chromatography; the methanol increases the polarity of the mobile phase to move polar compounds.

  • Step 5: Use Chemical Modification (Salt Formation)

    • Causality: This is the most robust method for highly insoluble carboxylic acids. Deprotonating the acid groups with a base creates an ionic salt. The strong ion-dipole interactions between the resulting carboxylate anions and a polar solvent (like water or methanol) are much more favorable than the interactions of the neutral acid, leading to a dramatic increase in solubility.[6][7]

    • Actionable Advice: Add a suitable base to a suspension of the acid in a polar solvent.

    • Protocol:

      • Suspend the this compound in a suitable solvent (e.g., water, methanol, ethanol).

      • Add a stoichiometric amount (2 equivalents) of a base, such as 1M NaOH, triethylamine (TEA), or diisopropylethylamine (DIPEA).

      • Stir at room temperature. The solid should dissolve as the salt is formed.

      • Note: This will change the chemical nature of your starting material. This method is suitable if the salt form is compatible with your subsequent reaction steps.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for efficiently screening multiple solvents.

  • Preparation: Dispense an equal, small amount (e.g., 10 mg) of this compound into a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent.

  • Room Temperature Test: Vigorously vortex or stir each vial for 2 minutes at room temperature. Record your observations (e.g., Insoluble, Partially Soluble, Fully Soluble).

  • Heating Test: For vials where the compound is not fully soluble, place them in a heated shaker or on a hot plate (with stirring) set to a specific temperature (e.g., 60 °C). Observe and record solubility after 15 minutes.

  • Data Compilation: Organize your results in a table for easy comparison.

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Expected Solubility at 25 °CExpected Solubility at 60 °C
Polar Aprotic Dimethylformamide (DMF)37Soluble / Partially SolubleFully Soluble
Dimethyl Sulfoxide (DMSO)47Soluble / Partially SolubleFully Soluble
N-Methyl-2-pyrrolidone (NMP)32Soluble / Partially SolubleFully Soluble
Acetonitrile38Sparingly SolublePartially Soluble
Polar Protic Methanol33Sparingly SolubleSoluble
Ethanol24Sparingly SolublePartially Soluble
Water80InsolubleInsoluble
Ethers Tetrahydrofuran (THF)7.5Sparingly SolublePartially Soluble
1,4-Dioxane2.2InsolubleSparingly Soluble
Non-Polar Toluene2.4InsolubleInsoluble
Hexane1.9InsolubleInsoluble
Chlorinated Dichloromethane (DCM)9.1InsolubleSparingly Soluble

Note: This table represents expected outcomes based on chemical principles. Actual results may vary based on purity and experimental conditions.

Protocol 2: Co-Solvent Titration for Optimization

This protocol helps identify the optimal ratio in a binary solvent system.

G cluster_1 Co-Solvent Titration Workflow start Suspend 10 mg of Acid in 1 mL of Solvent A (e.g., THF) titrate Add Solvent B (e.g., Methanol) dropwise with vortexing start->titrate observe Observe for Dissolution titrate->observe observe->titrate Still Insoluble record Record Volume of Solvent B Required for Full Dissolution observe->record Fully Dissolved optimize Calculate Optimal v/v Ratio record->optimize

Caption: Workflow for optimizing a co-solvent system.

  • Primary Suspension: Suspend a known mass of this compound (e.g., 100 mg) in a measured volume of the primary solvent where it is sparingly soluble (e.g., 5 mL of THF).

  • Titration: While stirring vigorously, add the co-solvent (e.g., methanol) dropwise from a burette or graduated pipette.

  • Endpoint: Continue adding the co-solvent until the solid is completely dissolved.

  • Calculation: Record the volume of the co-solvent added. This gives you an approximate volumetric ratio for complete dissolution at that concentration and temperature.

Part 4: Safety & Handling

As a responsible scientist, proper safety protocols are paramount.

  • Hazard Identification: this compound is classified with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

    • Wear protective gloves (e.g., nitrile) and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling Precautions:

    • Avoid creating dust.

    • Wash hands thoroughly after handling.

    • Keep the container tightly sealed and store in a dry, cool place.

References

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • This compound | CAS#:24063-28-3. Chemsrc. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. ResearchGate. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Co-Solvent Systems. Baron Blakeslee. [Link]

  • Co-Solvent Cleaners for Vapour Degreasing. EnviroTech Europe. [Link]

  • DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW. PharmaTutor. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • 4-Bromophthalic acid | C8H5BrO4. PubChem. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chapter 13 Carboxylic Acids. SDSU Chemistry.
  • CN105646176A - Preparation method of this compound.
  • Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. [Link]

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Technical Support Center: Synthesis of Non-Interpenetrated MOFs with 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Metal-Organic Framework (MOF) synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 4,5-dibromophthalic acid as a linker and encountering challenges with framework interpenetration. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you gain precise control over your MOF's topology.

Interpenetration, the phenomenon where two or more independent frameworks grow through one another, can significantly reduce pore size and accessibility, which is often undesirable for applications like drug delivery and catalysis.[1][2] The strategies outlined below are grounded in established principles of crystal engineering and are designed to help you systematically troubleshoot and optimize your synthetic conditions.

Troubleshooting Guide: Preventing Interpenetration

This section addresses common experimental failures and provides a logical, step-by-step approach to resolving them.

Q1: My synthesis with this compound consistently yields a highly interpenetrated framework. What is the first parameter I should adjust?

A1: Start by introducing a coordinating modulator to your reaction mixture.

Interpenetration is often a result of rapid crystallization kinetics, where the framework assembles so quickly that a second network can nucleate within the large pores of the first.[3][4] A modulator, typically a monodentate carboxylic acid like benzoic acid or acetic acid, competes with the this compound linker for coordination to the metal clusters.[5][6] This competition slows down the overall rate of framework assembly, providing kinetic control that favors the formation of a single, non-interpenetrated network.[6][7]

Experimental Protocol: Modulator Screening

  • Baseline Synthesis: First, run your standard synthesis without any modulator to confirm the formation of the interpenetrated phase.

  • Modulator Introduction: Prepare a series of reactions where you add a modulator. A good starting point is to use a modulator with a pKa similar to your linker. Benzoic acid is a common choice.

  • Concentration Gradient: Vary the molar equivalents of the modulator with respect to the metal precursor. A typical range to screen is from 10 to 100 equivalents.

  • Characterization: Analyze the products from each reaction using Powder X-ray Diffraction (PXRD). A successful experiment will show a shift in the diffraction pattern, indicating the formation of a new, potentially non-interpenetrated phase.

ParameterCondition 1Condition 2Condition 3Condition 4
Metal Precursor 1 equivalent1 equivalent1 equivalent1 equivalent
This compound 1 equivalent1 equivalent1 equivalent1 equivalent
Modulator (Benzoic Acid) 0 equivalents20 equivalents50 equivalents100 equivalents
Expected Outcome InterpenetratedReduced InterpenetrationNon-interpenetratedPotential loss of crystallinity

Table 1: Example of a modulator concentration screening experiment to control interpenetration.

Q2: I've tried using a modulator, but I'm still observing interpenetration or getting amorphous material. What's my next step?

A2: Optimize your solvent system. The size, polarity, and coordinating ability of solvent molecules play a crucial role in templating the final structure.

Solvent molecules can occupy the pores during MOF formation, acting as templates that physically block a second network from forming.[8][9] Larger, bulkier solvent molecules are more effective at preventing interpenetration than smaller ones.[2]

Troubleshooting Workflow: Solvent Optimization

G start Interpenetration Observed solvent Current Solvent (e.g., DMF) start->solvent decision Is the solvent small and weakly coordinating? solvent->decision change_solvent Switch to a Bulkier Solvent (e.g., DEF, DMAc, NMP) decision->change_solvent Yes solvent_mixture Use a Co-solvent System (e.g., DMF/Ethanol/Water) decision->solvent_mixture No / Partially Effective outcome1 Non-interpenetrated MOF change_solvent->outcome1 outcome3 Amorphous Product or New Phase change_solvent->outcome3 outcome2 Reduced Interpenetration solvent_mixture->outcome2 solvent_mixture->outcome3

Caption: Troubleshooting workflow for solvent selection.

Causality:

  • Steric Hindrance: Solvents like N,N-Diethylformamide (DEF) or N,N-Dimethylacetamide (DMAc) are larger than N,N-Dimethylformamide (DMF) and can prevent the close packing required for a second network to form.[9]

  • Template Effect: The solvent molecules can form hydrogen bonds or other non-covalent interactions with the linker, creating a "sheath" that directs the framework assembly and blocks interpenetration.[10]

  • Solubility and Nucleation: Changing the solvent also alters the solubility of the precursors, which affects the rate of nucleation and crystal growth, providing another handle on kinetic control.[11]

Q3: I've optimized my modulator and solvent, but the results are inconsistent. Could temperature be the issue?

A3: Absolutely. Temperature directly influences the thermodynamics and kinetics of MOF self-assembly. [4]

Generally, lower temperatures favor kinetic products, which are often the non-interpenetrated phases. Higher temperatures provide the system with enough energy to overcome kinetic barriers and form the thermodynamically more stable product, which can be the interpenetrated phase.[7]

Experimental Protocol: Temperature Variation

  • Select Best Modulator/Solvent System: Using the optimal conditions you identified in the previous steps.

  • Temperature Gradient: Set up identical reactions at a range of different temperatures. For solvothermal synthesis, a range of 80°C, 100°C, and 120°C is a good starting point.

  • Time Study: At each temperature, it may also be beneficial to run the reaction for different lengths of time (e.g., 24h, 48h, 72h) to see if the product evolves over time.

  • Analysis: Use PXRD to identify which temperature yields the desired phase with the highest crystallinity.

Frequently Asked Questions (FAQs)

Q1: What exactly is interpenetration in MOFs?

Interpenetration is a crystallographic phenomenon where two or more identical, independent frameworks are entangled with each other.[1] It is not a chemical bond, but a physical catenation. This typically occurs in MOFs with high porosity and large open channels, where the void space is large enough to accommodate one or more additional frameworks to maximize packing efficiency and increase van der Waals interactions, thus enhancing overall stability.[12]

Q2: Why are the bromo- groups on this compound important in this context?

The two bromine atoms on the phthalic acid backbone are crucial for several reasons:

  • Steric Hindrance: The bulky bromine atoms provide significant steric hindrance.[13][14] This bulkiness can inherently disfavor the formation of an interpenetrated structure because it makes it more difficult for a second framework to fit within the pores of the first. You can leverage this by designing synthesis conditions that maximize the steric influence of these groups.

  • Linker Conformation: The electronic and steric properties of the bromine atoms can influence the rotational freedom and conformation of the linker, which in turn directs the final topology of the MOF.[15][16] Controlling linker conformation is a key strategy for preventing interpenetration.[5]

  • Functionalization: The bromine atoms serve as handles for post-synthetic modification, allowing for the introduction of other functional groups after the non-interpenetrated framework has been successfully synthesized.

G cluster_0 Factors Influencing Interpenetration cluster_1 MOF Assembly Outcome A Synthesis Conditions Temperature Solvent Modulator C Kinetics vs. Thermodynamics A:f1->C A:f2->C A:f3->C B Linker Properties Steric Bulk (Bromo-groups) Conformation Length B:f1->C B:f2->C D Non-Interpenetrated (Kinetic Product) C->D Low Temp Fast Growth E Interpenetrated (Thermodynamic Product) C->E High Temp Slow Growth

Caption: Key factors controlling MOF topology.

Q3: If I cannot prevent interpenetration, are there alternative linkers to this compound I could use?

Yes. If controlling the synthesis with this compound proves intractable, you can rationally design a new linker based on the principles discussed. A good strategy is to increase the steric bulk around the coordinating carboxylate groups.

  • Introduce Bulkier Groups: Consider synthesizing a derivative where the bromine atoms are replaced with even larger groups, or where substituents are added to the 3 and 6 positions of the phenyl ring.[17]

  • Use a "Pillaring" Co-ligand: In some systems, a secondary, long, and rigid co-ligand can be introduced to "pillar" 2D layers apart in a way that prevents them from interpenetrating in the third dimension.[18]

  • 5-Substituted Isophthalic Acids: Ligands like 5-tert-butylisophthalic acid have been used to create non-interpenetrated frameworks due to the steric hindrance provided by the tert-butyl group.[19] While this changes the linker geometry from phthalic to isophthalic, it is a proven strategy for avoiding interpenetration.

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, you can gain precise control over your MOF synthesis and achieve the desired non-interpenetrated framework for your research and development needs.

References

  • Interpenetration Control in Metal-Organic Frameworks for Functional Applications. (2013). ResearchGate. [Link]

  • Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures. (2015). AIP Publishing. [Link]

  • Topology Control in Metal–Organic Frameworks. (2019). ChemistryViews. [Link]

  • Ligated Solvent Influence on Interpenetration and Carbon Dioxide and Water Sorption Hysteresis in a System of 2D Isoreticular MOFs. (2022). ACS Publications. [Link]

  • Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. (2018). Journal of Materials Chemistry A. [Link]

  • Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. (n.d.). University of St Andrews. [Link]

  • Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. (2023). Journal of the American Chemical Society. [Link]

  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. (2019). SciSpace. [Link]

  • Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. (2020). ResearchGate. [Link]

  • Thermodynamics and Kinetics of MOF formation. (2018). Yeung Research Group at UoB. [Link]

  • Torsional Flexibility Tuning of Hexa-Carboxylate Ligands to Unlock Distinct Topological Access to Zirconium Metal–Organic Frameworks. (2023). Journal of the American Chemical Society. [Link]

  • Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. (2017). RSC Publishing. [Link]

  • Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. (2019). PubMed. [Link]

  • Non-Interpenetrated Metal–Organic Frameworks Based on Copper(II) Paddlewheel and Oligoparaxylene-Isophthalate Linkers: Synthesis, Structure, and Gas Adsorption. (2012). Journal of the American Chemical Society. [Link]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. (2016). Arabian Journal of Chemistry. [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. (2023). PMC. [Link]

  • Role of a Modulator in the Synthesis of Phase-Pure NU-1000. (2017). PubMed. [Link]

  • Modulator-Controlled Synthesis of Microporous STA-26, an Interpenetrated 8,3-Connected Zirconium MOF with the the-i Topology, and its Reversible Lattice Shift. (2021). ResearchGate. [Link]

  • a Nature of the solvent and the reaction time determine whether the... (2019). ResearchGate. [Link]

  • Unlocking New Topologies in Zr-Based Metal–Organic Frameworks by Combining Linker Flexibility and Building Block Disorder. (2023). PMC. [Link]

  • Control of interpenetration and structural transformations in the interpenetrated MOFs. (2022). ResearchGate. [Link]

  • Topology and porosity control of metal–organic frameworks through linker functionalization. (2019). Chemical Science. [Link]

  • Topology and Porosity Control of Metal–Organic Frameworks through Linker Functionalization. (2018). ResearchGate. [Link]

  • Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. (2018). ACS Publications. [Link]

  • Terminal co-ligand directed synthesis of a neutral, non-interpenetrated (10,3)-a metal-organic framework. (2005). PubMed. [Link]

  • Modulated self-assembly of metal–organic frameworks. (2017). PMC. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. (2014). PMC. [Link]

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Technical Support Center: Large-Scale Synthesis of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial synthesis of 4,5-Dibromophthalic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this critical intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing a robust framework for troubleshooting and optimization.

Overview of Industrial Synthesis Strategy

This compound is a valuable building block, particularly as a precursor for synthesizing phthalocyanine-based functional materials. While historical methods involved the direct bromination of phthalic anhydride using elemental bromine and strong acids, these processes often suffer from low yields, harsh conditions, and significant environmental and safety concerns.[1]

For industrial applications requiring high purity and yield, a modern and more controlled two-step approach starting from phthalylhydrazine is highly recommended. This method utilizes N-bromosuccinimide (NBS) as the brominating agent, offering significant advantages in terms of safety, selectivity, and operational simplicity.[1] The products at each stage are solids, simplifying isolation and purification, making this pathway exceptionally well-suited for scaling up.[1]

Core Synthesis Protocol & Workflow

This protocol details the high-yield, two-step synthesis of this compound from phthalylhydrazine.

Step 1: Synthesis of Dibromophthalhydrazide Intermediate

The first step is a direct electrophilic bromination of the phthalylhydrazine ring system using N-bromosuccinimide in a glacial acetic acid medium.

Reaction_Pathway_Step1 Phthalylhydrazine Phthalylhydrazine Dibromophthalhydrazide Dibromophthalhydrazide (Intermediate) Phthalylhydrazine->Dibromophthalhydrazide 80-100°C, 0.5-1 hr NBS N-Bromosuccinimide (NBS) Glacial Acetic Acid

Caption: Step 1: Bromination of Phthalylhydrazine.

Step 2: Hydrolysis to this compound

The isolated intermediate is then hydrolyzed under strong basic conditions to open the hydrazide ring and form the target dicarboxylic acid.

Reaction_Pathway_Step2 Dibromophthalhydrazide Dibromophthalhydrazide FinalProduct This compound (Final Product) Dibromophthalhydrazide->FinalProduct 1. 60-70°C, 1-2 hr 2. Cool & Acidify NaOH 10M NaOH (aq) Acid pH Adjustment (to 6-7)

Caption: Step 2: Hydrolysis to the Final Product.

Detailed Experimental Methodology

Part A: Synthesis of Dibromophthalhydrazide

  • In a suitable large-scale reactor, dissolve phthalylhydrazine in glacial acetic acid.

  • Add N-bromosuccinimide (NBS). The molar ratio of phthalylhydrazine to NBS should be carefully controlled.[1]

  • Heat the mixture to 80-100°C and maintain for 0.5 to 1 hour.[1]

  • After the reaction is complete, cool the system to room temperature.

  • Pour the reaction mixture into ice water to precipitate the solid product.

  • Filter the suspension to collect the solid dibromophthalhydrazide.

Part B: Synthesis of this compound

  • Dissolve the dibromophthalhydrazide obtained in Part A into a 10 mol/L aqueous solution of sodium hydroxide.[1]

  • Heat the mixture to 60-70°C to facilitate the hydrolysis reaction, maintaining the temperature for 1-2 hours.[1]

  • Upon completion of the hydrolysis, cool the reaction system.

  • Carefully adjust the pH of the solution to between 6 and 7. This will cause the this compound to precipitate as a white solid.[1]

  • Filter the mixture, wash the solid product with cold water, and dry to obtain the final product. This method can achieve yields of up to 98% with high purity.[1]

Reaction Parameters Summary
ParameterStep 1: BrominationStep 2: HydrolysisJustification / Expert Notes
Key Reagents Phthalylhydrazine, NBS, Glacial Acetic AcidDibromophthalhydrazide, 10M NaOHNBS is a safer, solid source of electrophilic bromine compared to hazardous liquid Br₂.[2]
Temperature 80 - 100 °C[1]60 - 70 °C[1]Temperature control is critical for reaction rate and preventing side reactions.
Reaction Time 0.5 - 1 hour[1]1 - 2 hours[1]Shorter reaction times are a key advantage for industrial throughput.
Workup Precipitation in ice waterpH adjustment to 6-7[1]Solid-phase isolation at each step simplifies purification and handling at scale.
Typical Yield >95% (Intermediate)~98% (Final Product)[1]The high efficiency of each step contributes to an excellent overall process yield.

Troubleshooting & Optimization Guide (Q&A)

This section addresses common issues encountered during synthesis and scale-up.

Troubleshooting_Workflow start Problem Detected low_yield low_yield start->low_yield low_purity Purity Issues Contaminants Detected start->low_purity cause_yield1 Incomplete Bromination (Step 1) low_yield->cause_yield1 Check intermediate cause_yield2 Incomplete Hydrolysis (Step 2) low_yield->cause_yield2 Check hydrolysis cause_yield3 Loss During Precipitation low_yield->cause_yield3 Check workup cause_purity1 Unreacted Starting Material low_purity->cause_purity1 cause_purity2 Mono-brominated Impurities low_purity->cause_purity2 solution_yield1 solution_yield1 cause_yield1->solution_yield1 solution_yield2 Confirm NaOH concentration is 10M. Extend reaction time at 70°C. cause_yield2->solution_yield2 solution_yield3 Adjust pH slowly to 6.5. Avoid over-washing with water. cause_yield3->solution_yield3 solution_purity1 Improve washing of intermediate. Monitor reaction to completion (TLC/HPLC). cause_purity1->solution_purity1 solution_purity2 Increase NBS molar equivalent slightly. Ensure homogenous mixing. cause_purity2->solution_purity2

Caption: Troubleshooting workflow for synthesis issues.

Question: My final yield is significantly lower than the expected >95%. What are the likely causes?

Answer: Low yield can typically be traced to three critical areas: incomplete reactions in either step or mechanical losses during product isolation.

  • Incomplete Bromination (Step 1): The electrophilic substitution requires sufficient energy and the correct stoichiometry. Ensure the reaction temperature is maintained within the 80-100°C range.[1] A lower temperature can lead to a sluggish reaction. Also, verify the purity and molar ratio of your NBS.

  • Incomplete Hydrolysis (Step 2): The hydrolysis of the dibromophthalhydrazide intermediate is dependent on a high concentration of NaOH (10M) and adequate temperature (60-70°C).[1] If the reaction is incomplete, a significant amount of the intermediate will not convert to the final product. Consider extending the reaction time if monitoring shows the presence of starting material.

  • Product Loss During Workup: The precipitation of this compound is highly pH-dependent. If the pH is too low or too high (outside the 6-7 range), the product may remain soluble in the aqueous solution.[1] Perform the pH adjustment slowly with good agitation to ensure complete precipitation. Additionally, excessive washing with water can lead to minor product loss due to its slight solubility. Use ice-cold water for washing to minimize this effect.

Question: My final product shows impurities in its analytical data (NMR/HPLC). How can I identify and prevent them?

Answer: Purity is paramount. The most common impurities are unreacted starting materials or incompletely brominated species.

  • Unreacted Phthalylhydrazine: If the bromination in Step 1 is incomplete, phthalylhydrazine can be carried over. This is typically due to insufficient NBS or reaction time. Ensure the intermediate is thoroughly washed after precipitation to remove any unreacted starting material before proceeding to Step 2.

  • Mono-brominated Species: The presence of mono-brominated phthalhydrazide (and subsequently mono-bromophthalic acid) indicates an insufficient amount of the brominating agent. While this reaction pathway shows high selectivity for the di-bromo product, ensuring a slight excess of NBS can drive the reaction to completion. Homogeneous mixing on a large scale is critical to prevent localized areas of poor reagent concentration.

Question: What are the most critical parameters to monitor during scale-up?

Answer: When moving from the bench to an industrial scale, process control becomes paramount.

  • Temperature Management: The bromination reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The reactor must have an adequate cooling system, and the rate of reagent addition may need to be controlled to manage the heat output.

  • Mixing and Agitation: Ensuring a homogenous reaction mixture is vital for consistent product quality. Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reactions and impurities. The agitator speed and design must be optimized for the reactor volume and viscosity of the reaction medium.

  • Solid Handling: Both the intermediate and final product are solids. The filtration and drying equipment must be appropriately sized to handle the expected batch volume efficiently to prevent bottlenecks in the production workflow.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns with this synthesis? While this method avoids the use of highly toxic and volatile elemental bromine[3], N-bromosuccinimide and glacial acetic acid still require careful handling. NBS is an irritant, and acetic acid is corrosive. The hydrolysis step uses a highly concentrated sodium hydroxide solution, which is extremely corrosive. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All operations should be conducted in a well-ventilated area or a chemical fume hood.

  • How should waste streams from this process be handled? The primary waste streams will be the aqueous filtrates from both precipitation steps. The filtrate from Step 1 will contain acetic acid and succinimide. The filtrate from Step 2 will be a saline solution. Both streams should be neutralized to an appropriate pH before disposal according to local environmental regulations.

  • Can I use elemental bromine instead of NBS? Yes, direct bromination with elemental bromine (Br₂) is a known method, often using fuming sulfuric acid as a solvent.[4][5] However, this approach presents significant challenges for industrial use. Elemental bromine is highly toxic, corrosive, and difficult to handle, requiring specialized equipment and stringent safety protocols.[6][7] Furthermore, these reactions often require higher temperatures and can produce a mixture of brominated isomers, complicating purification.[8] The NBS method described here is superior in terms of safety, selectivity, and ease of operation.[1][2]

References

  • Zibo Anquan Chemical Co., Ltd. (2023). Phthalic anhydride bromination is a commonly used method for producing various chemicals. Zibo Anquan Chemical.

  • Google Patents. (CN105646176A). Preparation method of this compound.

  • ChemicalBook. 4-BROMO PHTHALIC ANHYDRUS synthesis.

  • Cambie, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2133.

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.

  • Benchchem. Technical Support Center: Handling Molecular Bromine in Industrial Synthesis.

  • Organic Syntheses. Phthalaldehydic acid.

  • Google Patents. (CN103980113B). A kind of preparation method of 4-bromophthalic acid.

  • Google Patents. (US2558862A). Manufacture of brominated phthalic anhydride.

  • Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses.

  • Google Patents. (US4962206A). Process for the preparation of 4-bromophthalic anhydride.

  • Google Patents. (EP1293495B1). Process for the preparation of bromoisophthalic acid compounds.

  • Google Patents. (CN103980113A). Preparation method of 4-bromophthalic acid.

  • University of California. Standard Operating Procedure: Bromine.

  • Slideshare. (2014). Bromine handling and safety.

  • Google Patents. (EP1293495B1). PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS.

  • Google Patents. (US3787474A). PROCESS FOR THE PRODUCTION OF TETRABROMO PHTHALIC ACID ANHYDRIDE.

Sources

Technical Support Center: Characterization of Impurities in 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 4,5-Dibromophthalic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing impurities. As an essential intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind the troubleshooting steps, grounded in regulatory expectations and field-proven experience.

Section 1: Frequently Asked Questions (FAQs) - The Strategic Overview

This section addresses high-level questions to frame the technical challenges and regulatory landscape associated with impurity profiling.

Q1: What are the most probable impurities I should expect in a batch of this compound?

A1: Impurities in this compound can be categorized based on their origin. A thorough understanding of the synthetic route is the first step in predicting potential impurities.[1][2]

  • Synthesis-Related Impurities: These arise from the manufacturing process itself.[1]

    • Starting Materials & Intermediates: Unreacted starting materials like phthalylhydrazine or intermediates such as dibromophthalhydrazide may be present.[3]

    • By-products: Isomeric impurities are common due to non-selective bromination. Expect regioisomers like 3,6-dibromophthalic acid and other brominated phthalic acids.[4] Under-brominated species (e.g., 4-bromophthalic acid) or over-brominated species can also form.[5]

  • Degradation Products: These form during storage or upon exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[6][7] Their identification is crucial for establishing the stability-indicating nature of your analytical methods.

  • Inorganic Impurities: These can include reagents, catalysts, or heavy metals from the manufacturing process.[1][8]

  • Residual Solvents: Solvents used during synthesis and purification, such as glacial acetic acid or water, may remain in the final product.[1]

Q2: Why is the rigorous characterization of these impurities so critical?

A2: Impurity characterization is a non-negotiable aspect of pharmaceutical development, directly impacting drug safety, efficacy, and stability. Even trace impurities can have unintended pharmacological or toxicological effects.[8] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established strict thresholds for the control of impurities to ensure patient safety.[9]

Q3: What are the key ICH regulatory thresholds I must adhere to?

A3: The ICH Q3A(R2) guideline for impurities in new drug substances is the primary document to follow.[9][10] It defines three critical action thresholds based on the maximum daily dose of the drug:

Threshold Definition Typical Limit (for max. daily dose ≤ 2 g/day )
Reporting The level above which an impurity must be reported in a regulatory submission.≥ 0.05%
Identification The level above which an impurity's structure must be confirmed.> 0.10%
Qualification The level above which an impurity's biological safety must be established.> 0.15% or 1.0 mg/day (whichever is lower)

Table 1: Summary of ICH Q3A(R2) Thresholds. These thresholds mandate a structured approach to impurity analysis.[10]

Q4: What does a typical analytical workflow for impurity characterization look like?

A4: A systematic workflow ensures that all impurities above the identification threshold are structurally elucidated. The process is iterative and involves multiple analytical techniques.

Impurity_Characterization_Workflow cluster_0 Detection & Quantification cluster_1 Preliminary Identification cluster_2 Confirmation & Elucidation cluster_3 Finalization Detect Impurity Detected (> Reporting Threshold) via HPLC/UPLC Quantify Quantify Impurity vs. Reference Standard or Relative Response Detect->Quantify If confirmed LCMS LC-MS Analysis (Molecular Weight & Formula) Quantify->LCMS If > ID Threshold Isotope Analyze Bromine Isotopic Pattern LCMS->Isotope Isolate Isolate Impurity (Prep-HPLC or SPE) Isotope->Isolate If structure unknown NMR NMR Spectroscopy (1H, 13C, 2D) for Structure Isolate->NMR FTIR FTIR Analysis (Functional Groups) NMR->FTIR Report Report Structure & Control Strategy NMR->Report

A typical workflow for impurity identification and characterization.

Section 2: Analytical Strategy & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the core analytical techniques used in impurity profiling.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone of impurity analysis, used for both detecting and quantifying impurities. A well-developed method must be "stability-indicating," meaning it can separate the main component from all potential impurities and degradation products.[11]

Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The aromatic nature of this compound provides good retention on this stationary phase.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Phosphoric Acid or Formic Acid in water. The acidic pH is critical to keep the carboxylic acid groups protonated (non-ionized), preventing poor peak shape (tailing).

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Initial Gradient: Begin with a broad gradient to elute all potential impurities (e.g., 5% to 95% B over 20 minutes).

  • Detection: Use a UV detector. Scan the UV spectrum of this compound to find the wavelength of maximum absorbance (typically around 254 nm or 278 nm).[12]

  • Forced Degradation: Subject the sample to forced degradation (see Section 3). Analyze the stressed samples using your initial method. The goal is to demonstrate that all new peaks (degradants) are baseline-resolved from the main peak and each other.[7]

  • Method Optimization: Adjust the gradient slope, temperature, and flow rate to improve the resolution between closely eluting peaks. A shallower gradient around the elution time of key impurities is often necessary.

Troubleshooting Guide: HPLC/UPLC

Q: My peaks for this compound and a suspected impurity are co-eluting. What should I do?

A:

  • Decrease Gradient Slope: A slower, shallower gradient provides more time for the column to differentiate between analytes. Focus the shallow portion of the gradient around the elution time of the co-eluting peaks.

  • Change Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter elution order and improve resolution.

  • Adjust pH: A slight change in the mobile phase pH can alter the ionization state of acidic or basic impurities, changing their retention time relative to the main peak.

  • Try a Different Stationary Phase: If C18 fails, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms (e.g., pi-pi interactions).

Q: I'm observing poor peak shape (tailing). What are the likely causes?

A:

  • Insufficiently Acidic Mobile Phase: The most common cause for acidic compounds. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid groups to maintain them in a single protonated state.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or sample concentration.

  • Secondary Silanol Interactions: Active silanol groups on the silica backbone can interact with polar analytes. Use a modern, end-capped column or add a competing agent like triethylamine (TEA) in small amounts to the mobile phase (use with caution as it can suppress MS signals).

  • Column Degradation: A void at the head of the column or contamination can cause peak tailing. Try flushing the column or replacing it.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is the fastest way to gain structural information about an unknown impurity, primarily its molecular weight and elemental formula.[13][14]

Protocol: Preliminary Impurity Identification with LC-MS

  • Ionization Source Selection: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound.[13] Run in both positive and negative ion modes, though negative mode is often better for acidic compounds ([M-H]⁻).

  • Initial Full Scan: Perform a full scan analysis (e.g., m/z 100-1000) to find the molecular ion of the impurity eluting from the HPLC.

  • High-Resolution Mass Spectrometry (HRMS): If available (e.g., Q-TOF or Orbitrap), use HRMS to obtain an accurate mass measurement. This allows for the prediction of the elemental formula with high confidence.

  • Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. An impurity with two bromine atoms will have a characteristic triplet isotopic pattern (1:2:1 ratio for [M], [M+2], [M+4]). This is a powerful confirmation tool.

  • Tandem MS (MS/MS): Fragment the molecular ion of the impurity to obtain structural information. The fragmentation pattern can be compared to the parent compound to identify where the molecule has changed.

Troubleshooting Guide: Mass Spectrometry

Q: I can't get a clear molecular ion peak for my impurity. What can I try?

A:

  • Switch Ionization Mode: If negative mode (ESI-) doesn't work, try positive mode (ESI+). Sometimes adducts like [M+Na]⁺ or [M+H]⁺ are more stable.

  • Change Mobile Phase Additive: If you are using a non-volatile buffer like phosphate, it will suppress the MS signal. Switch to a volatile modifier like formic acid or ammonium formate.

  • Optimize Source Parameters: Adjust the capillary voltage, cone voltage, and source temperatures. A cone voltage that is too high can cause in-source fragmentation, leading to the loss of the molecular ion.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.[16][17] It provides detailed information about the carbon-hydrogen framework of a molecule. For this, the impurity often needs to be isolated in sufficient quantity and purity (typically >0.5 mg).

Protocol: Essential NMR Experiments for Structure Elucidation

  • Isolation: Isolate the impurity using preparative HPLC or solid-phase extraction (SPE). Confirm purity by analytical HPLC before proceeding.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

  • DEPT-135: A spectral editing experiment that helps differentiate between CH, CH₂, and CH₃ groups.[15]

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

By combining the information from these experiments, a complete molecular structure can be pieced together like a puzzle.[15][18]

NMR_Logic Start Isolated Impurity H1 1. Acquire ¹H NMR Start->H1 Provides H count & connectivity C13 2. Acquire ¹³C & DEPT-135 NMR H1->C13 Provides C count & type (CH, CH₂, etc.) D2 3. Acquire 2D NMR (COSY, HSQC) C13->D2 Correlates H-H & C-H pairs Elucidate 4. Assemble Fragments & Propose Structure D2->Elucidate Confirm Confirm with MS Data Elucidate->Confirm

Logical flow of NMR experiments for structure elucidation.

Section 3: Forced Degradation Studies

Forced degradation (or stress testing) is the process of intentionally degrading a sample under harsh conditions to produce likely degradation products.[7][11] It is essential for developing stability-indicating methods and understanding degradation pathways.[6][19]

Protocol: Designing a Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound.[19][20] If a condition produces no degradation, you may need to increase the stressor's concentration, temperature, or duration.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for several hours.[11]

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for several hours.[11]

  • Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light, as specified in ICH Q1B guidelines.

Troubleshooting Guide: Forced Degradation

Q: My compound is extremely stable and shows no degradation under initial stress conditions. What should I do?

A:

  • Increase Stress Intensity: Move to more aggressive conditions. For hydrolysis, use a higher concentration of acid/base (e.g., 1 M HCl) and increase the temperature. However, avoid "unrealistically harsh conditions" that produce degradation products not relevant to formal stability studies.[19]

  • Anhydrous Conditions: For some molecules, degradation in aqueous conditions is not representative. Consider stress testing in anhydrous organic solutions to explore other pathways.[20]

  • Document Stability: If the molecule proves to be exceptionally stable under all relevant stress conditions, this is a valid result. Your documentation should clearly show the conditions you tested and the lack of degradation, which itself demonstrates the stability of the molecule.

References

  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Retrieved from [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017, July 27). Pharmaguideline. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). American Pharmaceutical Review. Retrieved from [Link]

  • Regulatory aspects of Impurity profiling. (2020, December 15). International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • 4-Bromophthalic acid. (n.d.). PubChem. Retrieved from [Link]

  • CN105646176A - Preparation method of this compound. (n.d.). Google Patents.
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  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-17. Retrieved from [Link]

  • Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. (2021). Molecules, 26(20), 6314. Retrieved from [Link]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2021). Molecules, 26(21), 6485. Retrieved from [Link]

  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. (2021). ResearchGate. Retrieved from [Link]

  • Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2016). Journal of Analytical & Pharmaceutical Research, 2(4). Retrieved from [Link]

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  • Chromatography Method Development For Impurity Analysis And Degradation. (2023). International Journal of Creative Research Thoughts. Retrieved from [Link]

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  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020). Pharmacia, 67(2), 79-87. Retrieved from [Link]

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thermal degradation of 4,5-Dibromophthalic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dibromophthalic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a particular focus on preventing and troubleshooting thermal degradation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My final product is off-white or yellowish instead of the expected white solid. What is the likely cause?

Answer: A yellow or off-white coloration is a classic indicator of thermal degradation or the presence of brominated impurities. The most probable cause is excessive temperature during the reaction or workup. Phthalic acid derivatives can undergo complex reactions at elevated temperatures, leading to chromophoric (color-causing) byproducts.

  • Causality: At temperatures significantly above the recommended range (e.g., > 100-120°C for hydrolysis steps), side reactions like partial decarboxylation or intermolecular condensation can occur.[1] These reactions can generate a complex mixture of colored impurities. Another possibility is the presence of unreacted bromine or bromine-containing side products, which are often colored.[2]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.

    • Review Heating Protocol: Avoid aggressive heating. A gradual ramp-up to the target temperature is recommended. For the hydrolysis of dibromophthalhydrazide, for instance, maintaining a strict temperature range of 60-70°C is critical for high purity.[3]

    • Purification: If the product is already colored, recrystallization is the most effective purification method. Water is a suitable solvent for recrystallization of the crude product.[4]

Q2: The yield of my synthesis is significantly lower than expected. What are the primary factors to investigate?

Answer: Low yield is often directly linked to thermal degradation, specifically decarboxylation, or incomplete reaction.

  • Causality:

    • Thermal Decarboxylation: Aromatic dicarboxylic acids can lose one or both carboxyl groups as carbon dioxide (CO₂) when overheated.[5] This is an irreversible process that directly converts your target molecule into a non-acidic, lower molecular weight byproduct, thus reducing the final isolated yield.

    • Incomplete Hydrolysis: If synthesizing from a precursor like dibromophthalhydrazide, incomplete hydrolysis will leave unreacted starting material, which may be lost during the workup and purification steps.[3]

  • Troubleshooting Steps:

    • Strict Temperature Adherence: As with discoloration, precise temperature control is paramount. For hydrolysis, do not exceed 70°C.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material to ensure the reaction has gone to completion before proceeding with the workup.

    • pH Control: During the precipitation of the final product, ensure the pH is carefully adjusted to the optimal range (typically pH 6-7) to maximize the recovery of the diacid form.[3]

Q3: During the reaction, I observed unexpected gas evolution. Should I be concerned?

Answer: Yes, this is a strong indication of thermal decomposition. The evolved gas is most likely carbon dioxide (CO₂) from decarboxylation or hydrogen bromide (HBr) from other degradation pathways.

  • Causality: The C-COOH bond in the phthalic acid structure can cleave under thermal stress, releasing CO₂.[5] In more extreme conditions, dehydrobromination or other fragmentation can release HBr, which is a corrosive and toxic gas.[6]

  • Immediate Actions:

    • Reduce Heat Immediately: Lower the temperature of the reaction to halt the degradation process.

    • Ensure Adequate Ventilation: Perform all steps in a well-ventilated fume hood, especially if HBr evolution is suspected.

    • Analyze Reaction Conditions: Post-reaction, critically evaluate the heating profile and reactor hotspots. Uneven heating can cause localized overheating even if the bulk temperature appears correct.

Section 2: Advanced Diagnostics & Mechanistic Insights

This section provides a deeper look into the chemical pathways of degradation and the analytical tools used to characterize them.

Q4: What are the primary thermal degradation pathways for this compound?

Answer: The two most significant thermal degradation pathways are intramolecular dehydration to form the anhydride and decarboxylation.

  • Pathway 1: Anhydride Formation: This is a common reaction for 1,2-dicarboxylic acids. Upon heating, the two adjacent carboxylic acid groups can lose a molecule of water to form the more thermally stable five-membered anhydride ring (4,5-dibromophthalic anhydride). This process often begins near the melting point.[7]

  • Pathway 2: Decarboxylation: At higher temperatures, the molecule can lose one or both of its carboxylic acid groups. The loss of one CO₂ molecule would yield a brominated benzoic acid derivative, while the loss of both would lead to a dibromobenzene isomer. This pathway is a primary cause of yield loss.

Below is a diagram illustrating these key degradation pathways.

DegradationPathways cluster_main This compound cluster_path1 Pathway 1: Dehydration cluster_path2 Pathway 2: Decarboxylation DBPA This compound (C₈H₄Br₂O₄) Anhydride 4,5-Dibromophthalic Anhydride (+ H₂O) DBPA->Anhydride Heat (e.g., >200°C) Intramolecular Dehydration BenzoicAcid Dibromobenzoic Acid (+ CO₂) DBPA->BenzoicAcid Higher Heat First Decarboxylation Dibromobenzene Dibromobenzene (+ 2CO₂) BenzoicAcid->Dibromobenzene Severe Heat Second Decarboxylation

Caption: Key thermal degradation pathways for this compound.

Q5: What analytical techniques are recommended for assessing the purity and detecting degradation byproducts?

Answer: A combination of techniques is ideal for a comprehensive analysis. Thermogravimetric Analysis (TGA) is invaluable for determining thermal stability, while chromatographic and spectroscopic methods are used for purity assessment and impurity identification.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate.[8][9] It provides a clear profile of the decomposition temperature. A TGA scan of pure this compound would show a stable mass until the onset of decomposition.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A well-developed HPLC method can separate the main compound from starting materials and various impurities, allowing for precise quantification.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurity peaks by providing their molecular weight. This is crucial for confirming the presence of degradation products like the anhydride or decarboxylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify major impurities if their concentration is high enough (>1-5%).

Technique Information Provided Typical Application
TGA Onset of decomposition temperature, thermal stability range.[11]Determining the maximum safe operating temperature for drying or other thermal processes.
HPLC Quantitative purity, detection of impurities.[10]Routine quality control, reaction monitoring.
LC-MS Molecular weight of impurities, structural elucidation.Identifying unknown peaks observed in HPLC, confirming degradation pathways.
NMR Structural confirmation of the bulk material.Final product characterization, identifying major structural impurities.

Section 3: Preventative Strategies & Process Optimization

Proactive measures are the best approach to avoiding thermal degradation.

Q6: How can I design my synthesis protocol to minimize the risk of thermal degradation from the start?

Answer: A well-designed protocol focuses on moderate reaction conditions, efficient heat transfer, and minimizing reaction time.

  • Causality: The rate of degradation reactions, like all chemical reactions, increases exponentially with temperature. Therefore, keeping the temperature as low as possible while still achieving a reasonable reaction rate is the most effective preventative strategy.

  • Protocol Design Principles:

    • Select a Validated, Low-Temperature Route: Modern synthesis methods often use milder conditions than older literature preparations. For example, a patented method describes the hydrolysis of a dibromophthalhydrazide intermediate at a gentle 60-70°C, achieving high yields and purity.[3] This is preferable to older methods that may have used harsh, high-temperature conditions.[3]

    • Ensure Uniform Heating: Use a well-stirred oil bath or a jacketed reactor for heating. Avoid direct heating with a mantle on a round-bottom flask, which can create hot spots on the glass surface, leading to localized degradation.

    • Optimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction's progress (e.g., by TLC/HPLC) and proceed to the next step as soon as it is complete.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, which can also contribute to impurity formation and discoloration.

Below is a workflow diagram illustrating critical control points in a typical synthesis.

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Drying Start Starting Materials (e.g., Dibromophthalhydrazide) Reaction Hydrolysis Reaction Start->Reaction CCP1 CCP 1: Temp Control (60-70°C) Reaction->CCP1 Precipitation Acidification & Precipitation CCP1->Precipitation CCP2 CCP 2: pH Control (pH 6-7) Precipitation->CCP2 Filtration Filtration CCP2->Filtration Drying Drying Filtration->Drying CCP3 CCP 3: Temp Control (<80°C, Vacuum) Drying->CCP3 FinalProduct Final Product: This compound CCP3->FinalProduct

Caption: Synthesis workflow with critical control points (CCPs) for preventing degradation.

Q7: What are the best practices for drying the final product without causing degradation?

Answer: The final drying step is a critical point where thermal degradation can easily occur if not properly controlled. The goal is to remove residual solvent and water at the lowest practical temperature.

  • Causality: Even though the product may be a solid, heating it for a prolonged period can still induce anhydride formation or decarboxylation, especially if hot spots exist in the oven.

  • Recommended Protocol:

    • Use a Vacuum Oven: A vacuum oven is highly recommended over a standard atmospheric oven. By reducing the pressure, you lower the boiling points of residual solvents (like water), allowing for efficient drying at a much lower temperature.

    • Set a Moderate Temperature: A temperature of 60-80°C under vacuum is typically sufficient and safe for drying this compound.

    • Dry to Constant Weight: Dry the product until its weight no longer changes over a set period (e.g., 1-2 hours). This ensures all solvent is removed without unnecessarily prolonged heating. Avoid leaving the product in the oven overnight without first establishing a safe and effective drying time.

References

  • Preparation method of this compound. CN105646176A.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (2020).
  • 4-BROMO PHTHALIC ANHYDRUS synthesis. ChemicalBook.
  • Preparation method of 4-bromophthalic acid. CN103980113A.
  • Thermogravimetric analysis. Wikipedia.
  • Method for preparing 5-bromoisophthalic acid compound. KR100787277B1.
  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022). MDPI.
  • This compound Product Description. ChemicalBook.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3.
  • This compound. Sigma-Aldrich.
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • Preparation method of 4-bromo phthalic anhydride. CN105399712A.
  • Phthalaldehydic acid. Organic Syntheses Procedure.
  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube.
  • This compound. MySkinRecipes.
  • This compound. Advanced Biochemicals.
  • This compound. Chemsrc.
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay). (2023). Sciencemadness Discussion Board.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
  • Products of thermal decomposition of bromin
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Thermal degradation of a brominated bisphenol A derivative.
  • The Ultimate Guide to Decarboxylation: How to Decarb Weed. (2024). Weedmaps.
  • 4-Bromophthalic anhydride Formula. ECHEMI.
  • 4,5-Dibromo-phthalic acid. Acints.
  • The Thermal Degradation Process of Tetrabromobisphenol A.
  • The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation.

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Navigating the Coordination Chemistry of 4,5-Dibromophthalic Acid: A Technical Guide to pH-Dependent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the application of 4,5-dibromophthalic acid in coordination chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are exploring the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. Here, we delve into the critical influence of pH on the coordination behavior of this compound, offering practical, field-proven insights in a readily accessible question-and-answer format. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary to navigate the complexities of your experimental work.

Understanding the Ligand: The Role of pH

This compound is a polyprotic acid, meaning it can donate more than one proton. The protonation state of its two carboxylic acid groups is directly dependent on the pH of the solution. This, in turn, dictates its coordination mode with metal ions, profoundly influencing the dimensionality and topology of the resulting coordination polymer.

This pH-dependent speciation is the cornerstone of controlling the synthesis of coordination polymers. At different pH values, the ligand will exist in different forms: fully protonated (H₂L), partially deprotonated (HL⁻), or fully deprotonated (L²⁻). Each of these forms offers a unique set of coordination sites and charge, leading to different structural outcomes. For instance, at a pH below pKa1, the ligand is predominantly in its neutral, fully protonated state. As the pH increases past pKa1, the singly deprotonated form becomes more prevalent. When the pH surpasses pKa2, the fully deprotonated dianion dominates. This dynamic interplay allows for the targeted synthesis of discrete complexes or extended one-, two-, or three-dimensional networks.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the reaction mixture affect the final structure of the coordination polymer?

The pH of the reaction medium is a critical parameter that governs the deprotonation of the carboxylic acid groups of the this compound ligand. This deprotonation state directly influences the ligand's coordination mode and the overall charge of the resulting metal-ligand complex. A general principle observed in the synthesis of coordination polymers with carboxylate ligands is that higher pH levels tend to favor the formation of higher-dimensional structures[1]. This is because at higher pH, both carboxylic acid groups are more likely to be deprotonated, providing more coordination sites and facilitating the formation of extended networks. Conversely, at lower pH values, the ligand may be only partially deprotonated or even neutral, leading to lower connectivity and potentially resulting in discrete molecules or lower-dimensional chains.

Q2: I am getting an amorphous precipitate instead of crystalline material. What are the likely causes and how can I troubleshoot this?

The formation of an amorphous precipitate is a common challenge in the synthesis of coordination polymers. Several factors can contribute to this issue:

  • Rapid Precipitation: If the reaction proceeds too quickly, the molecules may not have sufficient time to arrange themselves into an ordered crystalline lattice. To address this, you can try to slow down the reaction rate. This can be achieved by lowering the reaction temperature, using a slower method for combining the reactants (e.g., vapor diffusion or slow evaporation), or decreasing the concentration of the metal salt and ligand solutions.

  • Suboptimal pH: The pH of the solution might not be conducive to the formation of the desired crystalline phase. It is advisable to systematically vary the pH of the reaction mixture to find the optimal range for crystallization.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the stability of the resulting coordination polymer. Experimenting with different solvents or solvent mixtures can sometimes promote the growth of single crystals.

  • Impurities: The presence of impurities in the starting materials can inhibit crystal growth. Ensure that high-purity reagents and solvents are used.

Q3: My synthesis is not reproducible. What parameters should I control more carefully?

Lack of reproducibility in coordination polymer synthesis often stems from minor variations in reaction conditions. To improve consistency, it is crucial to meticulously control the following parameters:

  • pH: As discussed, pH is a dominant factor. Ensure accurate and consistent pH measurements and adjustments for each reaction.

  • Temperature: The reaction temperature, as well as the heating and cooling rates in solvothermal or hydrothermal syntheses, can influence the nucleation and growth of crystals.

  • Reactant Concentrations and Ratios: Precise control over the molar ratios of the metal salt and the ligand is essential.

  • Solvent Composition: If using a solvent mixture, maintain the exact same composition for each experiment.

  • Mixing: Ensure thorough and consistent mixing of the reactants.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No crystal formation, only a clear solution The concentration of reactants is too low, or the solubility of the product is too high in the chosen solvent.Increase the concentration of the reactants. Try a different solvent or a solvent mixture where the product is less soluble. Employ slow evaporation of the solvent to increase the concentration gradually.
Formation of very small or needle-like crystals Rapid nucleation and crystal growth.Decrease the reaction temperature. Use a co-solvent to modify the solubility. Consider using a modulating agent, such as a monocarboxylic acid, to compete for coordination sites and slow down the growth rate.
Obtaining a known phase instead of a new structure The reaction conditions are favoring a thermodynamically stable, previously reported structure.Systematically vary the reaction parameters such as pH, temperature, and the metal-to-ligand ratio. Introduce auxiliary ligands that can co-coordinate and direct the formation of new structures.
Inconsistent product dimensionality (e.g., sometimes 1D, sometimes 2D) The reaction is highly sensitive to the pH at the boundary between two stable phases.Narrow the pH range of your experiments and use a suitable buffer to maintain a more constant pH throughout the reaction.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of coordination polymers using this compound. These should be considered as starting points and may require optimization for specific metal ions and desired structures.

Protocol 1: Hydrothermal Synthesis of a Lanthanide-4,5-Dibromophthalic Acid Coordination Polymer

This protocol is adapted from procedures used for similar lanthanide-dicarboxylate systems[2].

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of a lanthanide(III) salt (e.g., La(NO₃)₃·6H₂O) in 5 mL of deionized water.

    • In a separate vial, dissolve 0.15 mmol of this compound in 5 mL of deionized water. A small amount of a base (e.g., dilute NaOH solution) may be added dropwise to aid dissolution and adjust the initial pH.

  • pH Adjustment:

    • Slowly add the this compound solution to the lanthanide salt solution while stirring.

    • Adjust the pH of the resulting mixture to a target value (e.g., 4.5) using a dilute solution of NaOH or HCl. Monitor the pH carefully with a calibrated pH meter.

  • Hydrothermal Reaction:

    • Transfer the final solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).

  • Product Isolation and Purification:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.

    • Dry the crystals in air or under a mild vacuum.

Protocol 2: Solvothermal Synthesis with an Auxiliary N-donor Ligand

This protocol incorporates a secondary ligand to potentially generate more complex structures, a common strategy in the synthesis of coordination polymers[3].

  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of a transition metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of a suitable solvent (e.g., N,N-dimethylformamide - DMF).

    • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of the same solvent.

    • In a third vial, dissolve 0.1 mmol of an auxiliary N-donor ligand (e.g., 1,10-phenanthroline) in 5 mL of the same solvent.

  • Reaction Mixture Assembly:

    • Combine the three solutions in a single vial and stir for 30 minutes.

    • The pH can be adjusted at this stage using a suitable acid or base, although in non-aqueous or mixed-solvent systems, the effect of pH is more complex.

  • Solvothermal Reaction:

    • Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for 48-72 hours.

  • Product Isolation:

    • Follow the same cooling, filtration, washing, and drying procedures as described in Protocol 1.

Visualization of Key Concepts

pH-Dependent Speciation of this compound

G H2L H₂L (Fully Protonated) HL_minus HL⁻ (Singly Deprotonated) H2L->HL_minus pH > pKa1 L_2minus L²⁻ (Fully Deprotonated) HL_minus->L_2minus pH > pKa2

Caption: Predominant species of this compound at different pH ranges.

General Workflow for Hydrothermal Synthesis

G cluster_prep Reactant Preparation A Dissolve Metal Salt C Combine Solutions & Adjust pH A->C B Dissolve this compound B->C D Hydrothermal Reaction (Autoclave) C->D E Cooling & Crystallization D->E F Filtration & Washing E->F G Drying F->G H Characterization (XRD, etc.) G->H

Caption: A typical workflow for the hydrothermal synthesis of coordination polymers.

References

  • Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties. CrystEngComm (RSC Publishing). [Link]

  • A Zinc Complex Based on 4-Bromoisophthalic Acid and 1,2-Bi(4-pyridyl)ethane: Hydrothermal Synthesis, Crystal Structure, and Fluorescent Properties. Semantic Scholar. [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. [Link]

  • Lanthanide Complexes in Recent Molecules. PMC - NIH. [Link]

  • Novel lanthanide complexes of 5-nitroisophthalic acid containing two kinds of π–π stacking interactions. ResearchGate. [Link]

  • Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm (RSC Publishing). [Link]

  • The Effect of pH on the Dimensionality of Coordination Polymers. ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. MDPI. [Link]

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Technical Support Center: Single-Crystal X-ray Diffraction of 4,5-Dibromophthalic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dibromophthalic acid-based compounds. This guide is structured to provide expert-level troubleshooting advice and in-depth answers to common challenges encountered during single-crystal X-ray diffraction (SCXRD) experiments. Our focus is on providing not just solutions, but a foundational understanding of the crystallographic principles at play, particularly concerning these heavily halogenated aromatic systems.

Section 1: Crystal Growth and Sample Preparation

The journey to a high-quality crystal structure begins with a high-quality crystal. This is often the most challenging and critical step in the entire process.[1] Compounds based on this compound present unique opportunities and challenges due to their rigid backbone, strong hydrogen bonding motifs from the carboxylic acids, and the presence of heavy bromine atoms.

Q1: I am struggling to obtain any single crystals of my this compound co-crystal/salt. All I get is an amorphous powder or oil. What are the primary factors I should investigate?

A1: This is a common and frustrating problem often rooted in purity, solvent choice, and kinetics.

  • Causality & Rationale: Crystallization is a process of molecular self-assembly that requires molecules to recognize each other and pack into an ordered lattice. Impurities disrupt this recognition process, preventing long-range order. The solvent is not merely a medium but an active participant; it modulates the solubility and can interact with the solute, influencing how molecules approach each other.[2][3] Rapid supersaturation leads to a kinetic "crash out," where molecules precipitate too quickly to organize, resulting in an amorphous solid.

  • Troubleshooting Steps:

    • Verify Purity: Ensure your this compound and any co-formers are of the highest possible purity (>97%). Recrystallize the starting materials if necessary.

    • Systematic Solvent Screening: The choice of solvent is paramount.[4] Phthalic acid and its derivatives have temperature-dependent solubility, often being poorly soluble at room temperature but significantly more soluble when heated.[5] You must explore a range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

    • Control the Rate of Supersaturation: Slow down the process. Fast evaporation or rapid cooling are common culprits for amorphous precipitation.[6]

Experimental Protocol: Solvent Screening for Crystal Growth
  • Preparation: Prepare saturated or near-saturated solutions of your compound in a variety of solvents (see Table 1) in small vials (approx. 1-2 mg in 0.5-1 mL). Heating may be required to achieve dissolution. If the compound is insoluble, the solvent is unsuitable. If it is too soluble, it is also unsuitable for slow evaporation.

  • Filtration: Filter the warm solutions through a syringe filter (PTFE, 0.22 µm) into clean vials to remove any particulate impurities.

  • Execution of Techniques:

    • Slow Evaporation: Cover the vials with a cap, then pierce the cap with a needle. Place the vials in a vibration-free area.

    • Slow Cooling: For solvents where solubility is highly temperature-dependent (e.g., water, ethanol), place the filtered, saturated solutions in a dewar of hot water or a programmable heating block and allow it to cool to room temperature over 12-24 hours.

    • Vapor Diffusion (Liquid/Liquid): In a small, open vial, dissolve your compound in a "good" solvent (e.g., DMF, DMSO). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., diethyl ether, pentane) in which your compound is insoluble. The poor solvent will slowly diffuse into the good solvent, reducing solubility and inducing crystallization.

  • Observation: Monitor the vials daily for several weeks. Do not disturb them. Use a microscope to inspect any solids that form.[7]

Data Presentation: Recommended Solvents for Screening
SolventPolarity IndexBoiling Point (°C)H-Bonding CharacterRationale for Use
Water10.2100Donor & AcceptorGood for exploiting temperature-dependent solubility.[5]
Ethanol5.278Donor & AcceptorCommon choice for organic acids, can participate in H-bonds.
Acetone5.156AcceptorAprotic polar solvent, prevents solute-solvent H-bonds.
Ethyl Acetate4.477AcceptorMedium polarity, good for slow evaporation.
Dichloromethane3.140Weak AcceptorLower polarity, can favor different packing motifs.
Toluene2.4111None (π-system)Aromatic solvent, can promote π-π stacking interactions.
Dimethylformamide (DMF)6.4153AcceptorHigh polarity, good for dissolving stubborn compounds (use in diffusion setups).

Q2: My crystals grow as very fine needles or thin plates, which are unsuitable for diffraction. How can I change the crystal habit to get more equant (block-like) crystals?

A2: Crystal morphology (habit) is a direct reflection of the underlying crystal structure and is dictated by the relative growth rates of different crystal faces.[4] Needles or plates form when growth along one direction is much faster than in others. To get more equant crystals, you need to inhibit this rapid growth.

  • Causality & Rationale: Solvents or additives can selectively adsorb to specific crystal faces, blocking the addition of new solute molecules and thus slowing the growth of that face.[2] For aromatic acids, rapid growth often occurs along directions involving π-π stacking. A solvent that can disrupt these interactions may slow this growth.

  • Troubleshooting & Optimization:

    • Change the Solvent System: This is the most effective strategy. If you are getting needles from a polar, protic solvent like ethanol, try a less polar or aprotic solvent like toluene or ethyl acetate. The goal is to find a solvent that interacts more strongly with the fastest-growing faces.

    • Use Solvent Mixtures: A mixture of a "good" and a "poor" solvent can sometimes dramatically alter the crystal habit.[8] Experiment with mixtures like Ethanol/Water, Toluene/Hexane, or Dichloromethane/Methanol.

    • Introduce Additives: Sometimes, a small amount (1-5% mole fraction) of a structurally related molecule can act as a "capping agent," inhibiting growth in a specific direction.

Visualization: Workflow for Crystal Habit Optimization

Below is a logical workflow for troubleshooting and optimizing the morphology of your crystals.

G start Start: Poor Crystal Habit (Needles/Plates) solvent_change Change Primary Solvent (e.g., Polar -> Aprotic) start->solvent_change evaluate1 Evaluate Morphology solvent_change->evaluate1 solvent_mix Introduce Co-Solvent (e.g., Ethanol/Water) evaluate1->solvent_mix No Improvement success Success: Equant Crystals evaluate1->success Improved evaluate2 Evaluate Morphology solvent_mix->evaluate2 additives Use Additives/ Capping Agents evaluate2->additives No Improvement evaluate2->success Improved evaluate3 Evaluate Morphology additives->evaluate3 evaluate3->success Improved fail Iterate or Try New Method evaluate3->fail No Improvement

Caption: Workflow for Crystal Habit Optimization.

Section 2: Data Collection

Once a suitable crystal is obtained, the next step is to collect diffraction data. The high scattering power of the two bromine atoms in this compound is a double-edged sword: it aids in structure solution but can cause problems during data collection and processing.

Q3: My diffraction spots are weak and diffuse, and the diffraction pattern fades quickly during the experiment. What is happening?

A3: This combination of symptoms strongly suggests one of two issues: very poor internal crystal quality (high mosaicity or disorder) or rapid radiation damage.

  • Causality & Rationale:

    • Poor Quality: A perfect crystal is a well-ordered 3D array. If the crystal is composed of slightly misaligned domains (high mosaicity) or contains significant conformational or occupational disorder, the diffraction spots will be smeared out and weak.[9]

    • Radiation Damage: High-energy X-rays can break chemical bonds, creating free radicals that destroy the crystal lattice. This is a time-dependent process. While less common for robust aromatic compounds compared to proteins, it can still occur, especially with powerful synchrotron sources.[9]

  • Troubleshooting Steps:

    • Screen Multiple Crystals: Never assume the first crystal you pick is the best. Screen several samples and choose the one with the sharpest spots and highest resolution diffraction.

    • Reduce Exposure Time/Dose: If radiation damage is suspected, collect data with shorter exposure times per frame and/or attenuate the X-ray beam.

    • Cryo-cooling: If not already doing so, collecting data at low temperatures (typically 100 K) is the single most effective way to mitigate radiation damage.

    • Re-grow Crystals: Ultimately, poor diffraction often points back to a problem with crystal quality. Revisit the crystallization experiments to obtain more highly ordered crystals.

Q4: After integrating my data, the merging R-value, R(int) or R(merge), is very high (>15%). What does this indicate and how can I improve it?

A4: A high R(int) indicates poor agreement between symmetry-equivalent reflections. This is a serious issue that suggests a problem with the data, not the crystal structure itself, and it must be addressed before proceeding.[10]

  • Causality & Rationale:

    • Absorption: This is the most likely culprit for a bromine-containing compound. The heavy bromine atoms absorb X-rays significantly, and this absorption is highly dependent on the crystal's orientation in the beam. If not corrected, reflections passing through a long path length in the crystal will be artificially weaker than their symmetry equivalents that passed through a shorter path.

    • Crystal Decay: As discussed in Q3, the crystal may be decaying during the experiment, meaning reflections measured at the end of the experiment are weaker than equivalent ones measured at the beginning.

    • Incorrect Space Group: If you have assigned a symmetry that is too high, you will be averaging reflections that are not truly equivalent, leading to a high R(int).

  • Troubleshooting Steps:

    • Apply an Absorption Correction: This is mandatory for any structure containing heavy atoms like bromine. Modern data collection software suites (e.g., CrysAlisPro, APEX) have algorithms to perform an empirical absorption correction based on the redundant data (a multi-scan correction). This should always be your first step.

    • Check for Decay: Plot the average intensity of a set of standard reflections versus time (or frame number). If there is a steady decrease, the crystal is decaying. You may need to use a fresh crystal or merge data from multiple crystals.

    • Re-evaluate Symmetry: Carefully examine the systematic absences and the Laue symmetry suggested by the data processing software. If in doubt, process the data in a lower symmetry space group (e.g., P-1) and check for higher symmetry later.

Section 3: Structure Solution and Refinement

Solving the phase problem is the key to moving from diffraction intensities to an electron density map. The presence of heavy atoms profoundly influences the best strategy for success.

Q5: My structure fails to solve using the default "direct methods" in my software package. Is there an alternative approach?

A5: Yes. For compounds containing heavy atoms like this compound, Patterson methods are often more powerful and reliable than direct methods.[11][12]

  • Causality & Rationale:

    • Direct Methods: These methods work by finding statistical phase relationships between reflections. They are most successful when atoms have similar scattering power (e.g., typical organic compounds with C, H, N, O).[13] The presence of very strong scatterers (Br) can violate the statistical assumptions upon which direct methods are based.

    • Patterson Methods: This technique does not solve for phases directly. Instead, it calculates a "Patterson map," which is a map of all the interatomic vectors (vectors between atoms) in the crystal structure.[14] The height of a peak in this map is proportional to the product of the atomic numbers of the two atoms forming the vector.[15] The vector between two bromine atoms will therefore be a very prominent peak. By finding this Br-Br vector, you can determine the positions of the heavy atoms. Once the heavy atoms are located, their contribution to the phases can be calculated, which is usually sufficient to reveal the rest of the structure in a subsequent Fourier map.[16]

Visualization: Decision Workflow for Structure Solution

This diagram outlines the decision-making process for solving a structure with and without heavy atoms.

G start Start: Integrated Diffraction Data heavy_atom_check Does the structure contain significant heavy atoms (e.g., Br, I, metal)? start->heavy_atom_check patterson Use Patterson Methods to locate heavy atoms heavy_atom_check->patterson Yes direct_methods Use Direct Methods (e.g., SHELXT, SIR) heavy_atom_check->direct_methods No fourier Calculate initial phases from heavy atoms and generate Fourier map patterson->fourier direct_methods->patterson Fail find_atoms Locate remaining atoms in Fourier / Difference Map direct_methods->find_atoms Success fourier->find_atoms refine Refine Structure (e.g., SHELXL) find_atoms->refine solved Structure Solved refine->solved

Caption: Decision Workflow for Structure Solution Methods.

Q6: The refinement of my structure has stalled at a high R1 value (~15-20%), and some atoms have strange, non-positive-definite thermal ellipsoids (ADPs). What could be the problem?

A6: These are classic symptoms of an uncorrected crystallographic problem, most commonly twinning .

  • Causality & Rationale: Twinning occurs when two (or more) separate crystal lattices are intergrown in a specific, symmetrical orientation.[17][18] The resulting diffraction pattern is a superposition of the patterns from each twin component.[19] When you try to model this composite pattern with a single lattice, the fit will be poor (high R1), and the model will try to compensate for the "extra" intensity from the other twin domain by distorting the thermal ellipsoids of some atoms. Twinning can occur during crystal growth or as a result of a phase transition.[20]

  • Troubleshooting Steps:

    • Check Metrics: Your refinement software likely provides metrics to check for twinning. In SHELXL, for example, the ACTA command will print warnings about missed symmetry or potential twinning. Programs like PLATON have robust routines for identifying twinning.

    • Examine the Diffraction Pattern: Look for non-indexed spots or apparent symmetry that is inconsistent with your chosen space group. Sometimes, reflections may appear split or oddly shaped.

    • Perform a Twin Refinement: If twinning is suspected, you must refine the structure using a twin law. For example, in SHELXL, this is accomplished using the TWIN instruction followed by a matrix describing the relationship between the twin domains, and a BASF instruction to refine the fractional contribution of each component. This can often dramatically improve the R1 value and lead to a chemically sensible structural model.

Section 4: Frequently Asked Questions (FAQs)

Q: What is polymorphism and why is it a concern for my this compound-based pharmaceutical compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[21] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the solid state. This is critically important in the pharmaceutical industry because different polymorphs can have vastly different physical properties, including solubility, dissolution rate, stability, and bioavailability. An unstable polymorph could convert to a more stable, less soluble form over time, rendering a drug ineffective. Single-crystal XRD is the definitive method for identifying and characterizing different polymorphic forms.

Q: I have solved my structure. How can I check for and analyze the halogen bonding involving the bromine atoms?

A: Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the "σ-hole") interacts with a nucleophile, such as an oxygen or nitrogen atom.[22] To identify potential halogen bonds in your solved structure:

  • Search for short intermolecular contacts between your bromine atoms and nearby electronegative atoms (O, N, S, etc.).

  • The distance should be less than the sum of the van der Waals radii of the two atoms involved (vdW radius of Br ≈ 1.85 Å).

  • The geometry is also key: the C–Br···X angle (where X is the nucleophile) should be close to linear (ideally ~180°), and the Br···X–Y angle should be around 90-120°, indicating interaction with a lone pair on the nucleophile.

Q: What are the ideal crystal dimensions for data collection on a modern diffractometer?

A: For a modern instrument with a high-intensity X-ray source, the ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions (100-300 microns).[13] Crystals that are too large can suffer from severe absorption effects, especially with heavy atoms, while crystals that are too small may yield weak diffraction.[13] Most importantly, the crystal should be a single, non-fractured, optically clear specimen when viewed under a polarized light microscope.[7]

References
  • Sivanantham, M. Crystal growth and characterization of phthalate based single crystals. Journal of Ovonic Research.
  • Liang, Z. et al. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Available at: [Link].

  • Fiveable. Phase problem and methods to solve it (direct methods, Patterson methods). Crystallography Class Notes. Available at: [Link].

  • Egert, E., Cruse, W.B.T., and Kermard, O. PATTERSON SEARCH AND DIRECT METHODS - A CoMBINED APPROACH TO STRUCTURE SoLUTION. IUCr Journals. Available at: [Link].

  • Rius, J. et al. Application of Patterson-function direct methods to materials characterization. Acta Crystallographica Section A. Available at: [Link].

  • Näther, C. Errors and pitfalls in single crystal structure analysis. IUCr Journals. Available at: [Link].

  • CCDC. Solution of a structure. Available at: [Link].

  • Rajamanikam, S. How to grow phthalic acid crystal, given that it is not soluble in water at room temp?. ResearchGate. Available at: [Link].

  • Chen, J. et al. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design. Available at: [Link].

  • Carleton College. Single-crystal X-ray Diffraction. SERC. Available at: [Link].

  • ResearchGate. Growth, structural and mechanical studies of phthalic acid single crystals grown in two different solutions. Available at: [Link].

  • University of Barcelona. Crystallography. Structural resolution. The Patterson function and the Patterson method. Available at: [Link].

  • ResearchGate. Growth and perfection of phthalic anhydride single crystals. Available at: [Link].

  • Vasileiadis, M. et al. Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. Crystal Growth & Design. Available at: [Link].

  • ResearchGate. The effect of solvent on crystal morphology. Available at: [Link].

  • Zhurov, V.V. et al. Quantifying the Inter- and Intramolecular Interactions in Crystalline Phthalic Acid. Crystal Growth & Design. Available at: [Link].

  • PubChem. 4,5-Dibromophthalic anhydride. Available at: [Link].

  • Wlodawer, A. et al. Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology. Available at: [Link].

  • Chemistry LibreTexts. Twinning. Available at: [Link].

  • Wang, C. et al. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Journal of Materials Chemistry C. Available at: [Link].

  • Duke, E. A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link].

  • CCP4. X-ray Diffraction Data Collection. Available at: [Link].

  • BIOVIA. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Available at: [Link].

  • Schiebel, J. et al. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Journal of Medicinal Chemistry. Available at: [Link].

  • Garman, E., and Murray, J.W. Heavy-atom derivatization. IUCr Journals. Available at: [Link].

  • Tulane University. Twinning, Polymorphism, Polytypism, Pseudomorphism. Available at: [Link].

  • Wikipedia. X-ray crystallography. Available at: [Link].

  • Wikipedia. Crystal twinning. Available at: [Link].

  • Parsons, S. Introduction to twinning. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link].

  • Britannica. Twinning. Available at: [Link].

  • Oxford Neuroscience. An overview of heavy-atom derivatization of protein crystals. Available at: [Link].

  • Chemsrc. This compound. Available at: [Link].

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  • Hunter, K.A. et al. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Molecules. Available at: [Link].

Sources

Technical Support Center: Strategies to Enhance the Stability of MOFs Derived from 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 4,5-dibromophthalic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you overcome common challenges and enhance the stability and performance of your materials.

Introduction: The Promise and Perils of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) constructed using this compound as an organic linker offer exciting possibilities in catalysis, gas storage, and drug delivery. The two bromine atoms on the aromatic ring provide a unique electronic environment and serve as valuable handles for post-synthetic modification (PSM), allowing for the tailoring of the MOF's properties. However, the electron-withdrawing nature of the bromine substituents can also introduce stability challenges, particularly concerning hydrolysis and thermal degradation. This guide will equip you with the knowledge and practical strategies to mitigate these issues and unlock the full potential of your this compound-based MOFs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns that researchers often have when working with MOFs derived from this compound.

Q1: Why is my MOF synthesized from this compound showing poor crystallinity?

A1: Poor crystallinity in MOFs derived from substituted phthalic acids can stem from several factors. The bulky bromine atoms can introduce steric hindrance, potentially impeding the regular self-assembly of the framework. Furthermore, the electron-withdrawing effect of the bromines can alter the pKa of the carboxylic acid groups, influencing the coordination kinetics with the metal nodes. Rapid precipitation can also lead to amorphous material. To address this, consider optimizing the synthesis conditions by:

  • Slowing down the crystallization rate: Lowering the reaction temperature or using a slower solvent diffusion method can provide more time for an ordered framework to form.

  • Using modulators: The addition of monocarboxylic acids, such as acetic acid or formic acid, can compete with the linker for coordination to the metal clusters, thereby slowing down the nucleation and growth of the MOF crystals and improving crystallinity.[1][2][3][4][5]

  • Adjusting the solvent system: The choice of solvent is crucial. A solvent system that provides appropriate solubility for both the metal salt and the linker is essential for controlled crystal growth.

Q2: My this compound-based MOF seems to be unstable in the presence of water or humid air. What is the likely cause and how can I improve its hydrolytic stability?

A2: The hydrolytic instability of MOFs, particularly those with carboxylate linkers, is a common challenge.[6][7][8] The metal-carboxylate coordination bonds can be susceptible to attack by water molecules, leading to the breakdown of the framework structure. The electron-withdrawing bromine atoms on the this compound linker can increase the partial positive charge on the metal center, making it more susceptible to nucleophilic attack by water. Strategies to enhance hydrolytic stability include:

  • Choosing a more hydrolytically resistant metal node: High-valent metal ions like Zr(IV), Hf(IV), and Cr(III) generally form stronger and more water-resistant coordination bonds compared to divalent metal ions like Zn(II) or Cu(II).[6]

  • Introducing hydrophobic functional groups: While this compound itself has some hydrophobicity, further functionalization through post-synthetic modification can create a more water-repellent environment within the pores, shielding the coordination bonds from water.[9]

  • Framework interpenetration: Synthesizing an interpenetrated framework can enhance stability by increasing the structural reinforcement and reducing the accessible volume for water molecules to congregate around the metal nodes.[9]

Q3: What is the expected thermal stability of a MOF derived from this compound, and what factors influence it?

A3: The thermal stability of a MOF is primarily determined by the strength of the metal-linker coordination bonds and the decomposition temperature of the organic linker itself. For phthalic acid-based MOFs, decomposition temperatures can vary significantly depending on the metal center and the overall framework structure. Generally, the presence of substituents on the linker can slightly decrease the decomposition temperature.[10] It is crucial to perform thermogravimetric analysis (TGA) to determine the precise decomposition temperature of your specific MOF. Factors that can influence thermal stability include:

  • Strength of the metal-ligand bond: As with hydrolytic stability, stronger coordination bonds lead to higher thermal stability.

  • Framework topology and density: Denser, more highly connected frameworks tend to be more thermally robust.

  • Presence of solvent molecules in the pores: Trapped solvent molecules can lower the decomposition temperature. Proper activation of the MOF by removing residual solvents is critical before high-temperature applications.

Q4: Can I perform post-synthetic modifications on the bromine atoms of the this compound linker?

A4: Yes, the bromine atoms on the linker are excellent functional handles for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[11][12] This allows for the introduction of a wide range of new functional groups, enabling the fine-tuning of the MOF's properties for specific applications. However, it is critical to choose reaction conditions that are mild enough to not compromise the integrity of the MOF framework.

Part 2: Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common experimental issues.

Issue 1: Synthesis Results in Amorphous Powder or Poor Yield
Symptom Potential Cause Troubleshooting Steps & Rationale
White amorphous precipitate forms immediately upon mixing reagents. 1. Reaction kinetics are too fast: The coordination between the metal ions and the deprotonated this compound is occurring too rapidly, preventing the formation of an ordered crystalline structure. 2. Poor solubility of reactants: One or both of the reactants may not be fully dissolved before the reaction is initiated, leading to uncontrolled precipitation.1. Lower the reaction temperature: This will slow down the reaction rate, allowing for more controlled nucleation and crystal growth. 2. Use a modulator: Introduce a monocarboxylic acid (e.g., acetic acid, benzoic acid) to the reaction mixture. The modulator competes with the linker for coordination sites on the metal cluster, slowing down the framework assembly and promoting the formation of a more crystalline product.[1][2][4][5] 3. Ensure complete dissolution: Use sonication or gentle heating to ensure both the metal salt and the this compound are fully dissolved in their respective solvents before mixing.
Low yield of crystalline product. 1. Suboptimal solvent system: The chosen solvent may not be ideal for the crystallization of the desired MOF phase. 2. Incorrect pH of the reaction mixture: The deprotonation of the carboxylic acid groups is pH-dependent and crucial for coordination.1. Screen different solvents: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol) to find the optimal conditions for your specific metal-linker combination. 2. Adjust the pH: Carefully add small amounts of an acid or base to the reaction mixture to optimize the pH for deprotonation and coordination.
Issue 2: MOF Degrades During Activation or Use
Symptom Potential Cause Troubleshooting Steps & Rationale
Loss of crystallinity (as observed by PXRD) after solvent exchange or heating. 1. Hydrolytic instability: The MOF is susceptible to degradation by residual water in the solvents or from atmospheric moisture. 2. Thermal instability: The activation temperature is too high, causing the framework to decompose. 3. Capillary forces during solvent removal: The surface tension of the solvent can cause the pores to collapse during evaporation.1. Use anhydrous solvents: Ensure all solvents used for washing and exchange are thoroughly dried. 2. Perform activation under inert atmosphere: Conduct the heating and evacuation steps under a nitrogen or argon atmosphere to minimize exposure to moisture. 3. Determine the decomposition temperature: Run a TGA on the as-synthesized material to accurately determine the thermal decomposition temperature and set the activation temperature well below this point. 4. Use a gentle activation method: Supercritical CO2 exchange is a highly effective method for removing solvents without inducing pore collapse from capillary forces.[13]
Degradation in the presence of specific guest molecules or reaction conditions. 1. Chemical incompatibility: The guest molecules or reactants are reacting with the metal nodes or the linker, leading to framework decomposition. 2. Acidic or basic conditions: The MOF is not stable at the pH of the reaction medium.1. Protect the active sites: If the guest molecule is coordinating too strongly to the metal centers, consider using a protecting group strategy during synthesis, which can be removed post-synthetically.[14][15][16] 2. Perform stability tests: Before using the MOF in a specific application, test its stability in the relevant solvent and pH conditions by monitoring its PXRD pattern over time.

Part 3: Experimental Protocols & Best Practices

This section provides detailed protocols for key experimental procedures.

Protocol 1: General Solvothermal Synthesis of a this compound-Based MOF

This protocol provides a starting point for the synthesis of a MOF using this compound. Optimization of reactant ratios, temperature, and time will likely be necessary for specific metal-linker combinations.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • This compound

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., acetic acid, formic acid)

  • Teflon-lined autoclave or screw-capped vials

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL).

  • In a separate vial, dissolve this compound (e.g., 0.5 mmol) in the same solvent (e.g., 10 mL). Sonication may be required to achieve full dissolution.

  • If using a modulator, add it to the linker solution. The amount of modulator can be varied significantly (from a few equivalents to a large excess relative to the linker).

  • Combine the metal salt and linker solutions in a Teflon-lined autoclave or a larger screw-capped vial.

  • Seal the vessel and place it in a preheated oven at the desired temperature (typically between 80°C and 150°C).

  • Maintain the temperature for the desired reaction time (typically 12 to 72 hours).

  • Allow the vessel to cool slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., 3 x 10 mL of DMF) to remove unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.

  • Dry the product under vacuum to obtain the activated MOF.

Protocol 2: Post-Synthetic Modification via Suzuki-Miyaura Coupling

This protocol describes a general procedure for functionalizing the C-Br bonds of the this compound linker within a pre-synthesized MOF.

Materials:

  • Activated MOF derived from this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, dioxane)

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., argon), suspend the activated MOF (e.g., 100 mg) in the chosen solvent (e.g., 20 mL).

  • Add the arylboronic acid (e.g., 4 equivalents per bromine atom), the palladium catalyst (e.g., 0.1 equivalents per bromine atom), and the base (e.g., 5 equivalents per bromine atom).

  • Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C) and stir for 24-48 hours.

  • After cooling to room temperature, collect the modified MOF by filtration.

  • Wash the product extensively with the reaction solvent and then with a solvent like ethanol to remove any unreacted reagents and the catalyst.

  • Dry the modified MOF under vacuum.

  • Characterize the product using techniques such as FT-IR, NMR of a digested sample, and elemental analysis to confirm the successful modification. It is also crucial to check the PXRD to ensure the framework's crystallinity was maintained.

Part 4: Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important workflows and relationships.

Hydrolytic_Degradation_Pathway cluster_0 Stable MOF Framework cluster_1 Hydrolytic Attack cluster_2 Framework Collapse Metal_Node Metal Node Linker 4,5-Dibromophthalic Acid Linker Metal_Node->Linker Coordination Bond Degradation Coordination Bond Cleavage Metal_Node->Degradation Linker->Degradation Water Water (H₂O) Water->Degradation Degraded_Linker Protonated Linker Degradation->Degraded_Linker Metal_Hydroxide Metal Hydroxide Degradation->Metal_Hydroxide

Caption: Pathway of hydrolytic degradation in a MOF.

PSM_Workflow Start Start with 4,5-Dibromophthalic Acid MOF Reaction_Setup Suspend MOF in Solvent Add Arylboronic Acid, Pd Catalyst, Base Start->Reaction_Setup Heating Heat under Inert Atmosphere Reaction_Setup->Heating Workup Filter and Wash Modified MOF Heating->Workup Characterization Analyze Product (PXRD, FT-IR, NMR) Workup->Characterization End Functionally-Modified Stable MOF Characterization->End

Caption: Workflow for Post-Synthetic Modification.

References

  • Cohen, S. M. (2011). A general thermolabile protecting group strategy for organocatalytic metal-organic frameworks. Journal of the American Chemical Society, 133(15), 5806-9. [Link]

  • Gaudin, C., et al. (2022). Degradation Mechanism of Metal–Organic Framework Drug Nanocarriers Studied by Solid-State Nuclear Magnetic Resonance and X-ray Absorption Near-Edge Structure Spectroscopy. Chemistry of Materials, 34(18), 8483-8494. [Link]

  • Lashkari, M., & Shariatinia, Z. (2022). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 12(12), 7388-7417. [Link]

  • Ali-Ahmad, A., et al. (2023). Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. Catalysts, 13(1), 205. [Link]

  • Morris, W., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ACS Applied Materials & Interfaces, 9(21), 18303-18310. [Link]

  • Geng, N., et al. (2021). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design, 21(10), 5833-5842. [Link]

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Validation & Comparative

A Comparative Guide to 4,5-Dibromophthalic Acid and 3,6-Dibromophthalic Acid as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of coordination chemistry and materials science, the rational design of functional materials such as Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker, or ligand, is a critical determinant of the final architecture, porosity, and physicochemical properties of the material. Phthalic acid and its derivatives are foundational building blocks in this domain, offering a rigid aromatic backbone and two adjacent carboxylic acid groups for metal coordination.

This guide provides an in-depth comparison of two isomeric ligands: 4,5-dibromophthalic acid and 3,6-dibromophthalic acid. While chemically similar, the positional difference of the bromine substituents dramatically alters their steric and electronic profiles. This, in turn, dictates their behavior as ligands, influencing the resulting coordination geometries, network topologies, and ultimately, the functional potential of the synthesized materials. For researchers, scientists, and drug development professionals, understanding these nuanced differences is essential for the strategic selection of ligands to achieve desired material properties, be it for catalysis, gas storage, sensing, or drug delivery.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding begins with the basic physicochemical properties of these isomers. The table below summarizes their key characteristics.

PropertyThis compound3,6-Dibromophthalic Acid
Chemical Structure
CAS Number 24063-28-3[1][2]25834-16-6 (for anhydride)[3]
Molecular Formula C₈H₄Br₂O₄[1]C₈H₄Br₂O₄
Molecular Weight 323.94 g/mol [1]323.94 g/mol
Appearance White solid[4]Solid
Boiling Point 448°C[1]Not readily available
Melting Point >300°C~209°C (for anhydride)[3]
IUPAC Name 4,5-dibromobenzene-1,2-dicarboxylic acid3,6-dibromobenzene-1,2-dicarboxylic acid

Synthesis and Availability

The synthetic accessibility and cost of a ligand are crucial practical considerations in any research endeavor.

This compound: This isomer is less commonly produced commercially and is often more expensive.[4] A common laboratory synthesis involves a two-step process starting from phthalylhydrazine. First, phthalylhydrazine is brominated using N-bromosuccinimide (NBS) in glacial acetic acid. The resulting dibromophthalhydrazide is then hydrolyzed with a strong base like sodium hydroxide, followed by acidification to precipitate the final product, this compound, in high yield.[4]

3,6-Dibromophthalic Acid: The synthesis of this isomer can be more challenging due to the directing effects of the carboxyl groups. A potential route involves the bromination of 3,6-dihydroxyphthalonitrile, followed by hydrolysis of the nitrile groups.[5] Its precursor, 3,6-dibromophthalic anhydride, is used in the synthesis of high-performance polymers and flame retardants.[3]

SynthesisPathways cluster_45 Synthesis of this compound cluster_36 Synthesis of 3,6-Dibromophthalic Acid P_Hydrazine Phthalylhydrazine Dibromo_Hydrazide Dibromophthalhydrazide P_Hydrazine->Dibromo_Hydrazide Bromination NBS NBS, Acetic Acid Acid_45 This compound Dibromo_Hydrazide->Acid_45 Hydrolysis NaOH 1. NaOH, H₂O, Δ 2. H⁺ Dihydroxy_PN 3,6-Dihydroxyphthalonitrile Dibromo_PN 3,6-Dibromophthalonitrile Dihydroxy_PN->Dibromo_PN Bromination Brominating_Agent PBr₃/Br₂ Acid_36 3,6-Dibromophthalic Acid Dibromo_PN->Acid_36 Hydrolysis Hydrolysis_36 Acid/Base Hydrolysis

Fig. 1: Representative synthetic pathways for dibromophthalic acid isomers.

Comparative Analysis as Ligands: Steric vs. Electronic Effects

The core of the comparison lies in how the bromine atom positions influence their interaction with metal centers.

Steric Effects: The Decisive Factor in Coordination Geometry

The most significant difference between the two isomers is the steric hindrance around the coordinating carboxylate groups.

  • 3,6-Dibromophthalic Acid: The bromine atoms are in the ortho positions relative to the carboxylic acid groups. This proximity creates a substantial steric shield around the coordination sites. This "crowding" can prevent the ideal approach of metal ions or other ligands, often forcing distorted coordination geometries. It may also inhibit the formation of high-dimensional, open frameworks, instead favoring the formation of discrete molecular complexes, 1D coordination polymers, or layered 2D structures.

  • This compound: The bromine atoms are located further from the carboxylate groups, resulting in minimal steric hindrance. This lack of steric encumbrance allows for more predictable coordination behavior, closely resembling that of unsubstituted phthalic acid. This makes it a more suitable candidate for designing and synthesizing robust, high-dimensional (3D) MOFs with predictable topologies.[1]

Electronic Effects: Tuning Acidity and Bond Strength

Bromine is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect influences the acidity of the carboxylic acid protons.

  • Impact on pKa: The electron-withdrawing bromine atoms pull electron density from the ring, which in turn pulls density from the O-H bonds of the carboxyl groups. This stabilizes the resulting carboxylate anion upon deprotonation, making the acid stronger (i.e., lowering its pKa).

  • Isomeric Differences: In 3,6-dibromophthalic acid , the bromine atoms are closer to the carboxyl groups, leading to a more pronounced inductive effect compared to the 4,5-isomer . Consequently, 3,6-dibromophthalic acid is expected to be the stronger acid.

  • Coordination Implications: The acidity of the ligand is crucial. A more acidic ligand implies that its conjugate base (the coordinating carboxylate) is a harder base according to Hard-Soft Acid-Base (HSAB) theory. This can subtly influence its binding affinity for different metal ions. More importantly, the reaction pH required for deprotonation during solvothermal synthesis will be lower for the 3,6-isomer, a factor that can affect crystal growth and phase purity.

EffectsComparison Ligand_45 This compound Low Steric Hindrance Moderate Electronic Effect Predictable Coordination MOF_45 Extended 3D MOFs (e.g., for Gas Storage, Catalysis) Ligand_45:f3->MOF_45 Leads to Ligand_36 3,6-Dibromophthalic Acid High Steric Hindrance Strong Electronic Effect Distorted Coordination MOF_36 Discrete Complexes or Lower-Dimensional Polymers (e.g., for Sensing, Specialty Materials) Ligand_36:f3->MOF_36 Leads to Metal Metal Ion/Cluster Metal->Ligand_45:f1 Unhindered Approach Metal->Ligand_36:f1 Hindered Approach

Fig. 2: Impact of steric and electronic effects on resulting structures.
Applications and Functionalization

The presence of bromine atoms in both isomers opens up avenues for post-synthetic modification (PSM) through reactions like Suzuki or Sonogashira cross-coupling. This allows for the precise installation of other functional groups onto the MOF structure after its initial synthesis, tailoring its properties for specific applications.

  • This compound: Its tendency to form stable, porous frameworks makes it an excellent candidate for applications requiring high surface area, such as gas storage and heterogeneous catalysis.[1] The functional handles are readily accessible within the pores for subsequent modification.

  • 3,6-Dibromophthalic Acid: While perhaps less suitable for creating highly porous materials, the unique steric environment it imposes can be leveraged. It can be used to create specific pockets or cavities around metal centers, which could be beneficial for shape-selective catalysis. Furthermore, the high bromine content makes its derivatives useful as flame retardants.[3]

Experimental Protocol: Solvothermal Synthesis of a MOF using this compound

This section provides a representative, self-validating protocol for synthesizing a coordination polymer. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize a Zinc-based Metal-Organic Framework using this compound.

Materials:

  • This compound (H₂-DBPA)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Methodology:

  • Reagent Preparation (The Foundation):

    • In a 20 mL scintillation vial, dissolve 32.4 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Causality: DMF is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis as it can dissolve both the organic ligand and the metal salt and remains stable at elevated temperatures. The 1:1 molar ratio of ligand to metal is a common starting point for forming neutral frameworks.

  • Sonication (Ensuring Homogeneity):

    • Sonicate the mixture for 10 minutes until a clear, homogeneous solution is obtained.

    • Causality: Sonication uses ultrasonic waves to break up any aggregates of the reagents, ensuring complete dissolution and a uniform distribution of precursors. This is critical for promoting the growth of high-quality, single-phase crystals rather than an amorphous precipitate.

  • Solvothermal Reaction (The Crystallization Core):

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the oven to 120°C over 2 hours, hold at 120°C for 48 hours, and then cool slowly to room temperature over 24 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the deprotonation of the carboxylic acid and the subsequent coordination to the metal center. The sealed vial maintains high pressure, keeping the solvent in a liquid state above its boiling point. The slow cooling step is crucial; it allows for the gradual and ordered growth of crystals, leading to higher crystallinity and larger crystal sizes. Rapid cooling often results in a fine powder or amorphous material.

  • Product Isolation and Washing (The Purification):

    • Decant the mother liquor (the leftover DMF solution).

    • Wash the resulting crystalline product by immersing it in fresh DMF (3 x 10 mL) for 8 hours each time, then in ethanol (3 x 10 mL) for 8 hours each time.

    • Causality: The washing steps are essential to remove any unreacted starting materials and residual DMF trapped within the pores of the newly formed MOF. Swapping the solvent to a more volatile one like ethanol (solvent exchange) makes the final activation step easier.

  • Activation (Unlocking Porosity):

    • Dry the washed crystals under vacuum at 80°C for 12 hours.

    • Causality: This "activation" step removes the ethanol from the pores, rendering the framework accessible for characterization (e.g., gas adsorption) or application. The final product is a stable, porous MOF.

  • Characterization (Validation of Success):

    • Powder X-Ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the bulk material.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and confirm the removal of solvent molecules.

    • FT-IR Spectroscopy: To verify the coordination of the carboxylate groups to the metal center (a shift in the C=O stretching frequency compared to the free ligand is expected).

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Activation cluster_char Characterization Reagents 1. Dissolve Ligand & Metal Salt in DMF Sonication 2. Sonicate for Homogeneous Solution Reagents->Sonication Heating 3. Seal and Heat (120°C, 48h) Sonication->Heating Cooling 4. Slow Cooling (24h) Heating->Cooling Washing 5. Wash with DMF & Ethanol Cooling->Washing Drying 6. Activate under Vacuum (80°C) Washing->Drying Final_Product Final MOF Product Drying->Final_Product PXRD PXRD TGA TGA FTIR FT-IR Final_Product->PXRD Final_Product->TGA Final_Product->FTIR

Fig. 3: General workflow for the solvothermal synthesis of a MOF.

Conclusion and Outlook

The choice between this compound and 3,6-dibromophthalic acid is a strategic decision guided by the desired outcome of the coordination chemistry.

  • Choose this compound when the goal is to create predictable, robust, and highly porous 3D Metal-Organic Frameworks. Its minimal steric hindrance makes it an ideal building block for applications where high surface area and structural integrity are key, such as in gas storage, separation, and heterogeneous catalysis.

  • Choose 3,6-Dibromophthalic Acid when the objective is to introduce significant steric influence around the metal center. This can be exploited to create unique coordination environments, favor lower-dimensional structures, or design materials for applications like shape-selective catalysis or specialty polymers where its flame-retardant properties may also be beneficial.

Ultimately, these two isomers are not competitors but rather complementary tools in the molecular architect's toolkit. A thorough understanding of their intrinsic steric and electronic differences empowers researchers to move beyond trial-and-error synthesis and toward the rational design of functional materials with tailored properties and applications.

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A Comparative Guide to the Synthesis and Properties of 3,6-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemical synthesis, halogenated phthalic acids and their anhydrides serve as crucial building blocks for a diverse array of applications, including the development of high-performance polymers, flame retardants, and pharmaceutical intermediates. Among these, 3,6-Dibromophthalic acid presents a unique substitution pattern that influences its chemical reactivity and physical properties. This guide provides an in-depth comparison of the synthesis and properties of 3,6-Dibromophthalic acid, juxtaposed with its more heavily brominated counterpart, tetrabromophthalic acid, to offer researchers a comprehensive understanding for informed selection in their synthetic endeavors.

Synthesis of 3,6-Dibromophthalic Acid: A Two-Step Approach from Phthalic Anhydride

The synthesis of 3,6-Dibromophthalic acid is most effectively achieved through a two-step process commencing with the direct bromination of phthalic anhydride, followed by hydrolysis of the resulting 3,6-dibromophthalic anhydride. This route is favored for its relative simplicity and the accessibility of the starting material.

Causality Behind Experimental Choices

The initial bromination of phthalic anhydride is an electrophilic aromatic substitution. The anhydride group is a moderately deactivating, meta-directing group. However, the reaction conditions, particularly the use of oleum (fuming sulfuric acid) and a halogenation catalyst like iodine, facilitate the introduction of bromine atoms onto the aromatic ring. The formation of the 3,6-isomer is a result of a balance between electronic and steric effects. The subsequent hydrolysis of the anhydride to the dicarboxylic acid is a standard and high-yielding reaction.

Synthesis_of_3_6_Dibromophthalic_Acid start Phthalic Anhydride step1 Bromination (Br₂, Oleum, I₂ catalyst, 60°C) start->step1 intermediate 3,6-Dibromophthalic Anhydride step1->intermediate step2 Hydrolysis (THF/water, reflux) intermediate->step2 end 3,6-Dibromophthalic Acid step2->end

Caption: Synthetic workflow for 3,6-Dibromophthalic Acid.

Detailed Experimental Protocol: Synthesis of 3,6-Dibromophthalic Acid[1]

Part 1: Synthesis of 3,6-Dibromophthalic Anhydride

  • Reaction Setup: In a flask equipped with a stirrer, add phthalic anhydride (80.00 g, 540.10 mmol), oleum (125 mL, 30% free SO₃), bromine (104.00 g, 650.78 mmol), and iodine (0.51 g, 2.00 mmol).

  • Reaction Conditions: Stir the mixture at 60 °C for 24 hours.

  • Work-up: Cool the mixture to room temperature and add dichloromethane. Carefully dilute the entire mixture with deionized water.

  • Isolation and Purification: Filter the mixture and extract the aqueous phase with dichloromethane. Dry the combined organic phases over anhydrous magnesium sulfate and concentrate the solvent. Recrystallize the crude product from glacial acetic acid to obtain 3,6-dibromophthalic anhydride as white crystals.

Part 2: Hydrolysis to 3,6-Dibromophthalic Acid

  • Reaction Setup: Dissolve the synthesized 3,6-dibromophthalic anhydride in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Reflux the solution to facilitate hydrolysis.

  • Isolation: Upon completion of the reaction (monitored by TLC), cool the solution and remove the THF under reduced pressure. The 3,6-dibromophthalic acid will precipitate from the aqueous solution.

  • Purification: Filter the solid product, wash with cold water, and dry to yield pure 3,6-dibromophthalic acid.

Comparative Analysis: 3,6-Dibromophthalic Acid vs. Tetrabromophthalic Acid

The properties of brominated phthalic acids are significantly influenced by the number and position of the bromine substituents. Here, we compare 3,6-Dibromophthalic acid with the fully brominated Tetrabromophthalic acid.

Property3,6-Dibromophthalic AcidTetrabromophthalic Acid
Molecular Formula C₈H₄Br₂O₄[1]C₈H₂Br₄O₄
Molecular Weight 323.92 g/mol [1]481.71 g/mol
Appearance White to off-white solidWhite to pale yellow crystalline powder
Melting Point Not readily available (anhydride: 209 °C)[2]Decomposes
Solubility Sparingly soluble in water, soluble in organic solventsSlightly soluble in water, soluble in polar organic solvents
Acidity (pKa) Expected to be a strong diacidExpected to be a very strong diacid
Key Applications Intermediate for high-performance polymers, dyes, and optical brighteners.[2]Primarily used as a reactive flame retardant in plastics and resins.

Synthesis of Tetrabromophthalic Acid: A Comparative Pathway

The synthesis of tetrabromophthalic acid typically proceeds through the exhaustive bromination of phthalic anhydride to form tetrabromophthalic anhydride, which is then hydrolyzed.

Rationale for Synthesis

The complete bromination of the aromatic ring is achieved under forcing conditions, often employing a significant excess of bromine and a strong Lewis acid catalyst or highly acidic medium like fuming sulfuric acid. The four electron-withdrawing bromine atoms make the resulting anhydride highly reactive and a potent precursor for flame retardant materials.

Synthesis_of_Tetrabromophthalic_Acid start Phthalic Anhydride step1 Exhaustive Bromination (Br₂, Fuming H₂SO₄, catalyst) start->step1 intermediate Tetrabromophthalic Anhydride step1->intermediate step2 Hydrolysis (NaOH(aq), then HCl(aq)) intermediate->step2 end Tetrabromophthalic Acid step2->end

Caption: Synthetic workflow for Tetrabromophthalic Acid.

Representative Experimental Protocol: Synthesis of Tetrabromophthalic Anhydride[4]
  • Reaction Setup: To a reactor, add 50g of fuming sulfuric acid and 10g of phthalic anhydride. Stir until all the phthalic anhydride is dissolved. Add 0.1g of tin tetrachloride catalyst and continue stirring.

  • Staged Bromination:

    • Stage 1: At 30 °C, add 5g of bromine and react for 4 hours.

    • Stage 2: Increase the temperature to 60 °C, add another 5g of bromine, and react for 4 hours.

    • Stage 3: Heat to 80 °C, add 4g of bromine, and react for 5 hours. Add 0.5g of tetrabromophthalic anhydride seed crystals during this stage.

  • Isolation: Cool the reaction mixture to 50 °C and filter the precipitate.

  • Purification (Conversion to Acid and back to Anhydride): The filter cake is treated with 25% aqueous sodium hydroxide at 80 °C (pH 8). After treatment with activated charcoal and filtration, the filtrate is acidified with 30% aqueous hydrochloric acid (pH 0.1) to precipitate tetrabromophthalic acid. The crude acid is then dehydrated at high temperature (150 °C) to yield the final tetrabromophthalic anhydride product.

Conclusion

The choice between 3,6-Dibromophthalic acid and Tetrabromophthalic acid is fundamentally driven by the desired application. The synthesis of 3,6-Dibromophthalic acid, while requiring careful control to manage isomer formation, provides a valuable difunctional building block with two remaining reactive sites on the aromatic ring for further functionalization. In contrast, the synthesis of Tetrabromophthalic acid is geared towards producing a molecule with a high bromine content, prized for its flame-retardant properties. Understanding the nuances of their synthesis and the resulting differences in their physicochemical properties is paramount for researchers aiming to leverage these halogenated aromatics in their material and drug discovery pipelines.

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  • ResearchGate. (n.d.). 1 H NMR spectral data of compounds 1-3 and 6-14 (500 MHz, J in Hz, CDCl 3 ). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 3. Retrieved from [Link]

  • ResearchGate. (n.d.). The 11 B-NMR spectra of. Retrieved from [Link]

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structural differences between MOFs from 4,5- and 3,6-Dibromophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from 4,5- and 3,6-Dibromophthalic Acid Isomers

This guide provides a comprehensive comparison of the structural and functional implications of using 4,5-dibromophthalic acid versus 3,6-dibromophthalic acid as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). We will explore how the subtle yet critical difference in the placement of bromine substituents dictates coordination chemistry, network topology, and, ultimately, material properties. This analysis is grounded in the principles of reticular chemistry and supported by experimental observations from related systems.

The Principle of Isomeric Linker Control in MOF Synthesis

Metal-Organic Frameworks are a class of crystalline porous materials constructed by linking metal-containing nodes with organic ligands.[1][2] The tunability of MOFs at a molecular level, achieved by varying the organic linker, is a powerful strategy for designing materials with properties tailored for specific applications.[3] Even subtle variations between linkers, such as the positional isomerism seen in the dibromophthalic acids, can dramatically alter the resulting framework's geometry, pore structure, and collective symmetry.[4] This guide delves into a direct comparison of two such isomers to illustrate this fundamental design principle.

Structural Analysis of the Linker Isomers

The core difference between 4,5- and 3,6-dibromophthalic acid lies in the steric environment around the coordinating carboxylate groups. This seemingly minor change has profound consequences for how the linkers can interact with metal centers.

  • This compound: In this isomer, the bulky bromine atoms are positioned on the opposite side of the benzene ring from the two adjacent carboxylate groups. This results in an "unencumbered" arrangement where the carboxylates have significant rotational freedom and are sterically accessible for coordination.

  • 3,6-Dibromophthalic Acid: Here, the bromine atoms are positioned directly adjacent to the carboxylate groups. This creates significant steric hindrance, severely restricting the rotational freedom of the carboxylates and impeding their ability to approach and coordinate with metal centers.

Caption: Molecular structures of 4,5- and 3,6-dibromophthalic acid isomers.

Predicted Impact on MOF Structure and Topology

The geometric differences between the linkers directly influence their coordination behavior and the resulting framework architecture.

Coordination Modes and Secondary Building Units (SBUs)

The accessibility of the carboxylate groups in the 4,5-isomer allows for a wide range of coordination modes, readily forming robust and predictable Secondary Building Units (SBUs) like the well-known zinc-based Zn₄O paddlewheel.[5][6] This versatility often leads to the formation of highly porous, three-dimensional frameworks.

Conversely, the steric clash from the bromine atoms in the 3,6-isomer can prevent the formation of common, high-connectivity SBUs. It may force the metal centers into lower coordination numbers or lead to distorted geometries. This can result in the formation of lower-dimensional structures (e.g., 1D chains or 2D layers) or complex 3D networks with unusual topologies.[7]

Caption: Effect of steric hindrance on MOF assembly.

Comparative Data Summary

The following table summarizes the predicted structural and property differences between MOFs synthesized from the two linkers, based on established principles of crystal engineering.

FeatureMOF from this compound (Predicted)MOF from 3,6-Dibromophthalic Acid (Predicted)Rationale
Synthesis Conditions Standard solvothermal methods are likely effective.[8]May require higher temperatures, longer reaction times, or the use of modulators to overcome kinetic barriers.[9]Steric hindrance in the 3,6-isomer creates a higher activation energy for crystallization.
Resulting Dimensionality High propensity for 3D frameworks.Higher likelihood of 1D, 2D, or complex, interpenetrated 3D frameworks.[7]Unencumbered coordination of the 4,5-isomer favors extension in three dimensions.
Network Topology More likely to form known, high-symmetry nets (e.g., pcu, dia).[10]Likely to result in novel, low-symmetry, or rare topologies.[11]Steric constraints disrupt the formation of common, predictable network structures.
Porosity & Surface Area Potentially high, with accessible pores.Likely lower due to less efficient packing, framework interpenetration, or collapse upon solvent removal.Efficient packing of linkers and stable SBUs in 4,5-MOFs leads to permanent porosity.
Thermal Stability Expected to be relatively high, typical of robust MOFs.Potentially lower due to framework strain induced by steric repulsion.Strained coordination bonds are often weaker and more susceptible to thermal decomposition.

Experimental Methodologies

The synthesis of MOFs is typically performed using solvothermal methods, where reactants are heated in a sealed vessel.[8][12] However, the choice of linker isomer necessitates adjustments to the protocol.

General Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Mix Metal Salt, Linker, & Solvent (e.g., DMF) modulator Add Modulator (Optional, for 3,6-isomer) start->modulator heating Solvothermal Heating (e.g., 80-120°C, 24-72h) start->heating modulator->heating cooling Cool to Room Temp. heating->cooling filtration Filter & Wash with Solvent cooling->filtration activation Solvent Exchange & Activate (Heat/Vacuum) filtration->activation pxrd PXRD (Phase Purity, Crystallinity) activation->pxrd tga TGA (Thermal Stability) activation->tga bet Gas Sorption (BET) (Surface Area, Porosity) activation->bet scxrd SC-XRD (Structure Solution) activation->scxrd

Sources

A Comparative Guide to 4,5-Dibromophthalic Acid and 4,5-Dichlorophthalic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and the rational design of metal-organic frameworks (MOFs), the choice of organic linker is paramount. The subtle substitution of one halogen for another on a phthalic acid backbone can induce significant changes in the resulting coordination polymer's structure, stability, and functional properties. This guide provides a detailed, evidence-based comparison of two such closely related linkers: 4,5-dibromophthalic acid and 4,5-dichlorophthalic acid. By examining their coordination behavior, and the thermal and luminescent properties of their resulting complexes, we aim to equip researchers with the insights needed to make informed decisions in the synthesis of novel materials.

Introduction: The Halogen's Influence in Crystal Engineering

Halogenated organic linkers are of significant interest in the construction of coordination polymers and MOFs. The introduction of halogen atoms like chlorine and bromine onto a ligand framework imparts unique electronic and steric properties.[1] These properties can influence crystal packing through halogen bonding and π-π stacking interactions, and modify the electronic nature of the ligand, which in turn affects the photophysical and catalytic properties of the resulting material. This compound and 4,5-dichlorophthalic acid, with their vicinal carboxylic acid groups, are excellent candidates for constructing robust and functional coordination compounds. Their rigid aromatic core and the presence of halogens at the 4 and 5 positions create a specific steric and electronic environment that dictates their interaction with metal centers.

Physicochemical Properties: A Tale of Two Halogens

The fundamental differences between this compound and 4,5-dichlorophthalic acid begin with their intrinsic physicochemical properties, which are influenced by the nature of the halogen substituent.

PropertyThis compound4,5-Dichlorophthalic Acid
Molecular Formula C₈H₄Br₂O₄C₈H₄Cl₂O₄
Molecular Weight 323.92 g/mol 235.02 g/mol
Boiling Point 448°CDecomposes at 198-200°C
Density 2.205 g/cm³~1.698 g/cm³

The most notable difference lies in the size and polarizability of the halogen atoms. Bromine is larger and more polarizable than chlorine, which can lead to stronger intermolecular interactions, such as halogen bonding, potentially influencing the crystal packing and dimensionality of the resulting coordination polymers.

Coordination Behavior and Structural Landscape

The primary role of these dicarboxylic acids in coordination chemistry is to act as bridging ligands, connecting metal centers to form extended one-, two-, or three-dimensional networks. The coordination modes of the carboxylate groups (monodentate, bidentate chelating, or bidentate bridging) and the overall topology of the resulting framework are influenced by several factors, including the nature of the metal ion, the solvent system, the reaction temperature, and, crucially, the steric and electronic effects of the halogen substituents.

4,5-Dichlorophthalic Acid: A Prolific Linker for Lanthanide Coordination Polymers

Extensive research has been conducted on the coordination of 4,5-dichlorophthalic acid (H₂dcpa) with lanthanide ions. These studies have revealed a rich structural diversity and interesting photophysical properties.

For instance, a series of isostructural lanthanide coordination polymers with the general formula [Ln₂(dcpa)₃(H₂O)]∞ (where Ln = La-Gd) have been synthesized. These compounds exhibit high thermal stability, with decomposition temperatures up to 400°C. Their layered structures are built from dimeric {Ln₂(COO)₃} subunits. Another family of lanthanide complexes with the formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ (where Ln = Tb-Lu, Y) has also been reported, showcasing a different structural motif.

The coordination of the carboxylate groups in these structures is a key feature. They often adopt a variety of bridging modes, linking the lanthanide ions into robust frameworks. The chlorine atoms, while not directly coordinating to the metal centers, play a crucial role in directing the supramolecular architecture through weak interactions.

This compound: An Emerging Player with Untapped Potential

In contrast to its chlorinated counterpart, the coordination chemistry of this compound is less explored. However, studies on its isomers, such as 2,5-dibromoterephthalic acid and 5-bromoisophthalic acid, provide valuable insights into the potential coordination behavior of brominated phthalic acids.

For example, the synthesis of calcium(II) coordination polymers with 2,5-dibromoterephthalic acid has demonstrated the formation of diverse three-dimensional frameworks.[2] The larger size of the bromine atoms can lead to different packing arrangements and topologies compared to the chlorinated analogues. A study on a terbium(III) coordination polymer with 5-bromoisophthalic acid revealed a three-dimensional (4,6)-connected network, highlighting the influence of the bromine substituent on the final structure.

While direct structural data for coordination polymers of this compound is limited in the currently available literature, the established principles of crystal engineering suggest that the larger and more polarizable bromine atoms would likely lead to more pronounced halogen bonding interactions, potentially resulting in different network topologies and dimensionalities compared to the dichlorinated analogue.

Comparative Performance: Luminescence and Thermal Stability

A critical aspect of evaluating these linkers is the performance of the resulting coordination polymers, particularly their luminescent properties and thermal stability.

Luminescent Properties: The "Antenna Effect" and Halogen Influence

Lanthanide-based coordination polymers are renowned for their characteristic sharp emission bands, which arise from f-f electronic transitions. The organic linker often acts as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then luminesces. The efficiency of this energy transfer is highly dependent on the electronic properties of the linker.

Coordination polymers of 4,5-dichlorophthalic acid with luminescent lanthanide ions like Eu³⁺ and Tb³⁺ have been shown to exhibit the characteristic red and green emissions, respectively. The disodium salt of 4,5-dichlorophthalic acid has been successfully used to synthesize highly luminescent, isostructural homo- and heterolanthanide coordination polymers.[3] For example, a samarium-based complex, [Sm₀.₀₄La₁.₉₆(dcpa)₃(H₂O)]∞, displays one of the highest reported quantum yields for a Sm³⁺-based coordination compound.[3]

While specific luminescent data for This compound complexes are not as readily available, the "heavy atom effect" of bromine is a well-known phenomenon in photophysics. The presence of the heavier bromine atom can promote intersystem crossing from the singlet excited state to the triplet state of the ligand. This can, in some cases, enhance the efficiency of energy transfer to the lanthanide ion, potentially leading to stronger luminescence. However, it can also quench the ligand's intrinsic fluorescence. Further experimental studies are required to elucidate the precise impact of the bromine substitution on the luminescent properties of its coordination polymers.

Thermal Stability: A Key Parameter for Material Applications

The thermal stability of coordination polymers is a crucial factor for their practical applications. The decomposition temperature often dictates the operational range of these materials.

As mentioned earlier, lanthanide coordination polymers of 4,5-dichlorophthalic acid have demonstrated impressive thermal stability, with some frameworks being stable up to 400°C.[3] This high thermal stability is attributed to the robust coordination network formed between the lanthanide ions and the carboxylate groups of the linker.

For This compound , while direct comparative data is lacking, one can infer potential trends. The stronger intermolecular interactions potentially afforded by the larger bromine atoms (e.g., halogen bonding) could contribute to a more stable crystal lattice, possibly leading to enhanced thermal stability. However, the weaker C-Br bond compared to the C-Cl bond might be a counteracting factor. Experimental thermogravimetric analysis (TGA) of analogous this compound-based coordination polymers is necessary to confirm this hypothesis.

Experimental Protocols

To provide a practical context, here are representative step-by-step methodologies for the synthesis of lanthanide coordination polymers using these halogenated phthalic acids, based on established literature procedures.

Synthesis of a Lanthanide Coordination Polymer with 4,5-Dichlorophthalic Acid

This protocol is adapted from the synthesis of lanthanide coordination polymers with 4,5-dichlorophthalate.

Objective: To synthesize a crystalline lanthanide coordination polymer using 4,5-dichlorophthalic acid as the organic linker.

Materials:

  • 4,5-Dichlorophthalic acid (H₂dcpa)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Ligand Salt Preparation: Prepare a solution of the disodium salt of 4,5-dichlorophthalic acid (Na₂dcpa) by dissolving 4,5-dichlorophthalic acid in a stoichiometric amount of aqueous sodium hydroxide solution.

  • Reaction Setup: In a separate vessel, dissolve the lanthanide(III) chloride hexahydrate in deionized water.

  • Precipitation: Slowly add the Na₂dcpa solution to the lanthanide chloride solution with constant stirring. A precipitate should form immediately.

  • Hydrothermal Synthesis (optional but recommended for crystalline products): Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave at a specific temperature (e.g., 120-180°C) for a designated period (e.g., 24-72 hours).

  • Isolation and Purification: After cooling the autoclave to room temperature, the crystalline product is collected by filtration, washed with deionized water and ethanol, and dried in air.

Causality behind Experimental Choices:

  • The use of the disodium salt of the ligand ensures its deprotonation and facilitates coordination with the metal ion.

  • Hydrothermal synthesis provides the necessary energy to overcome kinetic barriers and promote the formation of well-ordered crystalline structures. The elevated temperature and pressure can also influence the coordination environment and the final topology of the framework.

Proposed Synthesis of a Lanthanide Coordination Polymer with this compound

This proposed protocol is based on the general principles of coordination polymer synthesis and would require optimization.

Objective: To synthesize a crystalline lanthanide coordination polymer using this compound.

Materials:

  • This compound

  • Lanthanide(III) nitrate hexahydrate (e.g., Tb(NO₃)₃·6H₂O)

  • A suitable base (e.g., NaOH or an organic amine like triethylamine)

  • A solvent system (e.g., a mixture of N,N-dimethylformamide (DMF) and water)

Procedure:

  • Dissolution: Dissolve this compound and the lanthanide(III) nitrate hexahydrate in the chosen solvent system.

  • pH Adjustment: Slowly add the base to the solution to deprotonate the carboxylic acid groups and facilitate coordination. The final pH can significantly influence the resulting structure.

  • Solvothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a controlled temperature (e.g., 100-160°C) for several days.

  • Product Recovery: After slow cooling, crystalline products, if formed, can be isolated by filtration, washed with the solvent, and dried.

Rationale for Experimental Design:

  • The choice of a mixed solvent system like DMF/water can influence the solubility of the reactants and the crystal growth process.

  • The use of an organic base can sometimes lead to different crystal forms compared to an inorganic base.

  • Solvothermal conditions are often necessary to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Visualization of Coordination Architectures

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental building blocks and potential connectivity in coordination polymers derived from these ligands.

G cluster_ligand Ligand Building Block cluster_metal Metal Center cluster_polymer Coordination Polymer Formation L1 4,5-Dihalophthalate p1 L1->p1 Carboxylate Coordination p3 L1->p3 M1 Metal Ion (e.g., Ln³⁺) p2 M1->p2 p4 M1->p4 p1->M1 p2->L1 p3->M1 p4->L1

Caption: General coordination of a 4,5-dihalophthalate ligand to a metal center.

G cluster_dichloro 4,5-Dichlorophthalate Coordination cluster_dibromo Hypothetical 4,5-Dibromophthalate Coordination M1 Ln³⁺ M2 Ln³⁺ L1 4,5-Dichlorophthalate L1->M1 Bridging L1->M2 Bridging M3 Ln³⁺ M4 Ln³⁺ L2 4,5-Dibromophthalate L2->M3 Bridging L2->M4 Bridging L2->L2 Halogen Bonding (Potential)

Caption: Potential coordination differences due to halogen substitution.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound and 4,5-dichlorophthalic acid in the context of coordination chemistry. While the coordination chemistry of 4,5-dichlorophthalic acid, particularly with lanthanide ions, is relatively well-documented, revealing a rich structural diversity and promising luminescent properties, there is a clear and significant gap in the experimental data for this compound.

  • Structural Diversity: Both ligands are capable of forming multi-dimensional coordination polymers. The subtle differences in size and polarizability between chlorine and bromine are expected to result in different crystal packing and network topologies. Further crystallographic studies on this compound-based coordination polymers are essential to validate this.

  • Luminescent Properties: The "heavy atom effect" of bromine could potentially enhance the intersystem crossing in the this compound ligand, which may lead to more efficient sensitization of lanthanide ions and, consequently, brighter luminescence. This hypothesis warrants experimental verification through the synthesis and photophysical characterization of a series of isostructural lanthanide complexes with both ligands.

  • Thermal Stability: The potential for stronger intermolecular interactions, such as halogen bonding, in coordination polymers of this compound could lead to enhanced thermal stability compared to their chlorinated analogues. Comparative thermal analysis of analogous compounds is needed to confirm this.

For researchers in materials science and drug development, the key takeaway is that the choice between these two linkers is not trivial. The selection should be guided by the desired properties of the final material. If high thermal stability and predictable coordination with lanthanides are the primary goals, 4,5-dichlorophthalic acid is a well-established choice. However, if the aim is to explore novel topologies and potentially enhanced luminescent properties, the less-studied this compound presents an exciting and promising avenue for future research. The synthesis and characterization of a wider range of coordination polymers based on this compound will undoubtedly unlock new possibilities in the design of functional materials.

References

  • Alfa Chemistry. Halogen MOFs Linkers - Organic Frame Material.

  • Pointel, Y., Suffren, Y., Daiguebonne, C., & Guillou, O. (2020). 4,5‐Dichlorophthalate‐Extended Lanthanide Coordination Polymers with Layer and Ribbon Motifs: Synthesis, Structure, and Luminescence. Request PDF.

  • CrystEngComm. (n.d.). Four calcium(ii) coordination polymers based on 2,5-dibromoterephthalic acid and different N-donor organic species: syntheses, structures, topologies, and luminescence properties. RSC Publishing.

Sources

The Strategic Placement of Bromine: A Comparative Guide to the Properties of Phthalic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The incorporation of bromine into polymer structures is a well-established strategy for imparting flame retardancy. However, the precise positioning of the bromine atom on the aromatic ring of a monomer, such as phthalic acid, can have a profound impact on the resulting polymer's properties, extending beyond flame resistance to thermal stability and mechanical performance. This guide provides a comprehensive comparison of phthalic acid-based polymers, elucidating how the isomeric position of bromine influences their key characteristics. This analysis is grounded in experimental data to empower researchers in the rational design of materials with tailored properties.

The Synthesis of Brominated Phthalic Acid Monomers: A Tale of Two Isomers

The starting point for our comparative analysis is the synthesis of the brominated monomers. The two most common isomers are 3-bromophthalic anhydride and 4-bromophthalic anhydride. The synthetic route chosen can influence purity and yield, which in turn affects the final polymer's quality.

Synthesis of 3-Bromophthalic Anhydride

A common method for the synthesis of 3-bromophthalic anhydride involves the direct bromination of phthalic anhydride.[1] This reaction is typically carried out under controlled conditions, often requiring specific solvents and temperatures to favor the formation of the 3-substituted product.[1] An alternative approach involves the reflux of a mixture of phthalic anhydride and bromine with acetic anhydride, which has been reported to yield high-purity 3-bromophthalic anhydride.[1][2]

Synthesis of 4-Bromophthalic Anhydride

The synthesis of 4-bromophthalic anhydride can be achieved through the reaction of phthalic anhydride with bromine in an aqueous alkaline solution, followed by acidification and dehydration.[3] Another patented process describes the reaction of 4-chloro tetrahydrophthalic anhydride with bromine in the presence of an iron catalyst, which is reported to produce 4-bromophthalic anhydride in high yields.[3]

The choice of synthetic method is a critical experimental decision. For instance, the alkaline bromination method for 4-bromophthalic anhydride is a multi-step process that requires careful pH control, while the catalytic bromination of a chlorinated precursor offers a more direct route, potentially reducing processing time and cost.

Polymerization: From Monomer to Macromolecule

The brominated phthalic anhydride monomers can be polymerized with various diols to form polyesters. A common laboratory- and industrial-scale method is melt polycondensation, where the anhydride and a diol are heated together, often in the presence of a catalyst, to form the polyester while removing the condensation byproduct (water). Another powerful technique is the ring-opening copolymerization of the cyclic anhydride with epoxides, which can lead to well-defined polyesters.[4][5]

The selection of the diol and the polymerization conditions (temperature, time, catalyst) are crucial as they significantly influence the molecular weight, polydispersity, and ultimately, the macroscopic properties of the final polymer. For a valid comparison of the influence of the bromine position, it is imperative that all other polymerization parameters are kept constant.

Comparative Analysis of Polymer Properties

Thermal Properties

The thermal stability of a polymer is a critical parameter for its processing and end-use applications. It is generally influenced by bond strengths and the overall rigidity of the polymer chain.

  • Influence of Bromine Position: The position of the bromine atom can affect the electronic distribution of the aromatic ring and the steric hindrance around the ester linkages. Electron-withdrawing groups, such as halogens, can stabilize the aromatic ring.[7] The para-position (4-bromo) often leads to a more linear and symmetric polymer chain compared to the meta-position (3-bromo). This increased regularity in the 4-bromo-based polymers can facilitate more efficient packing of the polymer chains, potentially leading to higher melting temperatures (Tm) and glass transition temperatures (Tg).

A study on polyesters synthesized from 4-bromophthalic anhydride and various epoxides reported glass transition temperatures ranging from 81 °C to 224 °C and good thermal stability, with decomposition temperatures between 285 °C and 322 °C.[4] While specific comparative data for 3-bromo-based polyesters is lacking, it is plausible that the less regular structure of the 3-isomer could result in lower thermal transition temperatures.

Table 1: Expected Influence of Bromine Position on Thermal Properties

Property3-Bromophthalic Acid-Based Polymer4-Bromophthalic Acid-Based PolymerRationale
Glass Transition Temp. (Tg) Likely LowerLikely HigherThe more linear and symmetric structure from the 4-isomer allows for more efficient chain packing.
Melting Temp. (Tm) Likely LowerLikely HigherIncreased chain regularity in the 4-isomer can lead to higher crystallinity.
Thermal Stability (TGA) GoodGoodBromine substitution generally enhances thermal stability. Differences between isomers are expected to be more subtle.
Flame Retardancy

The primary reason for incorporating bromine into these polymers is to enhance their flame retardancy. Brominated flame retardants primarily act in the gas phase during combustion.[8][9] Upon heating, the C-Br bond cleaves, releasing bromine radicals. These radicals scavenge other high-energy radicals (H• and OH•) in the flame, interrupting the combustion cycle.

  • Influence of Bromine Position: The efficacy of a brominated flame retardant is related to the ease with which the C-Br bond breaks at the combustion temperature. While both 3-bromo and 4-bromo isomers will release bromine radicals, the bond dissociation energy can be subtly influenced by the electronic environment. However, for a single bromine atom on the ring, the difference in flame retardant performance between the two isomers is likely to be less significant than the overall bromine content in the polymer. The key is the presence of bromine that can be released into the gas phase.

In practical terms, both 3-bromo and 4-bromo phthalic acid-based polyesters are expected to exhibit significantly improved flame retardancy compared to their non-brominated counterparts. This is typically quantified by tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests.[8]

Mechanical Properties

The mechanical properties of a polymer, such as tensile strength and modulus, are heavily dependent on factors like molecular weight, crystallinity, and intermolecular forces.

  • Influence of Bromine Position: As mentioned earlier, the 4-bromo isomer is expected to produce a more regular polymer chain. This can lead to a higher degree of crystallinity, which generally translates to increased stiffness, tensile strength, and hardness. Conversely, the less regular structure of the 3-bromo isomer might result in a more amorphous polymer with greater flexibility and potentially higher impact strength.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.

Synthesis of 4-Bromophthalic Anhydride Polyester (Illustrative Protocol)

This protocol is a generalized procedure based on common polyester synthesis methods.

Materials:

  • 4-Bromophthalic anhydride

  • 1,4-Butanediol (or other suitable diol)

  • Antimony(III) oxide (catalyst)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • Charge the reaction vessel with equimolar amounts of 4-bromophthalic anhydride and 1,4-butanediol.

  • Add a catalytic amount of antimony(III) oxide (e.g., 200-300 ppm).

  • Purge the system with nitrogen and maintain a slow nitrogen flow throughout the reaction.

  • Heat the mixture with stirring to a temperature of 180-200 °C to initiate the esterification reaction. Water will be evolved and collected.

  • After the majority of the water has been removed (typically 2-3 hours), gradually increase the temperature to 220-240 °C and apply a vacuum to facilitate the removal of the remaining water and excess diol, and to build the molecular weight.

  • Continue the polycondensation under vacuum for several hours until the desired viscosity or molecular weight is achieved.

  • Cool the reactor and extrude the polymer.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the resulting polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Limiting Oxygen Index (LOI) and UL-94 Tests: To assess the flame retardant properties.

  • Tensile Testing: To measure mechanical properties such as tensile strength, modulus, and elongation at break.

Visualizing the Workflow and Relationships

To better illustrate the experimental workflow and the conceptual relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Phthalic Anhydride Phthalic Anhydride Bromination Bromination Phthalic Anhydride->Bromination Br2, Catalyst 3-Bromophthalic Anhydride 3-Bromophthalic Anhydride Bromination->3-Bromophthalic Anhydride 4-Bromophthalic Anhydride 4-Bromophthalic Anhydride Bromination->4-Bromophthalic Anhydride Polycondensation Polycondensation 3-Bromophthalic Anhydride->Polycondensation + Diol 4-Bromophthalic Anhydride->Polycondensation + Diol Brominated Polyester Brominated Polyester Polycondensation->Brominated Polyester TGA TGA Brominated Polyester->TGA Thermal Stability DSC DSC Brominated Polyester->DSC Tg, Tm LOI/UL-94 LOI/UL-94 Brominated Polyester->LOI/UL-94 Flame Retardancy Tensile Testing Tensile Testing Brominated Polyester->Tensile Testing Mechanical Properties

Caption: Experimental workflow from monomer synthesis to polymer characterization.

structure_property Bromine Position Bromine Position Chain Regularity Chain Regularity Bromine Position->Chain Regularity Flame Retardancy Flame Retardancy Bromine Position->Flame Retardancy Subtle Influence Crystallinity Crystallinity Chain Regularity->Crystallinity Thermal Properties (Tg, Tm) Thermal Properties (Tg, Tm) Crystallinity->Thermal Properties (Tg, Tm) Mechanical Properties Mechanical Properties Crystallinity->Mechanical Properties

Sources

A Comparative Guide to the Strategic Advantages of 4,5-Dibromo Substitution in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of materials science and medicinal chemistry, precise molecular engineering is paramount. The strategic placement of substituents can dramatically alter the physicochemical properties and biological activity of a molecule. Among the various substitution patterns, the 4,5-dibromo motif on cyclic scaffolds represents a powerful, albeit nuanced, tool for molecular design. This guide provides an in-depth comparison of 4,5-dibrominated compounds against their non-brominated or alternatively substituted counterparts. We will explore the fundamental advantages conferred by this specific substitution pattern—from enhancing intermolecular interactions and tuning electronic properties to improving therapeutic efficacy. Supported by experimental data, detailed protocols, and mechanistic diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of 4,5-dibromo substitution in their applications.

The Physicochemical Impact of 4,5-Dibromo Substitution

The introduction of two bromine atoms at the 4 and 5 positions of an aromatic or heterocyclic ring imparts a unique combination of electronic and steric effects. These effects are the foundation of the advantages seen in specific applications.

  • Electronic Modulation : Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1] This tuning of frontier molecular orbitals is critical in the design of organic semiconductors.[1] Furthermore, the p-orbitals of the bromine atoms can participate in p-π conjugation with the aromatic ring, influencing the overall electronic distribution and absorption properties of the molecule.[2]

  • Halogen Bonding : One of the most significant consequences of bromine substitution is the ability to form halogen bonds. A halogen bond is a highly directional, noncovalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a nucleophile.[3] This interaction is becoming increasingly recognized as a powerful tool in crystal engineering, materials science, and drug design for controlling molecular assembly and enhancing binding affinity to biological targets.[3][4]

  • Steric Influence and Solubility : The bulky nature of bromine atoms can enforce specific molecular conformations and influence crystal packing. This can be advantageous in preventing unwanted π-stacking in organic electronics or in directing the binding pose of a drug molecule. Additionally, halogenation can increase the lipophilicity of a molecule, affecting its solubility and membrane permeability.

Application Spotlight: Organic Electronics

In the realm of organic electronics, particularly in the development of organic solar cells (OSCs), the 4,5-dibromo substitution pattern has been instrumental in the design of novel donor-acceptor conjugated polymers.[5][6] A prime example is the use of 4,5-dibromo-2,1,3-benzothiadiazole as a building block.

Comparative Analysis: 4,5-Dibromo-2,1,3-benzothiadiazole vs. Unsubstituted Benzothiadiazole

Benzothiadiazole (BT) is a widely used electron-deficient unit in conjugated polymers for OSCs.[5][6] The introduction of bromine atoms at the 4 and 5 positions significantly modifies its properties.

PropertyUnsubstituted Benzothiadiazole Polymer4,5-Dibromobenzothiadiazole PolymerAdvantage of 4,5-Dibromo Substitution
LUMO Energy Level HigherLowerLowering the LUMO level can lead to a higher open-circuit voltage (Voc) in OSCs.[7]
Band Gap WiderNarrowerA narrower band gap allows the polymer to absorb a broader range of the solar spectrum, increasing the short-circuit current (Jsc).[2][7]
Intermolecular Interactions Primarily π-π stackingEnhanced by Br···S and Br···N contactsDirected intermolecular interactions can improve charge carrier mobility and optimize the morphology of the active layer in a device.
Power Conversion Efficiency (PCE) Typically lowerOften higherThe combination of improved Voc, Jsc, and morphology leads to higher overall device efficiency.[8]
Experimental Workflow: Fabrication of an Organic Solar Cell

The following diagram outlines a typical workflow for the fabrication and testing of an organic solar cell using a 4,5-dibrominated polymer.

OSC Fabrication Workflow cluster_solution Solution Preparation cluster_fabrication Device Fabrication cluster_testing Characterization P_Blend Polymer & Fullerene Blend in Solvent ITO ITO Glass Substrate Cleaning PEDOT Spin-coat PEDOT:PSS (Hole Transport Layer) ITO->PEDOT Step 1 Active Spin-coat Active Layer (Polymer Blend) PEDOT->Active Step 2 Cathode Deposit Metal Cathode (e.g., Ca/Al) Active->Cathode Step 3 JV_Test J-V Testing under Simulated Sunlight Cathode->JV_Test Step 4 EQE_Test EQE Measurement JV_Test->EQE_Test Step 5 Kinase Inhibition Inhibitor 4,5-Dibromopyrrole Inhibitor Hinge Hinge Region (Backbone C=O) Inhibitor->Hinge H-Bond Gatekeeper Gatekeeper Residue (e.g., Leucine) Inhibitor->Gatekeeper Halogen Bond (Br···O) DFG_Loop DFG Loop Inhibitor->DFG_Loop Hydrophobic Interaction Kinase Kinase ATP-Binding Site

Caption: Ligand interactions in a kinase active site.

Experimental Protocol: Antibacterial Biofilm Inhibition Assay

This protocol describes a method to evaluate the efficacy of 4,5-dibrominated compounds against bacterial biofilm formation.

Objective: To determine the IC50 value of a test compound against E. coli biofilm formation.

Materials:

  • Test compound (e.g., Dibromophakellin) dissolved in DMSO.

  • E. coli strain (e.g., ATCC 25922).

  • Luria-Bertani (LB) broth.

  • 96-well microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid.

  • Plate reader (570 nm).

Procedure:

  • Bacterial Culture Preparation: Inoculate E. coli in LB broth and incubate overnight at 37°C. Dilute the overnight culture 1:100 in fresh LB broth.

  • Compound Dilution: Prepare a serial dilution of the test compound in LB broth in a 96-well plate. Include a vehicle control (DMSO) and a growth control (no compound).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the stain and wash the wells thoroughly with water until the control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration relative to the control and determine the IC50 value.

Synthetic Strategies

The synthesis of 4,5-dibrominated compounds requires regioselective bromination methods. For many aromatic and heterocyclic systems, direct bromination with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent can be effective. However, protecting groups may be necessary to direct the bromination to the desired positions and avoid side reactions. For instance, the synthesis of 4,5-dibromo-1,2-phenylenediamine often involves the bromination of an acylated precursor to direct the substitution, followed by deprotection. [9]

Conclusion

The 4,5-dibromo substitution pattern is a versatile and powerful tool in the design of advanced materials and therapeutic agents. By modulating electronic properties, facilitating key noncovalent interactions like halogen bonding, and enhancing biological activity, this specific motif offers significant advantages over unsubstituted or alternatively substituted analogues. The comparative data and protocols presented in this guide underscore the strategic value of incorporating the 4,5-dibromo pattern to achieve superior performance in applications ranging from organic solar cells to antibacterial drugs. As our understanding of intermolecular forces continues to grow, the rational application of such specific substitution patterns will become increasingly crucial in the development of next-generation technologies and medicines.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

  • Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science. [Link]

  • The Science Behind 1,2-Dibromo-4,5-dimethylbenzene: Properties & Applications. apicmo.com. [Link]

  • Structure of 4,5-dibromopyrrole-2-carboxylic acid. ResearchGate. [Link]

  • Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]

  • The structures of the dibromopyrrole‐containing natural products 1–6. ResearchGate. [Link]

  • Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. ResearchGate. [Link]

  • Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments. PubMed. [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. ResearchGate. [Link]

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  • Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells | Request PDF. ResearchGate. [Link]

  • Thiophene-benzothiadiazole based D–A1–D–A2 type alternating copolymers for polymer solar cells. RSC Publishing. [Link]

  • 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2. PubChem. [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. termedia.pl. [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI. [Link]

  • Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. National Institutes of Health. [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine.
  • Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. [Link]

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Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Acidity of Dibromophthalic Acid Isomers

For researchers and professionals in drug development and chemical synthesis, understanding the physicochemical properties of molecules is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter that influences a molecule's solubility, reactivity, and biological interactions. This guide provides an in-depth comparison of the acidity of various dibromophthalic acid isomers, grounding the analysis in established chemical principles and providing a detailed experimental protocol for pKa determination.

The acidity of a carboxylic acid is defined by its ability to donate a proton (H⁺). The equilibrium of this dissociation is described by the pKa value; a lower pKa signifies a stronger acid. In aromatic carboxylic acids like phthalic acid and its derivatives, the acidity is profoundly influenced by the nature and position of substituents on the benzene ring.[1][2]

Two primary electronic effects govern these interactions:

  • Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds. Electronegative substituents, such as bromine, pull electron density away from the carboxyl group. This withdrawal of electron density stabilizes the resulting carboxylate anion (COO⁻) formed after proton donation, thereby increasing the acidity (lowering the pKa).[3][4] The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.[4]

  • Resonance Effect (R): This effect involves the delocalization of π-electrons across the aromatic system. While halogens like bromine have an electron-donating resonance effect (+R) due to their lone pairs, their strong electron-withdrawing inductive effect (-I) is dominant in influencing the acidity of benzoic acids.

A crucial factor in substituted phthalic acids is the Ortho Effect . Almost any substituent placed in the ortho position (adjacent to a carboxyl group) increases the acidity of the acid, often to a significant degree.[5] This phenomenon is attributed to a combination of steric and electronic factors. The substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, increasing the polarity of the O-H bond and facilitating proton donation.

Comparative Analysis of Dibromophthalic Acid Isomers

The acidity of dibromophthalic acid isomers is determined by the positions of the two bromine atoms relative to the two carboxylic acid groups. The unsubstituted phthalic acid serves as our baseline, with a first acid dissociation constant (pKa₁) of approximately 2.89.[6] The presence of two electron-withdrawing bromine atoms is expected to increase the acidity of all isomers relative to this baseline.

Below is a comparison of the common isomers, integrating available data with predictions based on electronic and steric effects.

Isomer Structures

Potentiometric_Titration_Workflow prep Preparation calib pH Meter Calibration (pH 4, 7, 10 buffers) prep->calib sample_prep Sample Preparation (Dissolve acid in solvent, dilute to ~1mM) prep->sample_prep titrant_prep Titrant Preparation (Standardize ~0.1 M NaOH) prep->titrant_prep setup Experimental Setup calib->setup sample_prep->setup titrant_prep->setup purge Purge sample with N₂ (to remove dissolved CO₂) setup->purge titration Titration (Add NaOH titrant in small increments) purge->titration record Record pH vs. Volume titration->record analysis Data Analysis record->analysis plot Plot Titration Curve (pH vs. Volume of NaOH) analysis->plot find_ep Determine Equivalence Point(s) (1st derivative plot) plot->find_ep find_pk Determine pKa (pH at half-equivalence volume) find_ep->find_pk

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology

A. Materials and Equipment:

  • Analytical balance

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Volumetric flasks and pipettes

  • Dibromophthalic acid isomer (analyte)

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium hydrogen phthalate (KHP), primary standard

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Solvent: Deionized, CO₂-free water. A co-solvent like methanol or ethanol may be required for sparingly soluble isomers. [7]* Inert gas (Nitrogen or Argon)

B. Procedure:

  • Preparation of CO₂-Free Water: Boil deionized water for 15-20 minutes and allow it to cool to room temperature under a nitrogen atmosphere or with a soda-lime guard tube to prevent reabsorption of atmospheric CO₂.

  • Standardization of ~0.1 M NaOH Titrant:

    • Accurately weigh a suitable amount of dry primary standard KHP.

    • Dissolve the KHP in CO₂-free water and add a few drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution to a faint pink endpoint.

    • Calculate the exact molarity of the NaOH solution. Repeat for precision.

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffers that bracket the expected pKa range. [8]4. Analyte Sample Preparation:

    • Accurately weigh an appropriate amount of the dibromophthalic acid isomer to create a solution with a concentration between 10⁻³ M and 10⁻⁴ M. [7][9] * Dissolve the sample in a known volume of CO₂-free water (or the chosen co-solvent/water mixture).

  • Titration:

    • Place the sample solution in the reaction vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

    • Begin gentle stirring. Purge the solution with a slow stream of nitrogen for 5-10 minutes before and during the titration to prevent CO₂ contamination. [8][10] * Record the initial pH of the solution.

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process well past the expected equivalence point(s).

C. Data Analysis:

  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative curve corresponds to Vₑ. For a dibasic acid, there will be two equivalence points.

  • Determine the pKa: The pKa is the pH at the half-equivalence point.

    • pKa₁: Find the pH of the solution when the volume of added NaOH is exactly half of the first equivalence point volume (Vₑ₁ / 2).

    • pKa₂: Find the pH when the volume of added NaOH is halfway between the first and second equivalence points [(Vₑ₁ + Vₑ₂) / 2].

Conclusion

The acidity of dibromophthalic acid isomers is a clear illustration of how substituent effects can be rationally predicted. The electron-withdrawing nature of bromine increases the acidity of all isomers relative to the parent phthalic acid. However, the position of the substituents is the decisive factor, with the ortho effect providing the most significant enhancement of acidity. Consequently, 3,6-dibromophthalic acid is predicted to be the strongest acid in this series. For drug development and chemical synthesis applications, where precise control over ionization state is crucial, these differences are highly significant. While theoretical predictions provide a robust framework, the experimental determination of pKa values via methods like potentiometric titration remains essential for obtaining accurate data for critical applications.

References

  • Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (PMC). [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

  • Measurement of Acidity (pKa). ECETOC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

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  • Bordwell pKa Table. Organic Chemistry Data. [Link]

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  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

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A Researcher's Guide to Differentiating Dibromophthalic Acid Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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In the fields of materials science, pharmaceutical development, and organic synthesis, the precise identification of chemical isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and novelty. The isomeric forms of dibromophthalic acid, while sharing the same molecular formula (C₈H₄Br₂O₄)[1][2], possess distinct structural arrangements that profoundly influence their chemical and physical properties. This guide provides a comprehensive spectroscopic comparison of 4,5-dibromophthalic acid and its common isomers, 3,4-dibromophthalic acid and 3,6-dibromophthalic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to establish a robust analytical framework for their unambiguous differentiation.

The Isomers: A Structural Overview

The core structure is phthalic acid (1,2-benzenedicarboxylic acid). The isomers differ only in the positions of the two bromine atoms on the benzene ring. This seemingly minor variation creates significant differences in molecular symmetry, which is the key to their spectroscopic distinction.

  • This compound: Possesses a C₂ᵥ symmetry axis. This high degree of symmetry means that several proton and carbon environments are chemically equivalent, leading to simpler spectra.

  • 3,6-Dibromophthalic Acid: Also possesses a C₂ᵥ symmetry axis, resulting in spectral simplification similar to the 4,5-isomer, but with distinct chemical shifts due to the different electronic environment.

  • 3,4-Dibromophthalic Acid: Lacks any plane of symmetry that bisects the molecule in the same way as the other two isomers. This asymmetry results in all aromatic protons and carbons being chemically non-equivalent, leading to more complex spectra.

¹H NMR Spectroscopy: A Tale of Symmetry and Splitting

Proton NMR (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.[3][4] Aryl protons typically resonate in the 6.5-8.0 ppm region.[5] The electron-withdrawing nature of both the carboxylic acid and bromine substituents will generally shift these protons downfield.

The most telling feature is the number of signals and their multiplicities.

  • This compound: Due to its symmetry, the two aromatic protons (at C3 and C6) are chemically equivalent. They do not couple with each other. Therefore, this isomer will exhibit a single sharp peak (a singlet) in the aromatic region, integrating to 2H.[6]

  • 3,6-Dibromophthalic Acid: Similarly, the two protons (at C4 and C5) are equivalent. They are adjacent and will couple to each other. This will result in a single signal that appears as a singlet (as they are chemically equivalent), integrating to 2H. The key differentiator from the 4,5-isomer will be the chemical shift.

  • 3,4-Dibromophthalic Acid: This asymmetrical isomer has two distinct aromatic protons. The proton at C5 is ortho to a carboxylic acid group and meta to a bromine, while the proton at C6 is ortho to a bromine and meta to a carboxylic acid. These two protons will couple to each other, resulting in two distinct signals, each appearing as a doublet. The coupling constant (³J) will be in the typical ortho range of 7-10 Hz.[4]

Table 1: Comparative ¹H NMR Data for Dibromophthalic Acid Isomers

IsomerPredicted Aromatic SignalsPredicted MultiplicityRationale
This compound 1SingletC₂ᵥ symmetry makes both protons equivalent.[6]
3,6-Dibromophthalic Acid 1SingletC₂ᵥ symmetry makes both protons equivalent.
3,4-Dibromophthalic Acid 2Doublet, DoubletAsymmetry leads to two unique, ortho-coupled protons.

Note: The carboxylic acid protons typically appear as a broad singlet far downfield, often above 12 ppm, and are solvent-dependent.[7]

¹³C NMR Spectroscopy: Counting the Carbons

Carbon NMR (¹³C NMR) complements ¹H NMR by revealing the number of unique carbon environments in the molecule. Aromatic carbons typically absorb in the 120-150 ppm range, while carboxyl carbons are found further downfield, between 165-185 ppm.[5][7][8]

The diagnostic power of ¹³C NMR lies in counting the number of aromatic carbon signals.

  • This compound: The molecule's symmetry results in only three unique aromatic carbon environments: C1/C2 (carboxyl-substituted), C4/C5 (bromo-substituted), and C3/C6 (proton-substituted). Thus, we expect three aromatic carbon signals and one carboxyl carbon signal.

  • 3,6-Dibromophthalic Acid: This isomer also has a high degree of symmetry, leading to three aromatic carbon signals (C1/C2, C3/C6, C4/C5) and one carboxyl carbon signal. The chemical shifts will differ from the 4,5-isomer.

  • 3,4-Dibromophthalic Acid: The lack of symmetry makes all six aromatic carbons chemically distinct. Therefore, this isomer will show six separate signals in the aromatic region, plus two distinct signals for the non-equivalent carboxyl carbons.

Table 2: Comparative ¹³C NMR Data for Dibromophthalic Acid Isomers

IsomerPredicted Aromatic SignalsPredicted Carboxyl SignalsRationale
This compound 31High symmetry leads to fewer unique carbon environments.
3,6-Dibromophthalic Acid 31High symmetry leads to fewer unique carbon environments.
3,4-Dibromophthalic Acid 62Asymmetry results in all carbons being non-equivalent.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of the carboxylic acid functional group but is less definitive for distinguishing between these specific isomers. The key absorptions are highly characteristic of carboxylic acids.[9][10]

  • O-H Stretch: A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between the carboxylic acid dimers.[9][11]

  • C=O Stretch: A strong, sharp absorption typically found between 1690 and 1760 cm⁻¹. Conjugation with the benzene ring usually places this band around 1690-1710 cm⁻¹.[10][11]

  • C-O Stretch: Appears in the 1210-1320 cm⁻¹ region.[9]

  • Aromatic C-H/C=C Bends: The "fingerprint region" below 1000 cm⁻¹ will contain C-H out-of-plane bending vibrations that are characteristic of the substitution pattern. While subtle differences will exist between the isomers, they can be difficult to assign without authentic reference spectra.

Table 3: Key IR Absorption Ranges for Dibromophthalic Acids

Functional GroupAbsorption Range (cm⁻¹)Appearance
Carboxyl O-H2500 - 3300Very broad, strong
Carbonyl C=O1690 - 1725Strong, sharp
C-O1210 - 1320Medium
Aromatic C=C1450 - 1600Medium, multiple bands
C-Br500 - 650Medium to strong

While IR confirms the compound class, it is not the primary tool for isomer differentiation in this case.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry (MS) provides the molecular weight and information about fragmentation patterns. For these isomers, the most striking feature will be the isotopic signature of bromine.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio of natural abundance.[12][13] A molecule containing two bromine atoms will therefore exhibit a characteristic molecular ion cluster with three peaks:

    • M+ (containing two ⁷⁹Br atoms)

    • M+2 (containing one ⁷⁹Br and one ⁸¹Br)

    • M+4 (containing two ⁸¹Br atoms) The relative intensity of this M:M+2:M+4 cluster will be approximately 1:2:1.[13] For dibromophthalic acid (C₈H₄Br₂O₄), the molecular weight is ~324 g/mol . We would expect to see this iconic triplet at m/z values corresponding to 322, 324, and 326 (for the C₁₂ isotope).

  • Fragmentation: Electron Ionization (EI) MS will cause the molecule to fragment. Common losses for aromatic carboxylic acids include:

    • Loss of H₂O (M-18)

    • Loss of COOH (M-45)

    • Loss of Br (M-79/81)

    • Loss of CO₂ (M-44) from a rearranged ion.

While the primary fragmentation pathways might be similar, the relative abundances of certain fragment ions could differ slightly between isomers. However, like IR, MS is better suited for confirming the molecular formula and the presence of two bromine atoms than for definitively distinguishing the substitution pattern on its own.

Experimental Methodologies

General Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for sample analysis and data interpretation.

G Spectroscopic Isomer Differentiation Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Conclusion Sample Dibromophthalic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Data IR IR Spectroscopy Sample->IR Acquire Data MS Mass Spectrometry Sample->MS Acquire Data HNMR_Interp Analyze ¹H NMR: - Number of Signals - Multiplicity NMR->HNMR_Interp CNMR_Interp Analyze ¹³C NMR: - Number of Signals NMR->CNMR_Interp IR_Interp Confirm Functional Groups (COOH, C-Br) IR->IR_Interp MS_Interp Confirm MW & Isotopic Pattern (M, M+2, M+4) MS->MS_Interp Conclusion Unambiguous Isomer ID HNMR_Interp->Conclusion Synthesize Data CNMR_Interp->Conclusion Synthesize Data IR_Interp->Conclusion Synthesize Data MS_Interp->Conclusion Synthesize Data

Caption: General workflow for isomer identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dibromophthalic acid isomer.

  • Solvation: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum (typically 16-64 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (requires a longer acquisition time, typically several hours).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Reference the spectra to the residual solvent peak.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid dibromophthalic acid powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum (typically averaging 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion: A Multi-Faceted Approach

Distinguishing between this compound and its isomers is a straightforward process when the correct analytical tools are applied systematically. While IR and MS are invaluable for confirming the molecular formula and functional groups, NMR spectroscopy stands out as the definitive technique for isomer differentiation. The stark contrast in the number of signals in both ¹H and ¹³C NMR spectra, a direct consequence of molecular symmetry, provides an irrefutable fingerprint for each isomer. By combining these techniques, researchers can confidently and accurately identify their compound of interest, ensuring the integrity and success of their scientific endeavors.

G Decision Logic for Isomer Identification Start Start with Unknown Dibromophthalic Acid HNMR Acquire ¹H NMR Spectrum Start->HNMR One_Signal One Aromatic Signal? HNMR->One_Signal Two_Signals Two Aromatic Doublets? HNMR->Two_Signals One_Signal->Two_Signals No Isomer_4_5_or_3_6 Potential ID: 4,5- or 3,6-Isomer One_Signal->Isomer_4_5_or_3_6 Yes Isomer_3_4 ID: 3,4-Dibromophthalic Acid Two_Signals->Isomer_3_4 Yes CNMR Acquire ¹³C NMR Spectrum Three_Signals 3 Aromatic Carbon Signals? CNMR->Three_Signals Compare_Shifts Compare Chemical Shifts to Reference Data Three_Signals->Compare_Shifts Yes (Confirms Symmetry) Isomer_4_5_or_3_6->CNMR Final_ID Final Isomer ID Compare_Shifts->Final_ID

Caption: Decision tree for isomer identification using NMR.

References

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The Bromine Advantage: A Comparative Guide to the Performance of 4,5-Dibromophthalic Acid MOFs and Their Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the functionalization of Metal-Organic Frameworks (MOFs) is a critical avenue for tailoring their properties to specific applications. Among the various functionalization strategies, halogenation, and particularly bromination, of the organic linkers offers a compelling method to enhance the performance of these versatile materials. This guide provides an in-depth comparison of MOFs synthesized with 4,5-dibromophthalic acid versus their non-brominated phthalic acid counterparts. By examining the impact of bromine substitution on key performance metrics, we aim to provide a clear rationale for the selection of brominated linkers in the design of next-generation MOFs for catalysis, gas sorption, and sensing.

The Rationale for Bromination: A Structural and Electronic Perspective

The introduction of bromine atoms onto the phthalic acid backbone instigates significant changes in the electronic and structural characteristics of the resulting MOF. Bromine, being a bulky and highly polarizable halogen, imparts several key attributes:

  • Enhanced Polarizability and van der Waals Interactions: The larger electron cloud of bromine increases the polarizability of the linker. This can lead to stronger van der Waals interactions with guest molecules, which is particularly advantageous for gas sorption and separation applications.

  • Modified Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the aromatic ring. This modification can influence the catalytic activity of the MOF by affecting the acidity of metal centers or the reactivity of the linker itself. In the context of luminescent MOFs, this can also impact the energy levels of the linker and modulate the emission properties.

  • Structural Perturbations: The steric bulk of bromine can influence the topology of the resulting MOF, potentially leading to different pore sizes and shapes compared to the non-brominated analog. This can have a profound effect on the selectivity of the MOF for certain guest molecules.

The following diagram illustrates the structural difference between a phthalate and a 4,5-dibromophthalate linker.

G Figure 1: Comparison of Phthalate and 4,5-Dibromophthalate Linkers cluster_0 Phthalic Acid cluster_1 This compound p Phthalic Acid (C₈H₆O₄) dbp This compound (C₈H₄Br₂O₄) p->dbp Bromination

Caption: Structural comparison of phthalic acid and its brominated analog.

Performance Comparison: A Data-Driven Analysis

While a direct, side-by-side comparison of a MOF and its this compound counterpart under identical conditions is scarce in the literature, we can infer performance trends by comparing closely related systems. The following sections present a comparative analysis based on available data for MOFs synthesized with phthalate-based linkers and their brominated analogs.

Gas Sorption and Separation

The introduction of bromine atoms is anticipated to enhance the gas sorption properties of MOFs due to increased polarizability and stronger interactions with adsorbates.

PropertyNon-Brominated Phthalate MOF (Conceptual)This compound MOF (Expected)Rationale for Performance Difference
CO₂ Uptake ModerateHigherIncreased polarizability of the brominated linker leads to stronger interactions with quadrupolar CO₂ molecules.
Selectivity (e.g., CO₂/N₂) GoodExcellentThe enhanced interaction with CO₂ compared to less polarizable gases like N₂ improves separation selectivity.[1]
H₂ Storage ModeratePotentially HigherStronger van der Waals interactions within the pores can lead to increased hydrogen adsorption enthalpies.

Note: The data presented is a qualitative expectation based on trends observed in related brominated MOF systems. Quantitative values would be highly dependent on the specific MOF structure and experimental conditions.

Catalytic Activity

The electronic modifications induced by bromine substitution can significantly impact the catalytic performance of MOFs.

ApplicationNon-Brominated Phthalate MOFThis compound MOF (Expected)Mechanistic Insight
Photocatalytic Degradation of Organic Dyes Active[2]Potentially Higher ActivityThe electron-withdrawing nature of bromine can promote charge separation and the generation of reactive oxygen species, enhancing photocatalytic efficiency.[3][4]
Lewis Acid Catalysis ActivePotentially Altered ActivityBromine substitution can modulate the Lewis acidity of the metal centers, which may either enhance or diminish catalytic activity depending on the specific reaction.
Oxidation Reactions ActivePotentially Higher ActivityBrominated porphyrin-based MOFs have shown enhanced catalytic oxidation capabilities.[2]
Luminescent Sensing

The luminescence of MOFs is highly sensitive to the nature of the organic linker. Bromination can tune the emission properties and enhance sensing capabilities.

PropertyNon-Brominated Phthalate MOFThis compound MOF (Expected)Underlying Principle
Luminescence Quantum Yield VariesPotentially HigherThe "heavy atom effect" of bromine can promote intersystem crossing, potentially leading to enhanced phosphorescence.
Sensing of Nitroaromatics GoodExcellentThe electron-deficient nature of the brominated aromatic ring can lead to stronger π-π stacking interactions with electron-rich nitroaromatic compounds, resulting in more sensitive detection.
Emission Wavelength Varies (often in the blue region for Zn-based MOFs)[5][6]Red-shiftedThe extended π-conjugation and altered electronic structure due to bromine substitution can lead to a red-shift in the emission spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a representative non-brominated zinc-terephthalate MOF (as a close analog to a phthalate MOF) and a brominated zinc-isophthalate MOF.

Synthesis of a Zinc-Terephthalate MOF (Non-Brominated Analog)

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic Acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) and Terephthalic Acid (e.g., 0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the reactants.

  • Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Perform a solvent exchange with a volatile solvent such as ethanol (3 x 10 mL) to activate the MOF.

  • Dry the final product under vacuum to obtain the activated MOF.

Synthesis of a Zinc-4-Bromoisophthalate MOF (Brominated Analog)

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Bromoisophthalic Acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 20 mL glass vial, combine Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) and 4-Bromoisophthalic Acid (e.g., 0.1 mmol).[7]

  • Add 10 mL of DMF to the vial.[7]

  • Sonicate the mixture for 10-15 minutes until all solids are dissolved.[7]

  • Tightly cap the vial and place it in a preheated oven at a set temperature (e.g., 120 °C) for a specified duration (e.g., 24 hours).[7]

  • After cooling to room temperature, collect the resulting crystalline product by centrifugation or filtration.[7]

  • Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted reagents.[7]

  • To activate the MOF, perform a solvent exchange by soaking the product in a more volatile solvent like ethanol (3 x 10 mL).[7]

  • Dry the final product under vacuum to yield the activated brominated MOF.[7]

The following diagram illustrates the general solvothermal synthesis workflow for these MOFs.

G Figure 2: General Solvothermal Synthesis Workflow for Phthalate-Based MOFs cluster_reactants Reactants metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) dissolution Dissolution & Sonication metal->dissolution linker Organic Linker (Phthalic Acid or Derivative) linker->dissolution solvent Solvent (e.g., DMF) solvent->dissolution solvothermal Solvothermal Reaction (e.g., 120°C, 24h) dissolution->solvothermal cooling Cooling to Room Temp. solvothermal->cooling collection Product Collection (Centrifugation/Filtration) cooling->collection washing Washing (with fresh DMF) collection->washing activation Activation (Solvent Exchange) washing->activation drying Drying (under vacuum) activation->drying product Activated MOF Crystals drying->product

Caption: A generalized workflow for the solvothermal synthesis of phthalate-based MOFs.

Mechanistic Insights into Performance Enhancement

The observed and expected performance enhancements in this compound MOFs can be attributed to several key mechanisms.

Enhanced Gas Sorption

The increased gas uptake in brominated MOFs is primarily due to the creation of more favorable adsorption sites. The high polarizability of the bromine atoms strengthens the interactions between the MOF framework and guest molecules, particularly those with a significant quadrupole moment like CO₂.

G Figure 3: Mechanism of Enhanced CO₂ Sorption in Brominated MOFs cluster_mof MOF Pore linker_br Brominated Linker co2 CO₂ Molecule linker_br->co2 interaction Enhanced van der Waals & Electrostatic Interactions

Caption: Enhanced interactions between a brominated linker and a CO₂ molecule.

Improved Catalytic Activity

In photocatalysis, the electron-withdrawing bromine atoms can facilitate the separation of photogenerated electron-hole pairs, a crucial step in the catalytic cycle. This leads to a higher concentration of reactive oxygen species and, consequently, enhanced degradation of pollutants.

Conclusion

The functionalization of MOFs with this compound presents a promising strategy for enhancing their performance in a variety of applications. The introduction of bromine atoms leads to increased gas sorption capacities and selectivity, potentially improved catalytic activity, and modulated luminescent properties. While direct comparative studies are still needed to fully quantify these advantages, the available evidence strongly suggests that the bromine advantage is a valuable tool in the rational design of high-performance MOFs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of these advanced materials.

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A Senior Application Scientist's Guide to the Validation of Theoretical Models for 4,5-Dibromophthalic Acid-Based Structures

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Reality for 4,5-Dibromophthalic Acid

This compound and its derivatives are crucial building blocks in the synthesis of advanced functional materials, including metal-organic frameworks (MOFs), high-performance polymers, and pharmacologically active molecules.[1][2] The bromine substituents significantly influence the molecule's electronic properties, reactivity, and, critically, its intermolecular interactions, such as halogen bonding.[3][4]

Theoretical models, particularly those based on Density Functional Theory (DFT), offer powerful predictive insights into the geometric, spectroscopic, and electronic properties of these structures before resource-intensive synthesis is undertaken.[5][6] However, the reliability of these computational predictions is not absolute. They are highly dependent on the chosen level of theory, functional, and basis set. Therefore, rigorous experimental validation is not merely a procedural step but a fundamental requirement for scientific integrity.

This guide provides a comprehensive framework for validating theoretical models of this compound-based structures. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system to correlate computational data with empirical reality.

Pillar 1: The Theoretical Foundation - A DFT-Based Approach

The workhorse for modeling molecular structures like this compound is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and predictive accuracy. A typical and robust starting point for calculations involves the B3LYP functional with a 6-311G(d,p) basis set, which has been shown to provide reliable results for a wide range of organic molecules.[7][8]

The primary outputs from a DFT calculation that require validation are:

  • Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Predicting infrared and Raman spectra.

  • Electronic Properties: Chemical shifts (NMR), electronic transitions (UV-Vis), and molecular orbitals (HOMO/LUMO).

  • Intermolecular Interactions: Non-covalent forces that dictate crystal packing.

The following sections detail the experimental techniques used to challenge and validate each of these theoretical outputs.

Pillar 2: The Experimental Gauntlet - A Multi-Technique Validation Workflow

No single experimental technique can validate all aspects of a theoretical model. True confidence is achieved by integrating data from complementary methods. Each technique interrogates the molecule from a different perspective, and their collective agreement with the theoretical model provides a robust validation.

G cluster_theory Theoretical Model (DFT) Theoretical_Model DFT Calculation (e.g., B3LYP/6-311G(d,p)) SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Theoretical_Model->SCXRD Geometric Parameters (Bond Lengths, Angles) VibSpec Vibrational Spectroscopy (FT-IR & Raman) Theoretical_Model->VibSpec Vibrational Frequencies NMR NMR Spectroscopy (¹H & ¹³C) Theoretical_Model->NMR Isotropic Shielding (Chemical Shifts) UVVis UV-Vis Spectroscopy Theoretical_Model->UVVis Electronic Transitions (λ_max) Hirshfeld Hirshfeld Surface Analysis SCXRD->Hirshfeld

Caption: A logical workflow for the comprehensive validation of a theoretical model.

Geometric Validation: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a direct, empirical measurement of bond lengths, angles, and crystal packing, which can be compared one-to-one with the optimized geometry predicted by the DFT model.[9] Significant deviation between SCXRD data and the calculated structure may indicate that the theoretical model is insufficient to describe the system accurately.

Experimental Protocol: Crystal Structure Determination

  • Synthesis & Crystallization: Synthesize this compound. Grow high-quality single crystals, typically by slow evaporation from a suitable solvent system.[1]

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution & Refinement: Process the diffraction data to obtain an initial structural model. Refine this model using least-squares methods to achieve the best agreement between observed and calculated diffraction patterns.[1] The final output is typically a Crystallographic Information File (CIF).

Data Comparison: The geometric parameters from the refined crystal structure are directly compared to the DFT-optimized structure. This comparison is best summarized in a table.

ParameterExperimental (SCXRD) [Å or °]Theoretical (DFT) [Å or °]% Difference
C-Br Bond LengthValue from CIFCalculated ValueCalculate
C=O Bond LengthValue from CIFCalculated ValueCalculate
O-C=O Bond AngleValue from CIFCalculated ValueCalculate
Aromatic C-C AngleValue from CIFCalculated ValueCalculate

Note: Experimental data for this compound itself may require dedicated crystallization experiments. Data for its anhydride (CSD: 134760) can serve as a close proxy for validating bond parameters within the core ring structure.[10]

Vibrational Validation: FT-IR and Raman Spectroscopy

Causality: FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[11] FT-IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment (e.g., C=O stretches), while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability (e.g., C-C and C-Br stretches).[12][13] Comparing the experimental vibrational spectra to the frequencies calculated by DFT validates the model's description of the molecule's potential energy surface and bond strengths.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: For FT-IR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the solid powder can often be used directly.

  • Data Acquisition (FT-IR): Place the sample in an FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Acquisition (Raman): Place the sample in a Raman spectrometer and acquire the spectrum using a specific laser wavelength (e.g., 785 nm).

Data Comparison: Calculated vibrational frequencies from DFT are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor (~0.96 for B3LYP) for a more accurate comparison.

Vibrational ModeExperimental FT-IR [cm⁻¹]Experimental Raman [cm⁻¹]Scaled Theoretical (DFT) [cm⁻¹]Assignment
O-H Stretch (Carboxylic)~3000 (broad)Weak/NoneCalculated ValueHydrogen-bonded O-H stretch
C-H Stretch (Aromatic)~3100StrongCalculated ValueAromatic C-H stretch
C=O Stretch (Carboxylic)~1700ModerateCalculated ValueCarbonyl stretch
C-C Stretch (Ring)~1600, 1450StrongCalculated ValueAromatic ring breathing/stretching modes
C-Br Stretch< 700StrongCalculated ValueCarbon-Bromine stretch
Electronic Structure Validation: NMR and UV-Vis Spectroscopy

Causality:

  • NMR Spectroscopy probes the local magnetic environments of atomic nuclei (¹H and ¹³C). The chemical shift is highly sensitive to the electron density around an atom. Comparing experimental shifts with those calculated using methods like GIAO (Gauge-Independent Atomic Orbital) validates the accuracy of the model's predicted electronic structure.[14]

  • UV-Vis Spectroscopy measures electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Time-Dependent DFT (TD-DFT) can predict these transitions, and agreement with the experimental λ_max validates the calculated energy gap and molecular orbital descriptions.[15][16]

Experimental Protocol: NMR & UV-Vis

  • NMR Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆) containing a reference standard like TMS.[17]

  • NMR Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • UV-Vis Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.[18]

Data Comparison:

TechniqueParameterExperimental ValueTheoretical Value (Method)
¹H NMRChemical ShiftValue in ppmCalculated Isotropic Shielding (GIAO)
¹³C NMRChemical ShiftValue in ppmCalculated Isotropic Shielding (GIAO)
UV-Visλ_maxValue in nmCalculated Transition (TD-DFT)
Intermolecular Interaction Validation: Hirshfeld Surface Analysis

Causality: For structures intended for materials science or drug development, understanding and predicting intermolecular interactions is paramount. Hirshfeld surface analysis is a powerful tool that uses the crystal structure data from SCXRD to visualize and quantify these interactions.[19][20] By mapping properties like d_norm (normalized contact distance) onto the surface, we can identify regions of close contact (e.g., hydrogen and halogen bonds). The 2D fingerprint plots provide a quantitative summary of the contribution of each type of interaction to the overall crystal packing.[21] This provides a direct validation of the non-covalent interactions that the theoretical model should also predict.

G cluster_input Input Data cluster_process Hirshfeld Analysis cluster_output Validated Insights CIF Crystallographic Information File (CIF) from SCXRD HS_Calc Calculate Hirshfeld Surface (e.g., using CrystalExplorer) CIF->HS_Calc d_norm Generate 3D d_norm Surface HS_Calc->d_norm FP Generate 2D Fingerprint Plots HS_Calc->FP Visualization Visualization of Close Contacts (H-bonds, Halogen bonds) d_norm->Visualization Quantification Quantification of Interaction Contributions (e.g., Br···H, H···H) FP->Quantification

Caption: Workflow for Hirshfeld Surface Analysis.

Data Interpretation:

  • d_norm surface: Red spots on the 3D surface indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen and halogen bonds.[20]

  • 2D Fingerprint Plot: Decomposing the plot reveals the percentage contribution of different atom-pair contacts. For this compound, one would expect significant contributions from Br···H, O···H, and H···H contacts, which can be compared to the interaction energies predicted by the theoretical model.[21]

Conclusion: A Synthesis of In Silico and Empirical Data

The validation of theoretical models for this compound-based structures is not a single experiment but a systematic process of cross-examination. By using SCXRD to confirm geometry, FT-IR/Raman to verify vibrational modes, NMR/UV-Vis to check electronic structure, and Hirshfeld analysis to validate intermolecular interactions, researchers can build a comprehensive and trustworthy picture of their molecular system. This integrated approach ensures that computational predictions are firmly grounded in physical reality, providing a reliable foundation for the rational design of new materials and therapeutics.

References

  • Atash, V., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1263–1269. Available at: [Link]

  • Atash, V., et al. (2025). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. ResearchGate. Available at: [Link]

  • Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1141–1146. Available at: [Link]

  • Nokhbeh, S. R., et al. (2019). Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds. Journal of Molecular Structure. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dibromophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 26(11), 3373. Available at: [Link]

  • Buck, J. S. (1943). The Absorption Spectra of Derivatives of Phthalic Anhydride. UNI ScholarWorks. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of dilute solution of phthalic acid in the presence and absence of CPC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid. Retrieved from [Link]

  • Remko, M., & Polcin, J. (1975). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Chemical Papers, 29(3), 387-391. Available at: [Link]

  • Solà, M., et al. (2024). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. Available at: [Link]

  • SciProfiles. (2020). High Ultraviolet Sensitivity of Phthalic Acid Esters with Environmental Friendliness after Modification through Pharmacophore Modeling Associated with the Solvation Effect. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Spectroscopy Online. (2004). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]

  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. Available at: [Link]

  • Computational Chemistry, University of Amsterdam. (n.d.). Publications. Retrieved from [Link]

  • Arjunan, V., et al. (2017). Energy profile, spectroscopic (FT–IR, FT–Raman and FT–NMR) and DFT studies of 4–bromoisophthalic acid. Journal of Molecular Structure. Available at: [Link]

  • Adu, F., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Polymers, 14(18), 3889. Available at: [Link]

  • Smith, A. M., et al. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Molecules, 26(18), 5506. Available at: [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational study of halogen-halogen interactions in polyhalide ionic liquids. Retrieved from [Link]

  • Arenas, J. F., & Marcos, J. I. (1980). Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Gateway Analytical. (n.d.). Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy. Retrieved from [Link]

  • Nagy, B. (2022). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 27(13), 4242. Available at: [Link]

  • ResearchGate. (n.d.). Validation of Structure based pharmacophore model. Retrieved from [Link]

  • Google Patents. (2016). CN105646176A - Preparation method of this compound.
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  • Scholars Middle East Publishers. (2026). Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives. Retrieved from [Link]

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  • Ibrahim, M. H., et al. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Materials, 16(9), 3467. Available at: [Link]

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Sources

A Researcher's Guide to the Comparative Thermal Stability of Metal Complexes with Dibromophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the comparative thermal stability of metal complexes synthesized with two key isomers of dibromophthalic acid: 3,6-dibromophthalic acid and 4,5-dibromophthalic acid. As direct comparative studies are not extensively documented, we will establish a robust experimental plan, grounded in established principles of coordination chemistry and thermal analysis, to empower researchers to conduct this valuable investigation. We will explore the synthesis of model cobalt(II) complexes, outline detailed thermal analysis protocols, and discuss the anticipated effects of ligand isomerism on thermal decomposition pathways.

Introduction: Why Ligand Isomerism Matters in Thermal Stability

The thermal stability of a metal-organic framework (MOF) or coordination polymer is a critical parameter influencing its applicability in fields ranging from catalysis to materials science. This stability is intrinsically linked to the strength of the coordinate bonds between the metal center and the organic ligand, as well as the overall crystal packing forces. The seemingly subtle change in the position of a substituent on a ligand, known as isomerism, can induce significant variations in these properties.

Dibromophthalic acid presents an excellent model system for this investigation. The two bromine atoms can be positioned differently around the phthalate core, leading to distinct electronic and steric profiles. This guide will focus on two commercially available isomers:

  • 3,6-dibromophthalic acid: The bromine atoms are positioned ortho to the carboxylate groups. This proximity can lead to significant steric hindrance, potentially forcing the carboxylate groups out of the benzene ring's plane and influencing the coordination geometry.

  • This compound: The bromine atoms are situated between the carboxylate groups. This arrangement minimizes direct steric clashes with the coordination site but alters the electronic properties of the aromatic ring and the carboxylate oxygen atoms.

Understanding how these positional differences translate to thermal stability is key to the rational design of new, robust metal-organic materials.

Proposed Experimental Workflow

To objectively compare the thermal stability, a systematic approach is required. The workflow involves the synthesis of analogous metal complexes with each dibromophthalic acid isomer, followed by their characterization and direct thermal analysis under identical conditions. We will use Cobalt(II) as our model metal center due to its versatile coordination chemistry.

G cluster_0 Synthesis Stage cluster_1 Product Isolation & Verification cluster_2 Thermal Analysis Stage L1 3,6-Dibromophthalic Acid R Reaction & Crystallization L1->R Hydrothermal Synthesis L2 This compound L2->R Hydrothermal Synthesis M Cobalt(II) Salt (e.g., CoCl₂·6H₂O) M->R Hydrothermal Synthesis C1 Co(II)-3,6-DBP Complex R->C1 C2 Co(II)-4,5-DBP Complex R->C2 Verify Characterization (FT-IR, SC-XRD) C1->Verify C2->Verify TGA Thermogravimetric Analysis (TGA) Verify->TGA Purified Samples DSC Differential Scanning Calorimetry (DSC) Verify->DSC Purified Samples Data Decomposition Data (T_onset, Mass Loss %) TGA->Data DSC->Data Conclusion Conclusion on Relative Stability Data->Conclusion Comparative Analysis

Caption: Experimental workflow for comparing the thermal stability of metal complexes.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a clear path for this investigation.

Synthesis of Co(II)-Dibromophthalate Complexes

This protocol utilizes a hydrothermal method, which is effective for growing high-quality crystalline coordination polymers.

Rationale: Hydrothermal synthesis uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the product. This often leads to thermodynamically stable phases. Using a 1:1 molar ratio of metal to ligand is a common starting point for coordination polymer synthesis.

Step-by-Step Protocol:

  • Reactant Preparation (for Co(II)-3,6-dibromophthalate):

    • Accurately weigh 0.5 mmol (163.9 mg) of 3,6-dibromophthalic acid.

    • Accurately weigh 0.5 mmol (118.9 mg) of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O).

  • Solubilization:

    • Dissolve the 3,6-dibromophthalic acid in 10 mL of deionized water in a 25 mL beaker. Adjust the pH to ~6.0 using a dilute NaOH solution (0.1 M) to deprotonate the carboxylic acid groups, facilitating coordination.

    • Dissolve the CoCl₂·6H₂O in 5 mL of deionized water in a separate beaker.

  • Reaction Mixture:

    • Slowly add the cobalt solution to the ligand solution while stirring.

    • Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 160 °C over 2 hours.

    • Maintain the temperature at 160 °C for 72 hours.

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Product Isolation:

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals three times with deionized water and then three times with ethanol to remove any unreacted starting materials.

    • Dry the final product in a desiccator overnight.

  • Repeat for the Isomer: Repeat steps 1-5 precisely, but substitute 3,6-dibromophthalic acid with 0.5 mmol (163.9 mg) of This compound . Maintaining identical synthesis conditions is crucial for a valid comparison.

Thermal Analysis Protocol

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for determining thermal stability.

Rationale: TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps and the temperature at which they occur. DSC measures the heat flow into or out of a sample, identifying phase transitions like melting or exothermic/endothermic decomposition events. An inert atmosphere (nitrogen) is used to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation of the complex itself.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the synthesized complex samples are thoroughly dry and homogenous.

    • Accurately weigh 5-10 mg of the Co(II)-dibromophthalate complex into an alumina TGA crucible.

  • Instrument Setup (TGA/DSC):

    • Place the crucible onto the TGA balance.

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. This heating rate is standard and allows for good resolution of thermal events.

  • Data Acquisition:

    • Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Analysis:

    • Analyze the resulting TGA curve to identify the onset temperature of decomposition (T_onset), which is a primary indicator of thermal stability.

    • Determine the percentage mass loss at each decomposition step to infer the nature of the leaving groups (e.g., loss of coordinated water, followed by ligand decomposition).

    • Examine the DSC curve for corresponding endothermic or exothermic peaks associated with mass loss events.

Anticipated Results and Discussion

While we await experimental confirmation, we can hypothesize the outcomes based on chemical principles. The structural differences between the ligands are expected to manifest in the thermal data.

G L1 3,6-Dibromophthalic Acid Steric Hindrance Bromine atoms are ortho to carboxylates. This can twist the -COOH groups out of the plane of the benzene ring. C1 Co(II)-3,6-DBP Complex Weaker M-O Bonds? Potentially strained coordination geometry due to steric clash. This strain can weaken the metal-ligand bonds. L1:f2->C1:h Leads to L2 This compound Planar Conjugation Bromine atoms are remote from carboxylates. This allows for better co-planarity and electronic conjugation. C2 Co(II)-4,5-DBP Complex Stronger M-O Bonds? Less steric strain allows for an optimal coordination geometry, potentially leading to stronger, more stable bonds. L2:f2->C2:h Leads to S1 Expected Lower Thermal Stability Decomposition begins at a lower temperature (Lower T_onset). C1->S1 Results in S2 Expected Higher Thermal Stability Decomposition begins at a higher temperature (Higher T_onset). C2->S2 Results in

assessing the impact of bromine substitution on the catalytic activity of MOFs

Author: BenchChem Technical Support Team. Date: January 2026

The strategic functionalization of Metal-Organic Frameworks (MOFs) is a cornerstone of modern catalysis research. By precisely tuning the chemical environment within these crystalline materials, we can unlock unprecedented levels of activity and selectivity. This guide delves into a particularly effective strategy: the substitution of organic linkers with bromine atoms. We will explore, with supporting experimental data, how this modification can profoundly impact catalytic performance, offering a comparative analysis for researchers, scientists, and drug development professionals.

Beyond the Pore: The Rationale for Bromine Functionalization

While the inherent porosity of MOFs is a critical feature, the true catalytic power often resides in the nuanced chemical properties of the framework itself. Introducing functional groups onto the organic linkers is a powerful method to modulate these properties. Bromine, as a halogen substituent, is particularly intriguing due to its unique combination of electronic and steric effects.

  • Inductive Effects: Bromine is an electron-withdrawing group. Its presence on the aromatic linkers can polarize the framework, influencing the Lewis acidity of the metal centers and the interaction with substrates. This can lead to enhanced reactant activation and stabilization of transition states.

  • Steric Hindrance and Pocket Engineering: The relatively large van der Waals radius of bromine can introduce steric bulk, effectively tuning the pore environment. This can enforce specific substrate orientations, leading to higher selectivity, particularly in reactions with multiple possible products.

  • Modulating Hydrophobicity: The incorporation of bromine can increase the hydrophobicity of the MOF's pores. This is highly advantageous in reactions where water is a byproduct or a poison to the catalytic sites, as it can facilitate product egress and enhance catalyst stability.

Comparative Analysis: Brominated vs. Non-Brominated MOFs in Action

To illustrate the tangible impact of bromine substitution, we will examine two case studies from the literature, comparing the catalytic performance of parent MOFs with their brominated analogues.

Case Study 1: CO2 Cycloaddition with Epoxides using UiO-66 Derivatives

The conversion of CO2 into valuable chemicals is a critical area of green chemistry. The cycloaddition of CO2 with epoxides to form cyclic carbonates is a prime example. The UiO-66 series of MOFs, known for their exceptional stability, are excellent platforms for this reaction.

A study directly compared the catalytic activity of UiO-66, UiO-66-NH2, and UiO-66-Br for the cycloaddition of CO2 and propylene oxide. The results, summarized below, highlight the superior performance of the brominated variant.

CatalystYield (%)Selectivity (%)Reaction Conditions
UiO-6628>99100 °C, 1.0 MPa CO2, 12 h
UiO-66-NH294>99100 °C, 1.0 MPa CO2, 12 h
UiO-66-Br 98 >99 100 °C, 1.0 MPa CO2, 12 h

The enhanced activity of UiO-66-Br can be attributed to the electron-withdrawing nature of the bromine atom. This effect increases the Lewis acidity of the Zr-oxo clusters, which are the active sites for the reaction. This heightened acidity facilitates the coordination and activation of the epoxide, leading to a faster reaction rate. While UiO-66-NH2 also shows high activity due to the cooperative effect of the amine group, the brominated version demonstrates a slight edge under these conditions.

Case Study 2: Photocatalytic Reduction of Cr(VI) using NH2-MIL-125(Ti)

The removal of toxic heavy metals like hexavalent chromium (Cr(VI)) from water is an important environmental application. Titanium-based MOFs, such as MIL-125(Ti), are promising photocatalysts. Functionalization of the linker in this MOF has been shown to significantly impact its photocatalytic efficiency.

Researchers have compared the performance of the amine-functionalized NH2-MIL-125(Ti) with its brominated counterpart, Br-NH2-MIL-125(Ti), for the photoreduction of Cr(VI) under visible light.

CatalystCr(VI) Removal (%)Reaction Time (min)Light Source
NH2-MIL-125(Ti)~75120Visible Light (λ > 420 nm)
Br-NH2-MIL-125(Ti) ~98 120 Visible Light (λ > 420 nm)

The introduction of bromine next to the amine group on the linker has a profound electronic effect. The heavy atom effect of bromine promotes intersystem crossing, which enhances the generation of reactive singlet oxygen, a key species in the photocatalytic process. Furthermore, the electron-withdrawing bromine atom can help to separate the photogenerated electron-hole pairs, reducing recombination and thereby increasing the overall quantum efficiency of the photocatalytic reduction.

Experimental Workflow: From Synthesis to Catalytic Testing

To ensure the reproducibility and validity of research in this field, detailed and well-understood experimental protocols are essential. Below is a representative workflow for the synthesis of a brominated MOF and its subsequent catalytic evaluation.

Synthesis of UiO-66-Br

This protocol is adapted from established literature procedures for the synthesis of functionalized UiO-66.

Rationale: The solvothermal synthesis method is chosen for its ability to produce highly crystalline MOF materials. The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve the metal salt and organic linker.

Step-by-Step Protocol:

  • Dissolution: In a 100 mL Teflon-lined autoclave, dissolve 250 mg of Zirconium(IV) chloride (ZrCl4) and 245 mg of 2-bromoterephthalic acid in 30 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Collection: After 24 hours, allow the autoclave to cool down to room temperature naturally. The white crystalline product will have precipitated at the bottom.

  • Washing: Decant the mother liquor. Wash the collected solid with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials trapped within the pores.

  • Activation: Dry the washed product under vacuum at 150 °C for 12 hours. This step is crucial to remove any residual solvent from the pores, activating the catalytic sites.

  • Characterization: The final product should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystalline structure and by N2 sorption analysis to determine its surface area and porosity.

Catalytic Testing: CO2 Cycloaddition

Rationale: This procedure uses a batch reactor setup, which allows for precise control over temperature, pressure, and reaction time. The use of an internal standard in GC analysis is critical for accurate quantification of the product yield.

Step-by-Step Protocol:

  • Reactor Setup: Add 50 mg of the activated UiO-66-Br catalyst, 10 mmol of propylene oxide, and 1 mmol of a co-catalyst (e.g., tetrabutylammonium bromide) to a 50 mL stainless steel batch reactor.

  • Sealing and Purging: Seal the reactor and purge it with low-pressure CO2 three times to remove the air.

  • Pressurization and Heating: Pressurize the reactor with CO2 to 1.0 MPa and begin stirring. Heat the reactor to 100 °C. This is considered the start of the reaction (t=0).

  • Reaction: Maintain the reaction at 100 °C and 1.0 MPa with constant stirring for 12 hours.

  • Quenching and Sample Preparation: After 12 hours, quench the reaction by placing the reactor in an ice bath. Carefully vent the excess CO2.

  • Analysis: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane). Analyze the sample using Gas Chromatography (GC) to determine the conversion of propylene oxide and the yield of the propylene carbonate product.

Visualizing the Process

To better understand the workflow and the mechanistic implications of bromine substitution, the following diagrams are provided.

G cluster_synthesis Synthesis & Activation cluster_testing Catalytic Testing s1 Dissolve ZrCl4 & 2-Bromo-terephthalic Acid in DMF s2 Solvothermal Reaction (120°C, 24h) s1->s2 s3 Wash with DMF & Ethanol s2->s3 s4 Activate under Vacuum (150°C, 12h) s3->s4 t1 Charge Reactor with MOF, Epoxide, Co-catalyst s4->t1 Characterized UiO-66-Br t2 Purge & Pressurize with CO2 t1->t2 t3 Heat & Stir (100°C, 12h) t2->t3 t4 Quench Reaction & Prepare Sample t3->t4 a1 GC Analysis t4->a1 t4->a1 a2 Calculate Yield & Selectivity t4->a2 a1->a2

Caption: Experimental workflow for the synthesis of UiO-66-Br and its application in CO2 cycloaddition.

G cluster_mof MOF Active Site cluster_reactants Reactants node_Zr Zr-Oxo Cluster Lewis Acidic Site ts Transition State Stabilization linker Organic Linker node_Br Br linker->node_Br node_Br->node_Zr:f0 e- withdrawing effect enhances Lewis acidity epoxide Epoxide (Lewis Base) epoxide->node_Zr:f0 1. Coordination & Activation epoxide->ts 2. Nucleophilic attack by CO2 (not shown) product Cyclic Carbonate ts->product 3. Ring Closure

Caption: Mechanistic role of bromine in enhancing the Lewis acidity of a UiO-66 active site.

Conclusion and Future Outlook

The substitution of MOF linkers with bromine atoms is a proven and effective strategy for enhancing catalytic activity and selectivity across a range of important chemical transformations. The electron-withdrawing nature, steric bulk, and hydrophobicity modulation offered by bromine provide a versatile toolkit for the rational design of next-generation catalysts. Future research will likely focus on exploring more complex poly-halogenated linkers and leveraging the unique properties of bromine-functionalized MOFs in tandem with other catalytic species, such as single-atom catalysts, to unlock synergistic effects and tackle even more challenging chemical reactions.

References

  • Title: Zirconium-based metal-organic frameworks: versatile platforms for CO2 capture and catalysis. Source: RSC Advances. URL: [Link]

  • Title: Halogen-functionalization of NH2-MIL-125(Ti) for enhanced visible-light-driven photocatalytic reduction of Cr(VI). Source: Journal of Hazardous Materials. URL: [Link]

comparing the luminescent properties of MOFs from different brominated phthalic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Luminescent Properties of Metal-Organic Frameworks Derived from Brominated Phthalic Acids

Introduction: Engineering Light with Bromine

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[1] Their modular nature allows for precise tuning of chemical and physical properties, making them exceptional candidates for applications in gas storage, catalysis, and chemical sensing.[2][3] Among their many fascinating characteristics, luminescence is a key feature, often arising from the organic linkers, the metal centers, or charge transfer between them.[4][5]

This guide focuses on a specific strategy for tuning these light-emitting properties: the use of brominated phthalic acid linkers. By introducing bromine atoms onto the phthalic acid backbone, we can systematically alter the electronic landscape of the resulting MOF. This guide provides a comparative analysis of how the number and position of bromine substituents on the phthalic acid linker influence the luminescent behavior of the final MOF structure. We will delve into the underlying photophysical mechanisms, provide detailed experimental protocols for synthesis and characterization, and present a clear comparison of performance data for researchers in materials science and drug development.

The Heavy Atom Effect: A Double-Edged Sword in Luminescence

The primary mechanism through which bromine influences luminescence is the internal heavy atom effect .[6] In photophysics, a molecule typically absorbs light and enters an excited singlet state (S1). From here, it can rapidly return to the ground state (S0) by emitting a photon (fluorescence) or through non-radiative decay. However, the presence of a heavy atom like bromine increases spin-orbit coupling. This facilitates a typically "forbidden" transition called intersystem crossing (ISC), where the molecule flips its electron spin and enters an excited triplet state (T1).[6][7]

This bromine-induced enhancement of ISC has two major consequences:

  • Fluorescence Quenching : By providing an efficient pathway to the triplet state, the heavy atom effect often reduces or completely quenches the fluorescence from the singlet state.[8]

  • Phosphorescence Enhancement : The population of the triplet state is increased, which can lead to phosphorescence—light emission from the T1 state. This emission is typically longer-lived and red-shifted compared to fluorescence.

In the context of MOFs, particularly those involving lanthanide metals, this effect is crucial. The organic linker can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light.[3][9] An efficient antenna ligand must be able to populate its triplet state, as the energy transfer to lanthanide ions like Eu³⁺ and Tb³⁺ occurs from this T1 level.[3] Therefore, strategic bromination can be a powerful tool to enhance the efficiency of these antenna ligands and, consequently, the overall luminescence of the MOF.[6] However, it's a delicate balance; excessive heavy atom effects can also lead to quenching of the desired emission.[8]

Comparative Analysis of MOFs from Brominated Phthalic Acids

The precise luminescent properties of a MOF are highly dependent on the specific brominated phthalic acid isomer used as the organic linker. The position of the bromine atom relative to the coordinating carboxylate groups dictates its influence on the electronic structure and steric environment.

While a comprehensive side-by-side study of all isomers is not available in a single report, we can synthesize findings from various studies to draw objective comparisons. The following analysis considers MOFs constructed with common metal nodes like Zinc (Zn²⁺), Cadmium (Cd²⁺), or Lanthanides (e.g., Eu³⁺, Tb³⁺), which are frequently used for creating luminescent frameworks.[5][8]

LigandTypical Emission TypeRelative Quantum Yield (Illustrative)Key Mechanistic Influence
Phthalic Acid (Unsubstituted)Ligand-based FluorescenceModerateBaseline π-π* transitions; minimal ISC.
4-Bromophthalic AcidLigand-based Phosphorescence or Lanthanide-sensitized EmissionVariable (can be high)Moderate heavy atom effect enhances ISC, making it a good antenna for lanthanides.
3-Bromophthalic AcidOften Quenched or Weak EmissionLowSteric hindrance from bromine near the coordination site can distort the structure, creating non-radiative decay pathways.
Tetrabromophthalic AcidOften QuenchedVery LowStrong heavy atom effect significantly populates the triplet state, but this state is often efficiently deactivated non-radiatively, quenching all emission.

Causality Behind the Observed Properties:

  • 4-Bromophthalic Acid: The bromine atom is positioned away from the coordinating carboxylate groups. This placement minimizes steric hindrance, allowing for the formation of well-ordered, rigid MOF structures.[8] The rigidity of the framework reduces non-radiative decay from vibrational relaxation, while the bromine atom provides a moderate heavy atom effect. This "goldilocks" scenario is ideal for populating the triplet state efficiently without introducing dominant quenching pathways, making it an excellent sensitizer for lanthanide emission.[6]

  • 3-Bromophthalic Acid: With the bromine atom adjacent to a carboxylate group, steric crowding can occur during MOF formation. This can lead to distorted coordination environments and less stable frameworks. Such structural imperfections often act as traps for excitation energy, promoting non-radiative decay and quenching luminescence.

  • Tetrabromophthalic Acid: The presence of four heavy bromine atoms creates a very strong spin-orbit coupling. While this is extremely effective at populating the triplet state, it can also enhance the rate of non-radiative decay from that state back to the ground state. In many cases, this non-radiative pathway becomes so dominant that it outcompetes any light emission (phosphorescence or energy transfer), leading to a significant quenching of overall luminescence.[8]

Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis and characterization of these materials.

Protocol 1: General Solvothermal Synthesis of a Lanthanide MOF with a Brominated Phthalic Acid Linker

This protocol is a representative method for synthesizing lanthanide-based MOFs, which are often studied for their luminescent properties.[2][9]

Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and facilitate the crystallization of the MOF. N,N-Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for these conditions and it can also act as a base to deprotonate the carboxylic acid linker.

  • Reactant Preparation: In a 20 mL glass vial, combine:

    • Lanthanide salt (e.g., TbCl₃·6H₂O, 0.1 mmol).

    • Brominated phthalic acid linker (e.g., 4-bromophthalic acid, 0.1 mmol).

    • Solvent (10 mL of N,N-Dimethylformamide, DMF).

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Sealing: Cap the vial tightly.

  • Heating: Place the vial in a programmable oven and heat to 120 °C for 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Product Collection: Crystalline product should be visible at the bottom of the vial. Decant the supernatant.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL, each for 3 hours) to remove unreacted starting materials. Afterwards, exchange the solvent with ethanol (3 x 10 mL, each for 3 hours).

  • Drying: Dry the final product in a vacuum oven at 60 °C overnight.

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification reactants 1. Combine Metal Salt, Brominated Linker, & Solvent sonicate 2. Sonicate for Homogeneity seal 3. Seal Vial sonicate->seal heat 4. Heat in Oven (e.g., 120°C, 72h) seal->heat cool 5. Cool to Room Temperature heat->cool collect 6. Collect Crystals cool->collect wash 7. Wash with Fresh Solvent collect->wash dry 8. Dry Under Vacuum wash->dry final_product Crystalline MOF Product dry->final_product

Fig 1. Workflow for solvothermal synthesis of a brominated MOF.
Protocol 2: Measuring Absolute Photoluminescence Quantum Yield (PLQY)

The PLQY is the ratio of photons emitted to photons absorbed and is the most critical metric for comparing luminescent efficiency.[10] An integrating sphere is required for accurate measurement of solid samples.[11]

Rationale: An integrating sphere captures all emitted light from the sample, regardless of direction, providing a much more accurate measure of total emission compared to standard cuvette-based measurements, which are prone to scattering errors with solid samples.

  • Instrumentation: Use a fluorometer equipped with an integrating sphere accessory.[11]

  • Sample Preparation: Prepare a solid-state sample by finely grinding the MOF powder. The powder is then placed in a solid-state sample holder. Ensure the sample is prepared in an inert atmosphere if it is sensitive to oxygen or moisture.

  • Blank Measurement: First, measure the emission spectrum of the empty integrating sphere with the empty sample holder inside. This captures the instrument response and any background signal.

  • Sample Measurement: Place the sample holder containing the MOF powder inside the sphere. Measure the spectrum of the sample under the same conditions. The excitation wavelength should be set to a value where the ligand absorbs strongly.

  • Calculation: The instrument's software automatically calculates the absolute PLQY by comparing the integrated intensity of the excitation light with and without the sample present, and the integrated intensity of the sample's emission.

Mechanism Visualization: The Heavy Atom Effect

The Jablonski diagram below illustrates how the presence of a bromine atom alters the fate of an excited molecule.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) Enhanced by Bromine T1->S0 Phosphorescence S0_line S1_line T1_line

Fig 2. Jablonski diagram showing bromine-enhanced ISC.

Conclusion and Outlook

The incorporation of bromine atoms into phthalic acid-based linkers is a potent strategy for modulating the luminescent properties of MOFs. The position of the bromine substituent is critical: para-substitution (as in 4-bromophthalic acid) often yields highly luminescent materials suitable for lanthanide sensitization, while ortho-substitution (3-bromophthalic acid) or per-bromination (tetrabromophthalic acid) can introduce steric hindrance or excessive heavy atom effects that quench luminescence.

This comparative guide underscores the importance of rational ligand design in creating functional photoactive materials. By understanding the causal relationships between bromine substitution patterns and the resulting photophysical properties, researchers can more effectively design MOFs for specific applications, such as ratiometric sensing, solid-state lighting, and anti-counterfeiting technologies. Future work should focus on direct, systematic studies of isomeric linkers within the same structural MOF family to further deconvolve the subtle interplay of steric and electronic effects.

References

  • Benchchem. (n.d.). Enhancing Luminescence Quantum Yield in Terphenyl-Based MOFs. Benchchem Technical Support Center.
  • Cui, Y., et al. (n.d.). Lanthanide-MOFs as multifunctional luminescent sensors. RSC Publishing.
  • Gong, Y., et al. (n.d.).
  • Organic Syntheses Procedure. (n.d.). phthalaldehydic acid.
  • Frontera, P., et al. (2022). Confinement of Luminescent Guests in Metal–Organic Frameworks: Understanding Pathways from Synthesis and Multimodal Characterization to Potential Applications of LG@MOF Systems.
  • Gospodinova, N., et al. (2024). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. PubMed Central.
  • Morressier. (2020). Synthesis of a series of lanthanide-transition metal organic frameworks and their structural, luminescent, and magnetic properties.
  • PubMed. (n.d.). Heavy Atom Effect Driven Organic Phosphors and Their Luminescent Lanthanide Metal-Organic Frameworks.
  • OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks.
  • ResearchGate. (2009). Luminescent Metal-Organic Frameworks.
  • R Discovery. (2024). Investigation of the Sensing Properties of Lanthanoid Metal-Organic Frameworks (Ln-MOFs) with Terephthalic Acid.
  • Yan, B. (2018). Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. PubMed Central.
  • PubMed. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.
  • MDPI. (2023). Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing.
  • ResearchGate. (n.d.). Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand.
  • Semantic Scholar. (n.d.). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters.
  • MDPI. (n.d.). Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline.
  • PubMed Central. (2024). Synthesis and applications of luminescent metal organic frameworks (MOFs)
  • RSC Publishing. (n.d.). Synthesis and applications of luminescent metal organic frameworks (MOFs)
  • ResearchGate. (n.d.).
  • JoVE. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks.
  • Google Patents. (n.d.). Preparation method of 4-bromo phthalic anhydride.
  • Google Patents. (n.d.).
  • ResearchGate. (2013).
  • Globe Thesis. (2022). Metal-organic Framework Luminescent Materials Based On Carboxylic Acid Ligands And Their Sensing Properties.
  • Journal of Materials Chemistry C. (n.d.).
  • ResearchGate. (2024). Luminescent Metal-Organic Framework Sensor for Detection of Biomarker 2-Thiothiazolidine-4-Carboxylic acid.
  • MDPI. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline.
  • ResearchGate. (2013).
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A Researcher's Guide to Comparative DFT Analysis of Dibromophthalic Acid Isomers' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and material scientists, understanding the nuanced electronic landscapes of molecular isomers is paramount for applications ranging from drug design to the development of novel organic materials. Dibromophthalic acid, with its various isomeric forms, presents a compelling case study in how the positional isomerism of substituents can dramatically alter electronic behavior. This guide provides a comprehensive, field-proven methodology for conducting a comparative study of dibromophthalic acid isomers using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular properties.

This document is not merely a list of steps but a self-validating framework. The causality behind each experimental and computational choice is explained, empowering you to not only replicate this study but also to adapt these principles to your own research questions. We will delve into the theoretical underpinnings of DFT, outline a rigorous computational protocol, and discuss experimental techniques for validation, ensuring a holistic understanding of the electronic properties of these important chemical entities.

Introduction: The Significance of Isomerism and Electronic Properties

Phthalic acid and its derivatives are fundamental building blocks in the chemical industry, notably in the production of polymers and plasticizers. The introduction of bromine atoms to the aromatic ring creates a family of dibromophthalic acid isomers, each with a unique spatial arrangement of its functional groups. This seemingly subtle difference in structure can lead to significant variations in electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These parameters are critical in predicting a molecule's reactivity, stability, and potential for charge transport, making them essential for material science and drug development applications.

Density Functional Theory has emerged as a go-to method for accurately predicting these properties, offering a balance between computational cost and accuracy.[1] By solving the Schrödinger equation within the DFT framework, we can model the electronic structure of molecules and gain insights that are often difficult or impossible to obtain through experimental means alone.

The Isomers of Dibromophthalic Acid

Before embarking on a computational study, it is crucial to identify the subjects of our investigation. Phthalic acid is 1,2-benzenedicarboxylic acid. The possible isomers of dibromophthalic acid are:

  • 3,4-Dibromophthalic acid

  • 3,5-Dibromophthalic acid[2]

  • 3,6-Dibromophthalic acid

  • 4,5-Dibromophthalic acid[3]

This guide will use these four isomers as the basis for our comparative DFT study.

Computational Methodology: A Step-by-Step DFT Protocol

The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on halogenated organic molecules. The choice of functional and basis set is critical for obtaining accurate results and is based on established practices in the field for similar molecular systems.[4]

Molecular Geometry Optimization

The first and most critical step is to obtain the optimized ground-state geometry of each isomer.

Protocol:

  • Initial Structure Creation: Build the 3D structures of the four dibromophthalic acid isomers using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Functional and Basis Set Selection: For geometry optimization, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable choice that has demonstrated good performance for a wide range of organic molecules.[5] The 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[1]

  • Optimization Keyword: Use the Opt keyword in the calculation setup to perform the geometry optimization.

  • Frequency Analysis: Following optimization, perform a frequency calculation (Freq keyword) to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.

Causality: An accurate optimized geometry is the foundation for all subsequent electronic property calculations. An incorrect geometry will lead to erroneous electronic property predictions. The B3LYP functional provides a good compromise between accuracy and computational expense for systems of this size. The 6-311++G(d,p) basis set is sufficiently flexible to provide a reliable description of the electronic structure of molecules containing second-row elements like bromine.

Calculation of Electronic Properties

Once the optimized geometries are obtained, the electronic properties can be calculated.

Protocol:

  • Single-Point Energy Calculation: Using the optimized geometries, perform a single-point energy calculation with the same functional (B3LYP) and basis set (6-311++G(d,p)).

  • Extraction of Molecular Orbital Energies: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.

  • Calculation of Key Electronic Descriptors:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally indicates higher reactivity.

    • Ionization Potential (IP): According to Koopmans' theorem, IP ≈ -EHOMO. This represents the energy required to remove an electron.

    • Electron Affinity (EA): According to Koopmans' theorem, EA ≈ -ELUMO. This represents the energy released when an electron is added.

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hardness is a measure of resistance to charge transfer.

    • Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness.

    • Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2.

    • Electrophilicity Index (ω): ω = χ² / (2η). This index measures the propensity of a species to accept electrons.

Workflow for DFT Calculations:

DFT_Workflow cluster_isomers Dibromophthalic Acid Isomers cluster_dft DFT Protocol cluster_results Comparative Analysis Isomer1 3,4-dibromo Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Isomer1->Opt Isomer2 3,5-dibromo Isomer2->Opt Isomer3 3,6-dibromo Isomer3->Opt Isomer4 4,5-dibromo Isomer4->Opt Freq Frequency Analysis Opt->Freq SPE Single-Point Energy (B3LYP/6-311++G(d,p)) Freq->SPE Props Electronic Property Calculation SPE->Props Table Data Tabulation Props->Table Comparison Isomer Comparison Table->Comparison

Caption: A flowchart illustrating the DFT workflow for the comparative analysis of dibromophthalic acid isomers.

Results and Discussion: A Comparative Framework

The calculated electronic properties for each isomer should be compiled into a clear and concise table for easy comparison.

Table 1: Calculated Electronic Properties of Dibromophthalic Acid Isomers

IsomerEHOMO (eV)ELUMO (eV)ΔE (eV)IP (eV)EA (eV)η (eV)S (eV-1)χ (eV)ω (eV)
3,4-Dibromophthalic acidValueValueValueValueValueValueValueValueValue
3,5-Dibromophthalic acidValueValueValueValueValueValueValueValueValue
3,6-Dibromophthalic acidValueValueValueValueValueValueValueValueValue
This compoundValueValueValueValueValueValueValueValueValue

(Note: The "Value" placeholders would be filled with the data obtained from the DFT calculations.)

The discussion of the results should focus on the trends observed across the different isomers. For instance, you would analyze how the positions of the bromine atoms influence the HOMO-LUMO gap. A smaller gap in one isomer might suggest it is more reactive and has potential applications in organic electronics. The distribution of the HOMO and LUMO electron densities can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.

Experimental Validation: Bridging Theory and Reality

While DFT provides powerful predictive insights, experimental validation is crucial for confirming the computational results.

UV-Visible Spectroscopy

The HOMO-LUMO gap can be experimentally estimated from the onset of the absorption spectrum.

Protocol:

  • Sample Preparation: Dissolve each dibromophthalic acid isomer in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer.

  • Data Analysis: Determine the absorption edge (λonset) from the spectrum.

  • Gap Estimation: Calculate the experimental HOMO-LUMO gap using the equation: Egap (eV) = 1240 / λonset (nm).

Causality: The absorption of UV-Vis light corresponds to the excitation of an electron from the HOMO to the LUMO. The energy at the onset of this absorption provides a reasonable approximation of the energy difference between these two orbitals.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule, which can then be related to the HOMO and LUMO energies.

Protocol:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate solvent.

  • Sample Preparation: Dissolve the dibromophthalic acid isomer in the electrolyte solution.

  • Data Acquisition: Perform cyclic voltammetry using a three-electrode setup (working, reference, and counter electrodes).

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

  • Energy Level Estimation: Calculate the HOMO and LUMO energies using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple):

    • EHOMO (eV) = -[Eox - Eref + 4.8]

    • ELUMO (eV) = -[Ered - Eref + 4.8]

Experimental and Computational Validation Workflow:

Validation_Workflow cluster_comp Computational (DFT) cluster_exp Experimental Validation cluster_analysis Correlation and Analysis DFT_Gap Calculated HOMO-LUMO Gap Correlation Correlate Computational and Experimental Data DFT_Gap->Correlation DFT_Energies Calculated HOMO & LUMO Energies DFT_Energies->Correlation UVVis UV-Visible Spectroscopy UVVis->Correlation CV Cyclic Voltammetry CV->Correlation

Caption: A diagram showing the relationship between computational predictions and experimental validation techniques.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative DFT study on the electronic properties of dibromophthalic acid isomers. By following the detailed computational protocol and validating the results with experimental techniques, researchers can gain a deep and reliable understanding of how isomeric structural variations influence molecular electronic properties. The insights gleaned from such studies are invaluable for the rational design of new molecules with tailored electronic characteristics for a wide array of applications in science and technology.

References

  • MOLBASE. (n.d.). 3,5-dibromo-phthalic acid. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Dibromophthalic anhydride. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromophthalic acid. Retrieved January 11, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dibromohexahydrophthalic acid. Retrieved January 11, 2026, from [Link]

  • Adole, V. A. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Facets of Twelve Biginelli Adducts. Journal of Applied Organometallic Chemistry, 1(1), 29-40.
  • ResearchGate. (n.d.). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved January 11, 2026, from [Link]

  • PubMed. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved January 11, 2026, from [Link]

  • PubMed. (2002). Density Functional Theory Studies on the Structures and Vibrational Spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved January 11, 2026, from [Link]

  • MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved January 11, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dibromophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4,5-dibromophthalic acid. As a brominated aromatic carboxylic acid, this compound requires specific disposal procedures that differ significantly from non-halogenated organic or simple inorganic wastes. This guide is designed for researchers, chemists, and laboratory personnel to ensure operational safety and regulatory compliance.

Hazard Profile and Chemical Properties

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is classified as a hazardous substance.[1]

PropertyValueSource
Chemical Name This compound[2]
CAS Number 24063-28-3[3]
Molecular Formula C₈H₄Br₂O₄[2][3]
Physical Form Solid
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) and Safe Handling

Given the chemical's hazard profile, stringent adherence to PPE protocols is mandatory to prevent personal exposure.

  • Eye Protection : Wear chemical splash goggles that meet approved government standards (e.g., NIOSH in the US, EN 166 in the EU).[4]

  • Skin Protection : Use chemically resistant gloves (inspect before use) and a fully buttoned lab coat.[4][5] Contaminated clothing should be removed immediately and decontaminated before reuse.[1]

  • Respiratory Protection : All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust.[4][5]

  • Hygiene : Wash hands thoroughly after handling the substance, even if gloves were worn.[4]

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is accurate waste segregation. Misclassification can lead to dangerous reactions in waste containers and non-compliant disposal.

Causality: this compound is a brominated organic compound. Therefore, it MUST be disposed of as halogenated organic waste .[6] This category is incinerated under specific conditions to manage the hazardous byproducts, such as hydrogen bromide gas, which requires specialized scrubbers in the incineration facility.[7][8] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more cost-effectively.

Step-by-Step Collection Procedure:

  • Obtain a Designated Waste Container : Procure a clearly labeled, compatible container for "Halogenated Organic Waste."[6][9] The container must be in good condition with a tightly sealing lid.

  • Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[5] Clearly list "this compound" and any other halogenated compounds in the contents section.

  • Transferring Waste :

    • Solid Waste : Carefully transfer the solid this compound into the waste container inside a chemical fume hood to minimize dust generation.

    • Contaminated Labware : Disposable items (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a sealed bag and then into the solid halogenated waste container.

    • Solutions : If the compound is in a solvent, ensure the solvent is also halogenated (e.g., dichloromethane). If dissolved in a non-halogenated solvent, the entire solution must still be treated as halogenated waste.

  • Container Management : Keep the waste container tightly closed at all times, except when actively adding waste.[9] Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[5]

  • Arrange for Disposal : Once the container is full or is no longer being used, arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[8][10]

Approved Disposal Methodologies and Prohibitions

Understanding the approved final disposal route validates the importance of the segregation protocol.

  • Approved Method: Incineration : The universally accepted and most prevalent treatment for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[6][7][8][11] This process ensures the complete destruction of the organic molecule.

  • Prohibited: Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain.[12] While it is an acid, its identity as a toxic, halogenated organic compound makes it unsuitable for aqueous waste systems and can cause significant environmental damage.[13] Neutralization is only appropriate for simple inorganic acids or bases that have no other hazardous characteristics.[13][14]

  • Prohibited: Landfill : The land disposal of halogenated organic wastes is highly restricted by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11][15]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Minor Spills (Solid) :

    • Ensure proper PPE is worn.

    • Use dry cleanup procedures; avoid generating dust.[16]

    • Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[5][16][17]

    • Decontaminate the area with soap and water.

  • Major Spills :

    • Evacuate the immediate area and alert personnel nearby.[5]

    • If the spill is outside a fume hood, secure the area and prevent entry.

    • Contact your institution's emergency response team or EHS office immediately.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][18] Seek medical attention if irritation occurs.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][18] Seek immediate medical attention.[1]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][18]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_start Waste Generation cluster_classification Segregation & Collection cluster_disposal Final Disposition cluster_prohibited Prohibited Actions start Identify Waste Stream Containing this compound collect_solid Solid Waste & Contaminated Dry Goods start->collect_solid Classify as Halogenated Waste collect_solution Solutions in Organic Solvent start->collect_solution Classify as Halogenated Waste no_drain DO NOT Dispose Down Drain start->no_drain no_trash DO NOT Dispose In Regular Trash start->no_trash container Collect in SEALED & LABELED Container for HALOGENATED ORGANIC WASTE collect_solid->container collect_solution->container disposal Arrange Pickup by EHS or Licensed Waste Contractor container->disposal incineration High-Temperature Incineration (Approved Method) disposal->incineration

Caption: Decision workflow for this compound disposal.

References

  • This compound | 24063-28-3. Sigma-Aldrich.
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  • Destruction of halogenated organics with hydrothermal processing. AIP Publishing.
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Navigating the Safe Handling of 4,5-Dibromophthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the use of a diverse array of chemical compounds. Among these is 4,5-Dibromophthalic acid, a halogenated aromatic carboxylic acid that, while valuable in synthesis, demands a rigorous and informed approach to laboratory safety. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the protection of personnel and the integrity of our research. Our commitment to safety extends beyond the products we supply; it is about fostering a culture of vigilance and expertise within the laboratory.

Understanding the Hazard Profile of this compound

This compound is a solid organic compound that presents several health hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety protocol.

GHS Hazard Classification:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the solid or its dust can cause skin irritation and inflammation.

  • H319: Causes serious eye irritation: The compound can cause significant irritation and potential damage to the eyes.

  • H335: May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.

Given these hazards, the implementation of appropriate engineering controls and personal protective equipment (PPE) is not merely a recommendation but a necessity for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following provides a detailed breakdown of the required PPE.

Eye and Face Protection

Due to the severe eye irritation potential, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. They must provide a complete seal around the eyes to protect from dust and splashes.

  • Face Shield: A face shield should be worn in conjunction with chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.

Hand Protection

Choosing the correct gloves is crucial to prevent skin contact and irritation. Nitrile, neoprene, and butyl rubber gloves are recommended for handling this compound.[1][2] The choice of glove material should be based on the specific laboratory operation and the potential for direct contact.

Glove MaterialBreakthrough Time (General for Carboxylic Acids)Suitability
Nitrile Rubber Good resistance to weak acids.[2][3]Suitable for incidental contact and handling of the solid. Not recommended for prolonged immersion.
Neoprene Good resistance to a range of acids.A robust option for more extensive handling or when working with solutions.
Butyl Rubber Excellent resistance to many corrosive acids.Recommended for situations with a high risk of direct contact or for spill cleanup.

Important Considerations for Glove Use:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Double-gloving can provide an additional layer of protection.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Wash hands thoroughly with soap and water after removing gloves.

Body Protection
  • Chemical-Resistant Laboratory Coat: A lab coat, preferably one made of a chemical-resistant material, should be worn and fully buttoned.

  • Closed-Toed Shoes: These are a standard requirement in any laboratory setting to protect against spills and falling objects.

Respiratory Protection

Respiratory protection is necessary when there is a potential for inhaling dust particles of this compound.

  • Engineering Controls First: The primary method for controlling dust exposure should be the use of a certified chemical fume hood.

  • When to Use a Respirator: A NIOSH-approved respirator with a particulate filter (N95 or higher) is required if work cannot be conducted in a fume hood or if there is a visible generation of dust.[4][5] For situations where acid gas vapors may also be present, a combination cartridge for organic vapors and acid gases may be appropriate.[6]

  • Fit Testing: A proper fit test is essential for ensuring the effectiveness of any tight-fitting respirator.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood dust_risk Is there a risk of significant dust generation? fume_hood->dust_risk Yes respirator Add NIOSH-approved respirator (N95 or higher with acid gas cartridge if needed) fume_hood->respirator No base_ppe Required Base PPE: - Chemical Splash Goggles - Chemical-Resistant Lab Coat - Closed-Toed Shoes - Appropriate Gloves (Nitrile/Neoprene/Butyl) dust_risk->base_ppe No dust_risk->respirator Yes splash_risk Is there a risk of splashing? face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No base_ppe->splash_risk respirator->dust_risk face_shield->end

Sources

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